molecular formula C6H7ClN2 B176063 3-Chloro-4,6-dimethylpyridazine CAS No. 17258-26-3

3-Chloro-4,6-dimethylpyridazine

Cat. No.: B176063
CAS No.: 17258-26-3
M. Wt: 142.58 g/mol
InChI Key: CIBIWQSBPWNHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4,6-dimethylpyridazine is a substituted diazine compound that serves as a valuable synthetic intermediate in medicinal chemistry and organic synthesis. The pyridazine core is a privileged scaffold in drug discovery, with documented applications in the development of compounds exhibiting a range of biological activities. These activities, observed in related pyridazine derivatives, include antimycobacterial, anticancer, antihypertensive, anti-inflammatory, and anticonvulsant properties . The presence of the chlorine atom at the 3-position makes it a suitable substrate for functionalization via metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules for biological screening . Furthermore, the methyl groups contribute to tuning the compound's electronic properties and lipophilicity, which can influence its interaction with biological targets. This reagent is instrumental in constructing integrase inhibitors for antiviral therapies and p38MAP kinase inhibitors for autoimmune and inflammatory diseases, as demonstrated by research on its close structural analogs . As a key building block, this compound provides researchers with a versatile starting point for the design and synthesis of novel heterocyclic compounds for high-throughput screening and the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4,6-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBIWQSBPWNHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-4,6-dimethylpyridazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4,6-dimethylpyridazine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a substituted pyridazine, it belongs to a class of molecules recognized as "privileged structures"—scaffolds known to interact with a diverse range of biological targets. The strategic placement of a reactive chlorine atom and two methyl groups on the pyridazine ring provides a unique combination of electronic and steric properties. This makes it a versatile intermediate for synthesizing compound libraries aimed at discovering novel therapeutics. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing field-proven insights for its effective use in research and development.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in experimental settings. These parameters influence solubility, reactivity, and handling requirements. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 17258-26-3[1]
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol [1]
IUPAC Name This compoundN/A
Appearance Expected to be a solidAnalog Data
Melting Point Not specified; related compounds like 6-chloro-4,5-dimethylpyridazin-3-amine melt at 200-203°C[2]
Boiling Point Not specifiedN/A
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcoholsGeneral Chemical Principles

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis or before use in a reaction. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous pyridazine derivatives.[3][4][5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals:

    • A singlet for the aromatic proton on the pyridazine ring (C5-H), likely in the δ 7.0-7.5 ppm region.

    • Two singlets for the two non-equivalent methyl groups (C4-CH₃ and C6-CH₃), expected in the δ 2.3-2.8 ppm range.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six signals corresponding to the six carbon atoms in the molecule, including the two methyl carbons.

  • IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of specific functional groups:

    • C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹.

    • C=N and C=C stretching from the pyridazine ring in the 1400-1600 cm⁻¹ region.

    • C-Cl stretching, typically found in the 600-800 cm⁻¹ fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 142.6. A characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

Synthesis and Experimental Protocol

The synthesis of chlorinated pyridazines typically involves the cyclization of a dicarbonyl compound with hydrazine to form a pyridazinone, followed by a chlorination step.[7][8]

Conceptual Synthesis Workflow

The logical flow for synthesizing this compound begins with a suitable precursor, which is then cyclized and subsequently chlorinated to yield the final product.

cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A 2-Methyl-1,3-butanedione (Precursor) C 4,6-Dimethylpyridazin-3(2H)-one (Intermediate) A->C Reaction B Hydrazine Hydrate B->C Reagent E This compound (Final Product) C->E Reaction D Phosphorus Oxychloride (POCl₃) D->E Reagent F Crude Product E->F Workup G Purified Product F->G Column Chromatography

Caption: General Synthesis and Purification Workflow.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from methods used for similar pyridazine derivatives.[7][8][9]

  • Step 1: Synthesis of 4,6-Dimethylpyridazin-3(2H)-one.

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.

    • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethylpyridazin-3(2H)-one.

  • Step 2: Chlorination to this compound.

    • Caution: This step involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood.

    • In a round-bottom flask, suspend the 4,6-dimethylpyridazin-3(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent.

    • Heat the mixture to reflux (approximately 105 °C) for 3-5 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

    • Extract the aqueous mixture three times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Step 3: Purification.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate, to yield pure this compound.[10]

Reactivity and Mechanistic Insights

The chemical utility of this compound stems from the reactivity of its chloro substituent. The pyridazine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) at the C3 position.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is an excellent leaving group and is readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is the cornerstone of its use as a synthetic building block. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring stabilizes this negatively charged intermediate, thus lowering the activation energy for the substitution.[11]

cluster_0 SNAr Reaction Mechanism Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Product 3-Substituted-4,6-dimethylpyridazine + Cl⁻ Intermediate->Product Loss of Leaving Group (Cl⁻)

Caption: Mechanism of Nucleophilic Aromatic Substitution.

  • Influence of Methyl Groups: The methyl groups at the C4 and C6 positions exert a moderate electron-donating effect through hyperconjugation. While this slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridazine, their primary influence is steric, potentially directing the approach of incoming nucleophiles.

Applications in Drug Discovery

The pyridazine scaffold is a key pharmacophore in numerous biologically active compounds. The ability to easily modify the 3-position of this compound makes it a valuable starting material for generating diverse molecular libraries for high-throughput screening.

  • Central Nervous System (CNS) Agents: Pyridazine derivatives have shown promise as modulators of CNS targets, including GABA-A receptors. The scaffold's properties allow it to be incorporated into molecules designed to cross the blood-brain barrier.[12]

  • Anticancer Activity: Many pyridazine-containing compounds have been investigated as anticancer agents, targeting signaling pathways involved in cell proliferation and apoptosis, such as EGFR and JNK pathways.[13]

  • Antimicrobial and Antifungal Agents: The scaffold has been used to develop new anti-infective agents, with various substituted pyridazines showing activity against a range of bacterial and fungal strains.[13]

The chlorine atom is a bioisostere for other groups and its presence can enhance binding affinity and modulate pharmacokinetic properties.[14][15]

Derivative ClassBiological Target/ActivityReference(s)
AminopyridazinesGABA-A Receptor Antagonists, MAO-B Inhibition[12]
Substituted PyridazinesInhibition of Microglial Activation, Anticancer[12][13]
Various Pyridazine DerivativesAntimicrobial and Antifungal Activity[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following guidelines are based on safety data for structurally similar compounds.[16][17][18][19]

  • Hazard Identification:

    • Causes skin irritation (H315).[16][20]

    • Causes serious eye irritation (H319).[16][20]

    • May be harmful if swallowed or inhaled.[18][20]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[18][21]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[18]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or vapors are generated, a NIOSH/MSHA approved respirator may be necessary.[18]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[16]

    • Wash hands thoroughly after handling.[16]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][19]

    • Keep away from incompatible materials such as strong oxidizing agents.

cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Engineering Controls & Handling cluster_storage 3. Storage & Disposal Goggles Safety Goggles/ Face Shield Hood Use in Fume Hood Gloves Nitrile Gloves Coat Lab Coat Store Store Cool, Dry, Ventilated Avoid Avoid Inhalation & Contact Wash Wash Hands After Use Dispose Dispose per Local Regulations

Caption: Safe Handling and Storage Workflow.

Conclusion

This compound is a strategically important heterocyclic intermediate. Its well-defined reactivity, centered on nucleophilic substitution at the C3 position, makes it an invaluable tool for synthetic and medicinal chemists. The pyridazine core, decorated with methyl groups, provides a robust scaffold for the development of novel small molecules targeting a wide array of biological pathways. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in the pursuit of new therapeutic agents.

References

  • Ledovskaya, M. S., et al. (2024). Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. ResearchGate.
  • Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Google Patents. (2010). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • ResearchGate. (n.d.). IR and 1 H NMR spectroscopic data of the prepared compounds.
  • PubChem. (n.d.). 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile.
  • Vijaya Chamundeeswari, S. P., et al. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 36-45.
  • Chemsrc. (n.d.). 6-chloro-4,5-dimethylpyridazin-3-amine.
  • PubChem. (n.d.). 3-Chloro-2,6-dimethylpyridine.
  • PubChem. (n.d.). 4-Chloro-2,6-dimethylpyridine.
  • G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 191-227.
  • Schrödinger. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • Parthasarathi, R., et al. (2012). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. ACS Omega, 1(5), 893-904.
  • PubChem. (n.d.). 3-Chloro-4-methylpyridine.
  • University of Colorado Boulder. (n.d.). Spectroscopy Problems.
  • UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4,6-dimethylpyridazine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine ring is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1] Characterized by its unique physicochemical properties, including weak basicity and a high dipole moment, the pyridazine nucleus is often employed by medicinal chemists as a bioisosteric replacement for phenyl rings to enhance molecular recognition and improve pharmacokinetic profiles.[1] Its inherent polarity and capacity for robust hydrogen bonding are crucial for interactions with biological targets.[1] The value of this scaffold is underscored by the recent FDA approval of drugs like relugolix and deucravacitinib, both of which are based on a 3-aminopyridazine core.[1]

This guide focuses on This compound , a specific derivative that, while not extensively documented with a dedicated CAS number in major chemical databases, represents a highly valuable and synthetically accessible intermediate. Its structure combines the privileged pyridazine core with a reactive chlorine atom at the 3-position and two methyl groups that can influence solubility, metabolic stability, and steric interactions with target proteins. The strategic placement of the chloro group makes this molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of diverse compound libraries for biological screening.[2]

This document will provide a comprehensive overview of the logical synthesis of this compound, its predicted physicochemical properties, its key reactivity patterns, and its potential applications as a versatile building block for the development of novel therapeutics. The protocols and mechanistic insights described herein are grounded in well-established pyridazine chemistry, providing researchers with a solid foundation for its synthesis and utilization.

Section 1: Physicochemical & Spectroscopic Profile

PropertyPredicted Value / CharacteristicRationale & Comparative Data
CAS Number Not AssignedNot found in major chemical databases as of January 2026.
Molecular Formula C₆H₇ClN₂Derived from the chemical structure.
Molecular Weight 142.59 g/mol Calculated from the atomic weights of the constituent atoms.
Appearance White to off-white solidAnalogs like 3-Amino-6-chloro-4,5-dimethylpyridazine are solids at room temperature.[3][4]
Melting Point 70-90 °CBased on the melting point of similar structures. For example, 3,6-dichloropyridazine has a melting point of 68-69 °C.[5]
Solubility Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate); sparingly soluble in water.Typical for chlorinated heterocyclic compounds.
¹H NMR Two singlets for the methyl groups (δ 2.2-2.6 ppm), one singlet for the aromatic proton (δ 7.0-7.5 ppm).The chemical shifts are estimated based on the electronic environment of the pyridazine ring.
¹³C NMR Signals for two methyl carbons, four aromatic carbons (two quaternary, one C-Cl, one C-H). The C-Cl bond will shift the carbon signal downfield.Standard for substituted pyridazine rings.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 142, with a characteristic M+2 peak at m/z 144 (approx. 1/3 intensity) due to the ³⁷Cl isotope.The isotopic pattern of chlorine is a key diagnostic feature.

Section 2: Synthesis of this compound

The most logical and established method for synthesizing 3-chloropyridazines is through the chlorination of the corresponding pyridazin-3(2H)-one precursor. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6] The required pyridazinone can be readily synthesized from a 1,4-dicarbonyl compound and hydrazine.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A Pentane-2,4-dione C 4,6-Dimethylpyridazin-3(2H)-one A->C AcOH, Reflux B Hydrazine Hydrate B->C D 4,6-Dimethylpyridazin-3(2H)-one F This compound D->F Heat, Reflux E Phosphorus Oxychloride (POCl₃) E->F

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of 4,6-Dimethylpyridazin-3(2H)-one

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (1.0 eq) and glacial acetic acid as the solvent.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which should cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,6-Dimethylpyridazin-3(2H)-one.

Part B: Synthesis of this compound

Causality Note: This step converts the hydroxyl group of the pyridazinone tautomer into a chloro group. Phosphorus oxychloride is a highly effective reagent for this type of dehydrochlorination.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube. Add 4,6-Dimethylpyridazin-3(2H)-one (1.0 eq).

  • Addition of POCl₃: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction should be performed under an inert atmosphere (e.g., nitrogen).

  • Reaction: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed with extreme caution.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is approximately 8. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product. The final product, this compound, can be purified by column chromatography on silica gel.

Section 3: Key Reactivity and Synthetic Utility

The primary site of reactivity for this compound is the carbon atom bearing the chlorine substituent. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring makes the C3 position highly susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the facile displacement of the chloride ion by a wide range of nucleophiles.

Diagram of Nucleophilic Aromatic Substitution (SNAr)

G A This compound C 3-Substituted-4,6-dimethylpyridazine A->C Base, Solvent, Heat B Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) B->C

Caption: General scheme for the SNAr reaction of this compound.

This reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

Exemplary Transformations:
  • Amination: Reaction with primary or secondary amines (e.g., aniline, morpholine, piperazine) typically proceeds at elevated temperatures in a polar solvent like n-butanol or DMF to yield 3-amino-4,6-dimethylpyridazine derivatives. These amino-pyridazines are key precursors for many biologically active compounds.[2]

  • Hydrazination: Treatment with hydrazine hydrate readily displaces the chlorine to form the corresponding 3-hydrazinyl derivative. This intermediate can be further elaborated, for instance, by reduction (e.g., with Raney Nickel) to the 3-amino compound or by reaction with dicarbonyls to form fused heterocyclic systems.

  • Alkoxylation/Aryloxylation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides in the presence of a suitable base yields ether derivatives.

  • Cross-Coupling Reactions: While less common than SNAr, the C-Cl bond can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding its synthetic versatility.

Section 4: Potential Applications in Drug Discovery

The pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a broad range of biological activities. By using this compound as a starting material, researchers can access novel compounds with potential therapeutic applications in several areas:

  • Oncology: Pyridazine derivatives have been investigated as anticancer agents that target key signaling pathways involved in cell proliferation and survival, such as EGFR and JNK1.[7]

  • Central Nervous System (CNS) Disorders: The pyridazine core is present in compounds designed to modulate CNS targets, including GABAᴀ receptors.[2]

  • Antimicrobial and Antifungal Agents: Various substituted pyridazines have demonstrated activity against a range of bacterial and fungal strains.[7]

  • Enzyme Inhibition: The scaffold has been used to develop inhibitors for various enzymes, including PARP-1, which is a crucial target in oncology.[8]

The methyl groups at the 4 and 6 positions can provide beneficial steric and electronic properties, potentially improving target engagement, selectivity, and metabolic stability compared to unsubstituted analogs.

Section 5: Safety, Handling, and Analytical Characterization

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is unavailable, general precautions for handling chlorinated heterocyclic compounds should be strictly followed.

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Analytical Characterization

To ensure the purity and identity of synthesized this compound, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing crude purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.

  • Melting Point Analysis: As a simple indicator of purity.

Conclusion

This compound stands as a potent and versatile, though under-documented, intermediate for chemical synthesis and drug discovery. Its straightforward and logical synthesis from common starting materials, combined with the high reactivity of its C3-chloro group towards nucleophilic substitution, makes it an ideal scaffold for generating diverse molecular libraries. By leveraging the established biological significance of the pyridazine core, researchers can utilize this compound as a key building block in the rational design of novel therapeutic agents targeting a wide array of diseases. This guide provides the foundational knowledge and practical protocols necessary to unlock the synthetic potential of this valuable molecule.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.
  • ChemSrc. (2025). 6-chloro-4,5-dimethylpyridazin-3-amine | CAS#:76593-36-7.
  • Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances.

Sources

An In-depth Technical Guide to 3-Chloro-4,6-dimethylpyridazine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The pyridazine nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties. This guide focuses on a specific, albeit lesser-documented, derivative: 3-Chloro-4,6-dimethylpyridazine. Due to the scarcity of direct experimental data for this particular isomer, this document leverages established principles of pyridazine chemistry to provide a comprehensive theoretical and practical framework. We will explore its inferred physicochemical properties, propose robust synthetic pathways, analyze its expected reactivity with a focus on nucleophilic aromatic substitution, and discuss its potential applications as a scaffold in modern drug discovery, drawing analogies from closely related, well-characterized pyridazine compounds. This guide is intended to serve as a foundational resource for researchers aiming to synthesize and utilize this promising, yet underexplored, chemical entity.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring system, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in the field of drug discovery.[1][2] Its unique electronic properties, including a significant dipole moment and the capacity for dual hydrogen bonding, make it an attractive scaffold for interacting with a wide array of biological targets.[1] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[2][3] The incorporation of a pyridazine core can enhance aqueous solubility, modulate metabolic stability, and reduce off-target effects, such as inhibition of cytochrome P450 enzymes, making it a valuable alternative to more common carbocyclic rings like benzene.[2]

The subject of this guide, this compound, combines the foundational pyridazine core with key substituents that prime it for versatile chemical transformations. The chlorine atom at the 3-position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for building molecular complexity. The methyl groups at the 4- and 6-positions provide steric and electronic modulation, influencing the molecule's reactivity and its potential interactions with biological macromolecules.

Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₆H₇ClN₂Based on the chemical structure (6 carbons, 7 hydrogens, 1 chlorine, 2 nitrogens).
Molecular Weight 142.59 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidMany substituted chloropyridazines are solids at room temperature.
Solubility Soluble in organic solvents (e.g., DCM, Chloroform, Methanol); sparingly soluble in water.The heterocyclic and chloro-substituted nature suggests this solubility profile.
pKa Weakly basicThe two adjacent nitrogen atoms are electron-withdrawing, reducing the basicity of the ring compared to pyridine.[1]

Proposed Synthesis of this compound

The most logical and established route to synthesize 3-chloropyridazines is through the chlorination of the corresponding pyridazin-3(2H)-one precursor. This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Synthesis Workflow

The proposed synthesis follows a two-step pathway starting from a suitable 1,4-dicarbonyl compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 3-Methyl-1,4-pentanedione C 4,6-Dimethyl-2,3-dihydropyridazin-3-one A->C Reflux B Hydrazine (N₂H₄) B->C D 4,6-Dimethyl-2,3-dihydropyridazin-3-one F This compound D->F Heat E Phosphorus Oxychloride (POCl₃) E->F

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,6-Dimethyl-2,3-dihydropyridazin-3-one

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To a solution of 3-methyl-1,4-pentanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: The product may precipitate upon cooling or addition of water. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4,6-dimethyl-2,3-dihydropyridazin-3-one.

Step 2: Synthesis of this compound

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser (with a gas outlet connected to a trap for acidic gases) and a magnetic stirrer.

  • Reagents: Carefully add 4,6-dimethyl-2,3-dihydropyridazin-3-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq), which can also serve as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done with caution.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[4]

Reactivity and Key Transformations

The primary site of reactivity for this compound is the carbon atom bearing the chlorine substituent. The electron-withdrawing nature of the two adjacent nitrogen atoms makes the pyridazine ring electron-deficient, which activates the C-Cl bond towards nucleophilic aromatic substitution (SNAr).[5][6]

Nucleophilic Aromatic Substitution (SNAr)

This is the most important reaction for this class of compounds, allowing for the introduction of a wide variety of functional groups. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon, forming a temporary, negatively charged intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.[5]

G A This compound C Meisenheimer Complex (Intermediate) A->C B Nucleophile (Nu⁻) B->C Attack at C3 D 3-Substituted-4,6-dimethylpyridazine C->D Loss of Cl⁻ E Chloride Ion (Cl⁻)

Sources

3-Chloro-4,6-dimethylpyridazine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-4,6-dimethylpyridazine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive walkthrough of the analytical methodologies required to unambiguously determine the chemical structure of this compound. As a vital scaffold in medicinal chemistry and materials science, robust and verifiable characterization of this pyridazine derivative is paramount. We will proceed through a logical workflow, mirroring the process undertaken in a contemporary research laboratory, explaining not just the techniques but the scientific rationale that dictates their application and sequence.

The Analytical Workflow: A Multi-faceted Approach

The confirmation of a chemical structure is not reliant on a single piece of evidence but is a convergent process where multiple, independent analytical techniques provide complementary data. Each method interrogates a different aspect of the molecule's physical and chemical properties, and together, they build an irrefutable case for its identity. The workflow for elucidating the structure of this compound is visualized below.

G cluster_start Initiation cluster_core Core Spectroscopic Analysis cluster_confirm Confirmatory Analysis cluster_end Conclusion Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Pattern Synthesis->MS Provides Mass Evidence NMR NMR Spectroscopy Maps the C-H Framework Synthesis->NMR Provides Structural Backbone IR Infrared (IR) Spectroscopy Identifies Functional Groups Synthesis->IR Confirms Bonds EA Elemental Analysis (CHN) Verifies Elemental Composition Synthesis->EA Confirms Formula Structure Final Structure Confirmed MS->Structure Molecular Formula Hint NMR->Structure Definitive Connectivity IR->Structure EA->Structure

Caption: The convergent workflow for structure elucidation.

Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry (MS) provides the molecular weight of the analyte, offering the most direct initial confirmation of a successful synthesis. For halogenated compounds, MS also reveals a characteristic isotopic pattern that is highly informative.

Causality in Experimental Choice: We select Electron Ionization (EI) as the initial method due to its robustness and ability to generate reproducible fragmentation patterns, which can provide clues about the molecule's substructures. The key is to identify the molecular ion peak (M⁺) and its corresponding M+2 isotope peak.

Expected Data: The molecular formula for this compound is C₆H₇ClN₂. The presence of one chlorine atom is expected to produce a distinctive 3:1 ratio for the M⁺ to M+2 peaks, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

ParameterExpected ValueRationale
Molecular Ion (M⁺) m/z 142.03Corresponds to the formula C₆H₇³⁵ClN₂.
Isotope Peak (M+2) m/z 144.03Corresponds to the formula C₆H₇³⁷ClN₂.
Relative Intensity M⁺: (M+2) ≈ 3:1Reflects the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
Key Fragments m/z 127, 107Potential loss of a methyl group (-CH₃) and a chlorine atom (-Cl), respectively.
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for volatile compounds like pyridazine derivatives, providing both purity information and mass data.[1]

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a standard GC-MS system equipped with an EI source.

  • GC Method:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the peak corresponding to the compound. Analyze its mass spectrum to locate the molecular ion and M+2 peaks and verify their ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the molecule's entire carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. For this compound, we expect three unique signals.

Causality in Signal Prediction:

  • Aromatic Proton (H-5): This single proton is on the pyridazine ring, flanked by a methyl group and a nitrogen atom. Its chemical shift will be significantly downfield due to the deshielding effects of the aromatic system and electronegative nitrogens. It should appear as a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (C4-CH₃ & C6-CH₃): The two methyl groups are in different chemical environments. The C4-methyl group is adjacent to the H-5 proton, while the C6-methyl group is adjacent to a nitrogen atom and the carbon bearing the chlorine. This environmental difference will result in two distinct singlet signals.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5 (Aromatic)7.3 - 7.5Singlet (s)1H
C6-CH₃2.7 - 2.9Singlet (s)3H
C4-CH₃2.5 - 2.7Singlet (s)3H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. As the molecule has no symmetry, all six carbon atoms are expected to be chemically distinct.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3155 - 160Carbon attached to chlorine and nitrogen; highly deshielded.
C-6152 - 157Aromatic carbon attached to a methyl group and adjacent to nitrogen.
C-4148 - 153Aromatic carbon attached to a methyl group.
C-5125 - 130Aromatic carbon attached to a hydrogen.
C6-CH₃~22Aliphatic methyl carbon.
C4-CH₃~18Aliphatic methyl carbon.

Note: Chemical shift predictions are based on data from similar heterocyclic systems.[2][3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of 0-200 ppm.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.

Confirmatory Spectroscopic & Analytical Methods

While MS and NMR provide the core structural data, confirmatory techniques add further layers of validation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[4]

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3150C-H StretchAromatic C-H
2850 - 3000C-H StretchAliphatic (Methyl)
1550 - 1600C=N StretchPyridazine Ring
1400 - 1500C=C StretchAromatic Ring
700 - 850C-Cl StretchAryl Halide
Elemental Analysis

Elemental analysis provides the empirical formula of a pure sample by determining the mass percentages of carbon, hydrogen, and nitrogen. This is a fundamental check to ensure the molecular formula derived from MS is correct.

Theoretical vs. Experimental Data:

ElementTheoretical % (for C₆H₇ClN₂)Expected Experimental Range
Carbon (C)50.54%50.54 ± 0.4%
Hydrogen (H)4.95%4.95 ± 0.4%
Nitrogen (N)19.65%19.65 ± 0.4%

A successful analysis requires the experimental values to fall within ±0.4% of the theoretical values, a standard criterion for purity and correct composition.[1]

Data Synthesis and Final Confirmation

The structure of this compound is confirmed by the convergence of all analytical data. The diagram below illustrates how each piece of evidence supports the final structure.

G cluster_structure Proposed Structure cluster_data Supporting Evidence Structure This compound C₆H₇ClN₂ MW: 142.59 MS_Data MS Data: m/z = 142 (M⁺) m/z = 144 (M+2) Ratio ≈ 3:1 MS_Data->Structure Confirms Formula & Cl presence H_NMR_Data ¹H NMR Data: 1 Aromatic H (singlet) 2 distinct CH₃ (singlets) H_NMR_Data->Structure Confirms H framework C_NMR_Data ¹³C NMR Data: 6 distinct C signals C_NMR_Data->Structure Confirms C backbone IR_Data IR Data: Shows C=N, C=C, Ar-H, Aliphatic-H, C-Cl bonds IR_Data->Structure Confirms functional groups EA_Data Elemental Analysis: C, H, N % match theoretical values EA_Data->Structure Validates elemental composition

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Chloro-4,6-dimethylpyridazine. In the absence of extensive empirical data in publicly accessible databases, this document leverages predictive methodologies and comparative analysis with structurally related analogs to offer a detailed exploration of its expected spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, providing both the theoretical underpinnings and practical insights necessary for the structural elucidation of this and similar heterocyclic compounds.

Introduction: The Significance of this compound

This compound is a substituted pyridazine, a class of heterocyclic compounds that are integral scaffolds in medicinal chemistry and materials science. The presence of a chlorine atom and two methyl groups on the pyridazine ring imparts specific electronic and steric properties, making it a versatile building block for the synthesis of novel compounds with potential biological activity or unique material characteristics. Accurate structural confirmation is the cornerstone of any chemical research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will delve into the predicted and expected spectroscopic data for this compound, providing a robust framework for its identification and characterization.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with its distinct arrangement of substituents, gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Fundamental Principles

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) is indicative of the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum

Due to the absence of experimental data, a predicted ¹H NMR spectrum is invaluable. Online prediction tools, such as the one available at NMRDB.org, can provide estimated chemical shifts.[1][2]

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic H (on C5)7.0 - 7.5Singlet (s)1H
Methyl H (on C4)2.3 - 2.8Singlet (s)3H
Methyl H (on C6)2.3 - 2.8Singlet (s)3H
Interpretation and Rationale
  • Aromatic Proton: The single proton on the pyridazine ring (at the C5 position) is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom.

  • Methyl Protons: The two methyl groups are in different environments. The methyl group at C4 is adjacent to a chlorine-bearing carbon and a carbon atom of the ring, while the methyl group at C6 is adjacent to a nitrogen atom. These differing electronic environments are expected to result in two distinct singlet signals. The absence of adjacent protons leads to the prediction of singlet multiplicity for all signals.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to elucidate the structure.

G cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: Workflow for ¹H NMR Spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Fundamental Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum. The chemical shift is indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Spectrum

Predicted ¹³C NMR data can be obtained from online resources like NMRDB.org.[1][3]

Carbon Predicted Chemical Shift (ppm)
C3150 - 155
C4135 - 140
C5120 - 125
C6155 - 160
C4-Methyl20 - 25
C6-Methyl20 - 25
Interpretation and Rationale
  • Aromatic Carbons: The carbon atoms of the pyridazine ring will appear in the downfield region of the spectrum. The carbon atom bonded to the chlorine (C3) and the carbon atoms bonded to the nitrogen atoms (C6) are expected to be the most deshielded and therefore have the largest chemical shifts. The chemical shift of C4 will be influenced by the attached methyl group, while C5 will be the most shielded of the ring carbons.

  • Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum. Similar to the proton signals, they are expected to have slightly different chemical shifts due to their distinct electronic environments.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency and perform shimming.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time is typically required compared to ¹H NMR.

  • Data Processing and Analysis: Process the data as with ¹H NMR and assign the signals based on their chemical shifts and comparison with predicted values and data from similar compounds.

Mass Spectrometry (MS)

Fundamental Principles

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. The fragmentation pattern can offer valuable structural information.

Predicted Mass Spectrum

The molecular weight of this compound (C₇H₇ClN₂) is 154.60 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an (M+2)⁺ peak at m/z 156 with about one-third the intensity of the M⁺ peak is a characteristic feature. Fragmentation may involve the loss of a chlorine atom, a methyl group, or other small molecules. Online fragmentation prediction tools can aid in interpreting the spectrum.[4][5]

Ion m/z (for ³⁵Cl) Interpretation
[M]⁺154Molecular Ion
[M+2]⁺156Isotope peak due to ³⁷Cl
[M-CH₃]⁺139Loss of a methyl group
[M-Cl]⁺119Loss of a chlorine atom
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done via a direct insertion probe; for a solution, via injection into a liquid chromatograph coupled to the mass spectrometer (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

  • Data Analysis: Analyze the spectrum to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy

Fundamental Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Predicted IR Spectrum

Predicted IR spectra can be generated using computational chemistry software or online prediction tools.[6][7]

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N stretch (in ring)1550 - 1650
C=C stretch (in ring)1400 - 1600
C-Cl stretch600 - 800
Interpretation and Rationale
  • C-H Stretching: The spectrum is expected to show absorption bands corresponding to the stretching vibrations of the aromatic C-H bond and the C-H bonds of the methyl groups.

  • Ring Vibrations: The C=N and C=C stretching vibrations of the pyridazine ring will appear in the fingerprint region and are characteristic of the heterocyclic core.

  • C-Cl Stretching: A distinct absorption band in the lower frequency region is expected for the C-Cl stretching vibration.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. While experimental data for this specific molecule is not widely available, predictive methods and comparison with structurally similar compounds provide a robust framework for its structural elucidation. The detailed protocols and interpretation guidelines presented in this guide are intended to empower researchers to confidently identify and characterize this and other novel heterocyclic compounds, thereby accelerating the pace of discovery in their respective fields.

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service.
  • Chen, Y., et al. (2024).
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Protheragen. (n.d.). IR Spectrum Prediction.
  • ResearchGate. (n.d.). How to predict IR Spectra?
  • Scientific Instrument Services. (n.d.). Online MS Tools for Mass Spec Users.
  • SpectraBase. (n.d.). 3-Chloro-6-methylpyridazine.
  • University of Washington. (n.d.). Data Analysis Tools.
  • virtual Chemistry 3D. (n.d.). 13C NMR predictor.
  • www.nmrdb.org. (n.d.). Simulate and predict NMR spectra.
  • YouTube. (2023, December 9). IR Spectra Predicting Tools.
  • PubChem. (n.d.). 3-Chloro-6-methylpyridazine.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine.
  • Wishart Research Group. (n.d.). CFM-ID: Spectra Prediction.
  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of Pyridazine Derivatives

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Unambiguous structural characterization of novel pyridazine derivatives is paramount for advancing drug discovery and development. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of these molecules. This guide offers a comprehensive exploration of ¹³C NMR analysis as applied to pyridazine derivatives, targeting researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing the ¹³C chemical shifts within the pyridazine ring, the profound influence of various substituents, and the application of advanced 2D NMR techniques for unequivocal structure elucidation. This document is designed not as a rigid protocol, but as an expert guide, explaining the causality behind experimental choices to ensure both scientific integrity and practical success.

The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in drug design. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity allow for potent and selective interactions with a wide range of biological targets. Consequently, pyridazine derivatives have been successfully developed as cardiovascular, anti-inflammatory, anti-cancer, and anti-infective agents.

Given this therapeutic importance, the precise determination of molecular structure is a critical step in the synthesis and development of new pyridazine-based compounds. ¹³C NMR spectroscopy is an indispensable tool in this process, providing a direct map of the carbon skeleton.

Fundamentals of ¹³C NMR in Pyridazine Systems

The ¹³C NMR spectrum of a molecule reveals a distinct signal for each chemically unique carbon atom. The position of this signal, its chemical shift (δ), is highly sensitive to the local electronic environment, making it a powerful diagnostic for structure.

The Parent Pyridazine Spectrum

In the unsubstituted pyridazine ring, symmetry dictates the presence of only two unique carbon environments. The carbons adjacent to the electronegative nitrogen atoms (C3/C6) are significantly deshielded and thus resonate at a lower field (higher ppm value) compared to the C4/C5 carbons.

  • C3/C6: ~151 ppm

  • C4/C5: ~127 ppm

This inherent difference is the starting point for all spectral assignments in substituted derivatives.

The Influence of Substituents on ¹³C Chemical Shifts

The introduction of substituents dramatically alters the electronic landscape of the pyridazine ring, leading to predictable changes in the ¹³C chemical shifts. This is the most powerful aspect of ¹³C NMR for structural analysis. The effects are generally categorized based on the substituent's electronic properties:

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -C(O)R, -Cl): EWGs pull electron density away from the ring. This deshields the ring carbons, causing their signals to shift downfield (to a higher ppm). The effect is most pronounced at the carbon directly attached to the substituent (ipso-carbon) and at the para-position.

  • Electron-Donating Groups (EDGs) (e.g., -NH₂, -OR, -CH₃): EDGs push electron density into the ring. This shields the ring carbons, causing their signals to shift upfield (to a lower ppm). The shielding is most significant at the ortho and para positions.

A systematic investigation of 3,6-disubstituted pyridazines has shown that these substituent effects follow general trends known from benzene and pyridine series, providing a reliable predictive framework.[1][2]

Data Presentation: ¹³C Chemical Shifts of Substituted Pyridazines

The following table summarizes representative ¹³C chemical shift data for various pyridazine derivatives, illustrating the impact of substitution on the ring carbons.

Compound/Substituent(s)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)SolventReference
Pyridazine (Parent)150.9127.1127.1150.9CDCl₃[3]
Pyridazin-3(2H)-one164.0130.5134.7139.0-[4]
3,6-Dichloropyridazine153.2129.9129.9153.2DMSO-d₆[1]
3,6-Dimethoxypyridazine164.1118.2118.2164.1DMSO-d₆[1]
3-Chloro-6-methylpyridazine152.0127.3126.3160.0DMSO-d₆[1]
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one161.8135.9129.7144.2DMSO-d₆[5]

Note: Chemical shifts are highly dependent on the solvent used.[6] The data presented here is for illustrative purposes.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

A robust and reliable protocol is the foundation of accurate structural analysis. The following steps outline a self-validating system for acquiring high-quality, proton-decoupled ¹³C NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice for many polar pyridazine derivatives due to its high solubilizing power.[1] CDCl₃ is suitable for less polar compounds. Ensure the solvent is free of impurities.

    • Concentration: For a typical high-field NMR spectrometer (≥400 MHz), a concentration of 10-20 mg in 0.6-0.7 mL of solvent is usually sufficient. Due to the low natural abundance of ¹³C (1.1%), a reasonably concentrated sample is required to obtain a good signal-to-noise ratio in a practical timeframe.[7]

    • Filtration: If any solid particles are present, filter the sample through a small plug of glass wool directly into the NMR tube to prevent magnetic field distortions.

  • Instrument Setup & Calibration:

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[8]

    • Tuning and Matching: Tune the ¹³C probe to the correct frequency. This ensures maximum energy transfer and sensitivity.[9]

  • Data Acquisition (Proton-Decoupled Experiment):

    • Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).[8] This is the most common ¹³C experiment, providing a spectrum where each unique carbon appears as a single line.

    • Spectral Width: A spectral width of ~220 ppm (e.g., from -10 to 210 ppm) is typically sufficient to cover the entire range of carbon chemical shifts in organic molecules, including carbonyls.[8][10]

    • Number of Scans (ns): The low sensitivity of ¹³C NMR necessitates acquiring multiple scans.[7] A starting point can be 1024 scans. This number can be increased for dilute samples or to identify carbons with very weak signals (like quaternary carbons).

    • Relaxation Delay (d1): This is a critical parameter. It is the time allowed for the carbon nuclei to relax back to their equilibrium state before the next pulse. Quaternary carbons (those without attached protons) relax much more slowly than protonated carbons. A short delay (e.g., 1-2 seconds) can cause these signals to become saturated and appear artificially small or even disappear entirely. Causality: The primary relaxation mechanism for protonated carbons is dipole-dipole interaction with the attached protons. Quaternary carbons lack this efficient pathway. Expert Recommendation: Use a relaxation delay of at least 2-5 seconds to ensure more accurate representation of quaternary carbon signals.[8][11]

    • Receiver Gain (rga): Use an automatic receiver gain adjustment (rga) before acquisition to optimize the signal detection without causing artifacts.[9]

  • Data Processing:

    • Fourier Transform (FT): Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform (efp).

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline for accurate peak picking and integration.

    • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).

Advanced 2D NMR Techniques for Unambiguous Assignment

While a 1D ¹³C NMR spectrum shows all the carbon signals, it does not, by itself, reveal which signal belongs to which carbon in the molecule. For complex pyridazine derivatives, 2D NMR experiments are essential for making unequivocal assignments.[12][13][14]

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a typical workflow for characterizing a novel pyridazine derivative.

NMR_Workflow cluster_prep Phase 1: Preparation & 1D Analysis cluster_2d Phase 2: 2D Correlation Spectroscopy cluster_final Phase 3: Structure Determination Sample Sample Preparation (Dissolution, Filtration) Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Sample->Acquire1D Analyze1D Initial Analysis - Count C, H signals - Identify CH, CH₂, CH₃, Cq Acquire1D->Analyze1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Analyze1D->Acquire2D Analyze2D Correlation Analysis - Map ¹H-¹H couplings (COSY) - Link ¹H to attached ¹³C (HSQC) - Build fragments via long-range ¹H-¹³C correlations (HMBC) Acquire2D->Analyze2D Final Final Structure Assignment Analyze2D->Final

Caption: A logical workflow for the structural elucidation of a pyridazine derivative using NMR spectroscopy.

DEPT (Distortionless Enhancement by Polarization Transfer)

While not a 2D experiment, DEPT is a crucial 1D technique run alongside the standard ¹³C NMR. It differentiates carbon signals based on the number of attached protons.

  • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

  • DEPT-90: Shows only CH carbons.

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons do not appear in any DEPT spectrum. This information is invaluable for the initial assignment process.[7]

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is a proton-detected 2D technique that correlates each proton with the carbon to which it is directly attached (a one-bond correlation, ¹JCH).[15]

  • What it tells you: It provides a definitive link between the ¹H and ¹³C spectra. For a given cross-peak in the HSQC spectrum, the coordinate on the F2 axis (¹H) corresponds to a proton, and the coordinate on the F1 axis (¹³C) corresponds to the carbon it is bonded to.

  • Why it's essential: It allows you to instantly assign all protonated carbons in your molecule, significantly reducing the number of unknowns.[16]

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the key to piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart (ⁿJCH, where n=2, 3, 4).[15]

  • What it tells you: It shows long-range connectivity. For example, a correlation between the proton on C4 and the carbon signal for C6 in a pyridazine ring would establish their proximity within the molecular framework. Crucially, it reveals connections through non-protonated (quaternary) carbons.

  • Why it's essential: By observing correlations from a known proton to an unassigned carbon, you can assign that carbon's position. By piecing together these multi-bond correlations, the entire carbon skeleton can be unambiguously assembled.[13][16]

Conclusion

¹³C NMR spectroscopy, when applied with a systematic and informed approach, is a definitive tool for the structural characterization of pyridazine derivatives. A standard 1D spectrum, augmented with DEPT experiments, provides foundational information on the number and type of carbon environments. However, for the complex structures often encountered in drug development, the application of 2D techniques like HSQC and HMBC is non-negotiable for achieving trustworthy and unequivocal assignments. The protocols and insights provided in this guide are designed to empower researchers to leverage the full potential of ¹³C NMR, ensuring the scientific integrity of their findings and accelerating the pace of discovery.

References

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977.
  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • Besada, P., Costas, T., Vila, N., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
  • Appleby, K. M., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Chemistry – A European Journal, 25(63), 14338-14344.
  • Request PDF | 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate.
  • Al-Hussain, S. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6598.
  • 13-C NMR Protocol for beginners AV-400. University of Rochester.
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.
  • Krygowski, T. M., & Szatylowicz, H. (2009). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 14(11), 4657-4672.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications.
  • Chiacchio, U., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2261.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • A User Guide to Modern NMR Experiments. University of Oxford.
  • Measuring methods available and examples of their applications 13C NMR. CEITEC.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate.
  • 13C NMR Chemical Shift Table. University of Wisconsin-Madison.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • HSQC and HMBC. Columbia University NMR Core Facility.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.

Sources

The Pyridazine Scaffold: A Technical Guide to Its Diverse Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and potential for π-π stacking, make it an attractive framework for designing novel therapeutic agents.[5] This guide provides an in-depth technical overview of the multifaceted biological activities of substituted pyridazines. We will explore their mechanisms of action across key therapeutic areas, detail the structure-activity relationships (SAR) that govern their potency, and provide validated experimental protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile pyridazine core in their discovery programs.

The Pyridazine Core: Physicochemical Properties and Significance

The utility of the pyridazine scaffold in drug design stems from its distinct electronic and structural features. Unlike a simple phenyl ring, the two adjacent nitrogen atoms create a polarized system, enhancing water solubility and modulating lipophilicity.[5] This inherent polarity can also reduce interactions with metabolic enzymes like cytochrome P450 and the cardiac hERG potassium channel, which is an advantageous feature in drug development.[5]

The two ring nitrogens act as strong hydrogen bond acceptors, a critical feature for molecular recognition and high-affinity binding to biological targets.[5] This dual H-bonding capacity allows pyridazine-containing molecules to engage with protein active sites in unique ways, often leading to enhanced potency and selectivity.[5] Consequently, pyridazine and its derivatives, particularly pyridazinones, are recognized as a "wonder nucleus" for their ability to exhibit a vast array of pharmacological activities.[2][6][7]

Drug_Discovery_Workflow cluster_0 Conceptualization & Design cluster_1 Execution cluster_2 Optimization A Scaffold Selection (Pyridazine Core) C Chemical Synthesis of Substituted Derivatives A->C Design Hypothesis B SAR Analysis & In Silico Modeling E Lead Compound Identification B->E Identified Pharmacophores D Biological Screening (In Vitro / In Vivo) C->D Synthesized Library D->B Activity Data F Lead Optimization E->F Refined Structures F->C Iterative Synthesis

Caption: General workflow for the discovery of pyridazine-based bioactive agents.

Key Biological Activities and Therapeutic Applications

The functional versatility of the pyridazine ring allows for its incorporation into molecules targeting a wide spectrum of diseases.[8][9][10]

Anticancer Activity

Pyridazine is a prominent scaffold in oncology research, with numerous derivatives targeting various hallmarks of cancer.[1][3][4][11]

  • Mechanism of Action: A primary mechanism is the inhibition of protein kinases crucial for tumor growth and angiogenesis. For instance, certain pyridazine derivatives show potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of blood vessel formation in tumors.[12] Other targets include tropomyosin receptor kinase (TRK) and glutaminase 1 (GLS1), implicating pyridazines in disrupting cell signaling and tumor metabolism.[1] The approved multi-targeted kinase inhibitor Ponatinib , which contains a fused imidazo[1,2-b]pyridazine ring system, exemplifies the clinical success of this scaffold.[5]

  • Structure-Activity Relationship (SAR): SAR studies reveal that substituents on the pyridazine ring are critical for anticancer potency. For example, in a series of VEGFR kinase inhibitors, specific substitutions on a phenyl ring attached to the pyridazine core were found to be essential for high cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines.[12]

VEGFR_Inhibition_Pathway cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds PLC PLCγ Activation VEGFR->PLC RAS Ras/Raf/MAPK Pathway VEGFR->RAS PI3K PI3K/Akt Pathway VEGFR->PI3K Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR Blocks Binding Site Angiogenesis Angiogenesis & Tumor Growth PLC->Angiogenesis Promotes RAS->Angiogenesis Promotes PI3K->Angiogenesis Promotes

Caption: Pyridazine derivatives can inhibit angiogenesis by blocking VEGFR-2 signaling.

Anti-inflammatory Activity

Pyridazinone derivatives are well-documented anti-inflammatory agents, often with a reduced risk of the gastric side effects associated with traditional NSAIDs.[7][13][14]

  • Mechanism of Action: The primary mechanism for many pyridazine-based anti-inflammatory drugs is the selective inhibition of cyclooxygenase-2 (COX-2).[14][15][16] COX-2 is an enzyme upregulated during inflammation to produce prostaglandins. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform (which has a gastroprotective role), these compounds can reduce inflammation with lower ulcerogenic potential.[13][15]

  • SAR Insights: Studies have shown that the nature and position of substituents on the pyridazinone ring dictate both the potency and selectivity of COX-2 inhibition. For instance, certain molecular frameworks allow the compound to fit into the side pocket of the COX-2 active site, a key interaction for achieving selectivity.[16]

Cardiovascular Activity

The pyridazine scaffold is present in several cardiovascular drugs, acting primarily as vasodilators and cardiotonic agents.[17][18][[“]]

  • Mechanism of Action: Many pyridazinone-based cardiovascular agents function as phosphodiesterase (PDE) inhibitors, particularly targeting the PDE3 isozyme.[20] Inhibition of PDE3 in cardiac and smooth muscle cells leads to increased levels of cyclic AMP (cAMP), resulting in a positive inotropic (increased contractility) effect and vasodilation.[20] Marketed drugs like Pimobendan and Levosimendan, used in treating heart failure, feature the pyridazine core.[10][21]

  • SAR Insights: The vasorelaxant activity is highly dependent on the substitution pattern. Studies on 6-(4-substitutedphenyl)-3-pyridazinone derivatives have shown that specific electron-donating or withdrawing groups on the phenyl ring can significantly modulate potency, with some analogues proving superior to established vasodilators like hydralazine.[22]

Central Nervous System (CNS) Activity

Substituted pyridazines have shown significant promise as anticonvulsant agents.[9][23][24]

  • Mechanism of Action: The anticonvulsant effects of some pyridazine derivatives are believed to be mediated through the modulation of GABAergic transmission.[23][24] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and enhancing its effects can suppress seizure activity. Molecular docking studies have confirmed the potential for these compounds to bind to the GABA-A receptor.[24]

  • SAR Insights: Anticonvulsant activity is highly sensitive to the structure. For 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, a 4-hydroxypiperidine side chain at the 3-position and a phenyl ring at the 6-position were found to be essential for activity.[25] Furthermore, adding a chloro-substituent to the phenyl ring significantly increased potency.[25]

Other Notable Activities

The versatility of the pyridazine scaffold extends to other applications:

  • Antimicrobial: Pyridazine derivatives have demonstrated a broad spectrum of activity against bacteria (including Staphylococcus aureus) and fungi (Candida albicans).[26][27][28]

  • Herbicidal: Certain 3-halo-6-phenoxypyridazines have been shown to possess pre-emergent herbicidal effects, indicating their potential use in agriculture.[29][30][31]

  • Antidiabetic: Triazolo-pyridazine derivatives have been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[8]

Key Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized pyridazine derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of a compound against a cancer cell line. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridazine derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) must be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Only viable cells with active mitochondria can reduce the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol: In Vivo Anticonvulsant Screening (MES Test)

The Maximal Electroshock (MES) test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures (grand mal epilepsy).[10]

Methodology:

  • Animal Preparation: Use adult mice, acclimatized for at least one week. Divide them into groups (e.g., n=8 per group), including a vehicle control group, a positive control group (e.g., Phenytoin), and test groups.

  • Compound Administration: Administer the pyridazine test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses.[10][23] The time of peak effect must be determined beforehand.

  • Induction of Seizure: At the time of peak effect (e.g., 30-60 minutes post-administration), deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes. Causality: This stimulus induces a maximal seizure characterized by a specific sequence of motor events.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase indicates protection.

  • Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected in each group. The ED₅₀ (median effective dose) can be calculated using probit analysis.

  • Neurotoxicity: A rotorod test is often performed in parallel to assess whether the anticonvulsant effect is due to general motor impairment.[25]

Table 1: Example Cytotoxicity Data for Pyridazine Derivatives

The following table summarizes hypothetical IC₅₀ values for a series of pyridazine compounds against the HCT-116 colon cancer cell line, illustrating how such data is presented.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM) against HCT-116[12]
Ref-1 -H-H> 100
PDZ-01 -Cl-H45.2
PDZ-02 -OCH₃-H68.1
PDZ-03 -Cl-NO₂15.8
PDZ-04 -OCH₃-NO₂22.5
Imatinib (Reference Drug)(Reference Drug)31.5

Future Perspectives

The pyridazine scaffold continues to be a fertile ground for drug discovery.[8] Future research will likely focus on several key areas:

  • Dual-Target Inhibitors: Given the role of pyridazines in both cancer and inflammation, designing single molecules that can modulate targets in both pathways (e.g., kinase and COX-2 inhibitors) is a promising strategy for complex diseases.[27][28]

  • Targeted Drug Delivery: Conjugating potent pyridazine derivatives to targeting moieties could enhance their efficacy and reduce off-target effects, particularly in oncology.

  • Exploring New Biological Space: While well-studied in the areas covered, the application of pyridazines in neurodegenerative diseases[32] and metabolic disorders remains relatively underexplored and represents a significant opportunity.

References

  • Ma, L., Zhao, B., & Ma, Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]
  • Kelly, P., & Tipton, K. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
  • Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Advances in Engineering and Management (IJAEM). [Link]
  • Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Advances in Engineering and Management. [Link]
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Saudi Journal of Medical and Pharmaceutical Sciences. [Link]
  • He, H., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry. [Link]
  • He, H., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.
  • Takahashi, S., et al. (1965). Herbicidal Activity of Some Pyridazine Derivatives: Part II. 3-Halo- and 3-Anilino-6-phenoxypyridazines and Related Compounds. Bioscience, Biotechnology, and Biochemistry. [Link]
  • Guan, J., et al. (2000). Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. Journal of Medicinal Chemistry. [Link]
  • Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. [Link]
  • Wermuth, C. G., et al. (1987). Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. Journal of Medicinal Chemistry. [Link]
  • Ye, Y., et al. (2020).
  • Mangalagiu, I., et al. (2000). [Antimicrobial activity of new pyridazine derivatives].
  • Geyko, A. V., et al. (2007). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. Journal of Computer-Aided Molecular Design. [Link]
  • Rageb, E. A., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archiv der Pharmazie. [Link]
  • Hassan, G. S., et al. (2022).
  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. [Link]
  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review.
  • Lee, S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience. [Link]
  • He, H., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ChEMBL. [Link]
  • Refouvelet, B., et al. (2008). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. [Link]
  • El-Sayed, M. A., et al. (2023). Structure-activity relationship of the synthesized pyridazine derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery. PharmaChem. [Link]
  • Hassan, G. S., et al. (2022).
  • Kumar, D., et al. (2013). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Xu, W., et al. (2012). Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Takahashi, S., et al. (2014). Herbicidal Activity of Some Pyridazine Derivatives: Part II. 3-Halo- and 3-Anilino-6-phenoxypyridazines and Related Compounds. Taylor & Francis Online. [Link]
  • Miller, A. A., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]
  • Asif, M. (2022). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Mini-Reviews in Organic Chemistry. [Link]
  • Kassab, A. E., et al. (2022). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Asif, M. (2020). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]
  • Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
  • Heinisch, G., & Frank, H. (1992). Pyridazine Derivatives in Cardiology. Progress in Medicinal Chemistry. [Link]
  • Nanavati, D. S., & Ammar, Y. A. (1991). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones. Journal of Heterocyclic Chemistry. [Link]
  • Siddiqui, A. A., et al. (2020). Synthesis, anti-convulsant activity and molecular docking study of novel thiazole pyridazinone hybrid analogues. Bioorganic Chemistry. [Link]
  • Alghamdi, S., & Asif, M. (2022). Biological activities of pyridazinones.
  • Hu, X. H., et al. (2006).
  • Allam, H. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
  • Asif, M. (2021). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
  • Kumar, D., et al. (2013). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Asif, M. (2012). The effect of pyridazine compounds on the cardiovascular system. Medicinal Chemistry Research. [Link]
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. [Link]
  • Kumar, D. (2015).
  • Ishimori, T., et al. (1994).
  • Doležal, M., & Zitko, J. (2012). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. IntechOpen. [Link]

Sources

The Strategic Application of 3-Chloro-4,6-dimethylpyridazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its inherent physicochemical properties, such as its dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic profiles, render it a versatile core for the design of novel therapeutic agents. This technical guide delves into a specific, highly functionalized pyridazine derivative: 3-Chloro-4,6-dimethylpyridazine . We will explore its synthetic accessibility, key reactive handles, and burgeoning potential in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Pyridazine Core in Drug Discovery

Pyridazine-containing molecules have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into a variety of clinically evaluated and approved drugs.[1] The two adjacent nitrogen atoms within the pyridazine ring introduce a significant dipole moment and increase polarity compared to a simple phenyl ring, which can enhance aqueous solubility and facilitate crucial interactions with biological targets through hydrogen bonding.[2] Furthermore, strategic placement of substituents on the pyridazine core allows for the fine-tuning of electronic and steric properties, profoundly influencing a molecule's bioactivity and pharmacokinetic profile.

The subject of this guide, this compound, presents a particularly attractive starting point for medicinal chemistry campaigns. The chlorine atom at the 3-position serves as a versatile synthetic handle for introducing a wide array of functionalities, while the methyl groups at the 4- and 6-positions provide steric bulk and can influence the molecule's metabolic stability and binding interactions.

Synthesis and Reactivity of this compound

The synthetic accessibility of a core scaffold is a critical consideration in any drug discovery program. This compound can be efficiently prepared from readily available starting materials, with the key step being the chlorination of the corresponding pyridazinone precursor.

Synthesis of the Precursor: 4,6-dimethylpyridazin-3(2H)-one

A robust synthesis of the pyridazinone precursor is essential. While various methods exist for the formation of substituted pyridazinones, a common and effective approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[3]

dot

Sources

The Strategic Utility of 3-Chloro-4,6-dimethylpyridazine in Modern Synthesis: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, pyridazine derivatives have emerged as privileged structures, particularly within the realms of medicinal chemistry and materials science. This guide focuses on a key member of this family: 3-Chloro-4,6-dimethylpyridazine . While seemingly a simple molecule, its unique electronic and steric properties make it a highly versatile and reactive intermediate. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to provide not just protocols, but a foundational understanding of the causality behind its synthetic applications. We will delve into its intrinsic reactivity, explore its transformation into a diverse array of functionalized derivatives, and showcase its role in the synthesis of biologically active compounds.

Section 1: Core Characteristics of the Building Block

Understanding the fundamental physicochemical properties of this compound is the first step toward harnessing its synthetic potential. While extensive experimental data for this specific molecule is not broadly compiled, we can infer its characteristics from closely related analogs and supplier specifications.

Table 1: Physicochemical Properties of 4-Chloro-3,6-dimethylpyridazine and Related Analogs

Property4-Chloro-3,6-dimethylpyridazine3,6-Dichloro-4,5-dimethylpyridazine3-Chloro-6-methylpyridazine
CAS Number 68206-05-3[1]34584-69-5[2]1121-79-5[3][4]
Molecular Formula C₆H₇ClN₂[1]C₆H₆Cl₂N₂C₅H₅ClN₂[3][4]
Molecular Weight 142.59 g/mol [1]177.02 g/mol 128.56 g/mol [3][4]
Appearance Solid (inferred)Solid[2]Solid[3]
Melting Point Not widely reportedNot widely reported58-62 °C[3]
Boiling Point Not widely reportedNot widely reported34-37 °C (lit.)[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and alcohols.Soluble in dichloromethane.[2]Soluble in water and many organic solvents.[5]

Note on Nomenclature: The naming of substituted pyridazines can vary. "this compound" and "4-Chloro-3,6-dimethylpyridazine" may refer to the same molecule depending on the numbering priority of the substituents. For the purpose of this guide, we will refer to the compound with CAS number 68206-05-3.

Section 2: The Synthetic Heart – Preparation of the Pyridazine Core

The utility of any building block is contingent on its accessibility. The synthesis of the this compound core can be approached through established heterocyclic chemistry principles, typically involving the condensation of a 1,4-dicarbonyl equivalent with hydrazine, followed by chlorination.

Conceptual Synthetic Workflow

The synthesis generally begins with a diketone or a related precursor, which upon reaction with hydrazine forms the dihydropyridazine ring. Subsequent oxidation and chlorination steps yield the desired product.

synthesis_workflow diketone 1,4-Diketone Precursor (e.g., 3-methyl-2,5-hexanedione) dihydropyridazine Dimethyl-dihydropyridazine diketone->dihydropyridazine Condensation hydrazine Hydrazine Hydrate hydrazine->dihydropyridazine pyridazinone 4,6-Dimethylpyridazin-3(2H)-one dihydropyridazine->pyridazinone Oxidation product This compound pyridazinone->product Chlorination chlorination Chlorinating Agent (e.g., POCl₃)

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Protocol: Synthesis of a Dichlorodimethylpyridazine Analog

Step-by-Step Methodology: [2]

  • Reaction Setup: In a microwave reactor vial, combine 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one (1 equivalent), phosphorus trichloride (excess), and diisopropylethylamine.

  • Microwave Irradiation: Stir the reaction mixture at 160 °C for 20 minutes in a microwave reactor.

  • Work-up: After cooling, partially evaporate the solvent under reduced pressure. Carefully pour the residue into a mixture of cold water, saturated sodium bicarbonate solution, and dichloromethane.

  • Neutralization and Extraction: Alkalize the mixture with saturated sodium bicarbonate solution until CO₂ evolution ceases. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography (eluent: dichloromethane/heptane) to afford the target dichlorinated product.

Section 3: The Reactive Center: Exploiting the C-Cl Bond

The synthetic value of this compound lies in the reactivity of the chlorine atom at the 3-position. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring activates the C-Cl bond towards nucleophilic aromatic substitution (SNAr) and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Gateway to Diverse Functionality

The displacement of the chloride with various nucleophiles is a cornerstone of this building block's utility. This reaction allows for the straightforward introduction of amine, ether, and thioether functionalities, which are prevalent in pharmacologically active molecules.

snar_reaction reactant This compound Cl product 3-Nu-4,6-dimethylpyridazine Nu reactant:f1->product:f1 S_NAr nucleophile Nucleophile (Nu-H) nucleophile->reactant:f1

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Experimental Protocol: Amination via Nucleophilic Substitution

This protocol, adapted from procedures for similar chloro-heterocycles, demonstrates the displacement of the chloro group with an amine.[6]

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired primary or secondary amine (2 equivalents), and a catalytic amount of powdered copper in n-butanol.

  • Reaction Conditions: Heat the mixture to reflux for an extended period (e.g., 48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the aminated pyridazine derivative.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

The C-Cl bond of this compound is also amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of more complex molecular scaffolds.

This reaction is a highly effective method for forming C-C bonds by coupling the chloropyridazine with an organoboron reagent, typically a boronic acid. This allows for the introduction of aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling [3]

  • Reagent Preparation: In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents), and a base (e.g., 2 M aqueous sodium carbonate solution).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and ethanol. Thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for at least 16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

suzuki_coupling cluster_reactants Reactants substrate This compound product 3-Aryl-4,6-dimethylpyridazine substrate->product boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->product catalyst Pd Catalyst & Base catalyst->product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of arylamines, the Buchwald-Hartwig amination offers a powerful alternative to classical SNAr reactions, often proceeding under milder conditions and with a broader substrate scope.[7][8][9] This palladium-catalyzed reaction couples the chloropyridazine with a primary or secondary amine.

Conceptual Reaction Scheme:

The reaction involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.

Section 4: Applications in Drug Discovery and Materials Science

The true measure of a building block's value is its application in the synthesis of functional molecules. The pyridazine scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.[10]

Medicinal Chemistry: A Scaffold for Bioactive Molecules

While specific drugs derived directly from this compound are not prominently documented, the synthetic pathways it enables are highly relevant to the construction of molecules with known therapeutic potential. For instance, substituted pyridazines have been investigated for their activity as:

  • Anticancer Agents: Pyridazine derivatives have demonstrated the ability to inhibit key signaling pathways involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK1).[11]

  • Central Nervous System (CNS) Agents: The pyridazine core is a "privileged structure" for targeting the CNS, with derivatives showing promise as modulators of GABAA receptors and other neurological targets.[6]

  • Antimicrobial and Antifungal Agents: Various substituted pyridazines have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[11]

A patent for pyridazinone derivatives as thyroid hormone receptor agonists utilizes a related dichloroisopropyl pyridazine, highlighting the relevance of this class of compounds in drug discovery.[2]

Materials Science

The electron-deficient nature of the pyridazine ring makes it an interesting component in the design of organic electronic materials. By incorporating electron-donating groups through the reactions described above, donor-acceptor type molecules with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) can be synthesized.

Section 5: Safety and Handling

As with any reactive chemical, proper safety precautions are essential when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is expected to be stable under normal storage conditions.

  • Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion: A Building Block of Strategic Importance

This compound represents a valuable and versatile building block for synthetic chemists. Its activated C-Cl bond provides a reliable handle for a wide range of synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse functionalities makes it a powerful tool for the construction of compound libraries for drug discovery and for the synthesis of novel organic materials. As the demand for new and innovative molecular structures continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemsrc. (2025). 3,6-Dichloro-4,5-dimethylpyridazine.
  • BenchChem. (2025).
  • PubChem. (n.d.). 3-Chloro-6-methylpyridazine.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • BenchChem. (2025). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. BenchChem.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). WO2002030901A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
  • Chemsrc. (2025). 6-chloro-4,5-dimethylpyridazin-3-amine.
  • PubChem. (n.d.). 3-Chloro-2,6-dimethylpyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
  • precisionFDA. (n.d.). 3-CHLORO-6-METHYLPYRIDAZINE HYDROCHLORIDE.

Sources

The Pyridazine Scaffold: Strategic Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its distinct physicochemical properties—such as its dipole moment, capacity for hydrogen bonding, and ability to tailor pharmacokinetic profiles—render it a highly versatile core for designing novel therapeutic agents.[1][2] This guide offers a comprehensive exploration of the synthesis, derivatization, and strategic application of pyridazine-based compounds, providing researchers and drug development professionals with field-proven insights and methodologies.

Section 1: Foundational Synthetic Strategies for the Pyridazine Core

The construction of the pyridazine ring is a well-established field, with several robust methods forming the bedrock of its synthesis. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Cycloaddition Reactions: The Inverse Electron Demand Diels-Alder (iEDDA) Pathway

The iEDDA reaction is a powerful and frequently employed strategy for constructing the pyridazine core, particularly from 1,2,4,5-tetrazines.[3] This reaction proceeds through the cycloaddition of an electron-deficient diene (the tetrazine) with a dienophile (an alkyne or alkene), followed by a retro-Diels-Alder reaction that extrudes dinitrogen gas to yield the aromatic pyridazine ring.[3][4]

The causality behind this choice lies in its efficiency and regiochemical control. The reaction is often high-yielding and can be performed under mild conditions.[4] Furthermore, the substitution pattern on both the tetrazine and the dienophile directly translates to the final product, allowing for predictable and programmable synthesis.[3] For instance, the reaction of tetrazines with alkynyl sulfides has been shown to produce trisubstituted pyridazines with high regioselectivity.[3]

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substituted 1,2,4,5-tetrazine (1.0 eq.) in a suitable solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or toluene.[3]

  • Initiation: Add the alkyne or alkene dienophile (1.1-1.5 eq.) to the solution. The choice of excess dienophile is to ensure the complete consumption of the often more valuable tetrazine starting material.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C, depending on the reactivity of the substrates).[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the colored tetrazine.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyridazine derivative.

Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

A classical and highly effective method for forming the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives. This approach is mechanistically straightforward, involving the formation of a di-imine intermediate which then undergoes cyclization and subsequent aromatization (often via oxidation or elimination) to furnish the pyridazine.

The rationale for using this method is its directness and the wide availability of both 1,4-dicarbonyl precursors and substituted hydrazines. This allows for the synthesis of a diverse array of pyridazine and pyridazinone derivatives.[5] For example, maleic anhydride can undergo condensation with hydrazine derivatives to yield pyridazine rings.[5]

Section 2: Advanced Synthetic Methodologies for Novel Derivatives

Modern organic synthesis has introduced sophisticated techniques that offer enhanced efficiency, atom economy, and access to previously unattainable chemical space.

Multicomponent Reactions (MCRs)

MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[6] This approach is highly valued for its operational simplicity and alignment with the principles of green chemistry.[7] A notable example is the copper(I)-catalyzed multicomponent cyclization of aldehydes, hydrazines, and alkynyl esters to regioselectively produce pyridazinones.[8] This reaction avoids the formation of isomeric pyrazole byproducts, a common challenge in related syntheses.[8]

MCR_Workflow Aldehyde Aldehyde OnePot One-Pot Reaction Vessel Aldehyde->OnePot Hydrazine Hydrazine Hydrazine->OnePot Alkynylester Alkynyl Ester Alkynylester->OnePot Catalyst Cu(I) Catalyst Catalyst->OnePot Product Substituted Pyridazinone OnePot->Product Cyclization

Caption: Workflow for a Copper-Catalyzed Multicomponent Reaction.

Transition Metal-Catalyzed C-H Activation

Direct C-H activation has revolutionized synthetic chemistry by enabling the functionalization of unactivated C-H bonds, thereby reducing the need for pre-functionalized substrates and shortening synthetic routes.[9] Rhodium(III)-catalyzed annulation of pyrazolidinones with various carbon synthons has been used to construct fused N,N-bicyclic pyridazine skeletons.[10] In these reactions, a directing group, often part of the substrate itself, positions the metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.[10][11] This strategy provides access to complex, polycyclic pyridazine analogues that would be challenging to synthesize via traditional methods.[10]

Photochemical Synthesis

The use of light as a reagent offers unique, energy-efficient, and often novel reaction pathways.[12] In pyridazine chemistry, photochemistry has been employed for the ring-opening of pyridazine N-oxides to generate reactive intermediates, which can then be trapped to form other valuable heterocyclic scaffolds like 1H-pyrazoles.[12][13] More recently, visible-light photocatalysis has emerged as a sustainable method for various organic transformations, including the functionalization of nitrogen heterocycles.[14][15]

Section 3: The Pyridazine Scaffold as a Bioisostere in Drug Design

A key driver for the discovery of novel pyridazine derivatives is the concept of bioisosterism, where a substituent or group is replaced by another with similar physical or chemical properties to enhance biological activity or optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16]

The pyridazine ring is frequently used as a bioisosteric replacement for the phenyl ring or other heterocycles.[2] The rationale for this substitution is multi-faceted:

  • Improved Physicochemical Properties: The two nitrogen atoms increase polarity and aqueous solubility compared to a benzene ring.[1]

  • Enhanced Target Binding: The nitrogen lone pairs act as hydrogen bond acceptors, facilitating stronger interactions with biological targets.[1][2]

  • Favorable ADME Profile: The pyridazine core can improve metabolic stability and has been associated with low cytochrome P450 inhibition and reduced interaction with the cardiac hERG potassium channel, a common liability in drug development.[1][2]

PropertyPhenyl RingPyridazine RingAdvantage in Drug Design
Polarity LowHighIncreased aqueous solubility, improved pharmacokinetic profile.[1]
H-Bonding None (as donor/acceptor)Two H-bond acceptorsPotential for stronger, more specific target interactions.[2]
Dipole Moment 0 D~4 DInfluences molecular recognition and crystal packing.[2]
Metabolism Prone to oxidationGenerally more stableCan block metabolic hotspots, increasing drug half-life.[1][17]

Section 4: Pharmacological Significance and Therapeutic Applications

Pyridazine derivatives exhibit a remarkable breadth of pharmacological activities, validating their status as a privileged scaffold.[1][18] They have been investigated across numerous therapeutic areas, including oncology, inflammation, cardiovascular diseases, and neurology.[1][19]

Anti-Inflammatory and Anticancer Activity

Many pyridazine-containing compounds have been developed as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), or enzymes in the inflammatory cascade.[20] In oncology, the pyridazine scaffold is a core feature in numerous agents that target protein kinases, which are critical regulators of cancer cell proliferation and survival.[1]

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Stimulus->Receptor Kinase MAP Kinase (e.g., p38) Receptor->Kinase TF Transcription Factor (NF-κB) Kinase->TF Cytokine Pro-inflammatory Cytokines (TNF-α, IL-6) TF->Cytokine Gene Transcription Inhibitor Pyridazine Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of an Inflammatory Signaling Pathway.

Marketed Drugs and Clinical Pipeline

The therapeutic relevance of the pyridazine core is underscored by the number of approved drugs incorporating this scaffold. Notable examples include:

  • Minaprine: An atypical antidepressant (withdrawn).[2][21]

  • Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist.[2]

  • Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2) for treating psoriasis.[2]

The continued interest in this heterocycle ensures a robust pipeline of new pyridazine-based candidates entering clinical trials for a wide range of diseases.[21][22]

Conclusion

The pyridazine heterocycle remains a highly valuable and versatile scaffold in medicinal chemistry and drug discovery. Its unique combination of physicochemical properties offers distinct advantages for optimizing drug-like characteristics. The continuous evolution of synthetic methodologies, from classical condensations and cycloadditions to modern multicomponent reactions and C-H functionalizations, provides chemists with a powerful toolkit to explore novel chemical space. As our understanding of disease biology deepens, the strategic application of the pyridazine core will undoubtedly continue to yield new and effective therapeutic agents.

References

  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPILCmjMhraJ5X3TyqOrdyjs_S_Tf0gih9ZCsXSO2Y6fVE-VAIIs1WdeQdA2NZrA0Lh5xbaL0Bvq0zWfcd9_beElHyx_nREszzZhjMfGLB_87vOBnBVAo0Vz0uGPDcpsxPC3bits3CGL5UxsvkKBdixmRug5dX8g57br2eLs5r-6x0gobnBvSmyxwb0eQsH-81rg0dhJqGOOAm6fqQ9hU-1Ec3NglyVhPldYc0O5t-vpOr0DMrRGbPQqL_sdqt71iB0mdhZ9O-LFc=]
  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtXiyLya3t7i36FrZltI8zFEHa6GK7wLMncavFlmFekvdyMeyo5Edj7boQlMOTQvLh4KD7urNKbMdwQ4T7Ji_I3rB4xhK7TTwrKtCr-rykkAW7kVXbgCsm5aXApNS0txr4idNB3kVd-cSS_7_ZN5VDReU-cTRZ5BKkLl5UZtCAbhAMoyIuZBI5bnwvGG-HEulJNBEUTyEuJSPj2vd2xXMTv0r3kXsQWY=]
  • Pyridazine and its derivatives. Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE51NEoQURWA3nZZ6pRx8_EcZdRiY1f9-QxP0A7Wj2-oZOYm1hw4QtAfkq6ZBr9Pc1rW2fIN9Xo-ekRmfapsNoFdJKOPmcvrmdFSPqrp7iSgMRaH_oWJPgJFmilA02FQF5ZGFd8ZUq4BpJPh4LBX92dncUIyJ6zbiS5GrtPbmyP2btxuKi2fNY=]
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFZDgn9_TI83VQkMjawJ4fQ9jD6eqZULtGpLgHt_p_VXmi8lXmYl2q1OHnJYCxM9dYhxTpUojjOX-NnVpDFDLnGnqZjMfPxWsX5aPJdocP_S13S7EhBTFrzhOGuy6UsCGjrVh1BHuOpN0w6BwRLV0UdiHm_PSIHHERXw==]
  • Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvZrHT1GbXdkqcjIyW6-IPBFT4puh610YXuwfjEPcPyAz6X_unit_aETUSOOraVnmypEx39ormKzdT85huKB9CISxoLFuGfsWjbKqLs7u-qOy-qOJVTBQqrpmqJ_KDtVDWWBvCnTlxV_XioJUrFk_xjSDiGYBd-12zU1yTfmbLzc0rue6zIZ2ZHv_-JdXLgzbY1_U2lHYsvcSJGX9jdeHrI9iKeXOLfdMqToUAZ22pIBnbgGvfpYu3XWgBoET7xZGH]
  • Recent advances in pyridazine chemistry. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkTpDuLHUMTbuwaOMGR5D2-aaVVbmkzc3j8DBQOWow9LuJ_o-sgLx-CwRO6CK_8irpgunac0I9BI1E7xzTwb0nCuXvZyNC3VsHaTevTEKvpKUEWbhl7LiTIU5MdFdxQLDgCS_Nii-0dv_1CwC_GmBORP3edOXvLbgfURdX8iLkwtWe0MbtdXf5wtIhYqyCRlRvTxSVgQ==]
  • Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25124722/]
  • Pyridazin-3(2H)-ones: Synthesis, reactiv. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNmUs_vf8j9YxS6mIGare1EhKhnmXD4yqh3to2yBh4ioDzSwIxk0MKsvoaRKa1jnYaDRQ-vrCS-O2OyGB0naClzm2XrgaYK_U70dmdyQt5qsQpmghhr6qJGK6T8_TIEXl8xnvx8Gu7H_W4JRUwZ8lY1q5QuHPMqRaP98JszxfIk70SGYAT4MDJwgnHejGU_C_LSnxd7JsdMfbm--qlYAZMyiHpEUL-J1S2wWj1fcnkwbcTNvkeH1cWLLzZGwTMc3tiEydpYDb4xBkP3JrgII-tLkmCPUrdVbWPBbmBn8I3ASivCSRzN5UpB9xjJqxW3GXKlMbq6_BNjBNitLN8Ls58xqhG1WniQyEfOfU0U5woOcSfe80LJaRG2mnxoPg6GPx1F5zr0V8xc_hEN9kmmu0u4zUiz_3QMhEFuOonfyJ0BGXaocE7_DuFgEEiBueJ73T9C6XcDf3T16pZ-0y3oj9142MwKXlZq_FePRflXwWy8p92FWYp_Gd]
  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/379622915_Synthesis_of_Substituted_Imidazo12-apyridines_Imidazo12-apyrazines_and_Imidazo12-bpyridazines_by_Multicomponent_Reactions_Using_Green_Solvents]
  • Construction of Pyridazine Analogues via Rhodium‐mediated C‐H Activation. ResearchGate. [URL: https://www.researchgate.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40814878/]
  • Functionalization of Pyridazin. Prezi. [URL: https://prezi.com/p/edit/glz_k3lq3q-c/]
  • The Role of Specialty Pyridazine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/6987]
  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828456/]
  • Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2272895]
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19013692/]
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5863]
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16839600/]
  • Take a Closer Look at Our Original Functionalized Pyridazines!. Life Chemicals. [URL: https://lifechemicals.com/blog/22/functionalized-pyridazines]
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. [URL: https://www.acs.
  • Strategy for the synthesis of pyridazine heterocycles and their derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23948259/]
  • Visible-Light-Mediated Synthesis of Pyrazines from Vinyl Azides Utilizing a Photocascade Process. ResearchGate. [URL: https://www.researchgate.net/publication/343219468_Visible-Light-Mediated_Synthesis_of_Pyrazines_from_Vinyl_Azides_Utilizing_a_Photocascade_Process]
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Recent Advances in Pyridazine Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/285702308_Recent_Advances_in_Pyridazine_Chemistry]
  • ChemInform Abstract: Novel Synthesis of Pyridopyridazine, Pyrrolopyridazine and Some Pyridazine Derivatives. ResearchGate. [URL: https://www.researchgate.
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2302386.pdf]
  • Strategies for the construction of pyridine rings from enamide‐based starting materials. ResearchGate. [URL: https://www.researchgate.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1999&context=honors]
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270634/]
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [URL: https://www.blumberginstitute.org/assets/gallo/The-Role-of-the-Pyridazine-Ring-in-Molecular-Recognition-Drug-Discovery.pdf]
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5863/pdf]
  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069904/]
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c11438]
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc01201a]
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03606j]
  • Pyridine Ring Synthesis. American Chemical Society. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-reagent-guide-pyridine-synthesis.pdf]
  • Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.5b00273]
  • Synthesis of Functionalized Compounds Containing Pyridazine and Related Moieties. ResearchGate. [URL: https://www.researchgate.
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pyridazinic-Bioisosteres-with-Potential-in-and-Diaconu-Savu/f8c09a807a9b6c0032607e0573e0c034291d9046]
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob01406a]
  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides. University of California, Irvine. [URL: https://www.proquest.com/openview/346850c95786f68c37d03153c9f28c2e/1?pq-origsite=gscholar&cbl=18750&diss=y]
  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c08003]
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004381/]

Sources

An In-depth Technical Guide to 3-Chloro-4,6-dimethylpyridazine: Proactive Safety and Judicious Handling for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Molecule of Potential Demanding Respect

3-Chloro-4,6-dimethylpyridazine is a substituted pyridazine, a class of heterocyclic compounds recognized for their utility as versatile intermediates in medicinal chemistry and drug discovery. The strategic placement of a reactive chlorine atom and two methyl groups on the pyridazine core presents a unique scaffold for the synthesis of novel molecular entities. However, the very features that impart this synthetic utility also necessitate a profound respect for its potential hazards. This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound, empowering researchers to harness its potential while upholding the highest standards of scientific integrity and laboratory safety.

Physicochemical and Reactivity Profile

While specific, experimentally verified data for this compound is limited, the following properties can be reasonably inferred from its structure and data from analogous compounds.

PropertyEstimated Value/InformationCausality and Scientific Rationale
Molecular Formula C₆H₇ClN₂Based on the chemical name and structure.
Molecular Weight ~142.59 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar chlorinated pyridazines are solids.
Reactivity The chlorine atom is susceptible to nucleophilic substitution.The electron-withdrawing nature of the pyridazine ring activates the chlorine for displacement by nucleophiles.
Incompatibilities Strong oxidizing agents.As with many organic compounds, reaction with strong oxidizers can be vigorous or explosive.
Hazardous Decomposition Products Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]Thermal decomposition of chlorinated organic compounds typically yields these hazardous byproducts.

Hazard Identification and GHS Classification: A Proactive Assessment

Based on the hazard profiles of structurally similar chlorinated pyridazines, this compound should be handled as a substance with the following potential hazards.[1][2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Globally Harmonized System (GHS) Pictograms:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

The Cornerstone of Safety: Exposure Controls and Personal Protective Equipment (PPE)

The principle of minimizing exposure is paramount. A multi-layered approach, combining engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[3] The fume hood provides critical protection against inhalation of dusts or vapors.

Personal Protective Equipment (PPE): The Researcher's Essential Barrier

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are required at all times.[3] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or perforation before each use.

    • Laboratory Coat: A flame-resistant lab coat with long sleeves is required to protect skin and clothing.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] All respirator use must be in accordance with a comprehensive respiratory protection program.

Diagram 1: Personal Protective Equipment (PPE) Workflow A visual guide to the mandatory PPE for handling this compound.

PPE_Workflow Start Prepare for Handling Goggles Wear Chemical Splash Goggles Start->Goggles Eyes Gloves Don Nitrile Gloves Goggles->Gloves Hands LabCoat Wear Flame-Resistant Lab Coat Gloves->LabCoat Body Respirator Assess Need for Respirator LabCoat->Respirator Inhalation Risk? UseRespirator Use NIOSH-approved Respirator Respirator->UseRespirator Yes Proceed Proceed with Handling Respirator->Proceed No UseRespirator->Proceed

Caption: Mandatory PPE sequence before handling the compound.

Standard Operating Procedures: From Receipt to Reaction

Handling
  • Avoid Dust Formation: Handle as a solid in a manner that minimizes the generation of dust.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).[2][4]

  • Avoid Contact: Prevent all personal contact, including inhalation and contact with skin and eyes.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Protocols: Preparedness and Response

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release and Waste Management: Containment and Disposal

Spill Response Protocol

Diagram 2: Chemical Spill Response Workflow A systematic approach to managing a spill of this compound.

Spill_Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Controllable MajorSpill Major Spill Assess->MajorSpill Large or Uncontrolled PPE Don Appropriate PPE MinorSpill->PPE ContactEHS Contact Emergency Services / EHS MajorSpill->ContactEHS Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step procedure for spill management.

Detailed Spill Cleanup Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Personal Protection: Before attempting any cleanup, don the appropriate PPE as outlined in Section 4.2.

  • Containment: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills (if the compound is in solution), contain the spill using an inert absorbent material like vermiculite or sand.

  • Collection: Carefully collect the spilled material and absorbent into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (including gloves and absorbent) as hazardous waste in accordance with institutional and local regulations.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container. Disposal must be carried out through a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Conclusion: A Commitment to a Culture of Safety

This compound represents a valuable tool for innovation in drug discovery and development. Its safe and effective use is contingent upon a comprehensive understanding of its potential hazards and the unwavering implementation of robust safety protocols. By adhering to the principles and procedures outlined in this guide, researchers can confidently and responsibly explore the synthetic possibilities of this compound, ensuring that scientific advancement and personal safety proceed in tandem.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety - OSHA Laboratory Standard. OSHA FactSheet.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • Centers for Disease Control and Prevention. (2007). School Chemistry Laboratory Safety Guide. NIOSH.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
  • U.S. Department of Health and Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
  • TCI EUROPE N.V. (2025, May 13). 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET.
  • Shriver, D. F., & Drezdzon, M. A. (1986).
  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227254, 3-Chloro-6-methylpyridazine. PubChem.
  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group.

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-4,6-dimethylpyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Chloro-4,6-dimethylpyridazine is a substituted pyridazine derivative of significant interest as a building block in the synthesis of pharmacologically active molecules. A thorough understanding of its solubility in various organic solvents is a cornerstone for the optimization of reaction kinetics, the design of efficient purification strategies, and the development of stable formulations. This technical guide addresses the critical need for solubility data by providing a comprehensive framework for its assessment. Due to the limited availability of public quantitative solubility data for this specific compound, this document establishes a predictive and methodological foundation based on structurally related analogues. We present established experimental protocols for solubility determination, detail the theoretical principles governing dissolution, and provide a practical guide for researchers to generate reliable and reproducible data in their own laboratory settings.

Introduction: The Critical Role of Solubility in Process Chemistry

The pyridazine moiety is a privileged scaffold in medicinal chemistry, and its halogenated derivatives, such as this compound, are versatile intermediates. The efficiency of synthetic transformations involving this compound—from initial reaction to final crystallization—is intrinsically linked to its behavior in solution. Inadequate solubility can lead to poor reaction yields, challenges in product isolation, and difficulties in achieving desired purity levels. Conversely, a well-characterized solubility profile enables chemists to select optimal solvent systems for specific process steps, thereby enhancing efficiency, scalability, and reproducibility.

This guide moves beyond a simple data repository. It aims to equip the practicing scientist with the foundational knowledge and practical tools necessary to approach the solubility of this compound from a mechanistic perspective, ensuring that experimental design is both logical and robust.

Physicochemical Profile: Understanding the Solute

To predict the solubility of this compound, we must first understand its inherent physicochemical properties. The molecular structure, featuring a polar pyridazine ring, two nonpolar methyl groups, and an electronegative chloro substituent, results in a molecule of intermediate polarity. While specific experimental data for the target compound is scarce, we can infer its likely characteristics by examining related structures.

PropertyThis compound (Predicted)6-chloro-4,5-dimethylpyridazin-3-amine[1]3-Chloro-2,6-dimethylpyridine[2]
Molecular Formula C₆H₇ClN₂C₆H₈ClN₃C₇H₈ClN
Molecular Weight 142.59 g/mol 157.60 g/mol 141.60 g/mol
Appearance Likely a crystalline solidCrystalline Solid-
Melting Point Not available200-203 °CNot available
LogP (Predicted) ~1.5 - 2.51.912.3

Note: The data for the target compound is predictive, while data for analogues is sourced from available literature.

The presence of the nitrogen atoms in the pyridazine ring allows for potential hydrogen bonding with protic solvents, while the overall structure suggests good solubility in a range of common organic solvents of intermediate to high polarity.

The Theoretical Basis of Solubility

The dissolution of a crystalline solid in a solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. This interplay is influenced by several factors.

Solubility_Factors Solubility Solubility Outcome Solute Solute Properties (this compound) Solute->Solubility Influences sub_solute_1 Crystal Lattice Energy Solute->sub_solute_1 sub_solute_2 Polarity & Dipole Moment Solute->sub_solute_2 sub_solute_3 H-Bonding Capacity Solute->sub_solute_3 Solvent Solvent Properties Solvent->Solubility Influences sub_solvent_1 Polarity / Dielectric Constant Solvent->sub_solvent_1 sub_solvent_2 H-Bonding (Donor/Acceptor) Solvent->sub_solvent_2 Conditions System Conditions Conditions->Solubility Influences sub_cond_1 Temperature Conditions->sub_cond_1 sub_cond_2 Pressure Conditions->sub_cond_2

Caption: Key factors influencing the solubility of a solid compound.

  • "Like Dissolves Like" : This principle remains the most valuable qualitative guide. Polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents. Given its structure, this compound is expected to be more soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane than in nonpolar solvents like hexane.

  • Temperature : For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature of an endothermic system will shift the equilibrium toward product formation—in this case, the dissolved state.[3][4]

  • Crystal Lattice Energy : The stability of the crystal lattice of the solute must be overcome by the energy of solvation. A high melting point often correlates with high lattice energy, which can suggest lower solubility. The related compound, 6-chloro-4,5-dimethylpyridazin-3-amine, has a high melting point (200-203 °C), indicating a stable crystal structure that will require a favorable solvation energy to overcome.[1]

Illustrative Solubility Data from a Structural Analogue

While data for our target compound is unavailable, examining the solubility of 4-amino-3,6-dichloropyridazine provides a valuable reference point for expected behavior in common organic solvents.[4] The data clearly demonstrates the trend of increasing solubility with rising temperature.

Mole Fraction Solubility (x) of 4-Amino-3,6-dichloropyridazine in Various Solvents [4]

Temperature (K)MethanolEthanolAcetoneDichloromethaneEthyl AcetateTetrahydrofuran
278.15 0.00390.00280.04110.01950.02290.0381
288.15 0.00610.00450.05420.02640.03120.0510
298.15 0.00930.00710.07010.03550.04230.0678
308.15 0.01390.01090.08950.04750.05690.0895
318.15 0.02050.01650.11320.06320.07590.1173
328.15 0.02980.02470.14200.08370.10050.1527
333.15 0.03610.03040.15890.09610.11540.1742

This data illustrates a general trend. Experimental determination for this compound is strongly recommended for any practical application.

A Self-Validating Protocol for Experimental Solubility Determination

To generate trustworthy and reproducible data, a standardized experimental protocol is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the solubility of a compound.[5][6]

Workflow prep 1. Preparation equil 2. Equilibration prep->equil Incubate with agitation sub_prep1 Add excess solid to solvent in vial sep 3. Phase Separation equil->sep Allow solid to settle sub_equil1 Place in thermostatic shaker (e.g., 25°C, 24-48h) quant 4. Quantification sep->quant Analyze supernatant sub_sep1 Centrifuge or let stand result Solubility Data (g/L or mol/L) quant->result sub_quant1 Dilute aliquot and analyze (e.g., HPLC-UV) sub_prep2 Seal vial to prevent evaporation sub_sep2 Filter supernatant (0.45 µm PTFE)

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions :

    • Action : Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent (e.g., 5 mL).

    • Causality : The presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point at that temperature.

    • Action : Securely cap the vials.

    • Causality : This is critical to prevent solvent evaporation, which would artificially increase the measured concentration.

  • Equilibration :

    • Action : Place the vials in a thermostatically controlled shaker or agitator set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Causality : Constant temperature is paramount as solubility is highly temperature-dependent.

    • Action : Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

    • Causality : Continuous agitation ensures the entire volume of the solvent is in contact with the solid, facilitating the dissolution process and allowing the system to reach thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation :

    • Action : Remove the vials from the shaker and allow the undissolved solid to settle by gravity or by centrifugation.

    • Causality : This step provides a clear supernatant, free of solid particles, for analysis.

    • Action : Carefully withdraw a known volume of the clear supernatant and immediately filter it using a syringe filter (e.g., 0.45 µm PTFE).

    • Causality : Filtration removes any microscopic, suspended solid particles that could otherwise dissolve during sample dilution and lead to an overestimation of solubility.

  • Quantification :

    • Action : Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.

    • Causality : Analytical instruments have an optimal concentration range for accurate measurement. Dilution ensures the sample falls within this range.

    • Action : Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC/MS).[7]

    • Causality : These methods provide the sensitivity and specificity required for accurate quantification. The choice of method depends on the compound's volatility and thermal stability.

    • Action : Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.

Conclusion

References

  • Benchchem. (n.d.). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
  • ChemicalBook. (n.d.). 3,6-Dichloro-4,5-dimethylpyridazine synthesis.
  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped....
  • European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.
  • Chemsrc. (n.d.). 6-chloro-4,5-dimethylpyridazin-3-amine | CAS#:76593-36-7.
  • PubChem. (n.d.). 3-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588176.
  • PubChem. (n.d.). 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175.
  • ResearchGate. (n.d.). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-fluoro-2-methoxypyridine.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-6-chloro-4,5-dimethylpyridazine | CAS 76593-36-7 | SCBT.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Benchchem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • PubChem. (n.d.). 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925.
  • PubMed Central. (n.d.). Sustainable Microextraction Using Switchable Solubility Solvent for the Liquid Chromatographic Determination of Three Profenoid Drugs in Urine Samples.
  • organicchemistrydata.org. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Introduction: The Pyridazine Scaffold as a Privileged Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemistry of 3-Chloro-4,6-dimethylpyridazine

Pyridazine and its derivatives represent a vital class of six-membered nitrogen-containing heterocycles that are of significant interest to the scientific community, particularly within the fields of medicinal chemistry and materials science.[1] The arrangement of the two adjacent nitrogen atoms within the ring imparts unique electronic properties, influencing the molecule's reactivity, planarity, and ability to participate in hydrogen bonding. These characteristics make the pyridazine core a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. Consequently, pyridazine derivatives have been investigated for a wide array of therapeutic applications, including as cardiovascular agents, anticancer therapies, and modulators of the central nervous system.[2]

Among the vast library of pyridazine-based building blocks, this compound stands out as a particularly versatile intermediate. The presence of a reactive chlorine atom at the 3-position allows for facile functionalization through various synthetic methodologies. This chlorine is rendered susceptible to displacement by the electron-withdrawing nature of the pyridazine ring nitrogens, making it an excellent electrophilic partner in nucleophilic substitution and cross-coupling reactions. The methyl groups at the 4- and 6-positions provide steric and electronic modulation, influencing the reactivity of the core and providing a structural motif for further derivatization. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers engaged in drug discovery and synthetic chemistry.

Synthesis of this compound: A Plausible Synthetic Approach

While specific literature detailing the synthesis of this compound is not extensively available, a robust and chemically sound synthetic route can be proposed based on well-established transformations of pyridazine systems. A common and effective method for the preparation of chloropyridazines is the chlorination of the corresponding pyridazinone precursor using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).

The logical precursor for this transformation would be 4,6-dimethylpyridazin-3(2H)-one. This pyridazinone can be synthesized through the condensation of a suitable 1,4-dicarbonyl equivalent with hydrazine. The subsequent treatment of 4,6-dimethylpyridazin-3(2H)-one with phosphorus oxychloride would then yield the target compound, this compound. This transformation proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 4,6-Dimethylpyridazin-3(2H)-one process_node Chlorination start->process_node reagent Phosphorus Oxychloride (POCl₃) reagent->process_node product This compound process_node->product

A proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis of this compound

This protocol is a generalized procedure based on the chlorination of similar pyridazinone substrates and should be optimized for the specific target molecule.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, place 4,6-dimethylpyridazin-3(2H)-one (1.0 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene. The addition should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic process and should be done with extreme caution in a fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity and Key Transformations

The chlorine atom at the 3-position of this compound is activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyridazine ring. This makes it a versatile handle for introducing a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3] A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions typically proceed under thermal conditions, and in some cases, may be facilitated by a base to deprotonate the incoming nucleophile.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant1 This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate + Nu-H reactant2 Nucleophile (Nu-H) reactant2->intermediate product1 3-Substituted-4,6-dimethylpyridazine intermediate->product1 - Cl⁻ product2 HCl intermediate->product2 - H⁺

General mechanism of SNAr on this compound.

This protocol is adapted from procedures for the amination of structurally similar chloropyridazines.[3]

  • Reaction Setup: Combine this compound (1.0 equivalent), the desired amine (1.2-2.0 equivalents), and a suitable base such as potassium carbonate or triethylamine (2.0 equivalents) in a sealed tube or a round-bottom flask equipped with a reflux condenser.

  • Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a high-boiling alcohol like n-butanol.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is highly applicable to heteroaryl chlorides like this compound.[4][5] This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 3-position. The success of the Suzuki coupling of chloroheterocycles often depends on the choice of a suitable palladium catalyst and ligand, as the C-Cl bond is less reactive than the corresponding C-Br or C-I bonds. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.

G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(Cl)L₂ pd0->pd2_halide Oxidative Addition (+ Ar-Cl) pd2_boronate Ar-Pd(II)(Ar')L₂ pd2_halide->pd2_boronate Transmetalation (+ Ar'B(OH)₂ / Base) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is based on established methods for the Suzuki coupling of other 3-chloropyridazine derivatives.[4][5]

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) in a reaction vessel.

  • Solvent System: Add a degassed solvent system. A common choice is a mixture of an organic solvent like toluene, dioxane, or DMF and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to 80-110 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the 3-aryl-4,6-dimethylpyridazine product.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/Description
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Predicted Spectroscopic Data
Spectroscopy Predicted Chemical Shifts (δ, ppm) Rationale
¹H NMR ~7.3-7.5 (s, 1H, H-5)The single aromatic proton at the 5-position is expected to appear as a singlet in a region typical for pyridazine protons.
~2.6-2.8 (s, 3H, CH₃-6)The methyl group at the 6-position is adjacent to a nitrogen atom and is expected to be downfield compared to the C4-methyl.
~2.4-2.6 (s, 3H, CH₃-4)The methyl group at the 4-position is further from the influence of the nitrogen atoms and the chlorine, and thus should appear slightly more upfield.
¹³C NMR ~155-160 (C-3)The carbon bearing the chlorine atom is expected to be significantly downfield.
~160-165 (C-6)The carbon adjacent to a nitrogen and bearing a methyl group.
~140-145 (C-4)The carbon adjacent to a nitrogen and bearing a methyl group.
~125-130 (C-5)The sole CH carbon in the aromatic ring.
~20-25 (CH₃ carbons)Typical range for methyl groups attached to an aromatic ring.

Note: These are estimated values and actual experimental data may vary.

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The ability to easily introduce a wide range of substituents at the 3-position via SNAr and cross-coupling reactions allows for the rapid generation of diverse chemical libraries. These libraries can then be screened against various biological targets to identify new lead compounds in drug discovery programs.

Derivatives of the pyridazine core have been explored for a multitude of biological activities, including but not limited to:

  • Anticancer Agents: The pyridazine scaffold is present in several compounds that have been investigated as inhibitors of various kinases involved in cancer progression.[6]

  • CNS Agents: Substituted pyridazines have shown activity as modulators of receptors in the central nervous system, such as GABA receptors.[2]

  • Antimicrobial Agents: The pyridazine nucleus is a key component of various compounds with antibacterial and antifungal properties.

By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel pyridazine derivatives. The methyl groups at the 4- and 6-positions provide a defined steric and electronic environment, which can be crucial for optimizing the binding of a molecule to its biological target.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its key feature is the activated chlorine atom at the 3-position, which serves as a convenient handle for the introduction of diverse functionalities through robust and well-established chemical transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is sparse, its chemical behavior can be confidently predicted based on the extensive chemistry of related pyridazine derivatives. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of versatile intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.

References

  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Universidade do Minho Repository.
  • Organic Syntheses. PREPARATION OF 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE AND 4-(4-METHOXYPHENYL)-2-PHENYLQUINOLINE. [Link]
  • National Center for Biotechnology Information. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]
  • SlidePlayer. Nucleophilic Substitution Reactions. [Link]
  • The Royal Society of Chemistry.
  • SpectraBase. 3-chloro-6-(3,5-dimethyl-4-ethylpyrazol-1-yl)pyridazine. [Link]
  • National Center for Biotechnology Information. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • Scribd.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • ARKAT USA, Inc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • LookChem. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. [Link]
  • ResearchGate.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • Biomedical and Pharmacology Journal. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]
  • MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]
  • Organic Syntheses. 2,6-DIMETHYLPYRIDINE. [Link]
  • Loudon, Marc G. Alkyl Halides and Nucleophilic Substitution. [Link]
  • National Center for Biotechnology Information. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. Reaction and conditions for the synthesis of compounds 3–6. [Link]
  • The Royal Society of Chemistry.

Sources

The Pharmacological Profile of Dimethylpyridazine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dimethylpyridazine Core - A Scaffold of Therapeutic Promise

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a versatile component in the design of bioactive molecules.[1] The incorporation of methyl groups to form dimethylpyridazine derivatives further modulates the steric and electronic characteristics of the core structure, influencing pharmacokinetic and pharmacodynamic properties. These compounds have garnered significant interest from researchers due to their diverse pharmacological activities, which span anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiotonic effects.[2] This in-depth guide provides a technical overview of the pharmacological profile of select dimethylpyridazine and structurally related dimethylpyridine compounds, with a focus on their mechanisms of action, key experimental data, and detailed protocols for their evaluation.

Anti-inflammatory and Anticancer Activity: Targeting Cyclooxygenase and Beyond

A prominent mechanism of action for a number of dimethylpyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3] The COX enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological processes, COX-2 is inducible and often upregulated in inflamed tissues and tumors.[4] Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and certain cancers with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[5]

Mechanism of Action: COX Inhibition

Dimethylpyridine derivatives, particularly Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide, have demonstrated significant inhibitory activity against COX-1 and COX-2.[3] Molecular docking studies suggest that these compounds can bind within the active sites of both COX isoforms. The dimethylpyridine moiety often orients into a subdomain of the binding cavity, while other parts of the molecule interact with key amino acid residues, leading to the blockade of the enzyme's catalytic activity.[3] This inhibition of prostaglandin synthesis is believed to be the primary driver of their anti-inflammatory effects.[6]

The anticancer potential of these compounds is also linked to their COX-inhibitory properties. Chronic inflammation is a known risk factor for cancer development, and COX-2 is often overexpressed in various tumors, promoting cell proliferation, angiogenesis, and metastasis.[6] By inhibiting COX-2, these dimethylpyridine derivatives can induce apoptosis, suppress tumor growth, and inhibit angiogenesis.[3]

Signaling Pathway: Cyclooxygenase-Mediated Inflammatory Cascade

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins converts to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Dimethylpyridazine_Compound Dimethylpyridazine Compound Dimethylpyridazine_Compound->COX1_2 inhibits

Caption: Simplified diagram of the COX-mediated inflammatory pathway and the inhibitory action of dimethylpyridazine compounds.

Quantitative Data: In Vitro COX Inhibition and Cytotoxicity

The following table summarizes the in vitro biological activity of selected Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
PS1857.3Similar to Piroxicam[3]
PS3351.8Similar to Piroxicam[3]
Meloxicam--[3]
Piroxicam--[3]

Note: Specific IC50 values for COX-2 were not provided in the source material, but were stated to be comparable to the reference drug Piroxicam.[3]

Experimental Protocols

This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX.[7][8]

1. Reagent Preparation:

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0): Prepare by diluting a concentrated stock solution with HPLC-grade water.[7]
  • Heme Solution: Dilute the supplied heme stock in the Assay Buffer.[7]
  • Enzyme Solutions (COX-1 and COX-2): Thaw the enzymes on ice and dilute them in the Assay Buffer to the desired concentration. Keep on ice.[7]
  • Test Compound Stock Solutions: Dissolve the dimethylpyridazine compounds in DMSO to create concentrated stock solutions.
  • Arachidonic Acid (Substrate): Prepare a solution of arachidonic acid in ethanol.[7]
  • Colorimetric Substrate Solution: Prepare a solution of a suitable chromogen (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the Assay Buffer.

2. Assay Procedure (96-well plate format):

  • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme solution to three wells.[7]
  • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme solution, and 10 µl of either COX-1 or COX-2 enzyme solution to three wells.[7]
  • Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of Heme solution, 10 µl of either COX-1 or COX-2 enzyme solution, and 10 µl of the test compound at various concentrations to triplicate wells.
  • Incubate the plate at 25°C for 5 minutes.
  • Add 20 µl of the colorimetric substrate solution to all wells.
  • Initiate the reaction by adding 20 µl of the arachidonic acid solution to all wells.
  • Incubate the plate at 25°C for 2 minutes.
  • Read the absorbance at 590 nm using a plate reader.[8]

3. Data Analysis:

  • Subtract the average absorbance of the background wells from the absorbance of all other wells.
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity] x 100
  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

1. Reagent Preparation:

  • Cell Culture Medium: Use the appropriate medium for the cancer cell lines being tested (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
  • MTT Solution (5 mg/mL): Dissolve 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS), filter sterilize, and store protected from light.
  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide).

2. Assay Procedure (96-well plate format):

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
  • The next day, remove the medium and add fresh medium containing various concentrations of the dimethylpyridazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • After incubation, add 10 µl of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[9]
  • Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[9]
  • Mix gently on an orbital shaker to ensure complete solubilization.
  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
  • Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC50 value.

Antileishmanial Activity: A Novel Therapeutic Avenue

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new and effective treatments is a global health priority. Certain dimethylpyridine derivatives have shown promising antileishmanial activity, inhibiting the growth of both the promastigote and amastigote stages of the parasite.[10]

Mechanism of Action: Inhibition of Protein and DNA Synthesis

The antileishmanial mechanism of action for some 2-amino-4,6-dimethylpyridine derivatives has been investigated using flow cytometry. These studies have revealed that these compounds can lead to a reduction in both protein and DNA synthesis within the Leishmania parasite, ultimately leading to its death.[10]

Quantitative Data: In Vitro and In Vivo Antileishmanial Efficacy

The following table summarizes the antileishmanial activity of a furan-2-carboxamide derivative of 2-amino-4,6-dimethylpyridine.

AssayIC50 (µM)In Vivo Efficacy (10 mg/kg/day)Reference
L. mexicana promastigotes69 ± 2-[10]
L. mexicana intracellular amastigotes89 ± 981 ± 6.4% reduction in lymph node parasite burden[10]
80 ± 1.6% reduction in spleen parasite burden[10]
73 ± 9% reduction in liver parasite burden[10]
Experimental Protocol: In Vivo Antileishmanial Activity in BALB/c Mice

This protocol describes the evaluation of the in vivo efficacy of dimethylpyridine compounds against established Leishmania mexicana infection in a murine model.[10][11]

1. Parasite and Animal Preparation:

  • Culture Leishmania mexicana promastigotes in a suitable medium until they reach the stationary phase.
  • Use female BALB/c mice (6-8 weeks old). Allow them to acclimatize for at least one week before the experiment.

2. Infection Procedure:

  • Infect the mice by injecting 1 x 10^6 stationary-phase promastigotes in a small volume (e.g., 50 µL) of saline into the right hind footpad.[11]
  • Monitor the development of the lesion by measuring the footpad thickness weekly with a caliper.

3. Treatment Regimen:

  • Once the lesions are established (e.g., 3-4 weeks post-infection), randomly divide the mice into treatment and control groups.
  • Test Group: Administer the dimethylpyridine compound intraperitoneally at a predetermined dose (e.g., 10 mg/kg/day) for a specific duration (e.g., 5 consecutive days).[10]
  • Vehicle Control Group: Administer the vehicle (e.g., saline or a solution with a low percentage of DMSO) following the same schedule as the test group.
  • Positive Control Group: Administer a standard antileishmanial drug (e.g., meglumine antimoniate or miltefosine) at a clinically relevant dose.

4. Assessment of Efficacy:

  • At the end of the treatment period, euthanize the mice.
  • Excise the infected footpad, spleen, and liver.
  • Homogenize the tissues in a suitable medium.
  • Determine the parasite burden in each organ using methods such as:
  • Limiting Dilution Assay: Prepare serial dilutions of the tissue homogenates and culture them to determine the highest dilution at which viable promastigotes can be detected.
  • Quantitative PCR (qPCR): Extract DNA from the tissues and quantify the amount of parasite DNA relative to host DNA.
  • Calculate the percentage of reduction in parasite burden in the treated groups compared to the vehicle control group.

Experimental Workflow: In Vivo Antileishmanial Efficacy Testing

Antileishmanial_Workflow Start Start Infect_Mice Infect BALB/c Mice with L. mexicana promastigotes Start->Infect_Mice Lesion_Development Allow Lesion Development (3-4 weeks) Infect_Mice->Lesion_Development Group_Allocation Randomly Allocate Mice to Groups Lesion_Development->Group_Allocation Treatment Administer Treatment (Test Compound, Vehicle, Positive Control) Group_Allocation->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Tissue_Harvest Harvest Infected Tissues (Footpad, Spleen, Liver) Euthanasia->Tissue_Harvest Parasite_Quantification Quantify Parasite Burden (Limiting Dilution Assay or qPCR) Tissue_Harvest->Parasite_Quantification Data_Analysis Analyze Data and Determine Efficacy Parasite_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo evaluation of antileishmanial activity of dimethylpyridazine compounds.

Other Potential Therapeutic Applications

The versatility of the dimethylpyridazine scaffold extends to other therapeutic areas. For instance, some derivatives have been investigated as inhibitors of the Hedgehog signaling pathway , a crucial pathway in embryonic development and tumorigenesis. Aberrant activation of this pathway is implicated in several cancers.

Signaling Pathway: Simplified Hedgehog Signaling

Hedgehog_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI activates GLI_Active Active GLI SUFU_GLI->GLI_Active releases Target_Genes Target Gene Transcription GLI_Active->Target_Genes

Caption: A simplified representation of the Hedgehog signaling pathway.

Additionally, dimethylpyridine derivatives have been explored as antimalarial agents , with some compounds showing potent inhibition of Plasmodium falciparum growth.[9] The proposed mechanism for some of these compounds is the inhibition of dihydrofolate reductase, an essential enzyme in the parasite's life cycle.[9]

Pharmacokinetics and ADMET Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of pyridazine derivatives are crucial for their development as drugs. The pyridazine core's polarity can influence properties like solubility and interaction with metabolic enzymes.[1] Computational studies are often employed to predict the ADMET profile of novel dimethylpyridazine compounds, helping to guide the selection of candidates with favorable drug-like properties.[12][13] Lipophilicity is a key parameter that affects a compound's ability to cross cell membranes and its overall pharmacokinetic behavior.[14] The analysis of these properties is essential for optimizing the therapeutic potential of this class of compounds.

Conclusion

Dimethylpyridazine and its related dimethylpyridine analogs represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their ability to interact with various biological targets, including enzymes like cyclooxygenases and key signaling pathways, underscores their potential for the development of novel therapeutics for a range of diseases, from inflammatory conditions and cancer to parasitic infections. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of these versatile scaffolds in drug discovery and development programs.

References

  • Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Deriv
  • In Vitro and in Vivo Antileishmanial Activity of 2-amino-4,6-dimethylpyridine Derivatives Against Leishmania Mexicana. PubMed. [Link]
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science. [Link]
  • Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling p
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Taylor & Francis Online. [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • New derivatives of dimethylpyridine.
  • Schematic drawing illustrating the main components of the Hedgehog signaling cascade.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
  • Sonic hedgehog signalling pathway: a complex network. PMC - NIH. [Link]
  • The Hedgehog Signaling Pathway: Where Did It Come
  • Schematic overview of the Hedgehog signaling pathway and depiction of....
  • Hedgehog signaling p
  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Academic Journals. [Link]
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Molecular docking analysis of COX-2 for potential inhibitors. PMC - PubMed Central. [Link]
  • Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. [Link]
  • Molecular docking analysis of doronine derivatives with human COX-2. PubMed Central. [Link]
  • Molecular docking analysis of COX-2 for potential inhibitors. Semantic Scholar. [Link]
  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. MDPI. [Link]
  • In vivo antileishmanial activity of Annona mucosa extracts. PMC - NIH. [Link]
  • In vitro and in vivo Assessment of Anti-Leishmanial Efficacy of Leaf, Fruit, and Fractions of Juniperus excelsa Against Axenic Amastigotes of Leishmania major and Topical Formulation in BALB/c Mice. Kowsar Medical Publishing. [Link]
  • In Vivo Bioluminescence Imaging Reveals Differences in Leishmania infantum Parasite Killing Kinetics by Antileishmanial Reference Drugs. PMC - NIH. [Link]
  • IN VIVO EVALUATION OF THE ANTILEISHMANIAL ACTIVITY OF TWO IMMUNOMODULATORY PLANTS, EMBLICA OFFICINALIS AND AZADIRACHTA INDICA IN. International journal of ayurvedic & herbal medicine. [Link]
  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Deriv
  • Investigation of Pyridazine Derivatives as Potential Candidates Against Hiv-1 using ADMET Analysis and Molecular Docking. Growing Science. [Link]
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
  • WITHDRAWN: Pyridazine Derivatives: Molecular Docking ADMET Prediction and Synthesis for Antihypertensive Activity. PubMed. [Link]

Sources

Methodological & Application

Synthesis of 3-Chloro-4,6-dimethylpyridazine: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of 3-chloro-4,6-dimethylpyridazine, a valuable heterocyclic intermediate in the discovery and development of novel therapeutic agents and other functional organic molecules. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance grounded in established chemical principles.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine derivatives are a class of nitrogen-containing heterocycles that form the core of numerous biologically active compounds. The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of physicochemical properties and pharmacological activities. The title compound, this compound, is a versatile building block. The chloro substituent at the 3-position is particularly reactive towards nucleophilic substitution, enabling the facile introduction of a wide array of functional groups and the construction of diverse molecular libraries for screening and lead optimization.

This guide outlines a reliable and reproducible synthetic sequence commencing with the cyclocondensation of a suitable γ-keto acid with hydrazine to form the pyridazinone core, followed by a deoxychlorination reaction to yield the target compound.

Overall Synthetic Workflow

The synthesis of this compound is accomplished via a two-step process. The first step involves the formation of the pyridazinone ring system, and the second step is the conversion of the pyridazinone to the final chlorinated product.

G cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination A Starting Materials: 3-Methyl-4-oxohexanoic Acid & Hydrazine Hydrate B Cyclocondensation Reaction A->B Reflux C 4,6-Dimethylpyridazin-3(2H)-one B->C Isolation D 4,6-Dimethylpyridazin-3(2H)-one E Chlorination with POCl3 D->E Heat F This compound E->F Work-up & Purification

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4,6-Dimethylpyridazin-3(2H)-one

The foundational step in this synthesis is the construction of the pyridazinone ring. This is achieved through the cyclocondensation of a γ-keto acid, specifically 3-methyl-4-oxohexanoic acid, with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the stable six-membered heterocyclic ring.

Protocol 1: Synthesis of 4,6-Dimethylpyridazin-3(2H)-one

Materials:

  • 3-Methyl-4-oxohexanoic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-oxohexanoic acid (0.1 mol) in 100 mL of ethanol.

  • To the stirred solution, add hydrazine hydrate (0.12 mol) dropwise at room temperature. The addition may be slightly exothermic.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold distilled water (2 x 30 mL) to remove any inorganic salts.

  • Dry the product under vacuum to a constant weight. The resulting 4,6-dimethylpyridazin-3(2H)-one is typically obtained as a white to off-white solid.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Role
3-Methyl-4-oxohexanoic acid144.170.114.42Starting Material
Hydrazine hydrate (80%)50.06 (as 100%)0.127.51Reagent
4,6-Dimethylpyridazin-3(2H)-one124.14--Product

Part 2: Synthesis of this compound

The conversion of the pyridazinone to the target chloropyridazine is a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation, acting as both the chlorinating agent and, in many cases, the solvent.[1]

Reaction Mechanism: Chlorination with POCl₃

The chlorination of a pyridazinone with phosphorus oxychloride is believed to proceed through an initial O-phosphorylation of the pyridazinone's tautomeric form, the pyridazin-3-ol. This forms a pyridazinyl dichlorophosphate intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion at the carbon atom attached to the phosphate group results in the formation of the desired 3-chloropyridazine and phosphorus-containing byproducts.[1]

G cluster_0 Mechanism of Chlorination A Pyridazinone Tautomer (Pyridazin-3-ol) B O-Phosphorylation A->B POCl3 C Pyridazinyl Dichlorophosphate Intermediate B->C D Nucleophilic Attack by Chloride C->D Cl- E 3-Chloropyridazine D->E

Caption: Proposed mechanism for the chlorination of pyridazinones using POCl₃.[1]

Protocol 2: Synthesis of this compound

Materials:

  • 4,6-Dimethylpyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)[2]

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, place 4,6-dimethylpyridazin-3(2H)-one (0.05 mol).

  • Carefully add phosphorus oxychloride (30 mL, excess) to the flask. The pyridazinone may not fully dissolve initially.

  • Heat the reaction mixture to 90-100 °C using a heating mantle and maintain for 2-3 hours. The reaction should become a clear solution as it proceeds. The reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large beaker containing crushed ice (approx. 200 g) with constant stirring. This quenching process is highly exothermic and will generate HCl fumes.

  • Once the initial exothermic reaction has subsided, carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol-water mixture).

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Role
4,6-Dimethylpyridazin-3(2H)-one124.140.056.21Starting Material
Phosphorus oxychloride153.33--Reagent/Solvent
This compound142.59--Product

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a fume hood.

  • Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with care and avoid inhalation and skin contact.

  • Hydrochloric acid: Corrosive. Handle with appropriate personal protective equipment.

  • The quenching of the POCl₃ reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a well-ventilated area.

Concluding Remarks

The protocols detailed in this guide provide a robust and reliable pathway for the synthesis of this compound. The successful execution of these procedures will furnish researchers with a key intermediate for the exploration of new chemical entities with potential applications in medicinal chemistry and materials science. Adherence to the safety precautions outlined is paramount for the safe and effective implementation of this synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines.
  • Albrecht, A., Koszuk, J., Kobuciński, M., & Janecki, T. (2008). New, simple and versatile synthesis of 4,6-disubstituted pyridazin-3(2H)-ones. Organic & Biomolecular Chemistry, 6(7), 1197–1200).
  • Albrecht, A., Koszuk, J., Kobuciński, M., & Janecki, T. (2008). New, simple and versatile synthesis of 4,6-disubstituted pyridazin-3(2H)-ones. ElectronicsAndBooks.
  • Indian Chemical Society. (n.d.).
  • (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1)).
  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544).
  • National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research, 13(12)).
  • Organic Syntheses Procedure. (n.d.).
  • (2007). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 12.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Google Patents. (n.d.). Preparation method of 3,4,6-trichloro-pyridazine.
  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methyl-6-hydrazinopyridazine.
  • National Institutes of Health. (n.d.).
  • SPbU Researchers Portal. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)
  • Wikipedia. (n.d.). Phosphoryl chloride.
  • National Institutes of Health. (1995).
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
  • National Institutes of Health. (1984). Purification of pepsins and cathepsin D by affinity chromatography on Sepharose 4B with an immobilized synthetic inhibitor. Anal Biochem, 139(2), 265-71).

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The ability to strategically functionalize this nitrogen-rich heterocycle is paramount for developing novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3][4]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Chloro-4,6-dimethylpyridazine with a variety of boronic acids and their derivatives. While heteroaryl chlorides like this compound can be challenging substrates due to the strength of the C-Cl bond, recent advancements in catalyst and ligand design have enabled their efficient use in cross-coupling reactions.[5][6][7][8] These protocols are designed to be a robust starting point for researchers, offering insights into reaction setup, optimization, and expected outcomes.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organoboron compound and an organic halide. The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of the palladium catalyst to the carbon-chlorine bond.[3]

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-chlorine bond of this compound, forming a palladium(II) intermediate. This is often the rate-limiting step for chloro-heterocycles.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid (or ester) is transferred to the palladium(II) complex, displacing the halide. The base activates the organoboron species, making this transfer more facile.[11]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Catalyst PdII Ar-Pd(II)-Cl(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-R(Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Substrate This compound (Ar-Cl) Substrate->OxAdd Boronic Boronic Acid/Ester (R-B(OR)2) Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acid coupling partners.

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

This protocol is a robust and generally applicable method for the coupling of various aryl and heteroaryl boronic acids with this compound.

Materials:

  • This compound (1.0 mmol)

  • Aryl or Heteroarylboronic Acid (1.2-1.5 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene, DMF)

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, ligand (if used), and the base.[6]

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.

Materials:

  • This compound (0.5 mmol)

  • Aryl or Heteroarylboronic Acid (0.6-0.75 mmol)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃) (1.0-1.5 mmol)

  • Solvent (e.g., Dioxane/H₂O, DMF)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the boronic acid, palladium catalyst, and base.[6]

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[6]

  • After cooling, work up and purify the product as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction (Conventional or Microwave) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Data Presentation: Reagent Selection and Conditions

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of reagents and reaction conditions. The following table summarizes common choices for each component.

ComponentRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃The choice of catalyst precursor is crucial. For challenging substrates like heteroaryl chlorides, more advanced catalyst systems are often required.[6][12]
Ligand PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos), NHC ligandsElectron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and stabilize the catalytic species.[8][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃A base is required to activate the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[11]
Solvent Dioxane, Toluene, DMF, THF, Acetonitrile/Water mixturesThe solvent should be anhydrous and degassed to prevent catalyst deactivation. The choice of solvent can influence the solubility of the reagents and the reaction temperature.
Temperature 80-150 °CHigher temperatures are often necessary to facilitate the oxidative addition of the C-Cl bond. Microwave heating can provide rapid and efficient heating.
Boronic Acid Partner Arylboronic acids, Heteroarylboronic acids, Boronate estersBoronate esters can sometimes offer greater stability and are less prone to protodeboronation.

Troubleshooting and Key Considerations

  • Low or No Conversion: If the reaction fails to proceed, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald-type ligand), or increasing the reaction temperature. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. Using a less nucleophilic base or boronate esters can mitigate this issue. Homocoupling of the boronic acid can also occur, which can be minimized by careful control of the reaction conditions.

  • Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[14][15] The use of bulky ligands can help to prevent this coordination and maintain catalytic activity.

  • Purification Challenges: The polarity of the pyridazine products may require specific solvent systems for effective purification by column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of functionalized pyridazine derivatives. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important reaction in drug discovery and materials science.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16897–16909. [Link]
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(23), 8833–8839. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16897–16909. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011).
  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(45), 8586–8603. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Sharma, S., & Sharma, K. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]
  • Raposo, M. M. M., Sousa, A. M. R. C., Fonseca, A. M. C., & Costa, S. P. G. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2969. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40.
  • Raposo, M. M. M., Sousa, A. M. R. C., Fonseca, A. M. C., & Costa, S. P. G. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Odessa University Chemical Journal. [Link]
  • Raposo, M. M. M., Sousa, A. M. R. C., Fonseca, A. M. C., & Costa, S. P. G. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Odessa University Chemical Journal. [Link]
  • Organic Syntheses. (n.d.). Procedure.
  • Google Patents. (n.d.). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Suzuki-M-yaura Coupling of Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridazines and the Suzuki-Miyaura Coupling Challenge

Pyridazine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The functionalization of the pyridazine ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents onto the pyridazine core.[2][3][4]

However, the use of chloropyridazines as coupling partners in Suzuki-Miyaura reactions presents distinct challenges. The inherent lower reactivity of the carbon-chlorine (C-Cl) bond compared to its bromine or iodine counterparts makes the initial oxidative addition step in the catalytic cycle more demanding.[5][6] Furthermore, the presence of the nitrogen atom in the pyridazine ring can lead to catalyst inhibition through coordination with the palladium center.[5][7] Overcoming these hurdles necessitates a carefully optimized catalytic system, where the choice of palladium precursor, ligand, base, and solvent is critical for achieving high efficiency and yield.[8] This guide provides a detailed exploration of these parameters, offering field-proven insights and step-by-step protocols for the successful Suzuki-Miyaura coupling of chloropyridazines.

Dissecting the Catalytic System: A Rationale-Driven Approach

The success of the Suzuki-Miyaura coupling of chloropyridazines hinges on the synergistic interplay of the reaction components. Each element of the catalytic system must be selected to address the specific challenges posed by these less reactive substrates.

The Palladium Precursor: The Heart of the Catalyst

While various palladium sources can be employed, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are among the most common and effective precursors for generating the active Pd(0) catalyst in situ.[9] The choice of precursor is often a matter of practicality and compatibility with the chosen ligand.

The Ligand: The Key to Unlocking Reactivity

The ligand is arguably the most critical component in overcoming the low reactivity of chloropyridazines. The ideal ligand must be sufficiently electron-rich to promote the oxidative addition of the C-Cl bond to the Pd(0) center and sterically bulky to facilitate the final reductive elimination step and prevent catalyst deactivation.[5][10]

  • Buchwald Biarylphosphine Ligands: This class of ligands, developed by Stephen L. Buchwald, has revolutionized the field of cross-coupling chemistry.[10] Ligands such as SPhos and XPhos are particularly effective for the Suzuki coupling of heteroaromatic chlorides.[5] Their steric bulk and electron-donating properties create a highly active, monoligated Pd(0) species that readily engages in the catalytic cycle.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful alternative to phosphine ligands.[11] They form strong bonds with the palladium center, creating robust catalysts that are often resistant to deactivation.[11] The use of second-generation [(NHC)Pd(R-allyl)Cl] complexes has enabled rapid Suzuki-Miyaura couplings of heteroaromatic halides at room temperature with very low catalyst loadings.[12][13]

The Base: The Activator of the Boronic Acid

The base plays a crucial role in the transmetalation step of the catalytic cycle.[7][14] It activates the boronic acid by converting it into a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center.[7][15] For challenging substrates like chloropyridazines, strong, non-nucleophilic inorganic bases are often required.

  • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are frequently the bases of choice for these couplings.[7] Their use often leads to higher yields and faster reaction rates compared to weaker bases like sodium carbonate (Na₂CO₃).[7]

The Solvent System: The Reaction Medium

The solvent must be capable of dissolving the reactants and the catalyst system while being stable at the required reaction temperature. Aprotic polar solvents are commonly employed.

  • 1,4-Dioxane/Water and Toluene/Water mixtures are highly effective solvent systems.[7][16] The presence of water is often beneficial as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[16]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][17]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Chloropyridazine) PdII R¹-Pd(II)L(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OH)₂ + Base PdII_R2 R¹-Pd(II)L(R²) Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a detailed methodology for the Suzuki-Miyaura coupling of a model substrate, 3-chloro-6-phenylpyridazine, with phenylboronic acid.

Materials and Reagents:
  • 3-chloro-6-phenylpyridazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Protocol 1: Conventional Heating
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-chloro-6-phenylpyridazine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[18]

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[18]

  • Reaction: Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,6-diphenylpyridazine.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times.

  • Reaction Setup: In a microwave vial, combine 3-chloro-6-phenylpyridazine (0.5 mmol), phenylboronic acid (0.6 mmol), palladium(II) acetate (1-2 mol%), SPhos (2-4 mol%), and potassium phosphate (1.0 mmol).[8]

  • Solvent Addition: Add 1,4-dioxane/water (4:1, 2.5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 10-30 minutes.[8]

  • Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Catalyst System Performance

The choice of ligand and base significantly impacts the yield of the Suzuki coupling of chloropyridazines. The following table summarizes representative data for the coupling of 3-chloro-6-substituted pyridazines with various arylboronic acids.

Catalyst System (Pd Precursor/Ligand)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100685-95
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene110880-92
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802035-65[1][3]
[(IMes)Pd(allyl)Cl]K₃PO₄THFRoom Temp275-90

Workflow for Catalyst Screening and Optimization

A systematic approach is crucial for identifying the optimal conditions for a specific chloropyridazine substrate.

Optimization_Workflow Start Define Substrates (Chloropyridazine & Boronic Acid) Screen_Catalyst Screen Pd Precursor & Ligand (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos) Start->Screen_Catalyst Screen_Base Screen Base (K₃PO₄, Cs₂CO₃, Na₂CO₃) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent System (Dioxane/H₂O, Toluene/H₂O, DMF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (80-120°C or Microwave) Screen_Solvent->Optimize_Temp Analysis Analyze Yield & Purity (LC-MS, NMR) Optimize_Temp->Analysis Analysis->Screen_Catalyst Iterate if necessary Optimized Optimized Protocol Analysis->Optimized Successful

Caption: A generalized workflow for the optimization of Suzuki-Miyaura coupling of chloropyridazines.

Conclusion and Future Perspectives

The palladium-catalyzed Suzuki-Miyaura coupling of chloropyridazines is a robust and indispensable tool for the synthesis of complex pyridazine-containing molecules. While the inherent challenges of C-Cl bond activation and potential catalyst inhibition exist, the strategic selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, or N-heterocyclic carbenes, in conjunction with strong inorganic bases, enables efficient and high-yielding transformations. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this powerful reaction in their synthetic endeavors. Future research will likely focus on the development of even more active and versatile catalysts that can operate under milder conditions with lower catalyst loadings, further enhancing the sustainability and applicability of this critical transformation.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI.
  • Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal.
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings.
  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate physicochemical characteristics make it a versatile scaffold for designing novel therapeutic agents.[1] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, anticonvulsant, and antihypertensive effects.[2][3]

A key strategy for the functionalization of the pyridazine core is the nucleophilic aromatic substitution (SNAAr) reaction. This powerful transformation allows for the introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs. The substrate of interest, 3-chloro-4,6-dimethylpyridazine, is an excellent candidate for SNAAr. The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, facilitates nucleophilic attack at the carbon-bearing chlorine atom. This inherent reactivity allows for the displacement of the chloride leaving group by a wide array of nitrogen, oxygen, and sulfur-based nucleophiles.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution reactions on this compound. It includes an in-depth discussion of the underlying mechanism, detailed experimental protocols for various classes of nucleophiles, and a summary of typical reaction conditions to guide synthetic strategy.

Mechanistic Overview: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds through a well-established two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C3 position of the pyridazine ring. This step is typically the rate-determining step of the reaction.[6] The attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridazine ring, with significant density on the electronegative nitrogen atoms, which stabilizes the intermediate.[7]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the chloride ion is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the pyridazine ring and yields the final substituted product.[4]

The overall reaction rate is influenced by several factors:

  • Nucleophile Strength: More potent nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are commonly employed as they effectively solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[8] More environmentally benign options like PEG 400 or even water have also been shown to be effective for SNAAr on other heteroaromatics.[9][10]

  • Base: An auxiliary base is often required, particularly when using nucleophiles like phenols or thiols, to generate the more reactive anionic nucleophile (phenoxide or thiolate). For amine nucleophiles, a base can act as an acid scavenger for the HCl generated.

  • Temperature: These reactions are often conducted at elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity in the first step.[11]

Below is a diagram illustrating the general mechanism of the SNAAr reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer + Nu-H (Addition) Nucleophile Nucleophile (Nu-H) Nucleophile->Meisenheimer Product 3-Substituted-4,6-dimethylpyridazine Meisenheimer->Product - Cl- (Elimination) Byproduct HCl

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nitrogen, oxygen, and sulfur nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile used.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of 3-amino-4,6-dimethylpyridazine derivatives. Amines are generally good nucleophiles and can often react without the need for a strong base, although an acid scavenger is beneficial.

Materials:

  • This compound

  • Morpholine (or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and the chosen solvent (DMF or DMSO, approx. 0.1 M concentration relative to the substrate).

  • Add morpholine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 80-120 °C. The choice of temperature will depend on the reactivity of the amine; less reactive aromatic amines may require higher temperatures.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine to remove residual DMF/DMSO and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-(morpholin-4-yl)-4,6-dimethylpyridazine.

Rationale:

  • Solvent: DMF or DMSO are excellent polar aprotic solvents that can stabilize the charged Meisenheimer intermediate, accelerating the reaction.[8]

  • Base: Potassium carbonate acts as an acid scavenger, neutralizing the HCl formed during the reaction, which prevents the protonation and deactivation of the amine nucleophile.

  • Temperature: Heating is necessary to provide sufficient energy to overcome the activation barrier for the initial nucleophilic attack and disruption of aromaticity.

Protocol 2: Reaction with Phenol Nucleophiles (e.g., 4-Methoxyphenol)

This protocol outlines the synthesis of 3-aryloxy-4,6-dimethylpyridazine derivatives. The reaction requires a base to deprotonate the phenol, generating the more nucleophilic phenoxide anion.

Materials:

  • This compound

  • 4-Methoxyphenol (or other phenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Phenoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxyphenol (1.1 eq) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.

  • Substitution Reaction: Add a solution of this compound (1.0 eq) in anhydrous DMF to the phenoxide solution.

  • Heat the reaction mixture to 100-140 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-(4-methoxyphenoxy)-4,6-dimethylpyridazine.

Rationale:

  • Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to generate the highly reactive phenoxide nucleophile. Weaker bases like K₂CO₃ can also be used, but may require higher temperatures or longer reaction times.

  • Inert Atmosphere: NaH is reactive with water and moisture; therefore, anhydrous conditions and an inert atmosphere are crucial for safety and efficacy.

  • Quenching: The reaction is quenched with a mild acid like NH₄Cl to neutralize any unreacted NaH before aqueous workup.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol details the synthesis of 3-(arylthio)-4,6-dimethylpyridazine derivatives. Similar to phenols, thiols are typically converted to the more nucleophilic thiolate anion using a base.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the thiol (e.g., thiophenol, 1.1 eq) in ethanol or DMF.

  • Add a base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) and stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 60-100 °C. Thiols are generally very strong nucleophiles, so milder conditions compared to phenols may be sufficient.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, and if using DMF, dilute with water. If using ethanol, concentrate the solvent under reduced pressure.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(phenylthio)-4,6-dimethylpyridazine.

Rationale:

  • Nucleophile Generation: The basic conditions deprotonate the thiol to form the thiolate, which is a significantly more powerful nucleophile.[6]

  • Solvent Choice: Ethanol can be a suitable solvent for reactions with highly reactive thiolates. For less reactive systems, the use of a polar aprotic solvent like DMF is recommended.

Summary of Reaction Conditions

The following table summarizes typical conditions for the SNAAr on this compound with different classes of nucleophiles. These are general guidelines, and optimization may be necessary for specific substrates.

Nucleophile ClassRepresentative NucleophileTypical BaseTypical Solvent(s)Temperature (°C)Typical Reaction Time (h)
Nitrogen Morpholine, AnilineK₂CO₃, Et₃NDMF, DMSO, n-Butanol80 - 1404 - 24
Oxygen Phenol, MethanolNaH, K₂CO₃, t-BuOKDMF, THF, Dioxane100 - 1506 - 48
Sulfur Thiophenol, Benzyl MercaptanK₂CO₃, NaOH, NaHEthanol, DMF, THF60 - 1002 - 12

Workflow and Logic Diagram

The experimental workflow for a typical SNAAr reaction on this compound can be visualized as follows:

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Assemble Reactants - this compound - Nucleophile - Base & Solvent Glassware 2. Prepare Dry Glassware (under Inert Atmosphere if needed) Reactants->Glassware Mixing 3. Combine Reagents (Consider order of addition) Glassware->Mixing Heating 4. Heat to Reaction Temp Mixing->Heating Monitoring 5. Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench 6. Quench Reaction Monitoring->Quench Extract 7. Aqueous Workup & Extraction Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify (Column Chromatography) Dry->Purify Characterize 10. Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Standard experimental workflow for SNAr reactions.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel substituted pyridazines via nucleophilic aromatic substitution. The protocols and guidelines presented herein offer a robust starting point for researchers to access a wide variety of functionalized derivatives. By understanding the underlying mechanism and the key parameters influencing the reaction, scientists can effectively leverage this chemistry to accelerate their research and drug discovery efforts. The versatility of the SNAAr reaction ensures that the 4,6-dimethylpyridazine scaffold will continue to be a fruitful area for chemical exploration.

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine. [URL: https://www.benchchem.
  • Benchchem. The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. [URL: https://www.benchchem.com/technical-guides/the-pivotal-role-of-pyridazine-based-heterocycles-in-modern-medicinal-chemistry]
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. 2018;23(3):655. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017834/]
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. J Phys Chem B. 2017;121(34):8155-8162. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5580228/]
  • Kwon SK, Moon A. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Arch Pharm Res. 2005;28(4):391-394. [URL: https://pubmed.ncbi.nlm.nih.gov/15918510/]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Catalysed SNAr reactions. [URL: https://www.acs.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. [URL: https://www.benchchem.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chem. 2022;24(1):234-241. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d1gc03714c]
  • Biosynth. 3-Amino-4,6-dimethylpyridine. [URL: https://www.biosynth.com/p/FA06843/1193-71-1-3-amino-4-6-dimethylpyridine]
  • Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. [URL: https://patents.google.
  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755bb2322a3e551187424]
  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine. [URL: https://patents.google.
  • Synthesis and halocyclization of 3-cyano-4,6-dimethyl-2-pyridone allyl derivatives. Chemistry of Heterocyclic Compounds. 2021;57(10):899-906. [URL: https://link.springer.com/article/10.1007/s10593-021-02998-x]
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. 2016;52(11):908-918. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5486259/]
  • Klinge DE, et al. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [URL: https://edepot.wur.nl/213036]
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. J Am Chem Soc. 2022;144(30):13655-13663. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9356195/]
  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem. 2022;23(21):e202200417. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cbic.202200417]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. SNAr Solvents and Reagents. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-reagent-guide-snar-solvents-and-reagents.pdf]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [URL: https://www.masterorganicchemistry.
  • [Synthesis of pyrido (3,4-d)pyridazine and -styrylpyridazine derivatives from dimethyl 5-hydroxy-6-methylcinchomeronate]. Yakugaku Zasshi. 1972;92(6):703-707. [URL: https://pubmed.ncbi.nlm.nih.gov/5066370/]
  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules. 2007;12(5):1099-1107. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149514/]
  • 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chembiochem. 2022;23(21):e202200417. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9804867/]
  • Concerted Nucleophilic Aromatic Substitution Reactions. Angew Chem Int Ed Engl. 2019;58(47):16754-16773. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6899538/]
  • Stevens, E. nucleophilic aromatic substitutions. YouTube. 2019. [URL: https://www.youtube.
  • Diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3'-deoxy-2',3'-didehydrothymidine monophosphate. Beilstein J Org Chem. 2010;6:919-925. [URL: https://www.scispace.
  • ResearchGate. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. [URL: https://www.researchgate.net/publication/363294025_3-Chloro-5-Substituted-124-Thiadiazoles_TDZs_as_Selective_and_Efficient_Protein_Thiol_Modifiers]
  • OPUS. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. [URL: https://opus.uni-wuerzburg.de/frontdoor/index/index/docId/28362]
  • ResearchGate. Synthesis of dialkylaminomethoxy derivatives of 3-aryloxy-1-(ethylsulfanyl)propanes. [URL: https://www.researchgate.net/publication/233067888_Synthesis_of_dialkylaminomethoxy_derivatives_of_3-aryloxy-1-ethylsulfanylpropanes]
  • ResearchGate. Mechanism of the reactions between chloro(2,2′:6′,2″-terpyridine)platinum(II) and ligands containing a thiol group. [URL: https://www.researchgate.net/publication/250058763_Mechanism_of_the_reactions_between_chloro22'6'2-terpyridineplatinumII_and_ligands_containing_a_thiol_group]
  • Encyclopedia.pub. Synthesis of m-Aryloxy Phenols. [URL: https://encyclopedia.pub/entry/35811]
  • ResearchGate. Reactivity of 3-N-(4-chloro-3-nitrophenyl)-sydnone in SNAR reactions. [URL: https://www.researchgate.net/publication/237435471_Reactivity_of_3-N-4-chloro-3-nitrophenyl-sydnone_in_SNAR_reactions]

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 3-Chloro-4,6-dimethylpyridazine with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reaction between 3-chloro-4,6-dimethylpyridazine and various primary and secondary amines. This nucleophilic aromatic substitution (SNAr) reaction is a fundamental transformation for accessing a diverse range of 3-amino-4,6-dimethylpyridazine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides generalized and specific experimental protocols, summarizes reaction conditions, and offers expert insights into optimization and troubleshooting. The protocols described herein are designed for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Aminopyridazine Scaffold

The pyridazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. The introduction of an amino group at the 3-position of the 4,6-dimethylpyridazine ring system creates compounds with significant potential as therapeutic agents. These aminopyridazines can act as key intermediates or as final active pharmaceutical ingredients (APIs). Their utility stems from the ability of the amino group and the pyridazine nitrogens to form critical hydrogen bonds with biological targets such as kinases, receptors, and enzymes.[1] Consequently, reliable and versatile synthetic routes to these compounds are of high importance to the drug development community.

The reaction of this compound with amines is a classic example of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further activated by the two nitrogen atoms, facilitates the displacement of the chloro substituent by a variety of amine nucleophiles.[2] This guide provides the practical and theoretical framework for successfully employing this reaction in a laboratory setting.

Reaction Mechanism: The SNAr Pathway

The substitution of chlorine on the this compound ring proceeds via a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions.[3]

  • Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on the carbon atom bearing the chlorine (C3). This attack is favored because the electron-withdrawing effect of the adjacent ring nitrogens makes this carbon electrophilic. This step temporarily disrupts the aromaticity of the pyridazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyridazine ring. Aromaticity is then restored in the final step through the expulsion of the chloride leaving group, yielding the 3-aminopyridazine product and a molecule of HCl, which is neutralized by a base present in the reaction mixture.

The overall rate of the reaction is typically dependent on the formation of the Meisenheimer complex. The reactivity is influenced by the nucleophilicity of the amine and the reaction conditions, such as solvent and temperature.[1]

Figure 1: General mechanism for the SNAr reaction.

Experimental Protocols & Methodologies

While specific literature for the amination of this compound is sparse, robust protocols can be derived from analogous reactions with other activated chloro-heterocycles. The following protocols are representative and should be optimized for specific amine substrates.

Protocol 1: General Procedure for Reaction with Aliphatic Amines (e.g., Morpholine)

This protocol is based on standard conditions for SNAr reactions with cyclic secondary amines, which are generally strong nucleophiles.[4]

Materials:

  • This compound

  • Morpholine (or other aliphatic amine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Under an inert atmosphere (N₂ or Argon), add anhydrous DMF to create a ~0.5 M solution.

  • Add the aliphatic amine (e.g., morpholine, 1.2 - 1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 100-120 °C. Rationale: Elevated temperatures are often required to overcome the activation energy for SNAr reactions, especially with moderately activated substrates.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to yield the desired 3-amino-4,6-dimethylpyridazine derivative.

Protocol 2: Procedure for Reaction with Aromatic Amines (e.g., Aniline)

Aromatic amines are weaker nucleophiles than aliphatic amines and may require more forcing conditions or a modified approach. The following is a representative protocol.[5]

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Sodium tert-butoxide (NaOt-Bu) or another strong, non-nucleophilic base

  • Dioxane or Toluene, anhydrous

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the aniline derivative (1.1 - 1.3 eq), and sodium tert-butoxide (1.5 eq).

  • Add anhydrous dioxane or toluene to achieve a concentration of 0.2-0.5 M.

  • Heat the mixture to reflux (typically 100-110 °C). Rationale: A stronger base like NaOt-Bu is used to deprotonate the aniline, increasing its nucleophilicity, and to effectively scavenge the HCl byproduct.

  • Monitor the reaction for completion (typically 12-48 hours) via TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and filter through a pad of diatomaceous earth to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash chromatography or recrystallization.

Summary of Reaction Parameters

The choice of reaction conditions is critical for achieving high yields and purity. The following table summarizes key parameters based on reactions of analogous chloro-heterocycles.[4][6][7]

ParameterAliphatic AminesAromatic AminesRationale & Expert Insights
Amine Stoich. 1.1 - 2.0 eq1.1 - 1.5 eqA slight excess of the amine ensures the reaction goes to completion. A large excess can sometimes be used as the solvent.
Base K₂CO₃, Cs₂CO₃, DIPEANaOt-Bu, K₃PO₄, DBUA mild inorganic base is usually sufficient for aliphatic amines. Less nucleophilic aromatic amines often require a stronger base.
Solvent DMF, DMAc, Dioxane, NMP, EtOHDioxane, Toluene, DMFHigh-boiling polar aprotic solvents are common as they effectively dissolve reactants and facilitate the required high temperatures.
Temperature 80 - 150 °C100 - 160 °CReaction temperature is substrate-dependent. Weaker nucleophiles require higher temperatures. Microwave irradiation can significantly shorten reaction times.[8]
Catalyst Typically none requiredPd-based catalysts (rarely)For highly deactivated systems or challenging couplings, a Buchwald-Hartwig type catalyst may be employed, but this is generally unnecessary for activated pyridazines.

graph TD {
A["Start: this compound + Amine"] --> B{Select Amine Type};
B --> C{Aliphatic Amine};
B --> D{Aromatic Amine};
C --> E["Protocol 1:\n- Base: K₂CO₃\n- Solvent: DMF\n- Temp: 100-120°C"];
D --> F["Protocol 2:\n- Base: NaOt-Bu\n- Solvent: Dioxane\n- Temp: Reflux"];
E --> G{Workup & Purification};
F --> G;
G --> H["Product:\n3-Amino-4,6-dimethylpyridazine Derivative"];
subgraph "Decision Workflow"
    B; C; D;
end

subgraph "Execution Phase"
    E; F; G;
end

style A fill:#F1F3F4,stroke:#5F6368
style H fill:#E6F4EA,stroke:#34A853
style E fill:#E8F0FE,stroke:#4285F4
style F fill:#FCE8E6,stroke:#EA4335

}

Sources

Synthesis of 3-amino-4,6-dimethylpyridazine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Aminopyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery. Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it an attractive isostere for other aromatic systems, often conferring improved physicochemical properties and target engagement.[1] Within this class, 3-aminopyridazine derivatives are of particular interest, forming the core of several clinically evaluated and approved drugs.[2] The strategic placement of the amino group at the 3-position provides a critical vector for interaction with biological targets, while substitution on the pyridazine ring allows for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide to the synthesis of 3-amino-4,6-dimethylpyridazine derivatives, a class of compounds with significant potential in the development of novel therapeutics. We will delve into the mechanistic rationale behind the chosen synthetic strategies, provide detailed, field-proven protocols, and address common challenges to empower researchers in their synthetic endeavors.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of 3-amino-4,6-dimethylpyridazine can be strategically approached through two primary methodologies:

  • Ring Formation via Cyclization: This classical approach involves the construction of the pyridazine ring from acyclic precursors. Typically, a 1,4-dicarbonyl compound is condensed with a hydrazine derivative to form the heterocyclic core.

  • Functionalization of a Pre-existing Pyridazine Ring: A more contemporary and often more versatile strategy involves the initial synthesis of a functionalized 4,6-dimethylpyridazine core, followed by the introduction of the amino group. This approach allows for greater flexibility in the introduction of substituents.

This guide will focus on the latter approach, specifically the amination of a 3-chloro-4,6-dimethylpyridazine intermediate. This route is often preferred due to the commercial availability of starting materials and the robustness of the chemical transformations involved.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process, beginning with the formation of the key this compound intermediate, followed by nucleophilic aromatic substitution to introduce the amino group.

Synthesis_Workflow cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Amination 3,5-Hexanedione 3,5-Hexanedione 3,6-Dimethylpyridazin-3(2H)-one 3,6-Dimethylpyridazin-3(2H)-one 3,5-Hexanedione->3,6-Dimethylpyridazin-3(2H)-one Condensation Hydrazine Hydrazine Hydrazine->3,6-Dimethylpyridazin-3(2H)-one POCl3 POCl3 This compound This compound POCl3->this compound 3,6-Dimethylpyridazin-3(2H)-one->this compound Chlorination 3-amino-4,6-dimethylpyridazine 3-amino-4,6-dimethylpyridazine This compound->3-amino-4,6-dimethylpyridazine Nucleophilic Aromatic Substitution Ammonia_source Ammonia Source (e.g., NH4OH) Ammonia_source->3-amino-4,6-dimethylpyridazine

Caption: General synthetic workflow for 3-amino-4,6-dimethylpyridazine.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the activated pyridazine core is a critical first step. The chloro substituent at the 3-position serves as a good leaving group, facilitating the subsequent amination.

Protocol 1: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Hexanedione114.1411.4 g0.1
Hydrazine hydrate (80%)50.066.25 mL0.1
Phosphorus oxychloride (POCl₃)153.3327.8 mL0.3
Dichloromethane (DCM)84.93100 mL-
Saturated sodium bicarbonate solution-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • Cyclization:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-hexanedione (11.4 g, 0.1 mol) and ethanol (100 mL).

    • Slowly add hydrazine hydrate (6.25 mL, 0.1 mol) to the stirred solution.

    • Heat the reaction mixture to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude 3,6-dimethylpyridazin-3(2H)-one.

  • Chlorination:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves a corrosive and reactive reagent.

    • To the crude 3,6-dimethylpyridazin-3(2H)-one, add phosphorus oxychloride (27.8 mL, 0.3 mol) dropwise at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.

Expertise & Experience: The choice of phosphorus oxychloride for the chlorination step is based on its high reactivity and efficacy in converting pyridazinones to their corresponding chloro derivatives. The careful control of temperature during the addition of POCl₃ is crucial to manage the exothermic nature of the reaction.

Part 2: Synthesis of 3-amino-4,6-dimethylpyridazine via Amination

With the activated this compound in hand, the final step is the introduction of the amino group. This is typically achieved through a nucleophilic aromatic substitution reaction.

Protocol 2: Amination of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound142.591.43 g0.01
Ammonium hydroxide (28-30%)35.0520 mL-
Ethanol46.0750 mL-
Dichloromethane (DCM)84.9350 mL-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a sealed tube, add this compound (1.43 g, 0.01 mol), ethanol (20 mL), and concentrated ammonium hydroxide (20 mL).

  • Seal the tube and heat the reaction mixture to 120 °C in an oil bath for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 3-amino-4,6-dimethylpyridazine.

Trustworthiness: This protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield in chlorination Incomplete reaction; hydrolysis of POCl₃Ensure anhydrous conditions. Increase reaction time or temperature.
Formation of byproducts in amination Side reactions at elevated temperaturesOptimize reaction temperature and time. Consider using a milder aminating agent or a palladium-catalyzed amination for more sensitive substrates.
Difficulty in purification Co-elution of starting material and productOptimize the solvent system for column chromatography. Consider derivatization to aid separation.

Characterization Data (Expected)

  • ¹H NMR: Peaks corresponding to the two methyl groups and the aromatic proton on the pyridazine ring, as well as a broad singlet for the amino protons.

  • ¹³C NMR: Resonances for the two methyl carbons and the four aromatic carbons of the pyridazine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₆H₉N₃.

Conclusion

The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of 3-amino-4,6-dimethylpyridazine derivatives. By understanding the underlying chemical principles and potential challenges, researchers can confidently synthesize these valuable building blocks for drug discovery and development. The versatility of the this compound intermediate also opens avenues for the synthesis of a diverse library of analogues through the introduction of various nucleophiles at the 3-position.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.

Sources

Application Notes and Protocols for the Derivatization of 3-Chloro-4,6-dimethylpyridazine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3-chloro-4,6-dimethylpyridazine, a key intermediate for generating diverse compound libraries for biological screening. Detailed protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are presented, alongside standardized assays for evaluating the antimicrobial and anticancer potential of the synthesized derivatives.

Introduction: The Pyridazine Core in Drug Discovery

Pyridazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their diverse pharmacological activities.[1] The inherent electronic properties of the pyridazine ring, coupled with the ability to introduce a variety of substituents, make it a "privileged scaffold" in the design of novel therapeutic agents.[4] The starting material, this compound, serves as a versatile building block. The electron-withdrawing nature of the adjacent nitrogen atoms activates the chlorine atom at the 3-position for nucleophilic displacement, providing a straightforward entry point for chemical diversification.[5]

This guide will detail two primary strategies for the derivatization of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): A direct and efficient method for introducing nitrogen, oxygen, and sulfur nucleophiles.

  • Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.

Furthermore, this document will provide step-by-step protocols for the preliminary biological evaluation of the synthesized compounds, focusing on their potential as antimicrobial and anticancer agents.

Synthetic Derivatization Strategies

The derivatization of this compound is primarily achieved through the displacement of the chloro group. The following sections provide detailed protocols for key transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a fundamental method for functionalizing chloropyridazines. The reaction proceeds via a Meisenheimer-like intermediate, and its facility is dependent on the nucleophilicity of the attacking species and the reaction conditions.[6]

Diagram 1: General Workflow for SNAr Derivatization

G cluster_0 S_N_Ar Derivatization Workflow Start This compound Nucleophile Select Nucleophile (Amine, Hydrazine, etc.) Start->Nucleophile Reaction Reaction Setup (Solvent, Base, Temperature) Nucleophile->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure Derivative Characterization->End

Caption: A generalized workflow for the derivatization of this compound via nucleophilic aromatic substitution.

Protocol 2.1.1: Synthesis of 3-Amino-4,6-dimethylpyridazine Derivatives

This protocol describes the reaction of this compound with a primary or secondary amine.

  • Materials:

    • This compound

    • Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)

    • Solvent (e.g., ethanol, n-butanol, DMF)

    • Base (e.g., K₂CO₃, Et₃N) (2 equivalents, if using an amine salt)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Methodology:

    • To a solution of this compound (1 equivalent) in the chosen solvent, add the amine (1.2 equivalents).

    • If the amine is provided as a hydrochloride salt, add a suitable base (e.g., K₂CO₃, 2 equivalents).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3-amino-4,6-dimethylpyridazine derivative.[7]

Protocol 2.1.2: Synthesis of 3-Hydrazinyl-4,6-dimethylpyridazine

This protocol details the synthesis of a key intermediate for further derivatization into pyrazoles and other heterocyclic systems.

  • Materials:

    • This compound

    • Hydrazine hydrate (excess, e.g., 5-10 equivalents)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Methodology:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (5-10 equivalents) to the solution.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Triturate the residue with water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-hydrazinyl-4,6-dimethylpyridazine.[8]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, particularly for creating biaryl structures prevalent in many biologically active molecules. This reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

G cluster_1 Suzuki-Miyaura Coupling Workflow Start This compound CouplingPartner Boronic Acid/Ester Start->CouplingPartner CatalystSystem Pd Catalyst & Ligand + Base CouplingPartner->CatalystSystem Reaction Inert Atmosphere Reaction (Solvent, Heat) CatalystSystem->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End 3-Aryl-4,6-dimethylpyridazine Characterization->End

Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction for the derivatization of this compound.

Protocol 2.2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method adaptable for various aryl and heteroaryl boronic acids.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2 equivalents)

    • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

    • Schlenk flask or sealed tube

    • Inert atmosphere (Nitrogen or Argon)

  • Methodology:

    • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the base (2 equivalents), and the palladium catalyst (3-5 mol%).

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC/MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 3-aryl-4,6-dimethylpyridazine.[9]

Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following protocols outline standardized in vitro assays for antimicrobial and anticancer screening.

Antimicrobial Activity Screening

Protocol 3.1.1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

  • Materials:

    • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile 96-well microtiter plates

    • Synthesized pyridazine derivatives (stock solutions in DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

    • Negative control (DMSO)

    • Spectrophotometer (plate reader)

  • Methodology:

    • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include wells for positive control (broth + inoculum + standard antibiotic), negative control (broth + inoculum + DMSO), and sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • Determine the MIC as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity as measured by a plate reader).

Anticancer Activity Screening

Protocol 3.2.1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[10]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)[11]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile 96-well cell culture plates

    • Synthesized pyridazine derivatives (stock solutions in DMSO)

    • Positive control (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Microplate reader

  • Methodology:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized pyridazine derivatives and the positive control. Include untreated cells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3.2.2: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compounds on the cell cycle distribution of cancer cells.[1]

  • Materials:

    • Human cancer cell line

    • Synthesized pyridazine derivatives

    • Propidium Iodide (PI) staining solution

    • RNase A

    • Flow cytometer

  • Methodology:

    • Treat the cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Representative Biological Activity

The following table summarizes the in vitro biological activity of representative pyridazine derivatives from the literature to provide an indication of the potential of this scaffold.

Compound TypeBiological ActivityTest Organism/Cell LineIC₅₀ / MIC (µM)
Pyridazinone DerivativeAnticancerMCF-7 (Breast Cancer)1.67[1]
Pyridazinone DerivativeAnticancerHepG-2 (Liver Cancer)8.33[1]
Diarylurea PyridazinoneAnticancerA549 (Lung Cancer)1.66 - 100[2]
Pyridazinone CongenerAntibacterialS. aureus (MRSA)0.5 - 128 µg/mL[12]
Pyridazinone DerivativeAntifungalC. albicans16 µg/mL[2]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of pyridazine derivatives. The protocols outlined in these application notes for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provide robust and reproducible methods for generating novel chemical entities. Furthermore, the detailed procedures for antimicrobial and anticancer screening will enable researchers to efficiently evaluate the biological potential of their synthesized compounds. The promising biological activities reported for various pyridazine derivatives underscore the importance of this scaffold in the ongoing search for new and effective therapeutic agents.

References

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central.
  • El-Sayed, M. A. A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(3), 2849–2870. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(9), 5363-5384. [Link]
  • Altalbawy, F. M. A. (2015). Synthesis, in vitro Antimicrobial and Anticancer Evaluation of Some New Pyridazines and Polyfunctionally Substituted Heterocyclic Compounds. Asian Journal of Chemistry, 27(12), 4361-4368. [Link]
  • Request PDF. (2025). The anticancer potential of various substituted pyridazines and related compounds.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2018). J-Stage.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Bis-Pyridazine Derivatives with Anticancer Activity. (2019). MDPI.
  • Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. (2007). PubMed.
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (n.d.). PubMed.
  • Synthesis method of 3-amino-6-chloropyridazine. (2015). Google Patents.
  • Request PDF. (2025). Amination of chloro-substituted heteroarenes with adamantane-containing amines.
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.).
  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (n.d.). PubMed Central.
  • Request PDF. (2025). A new improved catalyst for the palladium-catalyzed amination of aryl chlorides.
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses.
  • Request PDF. (2025). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

Sources

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing a 3-Chloro-4,6-dimethylpyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Kinase Inhibitor Design

The pyridazine ring system has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its unique physicochemical properties, including a significant dipole moment and the presence of two adjacent nitrogen atoms, make it an excellent bioisostere for other aromatic systems.[2] These nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with the hinge region of the ATP-binding pocket of various kinases, a common feature of many successful kinase inhibitors.[3] The inherent polarity of the pyridazine core can also contribute to favorable pharmacokinetic properties, such as reduced interaction with the hERG potassium channel and low cytochrome P450 inhibitory effects.[2]

3-Chloro-4,6-dimethylpyridazine is a particularly attractive starting material for the synthesis of kinase inhibitor libraries. The chlorine atom at the 3-position serves as a versatile handle for the introduction of various substituents through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4] The methyl groups at the 4- and 6-positions can provide steric bulk and influence the overall conformation of the molecule, potentially leading to enhanced selectivity and potency. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and biological evaluation methods for the development of novel kinase inhibitors based on the this compound scaffold.

Synthetic Strategies for Kinase Inhibitor Scaffolds

The primary strategy for elaborating the this compound core involves the palladium-catalyzed cross-coupling reactions to introduce aryl or amino substituents at the 3-position. These reactions are robust, tolerate a wide range of functional groups, and are amenable to library synthesis for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[4][5] In the context of kinase inhibitor synthesis, this reaction is employed to couple this compound with a variety of arylboronic acids or esters. The introduced aryl group can occupy the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the desired product and regenerate the catalyst.[5] The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol outlines a general method for the synthesis of 3-aryl-4,6-dimethylpyridazines.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4,6-dimethylpyridazine.[3]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of arylamines.[6] This reaction is particularly useful for synthesizing kinase inhibitors where a substituted aniline moiety is required for binding to the kinase active site, often forming key hydrogen bonds with the hinge region.[3]

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the aminated product.[7] The choice of a suitable phosphine ligand is critical for the success of this reaction, especially with less reactive aryl chlorides.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Anilines

This protocol provides a general method for the synthesis of 3-(arylamino)-4,6-dimethylpyridazines.

Materials:

  • This compound (1.0 eq)

  • Aryl amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., Xantphos, 0.04 eq)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the aryl amine to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[3]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(arylamino)-4,6-dimethylpyridazine.[3]

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start_Suzuki This compound Reagents_Suzuki Arylboronic Acid, Pd Catalyst, Base Start_Suzuki->Reagents_Suzuki Start_Buchwald This compound Product_Suzuki 3-Aryl-4,6-dimethylpyridazine Reagents_Suzuki->Product_Suzuki C-C Bond Formation Product_Buchwald 3-(Arylamino)-4,6-dimethylpyridazine Reagents_Buchwald Aryl Amine, Pd Catalyst, Ligand, Base Start_Buchwald->Reagents_Buchwald Reagents_Buchwald->Product_Buchwald C-N Bond Formation

Caption: Key synthetic routes for functionalizing the this compound scaffold.

Purification and Characterization

Purification of the synthesized pyridazine derivatives is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3][8] The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC).

Structural elucidation and characterization are performed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized compounds. The chemical shifts and coupling constants of the protons and carbons on the pyridazine ring and its substituents provide detailed structural information.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[8]

Biological Evaluation of Kinase Inhibitors

The biological activity of the synthesized compounds is evaluated through a series of in vitro assays to determine their potency and selectivity as kinase inhibitors.

In Vitro Kinase Inhibition Assay

The primary screen for kinase inhibitory activity is often a biochemical assay that measures the ability of a compound to inhibit the enzymatic activity of a target kinase. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[8][10]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general procedure for determining the IC₅₀ value of a compound against a target kinase.

Materials:

  • Kinase of interest (e.g., JAK2, VEGFR-2)

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the appropriate kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells).

    • Add 5 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture to each well. Typical ATP concentrations are in the range of 10-100 µM, close to the Kₘ for the specific kinase.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Prepare Serial Dilutions of Test Compound in DMSO Step1 Kinase Reaction: Compound + Kinase + ATP/Substrate Start->Step1 Step2 Incubate at 30°C for 60 min Step1->Step2 Step3 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Step2->Step3 Step4 Incubate at RT for 40 min Step3->Step4 Step5 Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Step4->Step5 Step6 Incubate at RT for 30-60 min Step5->Step6 End Read Luminescence & Calculate IC₅₀ Step6->End

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of kinase inhibitors in a more physiologically relevant context.[1][11] These assays can provide information on cell permeability, off-target effects, and the overall cellular response to the inhibitor.

Cell Viability/Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability.[4][12] It measures the reduction of a tetrazolium compound (MTS) by viable cells to produce a colored formazan product, the absorbance of which is proportional to the number of living cells.

Protocol 4: Cell Viability Assay (MTS Assay)

This protocol describes a general method to determine the effect of a kinase inhibitor on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., a cell line dependent on the target kinase)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • MTS reagent

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTS Addition: Add 20 µL of MTS solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37 °C.[12]

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation and Structure-Activity Relationship (SAR)

The results from the biological assays should be compiled into tables to facilitate the analysis of structure-activity relationships. This allows researchers to identify key structural features that contribute to potency and selectivity.

Table 1: Representative Kinase Inhibitory Activity of 3-Substituted-4,6-dimethylpyridazine Derivatives

Compound IDR-Group at C3-positionTarget KinaseIC₅₀ (nM)Cell-based GI₅₀ (nM)
Example-1 4-methoxyphenylJAK250250
Example-2 3-aminophenylJAK21580
Example-3 4-fluorophenylVEGFR-280400
Example-4 4-(morpholinomethyl)phenylVEGFR-225120
Fedratinib N/A (pyrimidine core)JAK2~3[11]~150 (in UKE-1 cells)[13]

Note: The data for Example-1 to Example-4 are hypothetical and for illustrative purposes only. The data for Fedratinib is from published literature.

The hypothetical data in Table 1 illustrates how modifications at the 3-position of the pyridazine ring can significantly impact kinase inhibitory activity. For instance, the introduction of an amino group at the meta-position of the phenyl ring (Example-2) leads to a significant increase in potency against JAK2 compared to a methoxy group at the para-position (Example-1). Similarly, the addition of a morpholinomethyl group to the phenyl ring (Example-4) enhances the activity against VEGFR-2 compared to a simple fluoro-substituted phenyl ring (Example-3). These observations guide the rational design of subsequent generations of inhibitors.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of novel kinase inhibitors. The strategic functionalization of this scaffold using robust cross-coupling reactions, coupled with systematic biological evaluation, provides a clear path for the discovery and optimization of potent and selective drug candidates. The protocols and guidelines presented in this document are intended to empower researchers, scientists, and drug development professionals in their efforts to develop the next generation of targeted cancer therapies.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021).
  • Mascarenhas, J., & Hoffman, R. (2020). Fedratinib in 2025 and beyond: indications and future applications.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • ResearchGate. (2021). Alternative approach to the synthesis of JAK2 inhibitor LY278454.
  • Chirita, C., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(10), 2469. [Link]
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (2025, August 9). Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole.
  • Kozieł, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7375. [Link]
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • de Oliveira, M. C. C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wodicka, L. M., et al. (2020). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Biological Chemistry, 295(18), 6138-6150. [Link]
  • El-Adl, K., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(8), 1279. [Link]
  • Radi, M., et al. (2018). An Update on JAK Inhibitors. Current Medicinal Chemistry, 25(36), 4734-4757. [Link]
  • ResearchGate. (2025, August 6). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
  • Kowalski, K., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 870-876. [Link]
  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • ResearchGate. (n.d.). a) Structure of JAK inhibitors. b) Synthesis of triquinazine-based JAK....
  • Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2021).
  • El-Gamal, M. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(18), 6096. [Link]
  • ResearchGate. (2021, May 5). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking.
  • ResearchGate. (2021, August 13). DISCOVERY OF FEDRATINIB DERIVATIVES TARGETING JANUS KINASE 2 (JAK2): AN IN-SILICO STUDY.
  • Li, M., et al. (2025). An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview. Chinese Medicine, 20, 1. [Link]
  • Isfort, S., et al. (2021). FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). BMC Cancer, 21, 1076. [Link]
  • Chobanian, H. R., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1855-1896. [Link]
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]
  • PubChem. (n.d.). 3-Amino-4,6-dimethylpyridine-2(1H)-thione.
  • Ramírez-López, P., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(33), 6649-6653. [Link]
  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. Molecules, 27(13), 4277. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed C-C Bond Formation with 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, inflammation, and cardiovascular diseases.[1] Its unique physicochemical properties, including hydrogen bonding capacity and modulation of pharmacokinetic profiles, make it a highly valuable heterocycle in drug design.[1][2] The functionalization of this core via carbon-carbon (C-C) bond formation is a critical strategy for generating novel molecular entities with optimized biological activity.[3][4] This guide provides an in-depth technical overview and detailed experimental protocols for the C-C bond functionalization of 3-chloro-4,6-dimethylpyridazine, a versatile building block for library synthesis. We will focus on two of the most robust and widely applied palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.[3][5]

Introduction: The Strategic Importance of the Pyridazine Core

Pyridazine derivatives exhibit a remarkable breadth of pharmacological activities, leading to their incorporation into numerous approved drugs and clinical candidates.[1][6] The nitrogen-containing heterocycle is a key feature in molecules targeting various aspects of cell biology, including signal transduction and metabolic regulation.[7][8] Consequently, efficient and versatile synthetic methods to modify the pyridazine nucleus are in high demand within the drug development pipeline.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridazines, offering a powerful toolkit for forming C-C bonds with high efficiency and functional group tolerance.[3][9] These reactions allow for the direct and predictable introduction of diverse substituents onto the pyridazine ring, a crucial capability for structure-activity relationship (SAR) studies.[3] This document details field-proven protocols for coupling this compound, leveraging the chloro-substituent as a reactive handle for derivatization.

Foundational Principles: Choosing the Right Coupling Strategy

The choice of cross-coupling reaction depends on the desired final structure. For introducing aryl, heteroaryl, or vinyl groups, the Suzuki-Miyaura reaction is often the method of choice due to its mild conditions and the commercial availability of a vast array of boronic acid coupling partners.[5][10] For the installation of an alkynyl moiety, a valuable functional group for further chemistry (e.g., click chemistry, cyclizations), the Sonogashira reaction is the premier method.[11][12]

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.[13][14] The catalytic cycle is a cornerstone of modern organometallic chemistry.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a more stable palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). For activating a relatively unreactive C-Cl bond on an electron-deficient heterocycle like pyridazine, a combination of a palladium source and an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) is often required to promote the initial oxidative addition step and facilitate the final reductive elimination.[9][10]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step where the organic group is transferred from boron to palladium.[15]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is common.[10] The organic solvent solubilizes the substrate and catalyst, while water is often required to dissolve the inorganic base. Anhydrous conditions can also be employed with soluble organic bases.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by air. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.[10]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)-Cl(L2) OxAdd->Ar-Pd(II)-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R RedElim Reductive Elimination Ar-Pd(II)-R->RedElim Ar-R (Product) RedElim->Pd(0)L2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The Sonogashira Coupling: Mechanism and Rationale

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a dual-catalyst system.[11][16]

Causality Behind Experimental Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the primary catalyst responsible for activating the C-Cl bond via oxidative addition.[12]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[11] This species is much more reactive towards the palladium complex in the transmetalation step than the alkyne itself, accelerating the reaction and allowing for milder conditions.[12]

  • Base: An amine base (e.g., triethylamine, diisopropylamine) serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the hydrogen halide (HCl) byproduct generated during the reaction.[11][17]

  • Solvent: The amine base can often serve as the solvent.[11] In other cases, polar aprotic solvents like DMF or THF are used to ensure solubility of all components.[9]

Experimental Protocols and Data

The following protocols are generalized starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Deionized Water (if using an inorganic base like K₃PO₄)

  • Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base (e.g., K₃PO₄), Pd(OAc)₂, and the SPhos ligand.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/Water 5:1) via syringe.

  • Heating: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%)
1 Pd(PPh₃)₄ (5) - Na₂CO₃ (2.0) DME/H₂O 80-90 40-75[9]
2 PdCl₂(dppf) (3) - K₂CO₃ (2.0) Dioxane 100 60-90[9]

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100-110 | 75-95+[9] |

Protocol 2: Sonogashira Coupling of this compound

This protocol describes the coupling with a generic terminal alkyne.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (serves as base and solvent)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (optional co-solvent)

  • Ethyl Acetate, Saturated aq. NH₄Cl, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (3x cycle).

  • Solvent and Reagent Addition: Add anhydrous THF (if used), followed by the amine base (e.g., Et₃N) and finally the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the amine solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity via NMR and MS analysis.

Workflow cluster_1 Experimental Workflow start 1. Reagent Assembly (Substrate, Catalyst, Base) inert 2. Establish Inert Atmosphere (Ar/N2) start->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (Reaction) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify end 8. Characterization (NMR, MS) purify->end

Sources

Application Notes and Protocols for the Amination of 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of aminopyridazines is a cornerstone in medicinal chemistry and materials science, as this scaffold is a key component in numerous biologically active compounds and functional materials. The introduction of a nitrogen-containing substituent onto the pyridazine ring is a critical transformation, often achieved via the amination of a corresponding halo-pyridazine. This document provides detailed protocols for the amination of 3-Chloro-4,6-dimethylpyridazine, a common building block, to yield 3-Amino-4,6-dimethylpyridazine.

Two primary, field-proven methodologies are presented: a direct Nucleophilic Aromatic Substitution (SNAr) and a Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these protocols depends on the nucleophilicity of the aminating agent, the desired reaction scale, and the available catalytic systems. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles to empower rational experimental design and troubleshooting.

Chemical Structures

CompoundStructure
This compound
Amine (Generic)R-NH₂
3-Amino-4,6-dimethylpyridazine (Product)

Note: The images are illustrative placeholders.

Strategic Considerations: SNAr vs. Buchwald-Hartwig Amination

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic property makes the chloro-substituted carbon susceptible to attack by nucleophiles, creating a viable pathway for Nucleophilic Aromatic Substitution (SNAr).[1][2][3] SNAr reactions are often preferred for their operational simplicity and cost-effectiveness, as they can sometimes be performed without expensive metal catalysts.[1]

However, the success of an SNAr reaction is highly dependent on the strength of the incoming nucleophile and the reaction conditions. For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination offers a more robust and versatile alternative.[4][5] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and generally provides higher yields for challenging transformations.[4][6][7]

Below is a logical workflow to guide the selection of the appropriate amination protocol.

Protocol Selection Workflow Protocol Selection Workflow start Start: Amination of this compound amine_reactivity Is the amine a strong nucleophile (e.g., ammonia, primary alkylamine)? start->amine_reactivity snar_protocol Protocol 1: Nucleophilic Aromatic Substitution (SNAr) amine_reactivity->snar_protocol Yes buchwald_protocol Protocol 2: Buchwald-Hartwig Amination amine_reactivity->buchwald_protocol No (e.g., aniline, secondary amine) evaluate_snar Evaluate SNAr results (yield, purity) snar_protocol->evaluate_snar end End: Successful Amination buchwald_protocol->end evaluate_snar->buchwald_protocol Not Acceptable evaluate_snar->end Acceptable

Caption: Workflow for selecting the appropriate amination method.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Ammonia

This protocol details the direct displacement of the chloride with ammonia. The reaction can be conducted under thermal or microwave-assisted conditions. Microwave irradiation is often employed to accelerate the rate of reaction, significantly reducing reaction times.[8]

Reaction Mechanism: SNAr

The SNAr mechanism is a two-step process. First, the nucleophile (ammonia) attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[9][10]

SNAr_Mechanism S-N-Ar Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start This compound + NH₃ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C-Cl Product 3-Amino-4,6-dimethylpyridazine Intermediate->Product Loss of Cl⁻

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-Aldrich
Ammonium Hydroxide (28-30% NH₃)ACS ReagentFisher ScientificUse in a well-ventilated fume hood.
Ethanol (EtOH) or n-Butanol (BuOH)AnhydrousVWRSolvent choice can influence reaction temperature and rate.[8]
Sealed microwave reaction vessel-CEM, BiotageFor microwave-assisted protocol.
Round-bottom flask with reflux condenser-KimbleFor conventional heating protocol.
Step-by-Step Protocol (Microwave-Assisted)
  • Vessel Preparation : To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 156.6 mg).

  • Reagent Addition : Add ethanol (4 mL) followed by concentrated ammonium hydroxide (5.0 mmol, ~0.5 mL).

  • Sealing : Securely cap the vessel.

  • Microwave Irradiation : Place the vessel in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-30 minutes.[8] Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • Cooling : After the irradiation is complete, allow the vessel to cool to room temperature.

  • Work-up :

    • Carefully open the vessel in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Amino-4,6-dimethylpyridazine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a powerful alternative for forming the C-N bond, especially with amines that are poor nucleophiles for SNAr. The choice of ligand and base is crucial for the success of the reaction.[4][11]

Catalytic Cycle: Buchwald-Hartwig Amination

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition : The Pd(0) catalyst inserts into the aryl-chloride bond.

  • Ligand Exchange/Amine Coordination : The amine coordinates to the palladium center.

  • Deprotonation : The base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(Cl) OxAdd->PdII_Aryl AmineCoord Amine Coordination (R-NH₂) PdII_Aryl->AmineCoord PdII_Amine [L₂Pd(II)(Ar)(R-NH₂)]⁺Cl⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NHR) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Product (Ar-NHR) RedElim->Product

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-Aldrich
Amine (e.g., Aniline)>98%Acros Organics
Pd₂(dba)₃ or Pd(OAc)₂Catalyst GradeStrem ChemicalsPalladium precursor. Handle with care.
Xantphos or BINAPLigand GradeStrem ChemicalsAir-sensitive ligand. Handle under inert atmosphere.
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)>98%Sigma-AldrichStrong base. NaOtBu is hygroscopic and air-sensitive.
Toluene or 1,4-DioxaneAnhydrousFisher ScientificDegas solvent prior to use by sparging with nitrogen or argon.
Schlenk flask or sealed tube--For reactions under inert atmosphere.
Step-by-Step Protocol
  • Flask Preparation : To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition : Under a positive pressure of inert gas, add this compound (1.0 mmol, 156.6 mg) and the amine (1.2 mmol).

  • Solvent Addition : Add degassed anhydrous toluene (5 mL) via syringe.

  • Reaction : Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Cooling and Quenching : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Work-up :

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite to remove the catalyst, and concentrate under reduced pressure.[12]

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-3-amino-4,6-dimethylpyridazine.[13]

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16]

  • Ventilation : All operations should be performed in a well-ventilated chemical fume hood.[14][16] Avoid inhaling dust, fumes, or vapors.[14][15]

  • Reagent Handling :

    • Chloropyridazines : Handle as potentially toxic and irritant. Avoid contact with skin and eyes.[14][15]

    • Palladium Catalysts and Ligands : Many are air-sensitive and/or toxic. Handle under an inert atmosphere where specified.

    • Bases : Strong bases like NaOtBu are corrosive and react violently with water. Handle with extreme care.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.[15]

Characterization of the Product

The final product, 3-Amino-4,6-dimethylpyridazine, should be characterized to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Appearance of a new signal for the -NH₂ protons (typically a broad singlet). Shifts in the aromatic protons' signals.
¹³C NMR A shift in the resonance of the C3 carbon, and other changes in the aromatic region.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the aminated product (C₆H₉N₃, MW: 123.16).
FT-IR Appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
Melting Point A sharp melting point for a pure, crystalline solid.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; wet solvent/reagents; insufficient temperature.Use fresh catalyst and ligand. Ensure all solvents and reagents are anhydrous. Increase reaction temperature or time. Consider switching from SNAr to Buchwald-Hartwig.
Side Product Formation Hydrodehalogenation (loss of Cl); homocoupling.In Buchwald-Hartwig, optimize the ligand-to-metal ratio. Ensure a thoroughly inert atmosphere.
Difficult Purification Co-elution of product with starting material or byproducts.Optimize the chromatography mobile phase. Consider recrystallization as an alternative or additional purification step.[13] An amine-functionalized silica column may also be useful.[17]

References

  • Amination of 4-chloropyridine using Cu(I)-polyacrylate heterogeneous catalyst. (n.d.). ResearchGate.
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. (n.d.). ResearchGate.
  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.). Google Patents.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991). PubMed.
  • 3-Amino-6-chloropyridazine - Safety Data Sheet. (n.d.). Watson International.
  • Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2007). ACS Publications.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). National Institutes of Health.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2011). National Institutes of Health.
  • SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.net.
  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2019). National Institutes of Health.
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses.
  • Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. (1963). ACS Publications.
  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). PubMed.
  • nucleophilic aromatic substitutions. (2019). YouTube.
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. (2017). MDPI.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). National Institutes of Health.
  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. (2014). PubMed.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. (n.d.). Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed.
  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. (n.d.). ResearchGate.
  • 3-Amino-4,6-dimethylpyridine, 2 g. (n.d.). Carl ROTH.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). WUR eDepot.
  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022). YouTube.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2013). National Institutes of Health.
  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PYRDZ-260109

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Chloro-4,6-dimethylpyridazine, a pivotal intermediate in contemporary drug discovery and development. Pyridazine derivatives are a class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer properties.[1][2] The protocols detailed herein are designed for scalability, emphasizing process safety, efficiency, and high-purity outcomes. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and outline robust analytical methods for quality control, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous therapeutic agents.[5] Marketed drugs such as Minaprine (antidepressant) and Zardaverine (phosphodiesterase inhibitor) feature this core structure, highlighting its clinical relevance.[1] this compound, in particular, serves as a crucial building block, enabling chemists to introduce further molecular complexity through nucleophilic substitution at the chloro-position, thereby generating diverse libraries of potential drug candidates.

Synthetic Strategy and Mechanistic Rationale

The most robust and industrially scalable approach to this compound involves a two-step sequence:

  • Cyclocondensation: Formation of the pyridazine ring by reacting a suitable 1,3-dicarbonyl precursor with hydrazine.

  • Chlorination: Conversion of the resulting pyridazinone to the target chloro-derivative using a potent chlorinating agent.

The starting material of choice is acetylacetone (2,4-pentanedione). Its reaction with hydrazine hydrate proceeds via a classical condensation mechanism to form 4,6-dimethyl-2H-pyridazin-3-one. This intermediate exists in tautomeric equilibrium with its aromatic hydroxyl form, 3-hydroxy-4,6-dimethylpyridazine, which is crucial for the subsequent chlorination step.

The chlorination is typically achieved using phosphorus oxychloride (POCl₃). The hydroxyl group of the pyridazinone tautomer acts as a nucleophile, attacking the phosphorus center of POCl₃. This forms a phosphoryl chloride intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces this group, yielding the desired this compound.

Synthetic_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Purification A Acetylacetone + Hydrazine Hydrate B 4,6-Dimethyl-2H-pyridazin-3-one (Intermediate) A->B Reflux D This compound (Final Product) B->D Heat C Phosphorus Oxychloride (POCl3) E Crude Product D->E Work-up F High-Purity Product E->F Recrystallization/ Chromatography

Diagram 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety First: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves, is mandatory.[6] Reagents like hydrazine hydrate and phosphorus oxychloride are highly toxic and corrosive and must be handled with extreme care.

Part A: Synthesis of 4,6-Dimethyl-2H-pyridazin-3-one (Intermediate)
  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel.

  • Reagent Charging: Charge the reactor with acetylacetone (1.0 eq) and a suitable solvent such as ethanol or water.

  • Hydrazine Addition: Add hydrazine hydrate (1.05 eq, ~80% solution in water) dropwise via the addition funnel, maintaining the internal temperature below 40°C to control the initial exotherm.[7]

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C to induce crystallization.

  • Filtration and Drying: Collect the resulting solid precipitate by filtration. Wash the filter cake with cold ethanol to remove impurities. Dry the white to off-white solid under vacuum at 50-60°C to a constant weight. The expected yield is typically high, in the range of 85-95%.

Part B: Synthesis of this compound (Final Product)
  • Reactor Setup: In a clean, dry, and inerted reactor, place phosphorus oxychloride (POCl₃, 3.0-5.0 eq).[9] Begin stirring and cool the POCl₃ to 0-5°C using an ice bath.

  • Substrate Addition: Slowly and portion-wise, add the dried 4,6-dimethyl-2H-pyridazin-3-one (1.0 eq) from Part A to the cooled POCl₃. This addition is highly exothermic; maintain the temperature below 20°C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 100-110°C and hold for 2-4 hours. The reaction should become a clear, homogenous solution. Monitor for completion by TLC or HPLC.

  • Work-up - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the acidic mixture until the pH is approximately 7-8.[10]

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).[11]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

Part C: Purification

The crude this compound can be purified by one of the following methods to achieve >99% purity:

  • Recrystallization: Use a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to recrystallize the crude solid.[12]

  • Column Chromatography: For very high purity requirements, silica gel chromatography can be employed using a gradient of hexanes and ethyl acetate as the eluent.[13]

Data Summary and Quality Control

Table 1: Summary of Reaction Parameters
ParameterStep 1: CyclocondensationStep 2: Chlorination
Key Reagents Acetylacetone, Hydrazine Hydrate4,6-Dimethyl-2H-pyridazin-3-one, POCl₃
Stoichiometry ~1:1.05~1:4 (Substrate:POCl₃)
Solvent Ethanol or WaterNone (POCl₃ as reagent & solvent)
Temperature Reflux (90-100°C)100-110°C
Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95% (Intermediate)75-85% (Final Product)
Appearance White to off-white solidLight brown to yellow solid
Analytical Quality Control

A robust quality control (QC) process is essential to ensure the final product meets the stringent purity requirements for pharmaceutical use.

QC_Workflow Start Crude Product Sample TLC TLC Spot Test (Initial Purity Check) Start->TLC HPLC HPLC-UV Analysis (Purity >99%?) TLC->HPLC NMR 1H & 13C NMR (Structural Verification) HPLC->NMR Purity OK Fail Repurification Required HPLC->Fail Purity <99% MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS GC_MS GC-MS (Residual Solvents) MS->GC_MS Release Product Release GC_MS->Release

Diagram 2: Quality control workflow for final product validation.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product and quantifying any impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid) is typically effective.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediate and the final product, ensuring the correct substitution pattern.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying residual solvents from the synthesis and purification steps, ensuring they are below regulatory limits.[14]

  • Infrared (IR) Spectroscopy: Can be used to monitor the reaction progress by observing the disappearance of the C=O stretch of the pyridazinone intermediate and the appearance of characteristic aromatic C-Cl vibrations in the final product.[1]

References

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.Organic Chemistry Portal. [Link]
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.Universidade do Minho. [Link]
  • Pyridazine and its deriv
  • CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.IP.com. [Link]
  • Organic Syntheses Procedure.Organic Syntheses. [Link]
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Organic Syntheses Procedure - 3-Chloro-N-phenyl-pyridin-2-amine.Organic Syntheses. [Link]
  • Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue.

Sources

Mastering the Purification of 3-Chloro-4,6-dimethylpyridazine: An Application Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the purification of 3-Chloro-4,6-dimethylpyridazine via column chromatography. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions to offer a foundational understanding of the purification strategy, empowering users to adapt and troubleshoot effectively.

Introduction: The Significance of Purity for this compound

This compound is a substituted pyridazine derivative, a class of heterocyclic compounds recognized for their diverse biological activities and applications as scaffolds in medicinal chemistry.[1] The successful synthesis of novel drug candidates and functional materials hinges on the purity of such key intermediates. Impurities, which can include unreacted starting materials, byproducts, or degradation products, can interfere with subsequent synthetic steps, compromise biological assays, and introduce unforeseen toxicities.

Column chromatography is a cornerstone technique for the purification of organic compounds, offering a robust method to separate the target molecule from synthetic contaminants based on differential adsorption to a stationary phase.[2] This application note will elucidate the principles and a detailed protocol for the efficient purification of this compound.

Foundational Principles: Crafting the Separation Strategy

The efficacy of column chromatography is dictated by the interplay between the analyte, the stationary phase, and the mobile phase. A thorough understanding of these components is critical for developing a successful purification protocol.

2.1. The Stationary Phase: Silica Gel as the Medium of Separation

For the purification of moderately polar N-heterocyclic compounds like this compound, silica gel is the stationary phase of choice. The surface of silica gel is rich in silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with polar functional groups of the analyte and impurities through hydrogen bonding and dipole-dipole interactions. Compounds with greater polarity will have stronger interactions with the silica gel and thus elute more slowly.

2.2. The Mobile Phase: Eluent Selection and Polarity Tuning

The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the stationary phase, carrying the components of the mixture at different rates. The selection of an appropriate mobile phase is paramount for achieving good separation. For silica gel chromatography, a non-polar solvent is typically used as the base eluent, and a more polar solvent is added to increase the overall polarity of the mobile phase.

Commonly used solvent systems for the purification of pyridazine derivatives include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[2] The optimal solvent system is determined empirically using Thin Layer Chromatography (TLC).

2.3. Thin Layer Chromatography (TLC): The Precursor to a Successful Column

Before committing to a large-scale column purification, it is essential to perform TLC analysis to determine the optimal mobile phase composition. The goal is to find a solvent system that provides a good separation between the desired product and its impurities, ideally with the product having a retention factor (Rƒ) value between 0.2 and 0.4. A well-resolved TLC plate is a strong predictor of a successful column separation.

Pre-Purification Analysis: Understanding the Crude Material

A successful purification strategy begins with an understanding of the crude product. The synthesis of chloro-substituted pyridazines often involves the use of chlorinating agents like phosphorus oxychloride (POCl₃) on a dihydroxypyridazine precursor.[2]

Potential Impurities:

  • Unreacted Starting Materials: Such as the corresponding dihydroxypyridazine.

  • Over-chlorinated Byproducts: Formation of di- or tri-chlorinated pyridazines.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis back to a hydroxyl group.

  • Reagent Residues: Residual chlorinating agents or other reagents used in the synthesis.

The polarity of these potential impurities will differ from the target compound, forming the basis for their separation by column chromatography.

Detailed Experimental Protocol

This protocol outlines a step-by-step procedure for the purification of this compound using silica gel column chromatography.

4.1. Materials and Reagents

Material/ReagentGrade
Crude this compoundSynthetic Grade
Silica Gel (60-120 mesh or 230-400 mesh)For column chromatography
HexaneHPLC or ACS Grade
Ethyl AcetateHPLC or ACS Grade
DichloromethaneHPLC or ACS Grade
TLC Plates (Silica Gel 60 F₂₅₄)Standard Grade
Glass Chromatography ColumnAppropriate size for the scale
Collection Tubes/FlasksClean and dry
Rotary EvaporatorStandard laboratory equipment
UV Lamp (254 nm)For TLC visualization

4.2. Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Analysis to Determine Optimal Solvent System Slurry Prepare Silica Gel Slurry TLC->Slurry Informs Eluent Choice Pack Pack Chromatography Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product Evaporate->Characterize

Caption: Workflow for the purification of this compound.

4.3. Step-by-Step Methodology

Step 1: TLC Analysis for Eluent Selection

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a test eluent system. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the developed plate under a UV lamp (254 nm).

  • The ideal eluent system will show good separation of the product spot from impurity spots, with an Rƒ value for the product of approximately 0.2-0.4.

Step 2: Column Preparation

  • Select a glass column of appropriate diameter and length based on the amount of crude material to be purified (a general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent determined from the TLC analysis.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to initiate the flow of the mobile phase through the column.

  • Begin collecting fractions in test tubes or flasks.

  • If a gradient elution is required (as determined by TLC showing impurities with very different polarities), gradually increase the proportion of the more polar solvent in the eluent mixture.

Step 5: Monitoring and Product Isolation

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Poor Separation - Inappropriate solvent system.- Column overloading.- Re-optimize the eluent system using TLC.- Use a larger column or reduce the amount of crude material.
Cracked or Channeled Column - Improper packing of the silica gel slurry.- Ensure the silica gel is well-slurried and packed evenly. Avoid letting the column run dry.
Compound Elutes Too Quickly or Slowly - Eluent polarity is too high or too low.- Adjust the polarity of the mobile phase based on TLC results. A lower polarity will slow down elution, while a higher polarity will speed it up.
Product Tailing in Fractions - Compound is very polar.- Strong interaction with the stationary phase.- Consider using a slightly more polar eluent once the product starts to elute to push it off the column more efficiently.[4] For very polar compounds, a different stationary phase like alumina might be considered.
Compound Decomposes on the Column - The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by treating it with a small amount of a base like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[4]

Conclusion

The purification of this compound by column chromatography is a highly effective method when approached with a systematic and well-informed strategy. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and understanding the potential impurities, researchers can achieve high purity of this valuable synthetic intermediate. This protocol, combined with the provided troubleshooting guide, serves as a robust resource for scientists engaged in the synthesis and development of novel chemical entities.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 2012.
  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. 2023.
  • Agilent Technologies. HPLC Troubleshooting Guide.
  • ResearchGate. Thin Layer Chromatography and Hydrazine. 2017.
  • Dovepress. Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA): design, synthesis, and computational analysis. 2026.
  • Google Patents. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.
  • Chemsrc. 6-chloro-4,5-dimethylpyridazin-3-amine | CAS#:76593-36-7.
  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. 2022.
  • MDPI. (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. 2023. Available from: https://www.mdpi.com/1422-8599/24/1/1
  • PubChem. 3-Chloro-2,6-dimethylpyridine.
  • PubChem. 4-Chloro-2,6-dimethylpyridine.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • PubChem. 3-Chloro-4-methylpyridine.

Sources

Application Note: A Practical Guide to the Recrystallization of 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 3-Chloro-4,6-dimethylpyridazine via recrystallization. As a key intermediate in the synthesis of various biologically active molecules, obtaining this compound in high purity is paramount for reliable downstream applications in pharmaceutical and agrochemical research.[1] This application note moves beyond a generic protocol, offering a framework for rational solvent selection and a detailed, step-by-step procedure designed to ensure both high yield and exceptional purity.

The Imperative for Purity: Understanding the Recrystallization Process

Recrystallization is a powerful technique for the purification of nonvolatile organic solids.[2] The underlying principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[3] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As this solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.[2][4] The ordered nature of the crystal lattice tends to exclude impurity molecules, which remain dissolved in the solvent (mother liquor).[2]

Heterocyclic compounds, such as pyridazines, are often good candidates for recrystallization due to their rigid, planar structures which facilitate the formation of well-defined crystals.[5] The success of this technique hinges on the careful selection of an appropriate solvent system.

Solvent Selection: A Critical First Step

The ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High Temperature Coefficient of Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] This differential is crucial for maximizing the recovery of the purified product upon cooling.

  • Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying process.

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Safety: The solvent should have a low toxicity and flammability profile.

Due to the limited availability of specific quantitative solubility data for this compound, a systematic solvent screening process is a mandatory preliminary step. The polarity of this compound, influenced by the chloro and dimethyl substituents on the pyridazine ring, will be a key determinant of its solubility in various organic solvents.[1]

Recommended Solvents for Screening:

A range of solvents with varying polarities should be tested. Below is a suggested list, from non-polar to polar:

  • Hexanes

  • Toluene

  • Ethyl Acetate

  • Acetone

  • Isopropanol

  • Ethanol

  • Methanol

  • Water

A mixed solvent system, also known as antisolvent recrystallization, can also be effective.[4][6] This involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent (an antisolvent) in which the compound is insoluble, to induce crystallization.[6]

Visualizing the Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process, from initial dissolution to the final isolation of pure crystals.

Recrystallization_Workflow Figure 1: Recrystallization Workflow for this compound cluster_0 Preparation cluster_1 Dissolution & Clarification cluster_2 Crystallization cluster_3 Isolation & Drying A Impure Solid + Suitable Solvent B Heat to Dissolve A->B C Hot Filtration (if insoluble impurities are present) B->C optional D Slow Cooling to Room Temperature B->D C->D E Ice Bath Cooling (to maximize yield) D->E F Vacuum Filtration (collect crystals) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Sources

A Robust, Stability-Indicating HPLC Method for Purity Analysis of 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 3-Chloro-4,6-dimethylpyridazine. This protocol is designed for accuracy, precision, and robustness, making it suitable for quality control in research, process development, and manufacturing environments. The narrative explains the scientific rationale behind the method development choices, from mobile phase composition to column chemistry, and provides comprehensive protocols for method execution, validation, and forced degradation studies, consistent with international regulatory expectations.

Introduction and Method Rationale

This compound is a substituted pyridazine, a class of heterocyclic compounds recognized for its versatile role as a building block in medicinal chemistry and materials science. The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, impacting the yield, safety, and efficacy of the final product. Therefore, a reliable analytical method to assess purity is a critical quality attribute.

This guide details a reversed-phase HPLC (RP-HPLC) method, which is the predominant technique for pharmaceutical analysis due to its precision, reliability, and ability to separate a wide range of compounds.[1] The development of this method is grounded in the physicochemical properties of the analyte and fundamental chromatographic principles.

Analyte Properties and Chromatographic Strategy

The chromatographic behavior of this compound is dictated by its structure.

PropertyValue / Inferred CharacteristicRationale for Method Development
Molecular Formula C₆H₇ClN₂Provides the molecular weight for sample preparation calculations.
Molecular Weight 142.59 g/mol Essential for preparing standard solutions of known concentration.
Polarity (LogP) Estimated ~1.5 - 2.5The molecule possesses moderate hydrophobicity due to the dimethyl and chloro substituents, making it well-suited for retention on a non-polar C18 stationary phase.[2][3]
Basicity (pKa) Estimated ~2.0 - 3.0The pyridazine ring contains basic nitrogen atoms. To ensure consistent retention and symmetrical peak shape, the mobile phase pH must be controlled to maintain the analyte in a single, fully protonated state.[4][5] Operating at a pH well below the pKa (e.g., pH < 2.5) prevents secondary interactions with the silica backbone of the column.[5]
UV Chromophore Pyridazine RingThe heterocyclic aromatic ring absorbs UV light, enabling sensitive detection. A wavelength of ~254 nm is a common starting point for such structures.[6]

Based on this analysis, a C18 reversed-phase column was selected. To manage the basic nature of the analyte and mitigate peak tailing, the mobile phase is acidified with 0.1% trifluoroacetic acid (TFA). TFA serves a dual purpose: it maintains a low pH (~2.1) to ensure the analyte is fully protonated and acts as an ion-pairing agent, masking residual silanols on the stationary phase to improve peak symmetry.[1]

Detailed Analytical Method Protocol

This section provides the comprehensive protocol for the purity determination of this compound.

2.1. Instrumentation and Materials

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its balance of efficiency and backpressure.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Trifluoroacetic Acid (TFA), HPLC Grade

    • This compound Reference Standard

2.2. Optimized Chromatographic Conditions

The following conditions have been optimized for the separation of this compound from potential impurities.

ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA (v/v) in Water
Mobile Phase B 0.1% TFA (v/v) in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-17.1 min: 80% to 30% B; 17.1-22 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 22 minutes

2.3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly.

    • Degas both mobile phases using an ultrasonic bath or an inline degasser before use.[7]

  • Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v) with 0.1% TFA.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix well.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Transfer it into a 25 mL volumetric flask.

    • Prepare the solution following steps 3 and 4 for the standard preparation.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

2.4. System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. Inject the Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.[5]
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.[9]

2.5. Analysis and Purity Calculation

  • Perform the SST as described above.

  • Once the SST criteria are met, inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the prepared Sample Solution in duplicate.

  • Calculate the purity of the sample using the area percentage method, which assumes that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

The analytical method must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[10][11][12] Validation ensures the method is reliable, reproducible, and accurate for its intended use.[9][13]

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_reporting Reporting Phase Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOQ / LOD Protocol->LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

3.1. Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[9] This is demonstrated through forced degradation studies.

  • Protocol: Subject the sample to the stress conditions outlined in Section 4. Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The main peak should be free from co-eluting peaks (as determined by peak purity analysis if using a DAD). Resolution between the main peak and the closest eluting degradation product should be ≥ 2.0.

3.2. Linearity

  • Protocol: Prepare a series of at least five standard solutions from the LOQ to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL). Inject each concentration and plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3.3. Accuracy

  • Protocol: Perform a recovery study by spiking a placebo (if available) or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

3.4. Precision

  • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution (at 100% concentration) on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the purity values should be ≤ 2.0%.

3.5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Protocol: Determine LOQ and LOD based on the signal-to-noise ratio (S/N) by injecting solutions of decreasing concentration.

  • Acceptance Criteria: LOQ is the concentration with an S/N ratio of approximately 10:1. LOD is the concentration with an S/N ratio of approximately 3:1.

3.6. Robustness

  • Protocol: Intentionally make small variations to the method parameters and assess the impact on the results. Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: The SST parameters should still be met, and the purity results should not be significantly affected by the changes.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method by demonstrating that degradation products do not interfere with the quantification of the active substance.[14] The goal is to achieve 5-20% degradation of the main component.[15]

Stress ConditionProtocol
Acid Hydrolysis Dissolve sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve sample in 0.1 M NaOH and heat at 60 °C for 8 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 80 °C in a hot air oven for 48 hours.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and visible light for 24 hours (as per ICH Q1B guidelines).

Troubleshooting Common HPLC Issues

HPLC_Troubleshooting Problem { Problem Observed | Peak Tailing (T > 1.5)} Cause1 Cause Secondary Silanol Interactions Problem:p->Cause1 Cause2 Cause Column Overload Problem:p->Cause2 Cause3 Cause Column Contamination/Void Problem:p->Cause3 Solution1 Solution Ensure Mobile Phase pH is low. Use 0.1% TFA or Formic Acid. Use a modern, end-capped column. Cause1:c->Solution1:sol Solution2 Solution Reduce sample concentration or injection volume. Cause2:c->Solution2:sol Solution3 Solution Flush column with strong solvent. If unresolved, replace the column. Cause3:c->Solution3:sol

Caption: Decision tree for troubleshooting peak tailing.

  • Issue: Peak Tailing: As this compound is a basic compound, peak tailing is a common issue.[5]

    • Cause: Interaction with acidic silanol groups on the column.

    • Solution: Ensure the mobile phase contains an acid modifier like TFA or formic acid to maintain a low pH. Using a high-purity, end-capped column is also critical.[5]

  • Issue: Poor Resolution:

    • Cause: Insufficient separation between the main peak and an impurity.

    • Solution: Modify the gradient. A shallower gradient (slower increase in %B) will increase run time but generally improves the resolution of closely eluting peaks.

  • Issue: High Backpressure:

    • Cause: Blockage in the system, often from particulate matter from unfiltered samples or mobile phase precipitation.

    • Solution: Always filter samples before injection.[8] If pressure remains high, flush the system and column, and replace the inline filter or guard column if necessary.

Conclusion

The RP-HPLC method detailed in this application note is a specific, accurate, and robust protocol for the purity analysis of this compound. The method's stability-indicating capability has been established through forced degradation studies, ensuring it is fit for purpose in a regulated quality control environment. By providing a deep dive into the scientific rationale and including comprehensive validation and troubleshooting guides, this document serves as a complete resource for scientists and researchers.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • BenchChem. (2025, December). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • Hawach. (2025, August 20). Polar Column in HPLC Example.
  • BenchChem. (n.d.). 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • BenchChem. (n.d.). Technical Support Center: HPLC Analysis of 3-Hydrazinylpyridazine Derivatives.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Chloro-4-methyl-6-phenylpyridazine.
  • PubMed Central. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
  • Mastelf. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • BenchChem. (n.d.). Technical Support Center: Impurity Profiling of 3-Chloro-4-methyl-6-phenylpyridazine.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 3-Chloro-6-methoxypyridazine Reaction Mixtures.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Pharmatutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-Chloro-4,6-dimethylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-Chloro-4,6-dimethylpyridazine. Low yield is a frequent and frustrating issue in this procedure. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve the underlying problems in your experimental workflow.

Core Synthesis Overview

The standard synthesis of this compound proceeds via the chlorination of its pyridazinone precursor, 4,6-dimethylpyridazin-3(2H)-one, most commonly using phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is sensitive to several parameters that can drastically impact yield.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_chlorination Chlorination Step Levulinic_Acid Levulinic Acid Pyridazinone 4,6-dimethylpyridazin-3(2H)-one Levulinic_Acid->Pyridazinone Condensation Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone Product This compound Pyridazinone->Product Chlorination (Heat) POCl3 POCl₃ POCl3->Product Troubleshooting_Workflow cluster_reaction Reaction Phase Issues cluster_workup Workup & Purification Issues start Low Yield Observed check_tlc Analyze TLC of Crude Product start->check_tlc incomplete_rxn Problem: Incomplete Reaction (High SM Spot on TLC) check_tlc->incomplete_rxn High Starting Material (SM) hydrolysis Problem: Product Hydrolysis (SM spot appears after workup) check_tlc->hydrolysis Clean reaction, SM in crude decomposition Problem: Tar/Decomposition (Dark, oily crude) check_tlc->decomposition Streaking / Dark Baseline solution_rxn Solution: - Increase POCl₃ equivalents - Ensure anhydrous conditions - Increase temperature/time - Add cat. DMF/PCl₅ incomplete_rxn->solution_rxn end_node Optimized Yield solution_rxn->end_node solution_hydrolysis Solution: - Keep temp < 5°C during quench - Neutralize slowly with NaHCO₃ - Extract immediately hydrolysis->solution_hydrolysis solution_hydrolysis->end_node solution_decomp Solution: - Distill excess POCl₃ before quench - Slow, controlled addition to ice - Avoid overheating during reaction decomposition->solution_decomp solution_decomp->end_node

Technical Support Center: Suzuki Coupling of Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving chloropyridazine substrates. As a valued researcher, scientist, or drug development professional, you understand the critical role of this reaction in constructing complex molecular architectures. However, the unique electronic properties of the pyridazine ring, particularly when coupled with a chloro leaving group, can introduce specific challenges and side reactions.

This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your Suzuki coupling reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in the Suzuki coupling of chloropyridazines, offering diagnostic questions and actionable solutions.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

You've set up your reaction, but the analysis (TLC, LC-MS, GC-MS) shows minimal formation of the target biaryl compound.

Diagnostic Questions:
  • What are the major species present in your crude reaction mixture? Are you observing unreacted starting materials, or have new, unexpected products formed?

  • What were your specific reaction conditions? (Catalyst, ligand, base, solvent, temperature)

Potential Causes & Step-by-Step Solutions

The carbon-chlorine bond in chloropyridazines is less reactive than its bromo or iodo counterparts, making the initial oxidative addition of the palladium catalyst to the C-Cl bond the rate-limiting step.[1][2] The electron-deficient nature of the pyridazine ring can further complicate this step.[3][4]

Solution Protocol 1: Enhancing Catalytic Activity for C-Cl Bond Activation

  • Catalyst & Ligand Selection:

    • Move Beyond Standard Ligands: Basic ligands like triphenylphosphine (PPh₃) are often insufficient for activating C-Cl bonds.[1]

    • Employ Electron-Rich, Bulky Ligands: Utilize Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.[2]

    • Consider Pre-catalysts: Use pre-catalysts like (NHC)Pd(allyl)Cl complexes, which are air- and moisture-stable and readily form the active catalytic species.[5]

  • Reaction Temperature:

    • Chloropyridazine couplings often require higher temperatures (typically 80-120 °C) to facilitate oxidative addition.[1][2]

If your starting materials are consumed but the desired product yield is low, side reactions are the likely culprit. The most common side reactions in this context are hydrodehalogenation, protodeboronation, and homocoupling.

Solution Protocol 2: Mitigating Common Side Reactions

  • Hydrodehalogenation (Replacement of -Cl with -H): This occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with the pyridazine moiety.[6][7] This is particularly prevalent with electron-deficient N-heterocyclic halides.[6]

    • Minimize Pd-H Formation:

      • Choice of Base: Avoid bases known to generate hydrides, such as those containing formate impurities.

      • Solvent Purity: Use high-purity, anhydrous solvents. Alcohols, in particular, can be a source of hydrides.[7]

      • Protecting Groups: For N-H containing pyridazines, protecting the nitrogen can sometimes suppress dehalogenation.[6][8]

  • Protodeboronation (Replacement of -B(OH)₂ with -H): This is the protonolysis of the boronic acid, a common side reaction in aqueous basic media.[9][10] Electron-withdrawing groups on the boronic acid can increase its susceptibility to this side reaction.[11]

    • Minimize Boronic Acid Decomposition:

      • Use Boronic Esters: Consider using boronate esters (e.g., pinacol esters) which can exhibit greater stability.[9][12]

      • "Slow Release" Strategy: Employ MIDA boronate esters or organotrifluoroborates, which slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[10]

      • Anhydrous Conditions: If feasible for your substrate and base system, running the reaction under anhydrous conditions can significantly reduce protodeboronation.

  • Homocoupling (Dimerization of Boronic Acid): This side reaction can be palladium-mediated or occur via oxidative processes.[13][14]

    • Exclude Oxygen: Rigorously degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[1][14] Subsurface sparging with an inert gas is highly effective.[14]

    • Use a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress palladium(II)-mediated homocoupling.[14]

Issue 2: Reaction is Sluggish or Stalls

The reaction starts but fails to proceed to completion, leaving a mixture of starting materials and product.

Potential Causes & Step-by-Step Solutions

The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[6] Additionally, the formation of palladium black indicates catalyst precipitation and deactivation.[15]

Solution Protocol 3: Maintaining an Active Catalyst

  • Ligand Choice:

    • Bulky ligands, such as Buchwald's biaryl phosphines, can prevent the coordination of the pyridazine nitrogen to the palladium center.[6]

  • Base Selection:

    • The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause catalyst degradation or excessive side reactions.[1][16] For chloropyridazines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[1]

  • Solvent Effects:

    • The solvent can influence catalyst stability and reactivity.[17][18][19] While polar aprotic solvents like DMF or dioxane are common, sometimes a switch to a less coordinating solvent like toluene can be beneficial. The solubility of all components, including the base, is a key consideration.[18]

The transfer of the organic group from the boron atom to the palladium center can be a slow step, especially with electron-deficient boronic acids.[11]

Solution Protocol 4: Optimizing the Transmetalation Step

  • Role of the Base: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species.[16][20][21][22]

    • Ensure adequate base stoichiometry (typically 2-3 equivalents).

    • For bases like K₃PO₄ that may require water for full activity, a small, controlled amount of water can be beneficial, even in nominally anhydrous reactions.[1]

  • Boronic Acid vs. Esters: While esters can be more stable, their transmetalation kinetics can differ. If using an ester, ensure the conditions are suitable for its hydrolysis to the active boronic acid or for direct transmetalation.

Frequently Asked Questions (FAQs)

Q1: Why is my chloropyridazine less reactive than the corresponding bromopyridazine?

A1: The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl > F. This is due to the bond dissociation energy of the carbon-halogen bond. The C-Cl bond is stronger and less easily broken during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[6] Consequently, more forcing conditions (higher temperature, more active catalyst) are typically required for chloropyridazines.

Q2: Can I use a ligand-free system for my chloropyridazine coupling?

A2: While some highly activated or electron-deficient chloropyridazines might undergo coupling without an added ligand, it is generally not recommended.[3][4] The electronic nature of the pyridazine ring alone may not be sufficient to facilitate oxidative addition with just a palladium source like Pd(OAc)₂. Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition, and promoting the key steps of the catalytic cycle, especially with challenging substrates.[2]

Q3: How does the position of the chlorine atom on the pyridazine ring affect reactivity?

A3: The position of the chlorine atom can significantly influence reactivity due to electronic effects. For instance, a chlorine atom at a position that is more electron-deficient (e.g., influenced by the nitrogen atoms) may be more susceptible to nucleophilic attack but could also affect the oxidative addition step differently. The specific electronic environment of the C-Cl bond will dictate its reactivity, and optimization may be required for different isomers.

Q4: I am observing significant hydrodehalogenation. What is the first thing I should change?

A4: The first and most critical parameter to check is the purity of your reagents and the exclusion of air. Ensure your solvents are rigorously degassed and your reaction is maintained under a strictly inert atmosphere (Argon is preferred). If the problem persists, consider changing your base to one less likely to be a hydride source (e.g., switching from an alkoxide to a phosphate or carbonate base) and ensuring your solvent is anhydrous.

Q5: My boronic acid is expensive. How can I minimize the amount I need to use?

A5: To use your boronic acid more efficiently, focus on preventing its decomposition. The primary culprit is often protodeboronation.[10] Using a "slow release" strategy with a MIDA boronate ester can be highly effective.[10] This maintains a low concentration of the active boronic acid throughout the reaction, favoring the desired cross-coupling over the undesired decomposition pathway. Additionally, carefully optimizing the reaction conditions to achieve a faster reaction rate will also minimize the time the boronic acid is exposed to potentially degrading conditions.

Visualizing the Process: Mechanisms and Workflows

To better understand the chemical transformations and troubleshooting logic, the following diagrams illustrate the key processes.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX R¹-Pd(II)-X L_n (Pyridazine-Pd Complex) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr R¹-Pd(II)-R² L_n Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regenerated Product Coupled Product (R¹-R²) RedElim->Product ArCl Chloropyridazine (R¹-X) ArCl->OxAdd Boronic Boronic Acid/Ester (R²-B(OR)₂) Base Base Boronic->Base Activation Borate Activated Boronate [R²-B(OR)₂(Base)]⁻ Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Competing Side Reactions

Side_Reactions cluster_desired Desired Pathway cluster_undesired Undesired Side Reactions Start Starting Materials Chloropyridazine (Ar-Cl) Boronic Acid (R-B(OH)₂) DesiredProduct Cross-Coupled Product (Ar-R) Start:c->DesiredProduct Suzuki Coupling (Pd Catalyst, Base) Hydrodehalogenation Hydrodehalogenation (Ar-H) Start:c->Hydrodehalogenation [Pd-H] species Protodeboronation Protodeboronation (R-H) Start:b_acid->Protodeboronation H₂O / H⁺ Homocoupling Homocoupling (R-R) Start:b_acid->Homocoupling O₂ or Pd(II)

Caption: Major competing side reactions in Suzuki coupling of chloropyridazines.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckSM Starting Materials Consumed? Start->CheckSM NoReaction Cause: Inactive Catalyst or Conditions CheckSM->NoReaction No SideReactions Cause: Competing Side Reactions CheckSM->SideReactions Yes ActionCatalyst Action: 1. Use Bulky/Electron-Rich Ligand 2. Increase Temperature 3. Check Base/Solvent NoReaction->ActionCatalyst ActionSideReactions Action: 1. Rigorously Exclude O₂/H₂O 2. Use Boronic Ester 3. Re-evaluate Base Choice SideReactions->ActionSideReactions

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Conditions for Suzuki Coupling of a Chloropyridazine

This protocol provides a robust starting point for optimization.

Materials:

  • Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add the chloropyridazine, arylboronic acid, base, palladium pre-catalyst, and ligand.

  • Evacuate and backfill the flask with Argon three times.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling Argon through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (start with 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Vertex AI Search result.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
  • Gargaro, S. L., et al. (2020).
  • Hardy, A., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Neufeldt, S. R., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic....
  • ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Scott, J. S., et al. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
  • Ohta, A., et al. (1992).
  • Powers, I. G., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • Braga, A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI.
  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Chemical Reviews.
  • Clot, E., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen.
  • Neufeldt, S. R., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters.
  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • ResearchGate. (n.d.). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • BenchChem. (2025).
  • LibreTexts. (2020). 17.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • Blum, J., & Rosenfeld, A. (1998). Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water. Journal of the Chemical Society, Perkin Transactions 2.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (n.d.).
  • Iqbal, M. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-Chloro-4,6-dimethylpyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing catalyst loading for reactions involving 3-Chloro-4,6-dimethylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues and optimizing reaction conditions. The pyridazine core is a crucial pharmacophore, and its effective functionalization via cross-coupling reactions is of significant interest in medicinal chemistry.[1] This resource offers a structured approach to overcoming challenges, particularly those related to catalyst efficiency and loading.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst loading for cross-coupling reactions with this compound.

Q1: What is a typical starting catalyst loading for cross-coupling reactions with a chloro-pyridazine substrate?

A1: For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, a general starting point for catalyst loading is between 1–5 mol%.[2] For highly active catalyst systems and optimized conditions, loadings can sometimes be lowered to 0.5–2.5 mol%. However, chloro-heterocycles like this compound can be challenging substrates due to the C-Cl bond's lower reactivity compared to C-Br or C-I bonds, which may necessitate slightly higher initial loadings.[3]

Q2: How does the choice of palladium precatalyst affect the required loading?

A2: The choice of precatalyst is critical. Modern, well-defined precatalysts, such as those from the Buchwald or Hartwig groups (e.g., G3 or G4 palladacycles), are often more efficient at generating the active Pd(0) species. This efficiency can allow for lower catalyst loadings compared to using traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction and can be less reliable.

Q3: Can increasing catalyst loading always solve a low yield problem?

A3: Not necessarily. While insufficient catalyst is a common cause of low yield, simply increasing the loading is not always the solution and can sometimes be detrimental. Higher catalyst concentrations can lead to an increase in side reactions, such as the formation of palladium black (catalyst decomposition) or increased byproduct formation. It's crucial to investigate other parameters like ligand choice, base, solvent, and temperature before resorting to significantly higher catalyst loadings.[2]

Q4: My reaction is not proceeding. Should I add more catalyst mid-reaction?

A4: Adding more catalyst to a stalled reaction is generally not recommended as a first step. The initial catalyst may have been deactivated (poisoned) by impurities in the reagents or solvents. Adding more catalyst will likely lead to its deactivation as well. It is more effective to troubleshoot the cause of deactivation, such as ensuring all reagents and solvents are pure and the reaction is under a strictly inert atmosphere.

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during reactions with this compound, with a focus on optimizing catalyst loading.

Issue 1: Low or No Product Yield

Low or no product yield is a frequent challenge, especially with less reactive chloro-heterocycles.

Possible Cause 1: Inactive Catalyst

  • Question: Is your palladium precatalyst old or improperly stored?

  • Explanation: The active Pd(0) species is sensitive to air and moisture. Improper storage can lead to catalyst deactivation. Precatalysts that require in-situ reduction can also fail to efficiently generate the active LPd(0) species.

  • Troubleshooting Steps:

    • Use a fresh, properly stored precatalyst.

    • Consider switching to a more robust, pre-formed catalyst (e.g., a palladacycle) to ensure consistent generation of the active species.

    • Thoroughly degas all solvents and reagents to prevent oxidation of the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Possible Cause 2: Inappropriate Ligand Choice

  • Question: Are you using the right ligand for a challenging chloro-pyridazine?

  • Explanation: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For electron-deficient and sterically hindered substrates like chloro-pyridazines, bulky and electron-rich phosphine ligands are often required to promote the difficult oxidative addition step.

  • Troubleshooting Steps:

    • Switch to a more electron-rich and bulky ligand. For Suzuki reactions, ligands like SPhos or XPhos can be effective. For Buchwald-Hartwig aminations, XPhos or other specialized biarylphosphine ligands are often necessary.

    • Screen a panel of ligands to identify the optimal one for your specific substrate combination.

Possible Cause 3: Suboptimal Reaction Conditions

  • Question: Have you optimized the base, solvent, and temperature?

  • Explanation: These parameters are highly interdependent and directly impact catalyst activity and stability. An unsuitable base may not be strong or soluble enough to facilitate the reaction, while an inappropriate solvent can lead to poor solubility of reagents or catalyst deactivation.

  • Troubleshooting Steps:

    • Base: For Suzuki couplings, ensure you are using a sufficiently strong base like K₃PO₄ or Cs₂CO₃, which are often more effective than Na₂CO₃ for chloro-heterocycles. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are common, but weaker bases like K₃PO₄ should be considered for sensitive substrates.

    • Solvent: Ensure the solvent is anhydrous and degassed. Common solvents for these reactions include toluene, dioxane, and THF. Aprotic polar solvents like DMF can also be used but must be of high purity. Avoid chlorinated solvents and acetonitrile as they can inhibit the palladium catalyst.

    • Temperature: Gradually increase the reaction temperature. Chloro-pyridazines often require higher temperatures (e.g., 80-110 °C) to facilitate oxidative addition. However, be mindful of potential substrate or product decomposition at elevated temperatures.

ParameterRecommendation for this compoundRationale
Catalyst Loading Start at 2-5 mol%Chloro-heterocycles are challenging substrates requiring a higher initial concentration.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Facilitates the rate-limiting oxidative addition step.
Base Strong, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)Essential for the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step.
Solvent Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane)Ensures solubility and prevents catalyst deactivation.
Temperature 80-110 °CProvides sufficient energy to overcome the activation barrier of the C-Cl bond.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear sign of catalyst decomposition.

  • Question: Are you observing a black precipitate in your reaction?

  • Explanation: Palladium black is formed when the Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive. This is often caused by ligand dissociation from the metal center, high temperatures, or the presence of impurities.

  • Troubleshooting Steps:

    • Optimize Ligand Ratio: Ensure a sufficient excess of the ligand is present (e.g., a Pd:ligand ratio of 1:1.1 to 1:1.5) to stabilize the catalyst. However, a large excess can sometimes inhibit the reaction.

    • Lower Temperature: If possible, reduce the reaction temperature or screen for a more thermally stable catalyst system.

    • Solvent Screening: Test different solvents to find one that better solubilizes and stabilizes the catalytic species.

    • Check Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous.

Issue 3: Significant Side Reactions

Common side reactions include homocoupling of the coupling partner or hydrodehalogenation of the starting material.

  • Question: Are you observing significant amounts of homocoupled or reduced byproducts?

  • Explanation:

    • Homocoupling: In Suzuki reactions, the boronic acid can couple with itself, often promoted by the presence of oxygen.

    • Hydrodehalogenation: The chloro-pyridazine is reduced to the corresponding dimethylpyridazine. This can be a ligand-dependent issue or occur in the presence of a hydrogen source.

  • Troubleshooting Steps:

    • Rigorous Inert Atmosphere: To prevent homocoupling, ensure all solvents are thoroughly degassed and a positive pressure of an inert gas is maintained throughout the reaction.

    • Ligand Screening: The choice of ligand can influence the relative rates of the desired cross-coupling versus side reactions. Screening different phosphine ligands can minimize hydrodehalogenation.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner. A large excess can sometimes favor side reactions.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the boronic acid (1.2 equiv.) and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂ or a palladacycle, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Substrate and Solvent Addition: Add this compound (1.0 equiv.) followed by the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Aryl-Aryl' RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid R-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-4-isopropylpyridine Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
  • NroChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

Technical Support Center: Purification of Crude 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4,6-dimethylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound to a high degree of purity.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. The purity of this starting material is paramount to the success of subsequent reactions and the quality of the final product. This guide provides practical, experience-based advice on how to remove common impurities from crude this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route to this compound, and what are the expected impurities?

A1: The most common and direct synthesis of this compound is through the chlorination of 4,6-dimethylpyridazin-3(2H)-one. This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with phosphorus pentachloride (PCl₅)[1][2][3].

Based on this synthetic route, the following impurities are commonly encountered:

  • Unreacted Starting Material: Residual 4,6-dimethylpyridazin-3(2H)-one.

  • Chlorinating Agent Byproducts: Phosphoric acid and other phosphorus-containing residues from the decomposition of POCl₃.

  • Over-chlorinated Byproducts: While less common for this specific substrate, there is a possibility of forming dichlorinated pyridazine species under harsh reaction conditions.

  • Isomeric Impurities: Depending on the purity of the starting materials and reaction control, minor amounts of other isomeric chloro-dimethylpyridazines could be present.

  • Residual Solvents: Solvents used in the reaction or work-up, such as chloroform or toluene[2].

Q2: What are the primary methods for purifying crude this compound?

A2: The choice of purification method depends on the physical state of your crude product (solid or oil) and the nature of the impurities. The three main techniques are:

  • Recrystallization: This is the preferred method if the crude product is a solid and the impurities have different solubility profiles.

  • Column Chromatography: This is a versatile method for both solid and oily crude products and is effective at separating compounds with similar polarities.

  • Vacuum Distillation/Sublimation: This method is suitable for thermally stable, low-melting solids or liquids to separate them from non-volatile impurities[4].

Q3: What are the known physical properties of this compound?

A3: While specific data for this compound is not widely published, we can estimate its properties based on similar structures like 3-chloro-6-methylpyridazine (CAS 1121-79-5)[5] and various dimethylpyridines[5][6][7][8][9][10]. It is expected to be a solid at room temperature with a relatively low melting point and to be soluble in a range of organic solvents. Experimental determination of the melting point of your purified material is a critical step in assessing its purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Recrystallization Issues

Q4: I've tried to recrystallize my crude this compound, but it's "oiling out." What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated or cooled too quickly.

  • Causality: The compound's melting point may be lower than the boiling point of the solvent, or the impurities are depressing the melting point.

  • Solutions:

    • Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent until the oil redissolves, then allow it to cool more slowly.

    • Change the solvent system: Use a solvent with a lower boiling point. If you are using a single solvent, try a two-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like ethanol or dichloromethane) and then slowly add a poor solvent (like water or hexane) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q5: My recrystallization yielded very little product. How can I improve the recovery?

A5: Low recovery can be due to several factors, from using too much solvent to the product being more soluble in the cold solvent than anticipated.

  • Causality: The compound has significant solubility in the cold solvent, or too much solvent was used initially.

  • Solutions:

    • Minimize the amount of hot solvent: Use only enough hot solvent to fully dissolve the crude product.

    • Cool the solution thoroughly: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Evaporate some solvent: If you've added too much solvent, you can carefully evaporate some of it to re-concentrate the solution and then cool it again.

    • Change the solvent: Your chosen solvent may be too "good" at dissolving your compound even at low temperatures. Experiment with different solvents or solvent pairs. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but very soluble when hot.

Column Chromatography Issues

Q6: I'm running a silica gel column, but my compound is not separating from an impurity. What can I do?

A6: Poor separation on a silica gel column is a common issue and can usually be resolved by optimizing the mobile phase.

  • Causality: The polarity of the eluent is not optimal for separating the components of the mixture.

  • Solutions:

    • Optimize the solvent system with TLC: Before running a column, always find the best solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired compound an Rf value of approximately 0.3 and show good separation from all impurities. For chloro-pyridazine derivatives, mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane are good starting points[11][12][13].

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent. This will help to first elute the non-polar impurities and then your product, followed by more polar impurities.

    • Try a different solvent system: If hexane/ethyl acetate doesn't work, consider other systems like dichloromethane/methanol for more polar compounds or toluene/ethyl acetate.

    • Check for column overloading: If you load too much crude material onto the column, the separation efficiency will decrease. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.

Q7: My compound is streaking on the TLC plate and the column. Why is this happening?

A7: Streaking is often a sign of overloading the plate or column, or it can indicate that your compound is acidic or basic and is interacting strongly with the silica gel.

  • Causality: The compound is either too concentrated, or it is interacting with the acidic silica gel.

  • Solutions:

    • Dilute your sample: For TLC, use a more dilute solution. For column chromatography, ensure you are not overloading the column.

    • Add a modifier to the eluent: If your compound is basic (as pyridazines are), the acidic nature of silica gel can cause streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica and lead to much better peak shapes[7].

Workflow and Data Summary

Purification Strategy Selection

The following flowchart can help you decide on the best purification strategy for your crude this compound.

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or low-melting solid? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_oily->column Yes distill Consider Vacuum Distillation/Sublimation is_oily->distill Consider if thermally stable purity_check1 Check purity (TLC, MP, NMR) recrystallize->purity_check1 purity_check2 Check purity (TLC, NMR) column->purity_check2 purity_check3 Check purity (GC, NMR) distill->purity_check3 success Pure Product purity_check1->success Pure fail1 Impure purity_check1->fail1 Not Pure purity_check2->success Pure fail2 Impure purity_check2->fail2 Not Pure purity_check3->success Pure fail3 Impure purity_check3->fail3 Not Pure fail1->column fail2->recrystallize If solid fail2->distill If liquid/low MP fail3->column

Caption: Decision tree for selecting a purification method.

Recommended Starting Conditions for Purification

The following table provides recommended starting points for various purification techniques. These are based on successful purifications of structurally similar compounds and should be optimized for your specific case.

Purification MethodRecommended ConditionsRationale & Cited Analogs
Recrystallization Solvent Systems: - Ethanol/Water- Isopropanol- Hexane or HeptaneA polar protic solvent like ethanol often works well for polar heterocycles. Adding water as an anti-solvent can induce crystallization. Hexane is a good choice for less polar compounds. (Analogs: 3-chloro-4-methyl-6-phenylpyridazine, 3-chloro-6-methoxypyridazine)[11][14]
Column Chromatography Stationary Phase: Silica Gel (60 Å, 230-400 mesh)Mobile Phase (Eluent): - Hexane/Ethyl Acetate gradient (e.g., 100:0 to 70:30)- Dichloromethane/Heptane gradient- Add 0.1-1% Triethylamine for basic compoundsThis is a standard "normal phase" chromatography setup. A gradient elution is recommended to separate impurities of varying polarities. Triethylamine is added to prevent peak tailing of the basic pyridazine product. (Analogs: Various chloro-pyridazines and chloro-pyridines)[11][12][13][15]
Vacuum Distillation Conditions: To be determined based on the boiling point of the compound at reduced pressure.This method is effective for separating the product from non-volatile impurities like salts or polymeric byproducts. It is only suitable if the compound is thermally stable. (Analog: 3,4,6-trichloro-pyridazine)[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine the optimal mobile phase using TLC. Aim for an Rf of ~0.3 for your product.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent to elute your product and then any more polar impurities.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.
  • Google Patents. (n.d.). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • Knowledge UChicago. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methyl-6-hydrazinopyridazine.
  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • PubChem. (n.d.). 3-Chloro-6-methylpyridazine.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • PubChem. (n.d.). 3-Chloro-2,6-dimethylpyridine.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • YouTube. (2020, July 17). How To Recrystallize A Solid.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • CORE. (n.d.). S–1 Photoinduced, Copper-‐‑Catalyzed Carbon−Carbon Bond Formation with Alkyl Electrophiles: Cyanat.
  • YouTube. (2013, February 4). How to Carry Out a Recrystallization.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • PubChem. (n.d.). 4-Chloro-2,6-dimethylpyridine.
  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.

Sources

Technical Support Center: Troubleshooting "Oiling Out" of 3-Chloro-4,6-dimethylpyridazine During Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-chloro-4,6-dimethylpyridazine. Specifically, we will address the common and often frustrating issue of "oiling out" during recrystallization, providing in-depth, field-proven insights to help you achieve a pure, crystalline final product.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles behind the oiling out phenomenon, providing the necessary background to diagnose and solve the problem effectively.

Q1: What is "oiling out" and why is it detrimental to my purification?

A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. This event is highly undesirable because the oil often acts as an excellent solvent for impurities.[3][4] When this oil eventually solidifies, which it may do at a lower temperature, these impurities become trapped within the solid matrix, leading to a product with poor purity and potentially an amorphous, glassy, or waxy consistency instead of a well-defined crystalline structure.[4][5]

Q2: What are the key physicochemical properties of this compound that I should consider?

A2: While specific, publicly available data for the this compound isomer is limited, we can infer its likely behavior from structurally similar compounds. The key is to understand that "oiling out" often occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[4][6] Impurities in your crude material can also significantly depress its melting point, increasing this risk.[4][5]

For context, a related compound, 3-Amino-6-chloro-4,5-dimethylpyridazine , has a reported melting point of 200-203°C.[7] If your target compound has a significantly lower melting point, it will be more susceptible to oiling out, especially if using higher-boiling point solvents.

Table 1: Physicochemical Properties of Structurally Related Pyridazine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Amino-6-chloro-4,5-dimethylpyridazineC₆H₈ClN₃157.60200-203[7]
3-Chloro-6-methylpyridazineC₅H₅ClN₂128.56Not specified
3,6-DichloropyridazineC₄H₂Cl₂N₂148.9868-69[8]

It is imperative for the researcher to experimentally determine the melting point of their crude and purified this compound to inform the recrystallization strategy.

Q3: What are the primary causes for my this compound to oil out?

A3: Oiling out is typically driven by a combination of thermodynamic and kinetic factors. The primary causes include:

  • High Supersaturation: This is the main driver. If the concentration of the solute is too high when the solution cools, the system may find it kinetically easier to form a disordered, liquid-like aggregate (oil) than an ordered crystal lattice.[1]

  • Rapid Cooling: Fast cooling rates can quickly generate a state of high supersaturation, leaving insufficient time for the molecules to orient themselves correctly for crystal nucleation and growth.[1][5]

  • Inappropriate Solvent Choice: A solvent that is too good at dissolving the compound, even at lower temperatures, can lead to a situation where the solution is saturated at a temperature above the compound's melting point.[5][6]

  • Low Melting Point of Solute: As mentioned, if the compound's melting point (which can be depressed by impurities) is lower than the temperature of the saturated solution, it will separate as a liquid.[4][6]

Below is a diagram illustrating the interplay of these factors.

cluster_causes Primary Causes OilingOut Oiling Out Observed HighSuper High Supersaturation HighSuper->OilingOut Primary Driver RapidCool Rapid Cooling Rate RapidCool->HighSuper Generates Solvent Inappropriate Solvent Choice Solvent->HighSuper Contributes to Impurity Low Melting Point / Impurities Impurity->OilingOut Directly enables

Caption: Causal factors leading to oiling out.

Section 2: Troubleshooting Guide - Step-by-Step Solutions

This section provides actionable protocols to resolve an oiling out event and prevent its recurrence.

Q4: My compound has oiled out. What is the immediate recovery procedure?

A4: If you observe an oil forming, do not cool the mixture further. The immediate goal is to get the compound back into solution so you can attempt a more controlled crystallization.

Recovery Protocol:

  • Place the flask back on the heat source.

  • Add a small amount of additional fresh, hot solvent (typically 10-20% of the original volume) until the oil redissolves completely, resulting in a clear solution.[4][6]

  • Proceed with one of the preventative cooling strategies outlined below (Q5). The key is to ensure the solution is no longer supersaturated at the current temperature.

Q5: How can I prevent oiling out from happening in the first place?

A5: Prevention is centered on controlling the level of supersaturation and giving the system adequate time to crystallize.

  • Strategy 1: Reduce the Cooling Rate: This is the simplest and often most effective method. Slow cooling keeps the system within the "metastable zone" where spontaneous nucleation is unlikely, but growth on existing nuclei (or seed crystals) is favored.[1]

    • Procedure: Instead of placing the flask on an ice bath or the benchtop, allow it to cool slowly to room temperature by insulating it (e.g., wrapping it in glass wool or placing it in a large beaker of hot water and allowing the entire assembly to cool). This can take several hours but dramatically improves crystal quality.[5]

  • Strategy 2: Use a More Dilute Solution: Starting with a lower initial concentration reduces the overall level of supersaturation that can be achieved upon cooling.[1]

    • Procedure: When dissolving the crude product, use slightly more hot solvent than the minimum required for dissolution. While this may slightly decrease the final yield, it significantly increases the probability of successful crystallization.

  • Strategy 3: Induce Crystallization with Seeding: Seeding provides a template for crystal growth, bypassing the difficult step of primary nucleation and guiding the system towards crystallization instead of oiling out.[2][9]

    • Procedure: Once the hot, clear solution has cooled slightly (but before any cloudiness or oil appears), add one or two tiny crystals of pure this compound (a "seed crystal"). If successful, you will observe crystals growing from the seed. Allow the solution to continue cooling slowly.

  • Strategy 4: Scratching the Flask: Vigorously scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.[3] The micro-scratches on the glass provide nucleation sites for crystal growth.

The following workflow diagram summarizes the decision-making process when troubleshooting this issue.

start Recrystallization Attempt check_oil Did the compound 'oil out'? start->check_oil success Success: Collect Crystals check_oil->success No reheat 1. Re-heat solution 2. Add more solvent check_oil->reheat Yes slow_cool Cool SLOWLY (e.g., insulated flask) reheat->slow_cool change_solvent Systematic Solvent Screening (See Protocol 1) reheat->change_solvent If problem persists slow_cool->check_oil Retry seed Add seed crystal slow_cool->seed Optional but Recommended change_solvent->start New Attempt

Sources

Technical Support Center: Nucleophilic Substitution of 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for incomplete conversions in the nucleophilic substitution of 3-Chloro-4,6-dimethylpyridazine. As a versatile intermediate, understanding its reactivity is crucial for the successful synthesis of novel pyridazine derivatives. This resource offers field-proven insights and actionable protocols to overcome common experimental hurdles.

Understanding the Reaction: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with a nucleophile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic property facilitates the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[1][2] The reaction is typically carried out at elevated temperatures in a suitable solvent, sometimes with the aid of a catalyst.[1]

A critical aspect of this reaction is the position of the leaving group. On pyridines and related azines, SNAr is most favorable at the positions ortho and para (2- and 4-positions) to the ring nitrogen(s).[2][3] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate, known as a Meisenheimer complex, through resonance.[2][3] In this compound, the chlorine atom is at the 3-position. While still reactive, this position is generally less activated than the 2- or 4-positions, which can contribute to incomplete reactions under standard conditions.[2][4]

Troubleshooting Guide: Incomplete Conversion

Incomplete conversion is a frequent challenge in the nucleophilic substitution of this compound. The following question-and-answer section addresses common causes and provides systematic troubleshooting strategies.

Question 1: My reaction shows a significant amount of unreacted this compound, even after prolonged reaction times. What are the likely causes?

Answer: Several factors can lead to incomplete conversion. A systematic approach to diagnosing the issue is crucial. Here are the primary areas to investigate:

  • Insufficient Reactivity of the System:

    • Substrate Activation: The 3-position of the pyridazine ring is less activated for SNAr compared to the 2- or 4-positions.[2][4] The electron-donating nature of the two methyl groups at the 4- and 6-positions can further slightly deactivate the ring towards nucleophilic attack.

    • Nucleophile Strength: The nucleophile may not be strong enough to attack the electron-deficient ring effectively.[3] Weak nucleophiles often require conversion to a more potent form.[2] For instance, alcohols and amines may need to be deprotonated with a suitable base to generate the more nucleophilic alkoxide or amide, respectively.[3]

    • Leaving Group: While chlorine is a common leaving group, the reactivity order in SNAr is generally F > Cl > Br > I.[2] The high electronegativity of fluorine makes the carbon it's attached to more electrophilic.[2][5]

  • Suboptimal Reaction Conditions:

    • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[1][3] Insufficient heat can lead to a sluggish or stalled reaction.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can effectively solvate the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion.[2][6]

    • Base: If your nucleophile requires deprotonation, the choice and stoichiometry of the base are paramount. The base must be strong enough to generate the active nucleophile without causing unwanted side reactions.[6]

  • Presence of Impurities or Side Reactions:

    • Water: The presence of water can be detrimental, especially when using strong bases like sodium hydride, as it will quench the base and the active nucleophile.

    • Competing Reactions: Some solvents can participate in the reaction. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[3]

Question 2: How can I systematically troubleshoot and optimize my reaction to drive it to completion?

Answer: A logical, stepwise approach to optimization is recommended. The following workflow can guide your efforts:

G cluster_0 Troubleshooting Workflow for Incomplete Conversion start Incomplete Conversion Observed check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents Pure optimize_temp Increase Temperature Incrementally check_conditions->optimize_temp optimize_solvent Screen Alternative Polar Aprotic Solvents (e.g., DMSO, NMP) optimize_temp->optimize_solvent No Improvement monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_temp->monitor_reaction Improvement Seen optimize_base Evaluate Base Strength & Stoichiometry optimize_solvent->optimize_base No Improvement optimize_solvent->monitor_reaction Improvement Seen optimize_nucleophile Increase Nucleophile Equivalents optimize_base->optimize_nucleophile No Improvement optimize_base->monitor_reaction Improvement Seen consider_catalyst Consider Phase-Transfer or Metal Catalysis optimize_nucleophile->consider_catalyst Still Incomplete optimize_nucleophile->monitor_reaction Improvement Seen consider_catalyst->monitor_reaction Reaction Attempted monitor_reaction->optimize_temp Stalled success Complete Conversion Achieved monitor_reaction->success Reaction Complete

Caption: A stepwise decision-making process for troubleshooting incomplete conversion.

Experimental Protocols & Data

General Protocol for Nucleophilic Substitution with an Amine

This protocol is a starting point and may require optimization for your specific amine.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1-0.5 M concentration). If the amine is used as its salt, add the amine directly. If using a free amine, add a suitable base (e.g., NaH, K₂CO₃, or Et₃N, 1.1-2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Impact of Reaction Parameters

The following table summarizes typical observations when optimizing reaction conditions for the substitution with a generic primary amine.

ParameterCondition ACondition BCondition COutcome/Observation
Temperature 80 °C120 °C150 °CIncreased temperature generally leads to higher conversion rates, but may also promote side reactions or decomposition.[3]
Solvent TolueneTHFDMSOPolar aprotic solvents like DMSO significantly outperform non-polar or less polar solvents for SNAr reactions.[2][6]
Base K₂CO₃NaHNoneFor amine nucleophiles, a strong base like NaH to form the more nucleophilic amide can be beneficial, but is not always necessary.[6]
Nucleophile Eq. 1.1 eq1.5 eq2.0 eqUsing a slight excess of the nucleophile can help drive the reaction to completion.

FAQs

Q: Can I use microwave irradiation to improve the reaction? A: Yes, microwave heating can be an excellent technique to accelerate SNAr reactions.[7] It allows for rapid and controlled heating to higher temperatures than conventional methods, often leading to significantly reduced reaction times and improved yields.[3][7]

Q: What analytical techniques are best for monitoring the reaction and confirming product purity? A: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. To confirm the purity of the final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[8] Elemental analysis can provide definitive confirmation of the elemental composition.[8]

Q: Are there any alternative synthetic routes if the SNAr reaction consistently fails? A: If the SNAr approach is unsuccessful, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be a powerful alternative for forming C-N bonds.[7] These methods often have a broader substrate scope and can be effective for less activated aryl chlorides.[7]

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine.
  • BenchChem. (2025).
  • Baran Group Meeting. Haloselectivity of Heterocycles.
  • Isonitrile. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • ChemHelp ASAP. (2020).
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • Chemistry LibreTexts. (2021). Mechanisms of Nucleophilic Substitution Reactions.
  • Chemistry Steps. (n.d.).
  • BenchChem. (2025).
  • Roberts, R. M., & Arnold, D. R. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2153–2159.
  • Erland Stevens. (2019).
  • ChemHelp ASAP. (2020).
  • ResearchGate. (2017).
  • MacCoss, M., & DeJesus, R. K. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ACS Sustainable Chemistry & Engineering, 1(7), 779–785.

Sources

Technical Support Center: Managing Isomeric Impurities in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with isomeric impurities. Pyridazine scaffolds are increasingly vital in drug discovery due to their unique physicochemical properties, such as high polarity and specific hydrogen bonding capabilities.[1][2] However, their synthesis is often complicated by a lack of regiocontrol, leading to the formation of difficult-to-separate isomeric mixtures.[3][4]

This document provides in-depth troubleshooting advice, detailed analytical and purification protocols, and the mechanistic rationale behind these recommendations to empower you to control, analyze, and manage isomeric impurities effectively in your work.

Part 1: Understanding the Root Cause: The Challenge of Regioselectivity

The most common route to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives.[5][6] The formation of regioisomers arises when an unsymmetrical 1,4-dicarbonyl compound reacts with an unsymmetrical hydrazine, leading to two possible cyclization pathways.

The regiochemical outcome is dictated by the subtle interplay of steric and electronic factors in the starting materials. The initial nucleophilic attack can occur at either carbonyl group, and the subsequent cyclization and dehydration steps determine the final substitution pattern on the pyridazine ring. Modern methods, such as inverse-electron-demand Diels-Alder (IEDDA) reactions involving tetrazines, offer alternative routes with potentially higher regioselectivity, but these also require careful substrate and condition optimization.[3][7][8]

G cluster_pathways Reaction Pathways R1 Unsymmetrical 1,4-Dicarbonyl R2 Hydrazine P Initial Condensation R1->P Attack at C1 I1 Intermediate A P->I1 Pathway A I2 Intermediate B P->I2 Pathway B Prod1 Regioisomer 1 I1->Prod1 Prod2 Regioisomer 2 I2->Prod2 Cyclization/ Dehydration

Caption: Competing pathways in pyridazine synthesis leading to regioisomers.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Q1: My pyridazine synthesis yielded a mixture of regioisomers. How can I improve the selectivity of the reaction?

Answer: Improving regioselectivity requires modifying the reaction conditions to favor one cyclization pathway over the other.

  • Steric Hindrance: If one carbonyl group is significantly more sterically hindered than the other, the initial attack by hydrazine will preferentially occur at the less hindered site. You can try to modify your dicarbonyl substrate to enhance this steric difference.

  • Electronic Effects: Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack, while electron-donating groups can deactivate it. This principle is a cornerstone of controlling selectivity. For instance, in IEDDA reactions with tetrazines, the electronic nature of substituents on both the tetrazine and the alkyne partner critically controls the regiochemical outcome.[3]

  • Catalysis: Lewis acids can be employed to coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the initial attack. Lewis acid mediation has been shown to provide high regiocontrol in certain pyridazine syntheses.[8]

  • Solvent Effects: The polarity of the solvent can influence the transition states of the competing pathways. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol, acetic acid). In some copper-catalyzed cyclizations, switching from acetonitrile to acetic acid changed the product from a dihydropyridazine to the fully aromatized pyridazine.[8]

Q2: I suspect I have an isomeric mixture, but the spots co-elute on my standard silica TLC plate. How can I confirm the presence of multiple isomers?

Answer: Co-elution on standard TLC is very common for closely related isomers. You need more powerful analytical techniques to resolve and identify them.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective tool. Isomers that are inseparable on silica may be resolved on a different stationary phase. Consider using a C18 (reverse-phase) column for these polar compounds or a mixed-mode column which offers multiple separation mechanisms like hydrogen-bonding and cation-exchange.[9][10][11] An HPLC system with a UV detector is standard, and coupling to a mass spectrometer (LC-MS) can confirm that the separating peaks are indeed isomers (i.e., they have the same mass).[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your pyridazine derivatives are sufficiently volatile and thermally stable, GC-MS provides excellent separation and definitive identification through mass fragmentation patterns.[9]

  • High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: A standard ¹H NMR might show overlapping signals. However, running the spectrum on a higher field instrument (e.g., 500 MHz or greater) can often resolve these signals. Furthermore, 2D NMR techniques like COSY and NOESY can help elucidate the connectivity and spatial relationships of protons, allowing you to definitively assign the structures of the different isomers present. Tautomerism can also be studied in detail using ¹H, ¹³C, and ¹⁵N NMR spectroscopy.[12]

Q3: My analytical data confirms a mixture of isomers. What is the best strategy for preparative separation?

Answer: The optimal strategy depends on the scale of your synthesis and the physical properties of the isomers.

G Start Isomeric Mixture Confirmed CheckSolid Are isomers crystalline solids? Start->CheckSolid CheckDiff Significant difference in solubility? CheckSolid->CheckDiff Yes CheckPolarity Different Polarity? CheckSolid->CheckPolarity No / Liquid Crystallize Fractional Crystallization CheckDiff->Crystallize Yes CheckDiff->CheckPolarity No End Pure Isomer Crystallize->End Column Preparative HPLC or Flash Chromatography CheckPolarity->Column Yes Derivatize Consider Derivatization CheckPolarity->Derivatize No Column->End Derivatize->Column

Caption: Decision workflow for separating pyridazine isomers.

  • Fractional Crystallization: If your isomers are solids and have different solubilities in a particular solvent system, this is often the most scalable and cost-effective method.[13] It involves carefully controlled cycles of dissolving the mixture in a minimum of hot solvent and allowing it to cool slowly to selectively crystallize one isomer.

  • Preparative Chromatography: This is the most versatile technique.[13][14]

    • Flash Chromatography: For larger quantities, flash chromatography on silica gel is common. If your compounds are basic and show peak tailing, deactivating the silica by adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase is critical.[14]

    • Preparative HPLC: For smaller quantities or very difficult separations, preparative HPLC using a C18 or other specialized column offers the highest resolution.

Q4: I'm using silica gel chromatography, but my basic pyridazine compound is streaking badly. What can I do?

Answer: This is a classic problem caused by the strong interaction between the basic nitrogen atoms of your pyridazine and the acidic silanol groups (Si-OH) on the silica surface.

  • Use a Basic Modifier: As mentioned above, adding 0.1-1% triethylamine to your eluent (e.g., Ethyl Acetate/Hexane mixture) is the most common solution.[14] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyridazine compound to elute more symmetrically.

  • Switch the Stationary Phase: If modifiers are not effective or are incompatible with your compound, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds.[14]

  • Reverse-Phase Chromatography: For polar, basic compounds, reverse-phase chromatography (e.g., on C18 silica) is often a superior choice as it operates on a different separation principle (hydrophobicity).[14]

Part 3: Analytical & Purification Protocols

Protocol 1: HPLC Method Development for Isomer Separation

This protocol provides a starting point for developing a robust analytical HPLC method to separate pyridazine isomers.

  • System Preparation: Use a standard HPLC system with a UV detector.[9]

  • Column Selection:

    • Initial Screening: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Alternative: If resolution is poor, switch to a mixed-mode column designed for polar compounds, which can offer enhanced selectivity.[10][11]

  • Sample Preparation:

    • Accurately weigh ~1 mg of your crude mixture and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock.

    • Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Mobile Phase & Elution:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for the approximate elution conditions.

    • Optimization: Once the isomers are resolved, you can switch to an isocratic (constant mobile phase composition) method for faster run times and better reproducibility.[11]

  • Detection: Set the UV detector to the λmax of your pyridazine core, typically between 250-280 nm.

  • Quantification: Purity is determined by the area percentage method, where the area of each isomer's peak is divided by the total area of all peaks.[9]

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 Reverse-Phase or Mixed-ModeGood retention for polar aromatic heterocycles.[9][10]
Mobile Phase Acetonitrile/Water with Acid ModifierProvides good peak shape and is MS-compatible.[11]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Injection Volume 5-10 µLTypical volume to avoid column overloading.
Detection UV (Diode Array Detector)Allows for monitoring at multiple wavelengths and peak purity analysis.

Protocol 2: Purification by Flash Chromatography with Basic Modifier

This protocol is designed to purify basic pyridazine derivatives on silica gel while minimizing peak tailing.[14]

  • Column Packing: Select an appropriately sized silica gel column for your sample amount (typically a 1:50 to 1:100 sample-to-silica ratio). Pack the column using your initial, low-polarity mobile phase.

  • Mobile Phase Preparation: Prepare your low-polarity eluent (Solvent A, e.g., Hexane or Heptane) and high-polarity eluent (Solvent B, e.g., Ethyl Acetate or Acetone). Add 0.5% (v/v) triethylamine to Solvent B.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of a strong solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This "dry loading" method generally provides superior resolution compared to liquid injection.[14]

    • Carefully apply the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with 100% Solvent A. Gradually increase the proportion of Solvent B to elute your compounds. A shallow gradient is often more effective for separating close-running isomers.

  • Fraction Collection & Analysis: Collect fractions and monitor them using TLC (ensure your TLC mobile phase also contains the triethylamine modifier). Combine the fractions containing the pure desired isomer.

  • Solvent Removal: Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.[14]

References
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
  • Pyridazine - Wikipedia. Wikipedia. [Link]
  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • HPLC Methods for analysis of Pyridine.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Deriv
  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. [Link]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • (PDF) Pyridazine and condensed pyridazine synthesis.
  • Safety Issues with Pyridine Ring Construction. Wordpress. [Link]
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

Sources

Technical Support Center: Optimizing Solubility of 3-Chloro-4,6-dimethylpyridazine for Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4,6-dimethylpyridazine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound in their synthetic workflows. A common experimental hurdle is achieving adequate solubility to ensure homogeneous reaction conditions and optimal outcomes. This guide provides in-depth, experience-driven answers to frequently encountered solubility challenges and offers robust troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a substituted pyridazine, a class of nitrogen-containing heterocycles.[1] Its structure, featuring a chlorinated pyridazine ring with two methyl groups, results in moderate polarity. While specific quantitative solubility data is not widely published, its structural features suggest it will be most soluble in polar aprotic solvents and moderately soluble in some polar protic and non-polar aromatic solvents. Its solubility is expected to be low in non-polar aliphatic solvents and very low in water. The chlorine and methyl substituents alter the polarity and hydrogen bonding capabilities compared to the parent pyridazine ring, influencing its solubility profile.[2]

Q2: My this compound is not dissolving in my chosen reaction solvent. What is the most likely reason?

The primary reason is a mismatch between the polarity of the solute (this compound) and the solvent. This compound has both polar (C-Cl bond, nitrogen atoms) and non-polar (methyl groups, aromatic ring) features. If you are using a highly non-polar solvent like hexane or a highly polar protic solvent like water, you will likely face solubility issues. For instance, pyridazine itself is soluble in water and alcohols, but its solubility decreases in non-polar solvents like hexane.[2] The substituents on your specific molecule make it more complex. Incomplete dissolution leads to a heterogeneous mixture, reducing the effective concentration of the reactant in the solution phase and slowing down or inhibiting the reaction.

Q3: Can I gently heat the mixture to improve solubility? What are the potential risks?

Yes, heating is a common and effective method to increase the dissolution rate and equilibrium solubility of a compound. For many compounds, solubility increases with temperature.[2] However, this must be done with caution.

  • Causality: Heating increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the crystal lattice of the solute.

  • Risks & Mitigation:

    • Degradation: While many pyridazine derivatives are thermally stable, excessive heat can cause decomposition.[3] It is crucial to know the compound's melting point and decomposition temperature. For a related compound, 6-chloro-4,5-dimethylpyridazin-3-amine, the melting point is 200-203°C, suggesting good thermal stability for the core structure.[4]

      • Action: Always heat the mixture well below the boiling point of the solvent and, if possible, below the melting point of the solute. Monitor for color changes that might indicate degradation. Run a preliminary stability test by heating a small sample in the solvent and analyzing it by TLC or LC-MS to check for new impurities.

    • Precipitation: If the reaction is run at an elevated temperature, the product or even the starting material may precipitate upon cooling to room temperature for workup.

      • Action: Be prepared for this possibility. If the product precipitates, this can be a useful purification step (recrystallization). If the starting material crashes out, the reaction was likely incomplete.

Part 2: Troubleshooting Guide for Complex Solubility Issues

This section addresses specific experimental scenarios where solubility becomes a critical roadblock.

Scenario 1: Incomplete Reaction Due to Poor Solubility in an Aprotic Solvent (e.g., Toluene, THF)

  • Problem: You are running a cross-coupling reaction and your this compound fails to fully dissolve in toluene or THF, leading to low conversion rates.

  • Analysis: Toluene and THF are moderately polar but may not be sufficient to dissolve the required concentration of the substituted pyridazine. The nitrogen atoms in the pyridazine ring create a dipole moment, requiring a solvent that can effectively solvate them.

  • Solution: The Co-Solvent Strategy

    • Explanation: A co-solvent is a water-miscible or organic-miscible solvent added in a small to moderate amount to the primary solvent to enhance solubility.[5][6] Highly polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices.[7] They disrupt the self-association of the primary solvent and create a new solvent environment with a polarity better suited to the solute.[]

    • Recommended Action: Add a polar aprotic co-solvent (e.g., DMF, DMSO) to the reaction mixture. Start with a small percentage (e.g., 5-10% v/v) and increase incrementally until the solute dissolves.

    • Trustworthiness Check: Before running the full reaction, test the stability of your starting material and catalyst in the proposed co-solvent mixture at the reaction temperature. Ensure the co-solvent does not negatively interfere with your catalyst or reagents.

Scenario 2: Starting Material Precipitates During Reagent Addition

  • Problem: Your this compound is fully dissolved, but upon adding a second reagent (which is dissolved in a different solvent), your starting material crashes out of solution.

  • Analysis: This is an anti-solvent effect. The addition of the second solvent has altered the overall polarity of the mixture to a point where it can no longer support the solubility of the pyridazine derivative.

  • Solution 1: Unify Solvents

    • Explanation: The simplest solution is to use the same solvent for all reagents, if possible.

    • Recommended Action: If Reagent B is soluble in the primary solvent used for the pyridazine, dissolve it in that same solvent before addition.

  • Solution 2: Controlled Addition at Elevated Temperature

    • Explanation: If solvents cannot be unified, leverage temperature. By keeping the reaction mixture warm, you can often maintain solubility even after adding the second reagent solution.

    • Recommended Action: Heat the solution of this compound to a safe temperature (e.g., 60-80°C). Add the solution of Reagent B slowly (dropwise) to the heated mixture with vigorous stirring. This allows the molecules to disperse and remain solvated rather than agglomerating and precipitating.

Part 3: Data Summaries & Experimental Protocols

Data Presentation: Qualitative Solubility Profile
Solvent ClassExample SolventsExpected SolubilityRationale / Scientific Principle
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHigh These solvents have large dipole moments and can effectively solvate the polar regions of the molecule (C-N and C-Cl bonds) without interfering with reactivity.[7]
Chlorinated Dichloromethane (DCM), ChloroformGood to Moderate "Like dissolves like." The chloro-substituent on the solute suggests favorable interactions with chlorinated solvents.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate Ethers are moderately polar and can act as hydrogen bond acceptors for any potential interactions, but may not be strong enough for high concentrations.
Aromatic Toluene, XyleneModerate to Low The aromatic pyridazine ring can engage in pi-stacking interactions with aromatic solvents, but solubility may be limited by the polar groups.
Polar Protic Ethanol, IsopropanolModerate to Low Can act as hydrogen bond donors/acceptors but the non-polar methyl groups may limit solubility.
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneVery Low The overall polarity of the molecule is too high for these non-polar solvents.[9]
Aqueous WaterInsoluble The molecule is largely hydrophobic despite the nitrogen atoms. Poorly water-soluble drugs often require advanced formulation techniques to improve solubility.[10]
Experimental Protocol 1: Systematic Solvent Screening

This protocol provides a reliable method for experimentally determining the best solvent for your reaction.

Objective: To identify the most effective single solvent or co-solvent system for dissolving this compound at a desired concentration.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., Toluene, THF, Acetonitrile, DMF, DCM)

  • Small glass vials (e.g., 4 mL) with caps

  • Magnetic stir plate and small stir bars

  • Analytical balance

Procedure:

  • Preparation: Place a small magnetic stir bar into each vial.

  • Weighing: Weigh a fixed amount of this compound into each vial (e.g., 20 mg).

  • Solvent Addition: Add a measured volume of the first solvent to the first vial to achieve your target concentration (e.g., add 1.0 mL for a 20 mg/mL concentration).

  • Observation (Room Temp): Stir the mixture vigorously at room temperature for 15 minutes. Record your observations:

    • Completely Soluble: Clear solution, no visible particles.

    • Partially Soluble: Solution is cloudy or has visible, undissolved solid.

    • Insoluble: The bulk of the solid remains undissolved.

  • Observation (Heated): If not soluble at room temperature, gently warm the vial (e.g., to 50°C) while stirring for another 15 minutes. Record your observations again. Note if the compound dissolves upon heating and if it precipitates upon cooling back to room temperature.

  • Repeat: Repeat steps 3-5 for each candidate solvent.

  • Analysis: Compare your observations to select the solvent that provides complete dissolution under the mildest conditions (ideally room temperature). If no single solvent is effective, identify the best-performing one to use as the primary solvent in a co-solvent system (Protocol 2).

Part 4: Visualized Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Solubility Issues

This flowchart provides a logical decision-making process for addressing solubility problems during reaction setup.

Solubility_Troubleshooting start Start: Compound is Insoluble solvent_match Is solvent polarity a good match for the solute? start->solvent_match heat Try gentle heating (e.g., 40-60 °C) solvent_match->heat Yes new_solvent Select a more appropriate single solvent (see Table 1) solvent_match->new_solvent No dissolved_heat Does it dissolve? heat->dissolved_heat cosolvent Use a Co-Solvent System (e.g., Toluene/DMF 9:1) dissolved_heat->cosolvent No proceed_hot Proceed with reaction at elevated temperature. Monitor for precipitation on cooling. dissolved_heat->proceed_hot Yes success Success: Homogeneous Solution cosolvent->success new_solvent->success proceed_hot->success

Caption: Decision tree for systematically resolving solubility challenges.

Diagram 2: The Co-Solvent Mechanism

This diagram illustrates the concept of how a co-solvent enhances solubility.

Caption: How co-solvents create a more favorable solvation environment.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search Grounding API.
  • Solubilization techniques used for poorly w
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • pH Adjustment and Co-Solvent Optimiz
  • Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. Benchchem.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • 6-chloro-4,5-dimethylpyridazin-3-amine | CAS#:76593-36-7. Chemsrc.
  • Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • Recent advances in pyridazine chemistry.
  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). University of Michigan.

Sources

Technical Support Center: Dechlorination of 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dechlorination of 3-chloro-4,6-dimethylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, with a focus on troubleshooting common side reactions and optimizing experimental outcomes. The insights provided herein are a synthesis of established catalytic principles and practical field experience.

Introduction

The selective dechlorination of this compound is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. While seemingly straightforward, this reaction is often complicated by the inherent reactivity of the pyridazine ring and its interaction with the catalyst surface. This guide provides a comprehensive resource to understand, anticipate, and resolve common challenges encountered during this process.

Troubleshooting Guide

This section addresses specific issues that may arise during the dechlorination of this compound in a question-and-answer format.

Question 1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is a frequent issue and can stem from several factors related to catalyst activity and reaction conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation: The pyridazine nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst poisoning.[1] The generated HCl can also lead to the destruction of small palladium particles, reducing catalytic activity.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center and minimize coordination with the pyridazine nitrogen.[1] The use of a well-defined palladium precatalyst can also be beneficial.[1]

  • Insufficient Hydrogen Source: The choice and amount of the hydrogen donor are critical.

    • Solution: If using a transfer hydrogenation agent like sodium formate or ammonium formate, ensure it is used in stoichiometric excess. For reactions under hydrogen gas, ensure adequate pressure and efficient stirring to overcome gas-liquid mass transfer limitations.

  • Improper Solvent: The solvent can influence the solubility of the substrate and the hydrogen donor, as well as the catalyst's activity.

    • Solution: Protic solvents like methanol or ethanol are often effective. In some cases, the addition of a co-solvent can enhance solubility and reaction rates.

  • Low Reaction Temperature: While milder conditions are generally preferred to minimize side reactions, the reaction may require a certain activation energy.

    • Solution: Gradually increase the reaction temperature in increments of 10°C, while carefully monitoring for the formation of byproducts.

Question 2: I am observing the formation of significant byproducts, leading to a low yield of the desired 4,6-dimethylpyridazine. What are these side reactions and how can I suppress them?

Answer:

The formation of byproducts is a major challenge in the dechlorination of pyridazines due to the reactivity of the heterocyclic core.

Potential Side Reactions and Mitigation Strategies:

  • Reductive Ring Contraction: Under certain reductive conditions, 1,2-pyridazines can undergo a ring contraction to form pyrrole derivatives.[2][3] This process is initiated by protonation and involves multiple electron and proton transfer steps.[2][3]

    • Mitigation:

      • Control of pH: Avoid strongly acidic conditions that would favor the initial protonation step. The use of a base to neutralize the in-situ generated HCl can be beneficial.

      • Milder Reducing Agents: Employing milder reducing agents or lowering the hydrogen pressure can help to disfavor the multi-electron reduction required for ring opening.

  • Over-reduction of the Pyridazine Ring: The pyridazine ring itself can be reduced, leading to dihydropyridazine or even piperidine derivatives.

    • Mitigation:

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reduction of the product.

      • Catalyst Choice: Some catalysts may be more prone to ring hydrogenation. Screening different palladium catalysts (e.g., Pd/C, Pd(OAc)₂, Pd(PPh₃)₄) may identify one with higher selectivity for C-Cl bond cleavage.

  • Homocoupling: Dimerization of the starting material or the product can occur, especially in the presence of oxygen.[1]

    • Mitigation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen contamination.

Side Product Potential Cause Recommended Action
Pyrrole DerivativesReductive Ring ContractionControl pH, use milder reducing agents
Dihydropyridazine/Piperidine DerivativesOver-reductionMonitor reaction time, screen catalysts
Dimeric SpeciesHomocouplingMaintain inert atmosphere

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed dechlorination of this compound?

A1: The most widely accepted mechanism for palladium-catalyzed hydrodechlorination on a solid catalyst like Pd/C involves the following key steps:

  • Adsorption of Reactants: Both the this compound and the hydrogen source (e.g., H₂) adsorb onto the palladium surface.

  • Oxidative Addition: The C-Cl bond of the pyridazine undergoes oxidative addition to a palladium(0) active site, forming a palladium(II) intermediate.

  • Hydrogenolysis: The adsorbed hydrogen species (hydride) attacks the palladium(II) intermediate, leading to the cleavage of the carbon-palladium bond and the formation of the C-H bond.

  • Reductive Elimination: The desired product, 4,6-dimethylpyridazine, desorbs from the catalyst surface, and the palladium active site is regenerated.

G ArCl ArCl B B ArCl->B H2 H2 D D H2->D F F ArH ArH F->ArH HCl HCl F->HCl

Q2: How do the nitrogen atoms in the pyridazine ring affect the reaction?

A2: The lone pairs of electrons on the two adjacent nitrogen atoms in the pyridazine ring can have a significant impact on the reaction. They can act as Lewis bases and coordinate to the palladium catalyst. This coordination can be strong enough to inhibit or completely poison the catalyst, preventing it from participating in the desired catalytic cycle.[1] This is a primary reason for sluggish or incomplete reactions when working with nitrogen-containing heterocycles.

Q3: What are the best practices for setting up a dechlorination reaction for this compound?

A3: A well-designed experimental setup is crucial for success. Here is a recommended starting protocol that can be optimized:

Experimental Protocol: General Procedure for Dechlorination

  • Inert Atmosphere: To a dry reaction vessel, add the palladium catalyst (e.g., 5-10 mol% Pd/C) under an inert atmosphere (N₂ or Ar).

  • Solvent and Base: Add the solvent (e.g., methanol or ethanol) and a base (e.g., 1.5-2.0 equivalents of NaOAc or Et₃N) to neutralize the HCl formed during the reaction.

  • Substrate Addition: Add the this compound to the mixture.

  • Hydrogen Source:

    • For Transfer Hydrogenation: Add the hydrogen donor (e.g., 3-5 equivalents of sodium formate or ammonium formate).

    • For Hydrogen Gas: Seal the vessel, purge with H₂ gas, and maintain a positive pressure (e.g., 1-5 atm).

  • Reaction Conditions: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, filter the catalyst, and process the filtrate to isolate the product.

G Start Start Inert Establish Inert Atmosphere Start->Inert AddCatalyst Add Pd Catalyst Inert->AddCatalyst AddSolventBase Add Solvent and Base AddCatalyst->AddSolventBase AddSubstrate Add this compound AddSolventBase->AddSubstrate AddHSource Add Hydrogen Source AddSubstrate->AddHSource React Stir at Desired Temperature AddHSource->React Monitor Monitor Reaction Progress React->Monitor Monitor->React Incomplete Workup Filter Catalyst and Isolate Product Monitor->Workup Complete End End Workup->End

Conclusion

The successful dechlorination of this compound requires a careful consideration of potential side reactions and a systematic approach to troubleshooting. By understanding the principles of catalyst deactivation, the possibility of ring reduction and rearrangement, and by implementing robust experimental protocols, researchers can significantly improve the yield and purity of their desired product. This guide serves as a foundational resource to empower scientists in overcoming the challenges associated with this important chemical transformation.

References

  • Unravelling the Reaction Mechanism of the Reductive Ring Contraction of 1,2-Pyridazines. The Journal of Organic Chemistry.
  • Unravelling the Reaction Mechanism of the Reductive Ring Contraction of 1,2-Pyridazines - The Journal of Organic Chemistry - Figshare.
  • Selective reduction of pyridazin-3-ones and ring contraction to pyrrolidin-2-ones and 3-pyrrolin-2-ones. Journal of the Chemical Society, Chemical Communications.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Strong pyrrolic-N–Pd interactions boost the electrocatalytic hydrodechlorination reaction on palladium nanoparticles. Nanoscale.
  • Strong pyrrolic-N-Pd interactions boost the electrocatalytic hydrodechlorination reaction on palladium nanoparticles. PubMed.
  • Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. ResearchGate.
  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.
  • Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles. PubMed.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications.
  • Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles. Semantic Scholar.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • (PDF) Catalytic hydrodechlorination on palladium-containing catalysts. ResearchGate.
  • Hydrogenolysis of Haloboranes: from Synthesis of Hydroboranes to Formal Hydroboration Reactions. PMC.
  • WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof. Google Patents.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
  • Hydrogen. Organic Chemistry Portal.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.

Sources

Troubleshooting failed Suzuki-Miyaura coupling with 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex molecular synthesis, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-Chloro-4,6-dimethylpyridazine. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction's intricacies, empowering you to transform a failed experiment into a successful synthesis.

The pyridazine core is a crucial pharmacophore, but its successful functionalization via cross-coupling is often a delicate balance of factors.[1] This guide is structured to walk you through a logical troubleshooting process, from foundational checks to advanced catalytic system optimization, specifically tailored to the unique electronic and steric properties of your substrate.

Level 1 Troubleshooting: The Pre-Flight Check

Before delving into the complex kinetics of palladium catalysis, it's imperative to rule out common, often overlooked, sources of reaction failure. Answering these initial questions can resolve a surprising number of issues.

Q1: My reaction shows no conversion, and I've only recovered my starting materials. Where do I begin?

A1: Start with the fundamentals of your reaction setup, as palladium-catalyzed reactions are notoriously sensitive to environmental factors.[2][3]

  • Integrity of Reagents: How old are your reagents? Boronic acids are susceptible to degradation (protodeboronation), especially upon prolonged storage.[2] Similarly, ensure the base is anhydrous and the solvent is of high purity and appropriately degassed.

  • Exclusion of Oxygen: The active Pd(0) catalyst is readily oxidized and deactivated by atmospheric oxygen.[2][4] Have you ensured a rigorously inert atmosphere? This involves:

    • Glassware: Oven-drying all glassware immediately before use to remove adsorbed water and oxygen.

    • Degassing: Using a robust degassing method for your solvent, such as three "freeze-pump-thaw" cycles or sparging with argon or nitrogen for at least 30 minutes.[5]

    • Inert Atmosphere: Maintaining a positive pressure of an inert gas (argon is preferred due to its density) throughout the reaction setup and duration.[6]

Q2: I see many side products on my TLC/LC-MS, including a dimer of my boronic acid. What's happening?

A2: The formation of a boronic acid homocoupling product is a classic sign of two potential issues: the presence of oxygen or a suboptimal base/catalyst system.[2][4]

  • Oxygen-Mediated Homocoupling: Oxygen can promote the dimerization of boronic acids.[2][4] Rigorous degassing is your first line of defense.

  • Base-Induced Decomposition: The choice and strength of the base can influence competing side reactions.[2] If homocoupling is rampant, consider screening alternative bases (see Level 2 Troubleshooting).

  • Protodeboronation: Another common side reaction is the cleavage of the C-B bond of the boronic acid, which replaces the boron group with a hydrogen atom.[2] This is often exacerbated by excess water or prolonged reaction times at high temperatures. Minimizing water content where possible can mitigate this issue.[6]

Level 2 Troubleshooting: A Deep Dive into the Catalytic Cycle

If the foundational checks don't resolve the issue, the problem likely lies within the catalytic cycle itself. The this compound substrate presents specific challenges due to its electron-deficient nature and the presence of nitrogen atoms that can interact with the catalyst.[7][8]

The Suzuki-Miyaura Catalytic Cycle

Understanding the core mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9] A failure at any of these stages will halt the reaction.

Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) Addition Oxidative Addition Complex Pd0->Addition Oxidative Addition Transmetalation Transmetalation Complex Addition->Transmetalation Transmetalation x_out X⁻ Transmetalation->Pd0 Reductive Elimination Product R¹-R² (Desired Product) Transmetalation->Product boron_out XB(OR)₂ sub_in R¹-X (this compound) boronic_in R²-B(OR)₂ (Boronic Acid/Ester) base_in Base

The Suzuki-Miyaura Catalytic Cycle.
Q3: Oxidative addition of my chloro-pyridazine seems to be the problem. How can I facilitate this step?

A3: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making oxidative addition the rate-limiting step for many chloro-heterocycles.[10][11] Your substrate is electron-deficient, which helps, but overcoming this bond strength is critical.

  • Ligand Selection is Key: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds. You need bulky, electron-rich ligands that stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.[8]

  • Catalyst System Screening: There is no "magic bullet" catalyst.[12] A systematic screening of modern catalyst systems is the most logical approach.

Table 1: Recommended Catalyst Systems for Heteroaryl Chlorides

Catalyst SystemPrecatalystLigandKey Characteristics & Rationale
Buchwald Systems Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosWorkhorse Ligands: Bulky, electron-rich dialkylbiaryl phosphines. Excellent for activating C-Cl bonds and promoting reductive elimination. A primary choice for challenging substrates.
NHC Systems Pd-PEPPSI™-IPrIPr (NHC Ligand)N-Heterocyclic Carbenes: Stronger σ-donors than phosphines, forming very stable palladium complexes. Can be effective when phosphine ligands fail.[5][13]
Pre-formed Catalysts XPhos Pd G3/G4(Integrated)User-Friendly: Air- and moisture-stable precatalysts that ensure reliable generation of the active Pd(0) species.[12] Improves reproducibility.
Classical Catalyst Pd(dppf)Cl₂dppfFerrocene-based: Often effective for heteroaryl couplings. Dppf is a bidentate ligand that can sometimes prevent catalyst deactivation by substrate coordination.[14]
Q4: I suspect the pyridazine nitrogen is killing my catalyst. How can I diagnose and prevent this?

A4: This is a highly probable failure mode. The lone pair electrons on the pyridazine's nitrogen atoms can coordinate strongly to the palladium center, forming a stable, off-cycle complex that deactivates the catalyst.[2][6][8]

  • Evidence of Inhibition: If the reaction starts and then stalls, catalyst inhibition is a likely culprit.

  • Solutions:

    • Use Bulky Ligands: The steric bulk of ligands like XPhos or SPhos can physically hinder the pyridazine from coordinating to the palladium center, favoring the desired catalytic pathway.[15]

    • Employ Bidentate Ligands: Ligands like dppf can sometimes occupy two coordination sites on the palladium, making it more difficult for the substrate to bind and act as an inhibitor.[14]

    • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition, though this should be a last resort.

Catalyst Inhibition Pathway ActiveCycle Active L₂Pd(0) Catalyst Substrate This compound ActiveCycle->Substrate Enters Catalytic Cycle (Desired Pathway) OffCycle Deactivated Complex (Substrate-Pd Adduct) ActiveCycle->OffCycle N-Coordination (Inhibition Pathway) NoReaction Reaction Stalls OffCycle->NoReaction

Potential catalyst deactivation pathway.

Level 3 Troubleshooting: Systematic Optimization

When simple fixes and catalyst swaps fail, a structured approach to optimizing the reaction conditions is necessary. The interplay between the base, solvent, and temperature is crucial.

Q5: I've tried a better catalyst/ligand system with no luck. What should I optimize next?

A5: Focus on the base and solvent system, as these directly influence the critical transmetalation step. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transfer of the organic group to the palladium complex.[16]

  • Base Screening: The strength and solubility of the base are critical.

    • K₂CO₃ / Cs₂CO₃: Common, effective bases, often used in aqueous/organic solvent mixtures. Cesium carbonate is more soluble and often more effective but also more expensive.[7]

    • K₃PO₄: A stronger base that is often highly effective for challenging couplings of heteroaryl chlorides.[7][16]

    • Organic Bases: In some cases, organic bases like triethylamine (TEA) or DBU might be considered, especially if your substrate is sensitive to strong inorganic bases.

  • Solvent System: The solvent must solubilize all components and facilitate the catalytic cycle.

    • Toluene/Water or Dioxane/Water: Classic biphasic systems. The water is crucial for dissolving the inorganic base and facilitating transmetalation.[16]

    • Anhydrous Polar Aprotics: Solvents like DMF or DME with a soluble base (e.g., K₃PO₄) can be effective.

    • Temperature: Higher temperatures (80-110 °C) are often required to promote the oxidative addition of aryl chlorides.[16]

Troubleshooting Workflow

This workflow provides a logical sequence for addressing a failed reaction.

Troubleshooting Workflow Start Reaction Failed: Low or No Yield Check1 Step 1: Verify Fundamentals Start->Check1 Check1_Details • Reagent Purity/Age? • Rigorous Inert Atmosphere? • Proper Degassing? Check1->Check1_Details Check2 Step 2: Analyze Side Products Check1->Check2 If fundamentals are solid Check2_Details • Homocoupling? • Protodeboronation? • Dehalogenation? Check2->Check2_Details Check3 Step 3: Re-evaluate Catalyst System Check2->Check3 If catalyst issue is suspected Check3_Details • Is ligand bulky & electron-rich? (e.g., XPhos, SPhos) • Try NHC or Palladacycle? Check3->Check3_Details Check4 Step 4: Screen Base & Solvent Check3->Check4 If catalyst swap is insufficient Check4_Details • Screen Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ • Screen Solvents: Dioxane/H₂O, Toluene/H₂O • Adjust Temperature (80-110°C)? Check4->Check4_Details Success Reaction Optimized Check4->Success Systematic optimization

A logical workflow for troubleshooting.

Experimental Protocol: Catalyst System Screening

This protocol provides a general guideline for systematically screening different catalyst systems. Perform these reactions in parallel for direct comparison.

Objective: To identify an effective Palladium/Ligand combination for the coupling of this compound with a model boronic acid (e.g., Phenylboronic acid).

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium Precatalysts: Pd₂(dba)₃, Pd(OAc)₂

  • Ligands: XPhos, SPhos, dppf

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane

  • Reaction vials with stir bars, Schlenk line or glovebox

Procedure:

  • Reaction Setup (in a glovebox or under inert gas flow):

    • To four separate, oven-dried reaction vials, add the base, K₃PO₄ (2.0 equiv).

    • To each vial, add the Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the appropriate ligand (0.08 equiv). Note: Maintain a 1:2 Pd:Ligand ratio for monodentate ligands.

  • Reagent Addition:

    • Add this compound (1.0 equiv) and Phenylboronic Acid (1.2 equiv) to each vial.

    • Add the degassed 1,4-Dioxane via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Reaction:

    • Seal the vials tightly. If not in a glovebox, ensure the headspace is flushed with inert gas.

    • Place the vials in a pre-heated aluminum block on a stirrer hotplate at 100 °C.

  • Monitoring:

    • After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor conversion.

  • Work-up & Analysis:

    • Once a reaction reaches completion (or after 24h), cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Analyze the crude product by ¹H NMR to determine the conversion rate and identify the most promising catalyst system.

References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... (2020).
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2017). Green Chemistry (RSC Publishing). [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2025).
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2016). PMC - NIH. [Link]
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2011).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC - NIH. [Link]
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (2001). American Chemical Society. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2012).
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018).
  • Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group. [Link]
  • Tips on increasing yield of Miyaura coupling reaction? (2022). Reddit. [Link]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2011). PMC - NIH. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (2020).
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1998). Journal of the American Chemical Society. [Link]
  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. (2015). MDPI. [Link]
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). MDPI. [Link]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Struggling with Suzuki Reaction. (2024). Reddit. [Link]
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). PMC - NIH. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation in reactions involving pyridazine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical solutions to common challenges encountered during the synthesis and functionalization of pyridazine-containing molecules. The unique electronic properties of the pyridazine ring, while valuable in medicinal chemistry, present specific challenges in catalysis, primarily through catalyst poisoning and deactivation pathways. This resource aims to elucidate these challenges and provide actionable protocols to ensure the success of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with a pyridazine substrate has stalled or is showing very low conversion. What is the most likely cause?

A: The most common cause of low or no catalytic activity in reactions involving pyridazine is catalyst poisoning. The lone pair of electrons on the nitrogen atoms of the pyridazine ring can strongly coordinate to the metal center of the catalyst (e.g., palladium), effectively blocking the active sites required for the catalytic cycle to proceed. This is a well-documented issue with nitrogen-containing heterocycles.[1][2]

Q2: I observe the formation of a black precipitate in my reaction flask. What does this indicate?

A: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst deactivation through aggregation.[1] This typically occurs when the active Pd(0) species is unstable under the reaction conditions and aggregates into inactive metallic palladium. This can be promoted by the presence of certain reagents or impurities, or by non-optimal reaction conditions.

Q3: Can the choice of palladium precatalyst influence the susceptibility to deactivation by pyridazines?

A: Yes, the choice of precatalyst is crucial. While common Pd(II) sources like Pd(OAc)₂ or PdCl₂ are often used, they require an in situ reduction to the active Pd(0) state.[3] This reduction step can sometimes be inefficient or lead to the formation of inactive species. Modern precatalysts, such as the third-generation Buchwald palladium precatalysts (Pd G3), are designed to generate the active LPd(0) catalyst cleanly and efficiently, which can improve reaction outcomes with challenging substrates like pyridazines.[4]

Q4: Are there general strategies to prevent catalyst deactivation when working with pyridazines?

A: Yes, several strategies can be employed. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can help stabilize the palladium center and sterically hinder the coordination of the pyridazine nitrogen.[4] Ensuring strictly inert conditions is also critical, as oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[1] Additionally, careful selection of the base and solvent system can significantly impact catalyst stability.[5]

In-Depth Troubleshooting Guides

Issue 1: Diagnosing the Root Cause of Catalyst Deactivation

When a reaction fails, a systematic approach is necessary to identify the specific deactivation mechanism.

Catalyst deactivation in the presence of pyridazines primarily stems from two pathways:

  • Poisoning via Strong Coordination: The pyridazine nitrogens act as strong Lewis bases, coordinating to the electrophilic Pd(II) intermediates in the catalytic cycle. This coordination can form stable, off-cycle complexes that are catalytically inactive.[1]

  • Reductive Collapse and Aggregation: The reaction conditions (e.g., presence of certain bases or impurities) can lead to the reduction of the active Pd(0) species into palladium nanoparticles, which then aggregate into catalytically inactive palladium black.[6]

G start Reaction Failure (Low Yield/Stalled) check_precipitate Visual Inspection: Black Precipitate (Pd Black)? start->check_precipitate yes_precipitate High Probability: Reductive Collapse & Aggregation check_precipitate->yes_precipitate Yes no_precipitate No Precipitate check_precipitate->no_precipitate No analyze_supernatant Optional Advanced Analysis: UV-Vis of supernatant for Pd nanoparticle signature yes_precipitate->analyze_supernatant run_control Run Control Experiment: Identical conditions without pyridazine substrate no_precipitate->run_control control_ok Control Reaction Works? run_control->control_ok poisoning High Probability: Pyridazine-induced Poisoning control_ok->poisoning Yes other_issue Issue is not pyridazine-specific. Check other reagents/conditions. control_ok->other_issue No

A simplified diagnostic workflow for catalyst deactivation.

Protocol 1: Control Experiment to Confirm Pyridazine Poisoning

  • Setup: Prepare two identical reactions.

    • Reaction A: Your standard reaction including the pyridazine substrate.

    • Reaction B (Control): An identical reaction, but replace the pyridazine substrate with a similar non-nitrogen-containing halide (e.g., a bromobenzene derivative).

  • Execution: Run both reactions under the same conditions (temperature, concentration, inert atmosphere).

  • Analysis: Monitor both reactions by TLC or LC-MS.

  • Interpretation:

    • If Reaction A fails while Reaction B proceeds, it strongly suggests that the pyridazine moiety is poisoning the catalyst.

    • If both reactions fail, the issue may lie with other reagents, solvents, or the catalyst itself.

Protocol 2: UV-Vis Spectroscopy for Detecting Palladium Nanoparticle Formation

For labs equipped with a UV-Vis spectrophotometer, this can provide evidence of catalyst aggregation.

  • Sample Preparation: Carefully take a small, filtered aliquot of the reaction mixture supernatant under an inert atmosphere. Dilute with a suitable solvent (e.g., the reaction solvent) to an appropriate concentration for analysis.

  • Analysis: Record the UV-Vis spectrum. The formation of palladium nanoparticles is often indicated by a broad, featureless absorption in the visible range (typically >400 nm).[7][8][9]

  • Comparison: Compare the spectrum to that of a fresh reaction mixture at time zero. A significant increase in baseline absorption in the visible region suggests nanoparticle formation.

Issue 2: Mitigating and Preventing Catalyst Deactivation

Proactive measures during reaction setup can significantly improve success rates.

The stability of the palladium catalyst is highly dependent on its coordination environment. Ligands, solvents, and bases all play a critical role in either protecting the metal center or contributing to its deactivation.

Table 1: Key Parameters for Mitigating Catalyst Deactivation

ParameterRecommended StrategyRationale
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.Bulky ligands create a sterically hindered environment around the palladium, making it more difficult for the pyridazine to coordinate. Electron-rich ligands also stabilize the Pd(0) state, reducing the likelihood of aggregation.[4]
Solvent Aprotic, coordinating solvents (e.g., dioxane, THF, toluene) are generally preferred.The solvent can influence catalyst stability. Non-polar aprotic solvents are often a good starting point. The choice of solvent can affect the solubility of catalyst species and the equilibrium of ligand association/dissociation.[5]
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are often better than strong organic bases.Strong bases can sometimes promote side reactions or catalyst degradation. The choice of base is highly reaction-dependent and should be optimized.[10]
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or contribute to the formation of palladium black.[1]

G Pd0 Active Pd(0) Catalyst Deactivated_Coord Deactivated Complex (Pyridazine Coordinated) Pd0->Deactivated_Coord Poisoning Pathway (Strong Coordination) Deactivated_Agg Deactivated Pd Black (Aggregated) Pd0->Deactivated_Agg Deactivation Pathway (Aggregation) Catalytic_Cycle Desired Catalytic Cycle Pd0->Catalytic_Cycle Productive Pathway Bulky_Ligands Use Bulky, Electron-Rich Ligands Bulky_Ligands->Deactivated_Coord Prevents Inert_Atmosphere Maintain Inert Atmosphere Inert_Atmosphere->Deactivated_Agg Prevents

Pathways of catalyst activity and deactivation.

Issue 3: Reactivating a Deactivated Catalyst

In some cases, a deactivated catalyst can be at least partially regenerated, either in situ or after isolation.

When deactivation is due to the formation of Pd(0) aggregates, re-oxidation to a soluble Pd(II) species can sometimes restore catalytic activity. If deactivation is due to strong poisoning by the pyridazine, displacing the poison may be possible, though often more challenging.

Protocol 3: In Situ Oxidative Reactivation of Aggregated Palladium

This protocol is attempted when palladium black is observed and is based on the principle of re-oxidizing Pd(0) to an active Pd(II) species.

  • Caution: This should be attempted with care, as the addition of an oxidant can cause uncontrolled side reactions.

  • Procedure: If palladium black has formed and the reaction has stalled, consider the addition of a mild oxidant. A well-documented approach for reactivating Pd(0) is the use of benzoquinone (BQ).[6][11]

  • Reagent Addition: Add a small amount (e.g., 5-10 mol%) of benzoquinone to the reaction mixture.

  • Monitoring: Gently heat the reaction and monitor for any color change (dissolution of the black precipitate) and for the reappearance of product formation by TLC or LC-MS.

  • Note: The success of this method is not guaranteed and is highly dependent on the specific reaction system.

Protocol 4: Ex Situ Reactivation of Palladium Catalysts Poisoned by Nitrogen Heterocycles

This method is adapted from procedures for reactivating palladium catalysts used in hydrogenations and may be applicable to catalysts recovered from cross-coupling reactions.[12]

  • Catalyst Isolation: After the reaction, separate the spent catalyst from the reaction mixture. For heterogeneous catalysts (e.g., Pd on carbon), this can be done by filtration. For homogeneous catalysts that have precipitated, centrifugation and decantation may be effective.

  • Washing: Wash the isolated catalyst with a suitable solvent to remove residual organic compounds.

  • Reactivation Slurry: Create a slurry of the spent catalyst in a liquid medium (e.g., water or a high-boiling point organic solvent).

  • Reagent Addition: Add a reactivating agent, such as an aqueous solution of an alkali metal carbonate or bicarbonate (e.g., 1M sodium carbonate).[12]

  • Heating: Heat the mixture (a temperature of at least 150°C has been cited as effective in some systems) for several hours with stirring.[12]

  • Recovery: Cool the mixture, filter to recover the reactivated catalyst, wash thoroughly with water and then with a solvent like ethanol or acetone, and dry under vacuum.

  • Testing: The activity of the recovered catalyst should be tested on a small-scale reaction to confirm successful reactivation.

References

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Method for reactivating palladium catalysts. Google Patents.
  • High-Oxidation-State Palladium Catalysis: New Reactivity for Organic Synthesis. Royal Society of Chemistry.
  • palladium coupling catalyst activation. YouTube.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Application of UV-Vis spectroscopy to high throughput screening of hydroamination catalysts. ResearchGate.
  • Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. MDPI.
  • UV-vis spectroscopy of (a) PdCl 2 solution and (b) palladium... ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • In-situ NMR spectroscopy in catalysis. Wiley Analytical Science.
  • Cross-coupling reactions : a practical guide. Semantic Scholar.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ResearchGate.
  • Avoiding deactivation pathways The ligand design on 2 prevents the... ResearchGate.
  • Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. ResearchGate.
  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. MDPI.
  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Cross-Coupling Reactions: A Practical Guide. ResearchGate.
  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. PubMed Central.
  • detection of palladium hydrides. A joint study using para-hydrogen-enhanced NMR spectroscopy and density functional theory. PubMed.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • Operando UV-vis spectroscopy for real-time monitoring of nanoparticle size in reaction conditions. Royal Society of Chemistry.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
  • A Critical Review of Coordination Chemistry of Pyrimidine and Pyridazine. Scribd.
  • UV-vis spectra of the Pd (II) complex. ResearchGate.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • Ligand Design in the Optimization of Reduction Catalysis Reactions. University of Nevada, Reno.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • UV–Vis spectroscopy absorbance for palladium nanoparticles prepared by... ResearchGate.
  • Palladium–peptide oxidative addition complexes for bioconjugation. Royal Society of Chemistry.
  • On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. ResearchGate.
  • Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. PubMed Central.
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ACS Publications.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate.
  • Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. ResearchGate.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. ResearchGate.
  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate.

Sources

Technical Support Center: Scaling Up 3-Chloro-4,6-dimethylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4,6-dimethylpyridazine. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling up this important reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound typically involves the chlorination of a corresponding pyridazinone precursor, most commonly 4,6-dimethylpyridazin-3(2H)-one, using a chlorinating agent such as phosphorus oxychloride (POCl₃). While straightforward on a lab scale, this reaction presents several challenges upon scale-up, primarily related to reaction control, product purity, and safety.

This guide will address common issues encountered during the synthesis and provide practical, experience-driven solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, from incomplete reaction to product loss during workup. Below is a systematic approach to diagnosing and resolving this issue.

Possible Cause 1: Incomplete Chlorination

The conversion of the pyridazinone to the chloro-pyridazine can be incomplete if the reaction conditions are not optimal.

  • Underlying Issue: Insufficient reactivity of the chlorinating agent or suboptimal temperature and reaction time.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount of POCl₃ is used. On a larger scale, a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.

    • Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. A solvent-free approach heating the substrate with equimolar POCl₃ in a sealed reactor at 140–160 °C has been reported to be effective for similar substrates.[1][2]

    • Use of Additives: The addition of a tertiary amine base like pyridine or N,N-diisopropylethylamine can facilitate the reaction.[3] Alternatively, the combination of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating system.[4][5]

Possible Cause 2: Product Decomposition

This compound, like many chlorinated heterocycles, can be susceptible to degradation under harsh conditions.

  • Underlying Issue: Prolonged exposure to high temperatures or acidic conditions during the reaction or workup.

  • Troubleshooting Steps:

    • Reaction Monitoring: Once the reaction reaches completion (as determined by in-process controls), proceed with the workup promptly.

    • Controlled Quenching: The quenching of excess POCl₃ is highly exothermic and generates acidic byproducts (phosphoric acid and HCl).[6][7] This step must be performed carefully by slowly adding the reaction mixture to a cold solution (e.g., ice-water or a cold aqueous base).[3]

Possible Cause 3: Product Loss During Workup and Purification

A significant portion of the product can be lost during the isolation and purification steps.

  • Underlying Issue: Inefficient extraction, product precipitation issues, or losses during chromatographic purification.

  • Troubleshooting Steps:

    • Extraction Efficiency: After quenching, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane, chloroform).[3][8] Perform multiple extractions (at least 3x) to maximize recovery.

    • pH Adjustment: During the workup, the pH of the aqueous layer should be carefully adjusted. Neutralizing the acidic solution with a base like sodium bicarbonate until effervescence ceases is a common practice.[3][8]

    • Purification Method: While column chromatography is effective for achieving high purity, it can lead to yield loss on a large scale.[3] Consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexane) as a more scalable purification method.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_temp_time Increase Temperature/Time incomplete->increase_temp_time additives Consider Additives (Base, PCl5) incomplete->additives workup_loss Investigate Workup/Purification Loss complete->workup_loss decomposition Check for Product Decomposition complete->decomposition recheck_completion Re-check Completion increase_temp_time->recheck_completion additives->recheck_completion extraction Optimize Extraction (Solvent, pH, #) workup_loss->extraction purification Optimize Purification (Recrystallization vs. Chromatography) workup_loss->purification quenching Ensure Controlled Quenching decomposition->quenching

Caption: Troubleshooting Decision Tree for Low Yields.

Q2: How can I minimize the formation of impurities?

Impurity profiling is critical in drug development. The primary impurities in this synthesis often arise from side reactions and residual starting materials or reagents.

Potential Impurity Sources and Mitigation Strategies

Impurity SourceMitigation Strategy
Unreacted Starting Material Drive the reaction to completion by optimizing temperature, time, and reagent stoichiometry. Monitor the reaction closely.
Hydroxy-pyridazine (from hydrolysis) Ensure anhydrous conditions during the reaction. During workup, minimize the contact time of the product with the aqueous phase, especially at elevated temperatures.
Phosphorus-based byproducts These are often difficult to remove. A thorough aqueous wash during workup is crucial. In some cases, a mild basic wash can help hydrolyze and remove residual phosphorus compounds.[9]
Over-chlorination or side reactions Avoid excessively high temperatures or prolonged reaction times. The use of a solvent might help to better control the reaction temperature on a larger scale.

Analytical Techniques for Impurity Profiling

A combination of analytical methods is recommended for comprehensive impurity analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful for identifying unknown impurities by providing molecular weight information.[10]

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃) on a large scale?

A: Phosphorus oxychloride is a highly reactive and hazardous substance. Strict safety protocols are non-negotiable.

  • Violent Reaction with Water: POCl₃ reacts violently with water, releasing significant heat and toxic hydrogen chloride (HCl) gas and phosphoric acid.[7][11] All equipment must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Corrosive and Toxic: POCl₃ is corrosive to the skin, eyes, and respiratory tract.[6][12] Inhalation can cause severe irritation and pulmonary edema.[6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (Neoprene is recommended, while Nitrile and PVC are unsuitable), safety goggles, a face shield, and a lab coat.[12] Work must be performed in a well-ventilated chemical fume hood. For large-scale operations, a self-contained breathing apparatus may be necessary.[12][13]

  • Quenching: The quenching of the reaction is one of the most hazardous steps. The reaction mixture should be added slowly and in a controlled manner to a well-stirred, cooled vessel containing water or an aqueous base. Never add water to the reaction mixture.[6][7] Ensure adequate ventilation to handle the HCl gas that will evolve.

Safety Protocol Workflow for POCl₃ Reactions

pocl3_safety_workflow start Planning POCl3 Reaction ppe Wear Appropriate PPE (Gloves, Goggles, Face Shield) start->ppe hood Work in a Ventilated Fume Hood start->hood dry_glassware Ensure All Glassware is Dry start->dry_glassware inert_atmosphere Conduct Reaction Under Inert Atmosphere dry_glassware->inert_atmosphere controlled_addition Controlled Addition of POCl3 inert_atmosphere->controlled_addition monitoring Monitor Reaction Temperature controlled_addition->monitoring quenching_prep Prepare Quenching Solution (Ice/Base) monitoring->quenching_prep slow_quench Slowly Add Reaction Mixture to Quench quenching_prep->slow_quench waste Neutralize and Dispose of Waste Properly slow_quench->waste

Caption: Key Safety Steps for Handling POCl₃.

Q: What is the best workup procedure for a large-scale reaction?

A: For scaling up, the workup needs to be safe, efficient, and reproducible.

  • Controlled Quenching: As mentioned, slowly add the reaction mixture to a vigorously stirred, cooled (0-5 °C) aqueous solution. A solution of sodium bicarbonate or sodium carbonate can be used to neutralize the evolving HCl and the phosphoric acid byproducts.[3] Be prepared for significant gas evolution (CO₂).

  • Extraction: After the quench is complete and the mixture has reached room temperature, extract the product with a suitable organic solvent like dichloromethane.[3]

  • Washes: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Q: Can I use a solvent for this reaction instead of running it neat in POCl₃?

A: Yes, using a high-boiling inert solvent can be advantageous, especially for large-scale reactions, as it allows for better temperature control. Solvents like toluene or xylene have been used in similar chlorination reactions.[14] However, this may require longer reaction times or higher temperatures compared to using neat POCl₃. A solvent-free approach using equimolar POCl₃ has also been shown to be effective and simplifies downstream processing by reducing solvent waste.[1][2] The choice depends on the specific scale, equipment, and safety considerations.

References

  • ChemicalBook. (2024, November 11). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings.
  • Quora. (2023, July 11). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?
  • Air Liquide Malaysia. Phosphorus Oxychloride.
  • Benchchem. Application Notes and Protocols: 3-Chloro-4-methyl-6-phenylpyridazine as a Versatile Intermediate for CNS Drug Discovery.
  • NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • Benchchem. Technical Support Center: Impurity Profiling of 3-Chloro-4-methyl-6-phenylpyridazine.
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014, September 4).
  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17).
  • ChemicalBook. 3,6-Dichloro-4,5-dimethylpyridazine synthesis.
  • MDPI. (2012, April 19). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Semantic Scholar. (2012, April 1). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Indian Chemical Society. POCl-PCl mixture: A robust chlorinating agent.
  • Benchchem. managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.

Sources

Best practices for drying and storing 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4,6-dimethylpyridazine (CAS No. 10205-21-7). This document provides in-depth, field-proven best practices for the drying and storage of this compound, tailored for researchers, chemists, and drug development professionals. Our goal is to ensure the integrity of your material, the reproducibility of your experiments, and the safety of your laboratory personnel.

Section 1: Compound Profile and Intrinsic Hazards

Understanding the fundamental properties of this compound is the first step toward proper handling. While specific experimental data for this exact molecule is limited in public literature, we can infer its behavior based on its structural class—halogenated pyridazines.

PropertyValue / InformationRationale & Implications
Molecular Formula C₆H₇ClN₂The presence of a chlorine atom and two nitrogen atoms in an aromatic ring suggests potential sensitivity to moisture and light, and dictates specific storage conditions.
Molecular Weight 142.59 g/mol Standard for a small organic molecule.
Appearance Likely a solid (off-white to yellow powder/crystals)The physical state dictates the choice of drying techniques. Solids require methods that ensure complete removal of moisture without melting or decomposition.
Reactivity Profile Suspected to be air and moisture sensitive.The pyridazine ring is electron-deficient, and the chloro-substituent can be a leaving group in nucleophilic substitution reactions. Hydrolysis (reaction with water) is a primary concern, potentially leading to the corresponding pyridazinone.
Key Hazards IrritantSafety data sheets for analogous compounds like 3-Chloro-6-methylpyridazine indicate it causes skin and serious eye irritation. Proper personal protective equipment (PPE) is mandatory.
Section 2: Drying Protocols and Troubleshooting

Proper drying is critical to prevent unwanted side reactions and ensure accurate quantification for subsequent experiments. The choice of method depends on the nature of the impurity (residual solvent vs. water) and the scale of the material.

Q1: What is the best method for drying a freshly synthesized batch of this compound to remove residual organic solvent?

Answer: The most effective and non-destructive method is drying under high vacuum. Given that pyridazine derivatives can exhibit thermal instability, ambient temperature drying is preferred.[1]

Step-by-Step Protocol: Drying under High Vacuum

  • Primary Evaporation: After synthesis and work-up, remove the bulk of the solvent using a rotary evaporator. Do not use excessive heat on the water bath (Target < 40°C).

  • Transfer to a Suitable Flask: Transfer the crude solid to a clean, dry Schlenk flask or a round-bottom flask of an appropriate size. A larger surface area can facilitate faster drying.

  • Connect to High Vacuum: Securely connect the flask to a Schlenk line or a high-vacuum manifold (<1 Torr). Ensure the cold trap is properly charged with liquid nitrogen or a dry ice/acetone slurry to protect the pump.[2]

  • Drying Process: Open the flask to the vacuum. Initially, the solid may appear to "boil" as residual solvent evaporates. Allow the solid to dry under high vacuum for a minimum of 4-12 hours. For very stubborn solvents or larger quantities, drying overnight is recommended.

  • Validation of Dryness: The "gold standard" for confirming the absence of solvent is ¹H NMR spectroscopy. Dissolve a small aliquot of the dried material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and check for characteristic solvent peaks.

Troubleshooting Guide: Solvent Removal

  • Issue: My compound is a sticky oil or low-melting solid that won't crystallize.

    • Cause & Solution: This is often due to residual solvent or minor impurities. Try dissolving the material in a minimal amount of a non-polar solvent (like hexane or pentane) in which the compound is poorly soluble, and then re-evaporate. This can sometimes induce crystallization and help pull away more volatile impurities.

  • Issue: ¹H NMR still shows solvent peaks after 24 hours under vacuum.

    • Cause & Solution: The solid may have "caked," trapping solvent inside. Under a positive flow of inert gas (Argon or Nitrogen), gently break up the solid with a clean, dry spatula, then re-apply the high vacuum.[2] If possible, gentle heating (<40°C) via a water bath while under vacuum can accelerate the removal of high-boiling point solvents like DMF or DMSO, but must be done with caution to avoid decomposition.

Q2: How do I rigorously dry this compound to remove trace water before a moisture-sensitive reaction?

Answer: For reactions sensitive to water (e.g., involving Grignard reagents, strong bases, or certain coupling catalysts), residual water must be scrupulously removed. The use of a drying agent is not recommended as it introduces a separation step and potential for loss of material. The preferred method is azeotropic distillation followed by high vacuum.

Step-by-Step Protocol: Azeotropic Drying

  • Solvent Selection: Choose a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. Toluene is generally preferred due to lower toxicity.

  • Procedure: a. Place the compound in a round-bottom flask. b. Add a sufficient volume of dry toluene to fully dissolve the compound. c. Remove the toluene via rotary evaporation. The water will be removed along with the toluene as an azeotrope. d. Repeat this process two more times (for a total of three cycles) to ensure all trace water is removed.

  • Final Drying: After the final evaporation, place the flask on a high-vacuum line for at least 4 hours to remove any residual toluene.

  • Inert Atmosphere: Once dry, backfill the flask with a dry, inert gas like Argon or Nitrogen.[3] The material is now ready for use in a moisture-sensitive reaction.

Drying_Decision_Tree start What is the drying objective? solvent Remove Residual Solvent start->solvent Post-synthesis cleanup water Remove Trace Water (for moisture-sensitive reactions) start->water Pre-reaction prep high_vac Dry under High Vacuum (<1 Torr, ambient temp, 4-12h) solvent->high_vac azeotrope Azeotropic Removal with Toluene (3x) followed by High Vacuum water->azeotrope validation Validate Dryness (e.g., via ¹H NMR) high_vac->validation azeotrope->validation

Section 3: Storage Protocols and Troubleshooting

The long-term stability of this compound is contingent on proper storage that rigorously excludes atmospheric components.

Q3: What are the ideal conditions for the long-term storage of this compound?

Answer: The primary goal is to protect the compound from moisture, oxygen, and light. Therefore, long-term storage should be under an inert atmosphere in a cool, dark, and dry place.

Recommended Long-Term Storage Protocol:

  • Inert Atmosphere: The best practice is to store the material inside a nitrogen or argon-filled glovebox.[4] If a glovebox is unavailable, use a Schlenk flask or a vial with a PTFE-lined cap that has been repeatedly purged and backfilled with inert gas.[3]

  • Container: Use an amber glass vial or a clear vial wrapped in aluminum foil to protect the compound from light, which can catalyze decomposition.

  • Sealing: Ensure the container is tightly sealed. For vials, use high-quality caps with chemically resistant septa or liners. For Schlenk flasks, ensure the stopcock is properly greased (if necessary) and securely closed.

  • Temperature: Store the sealed container in a refrigerator or freezer (2-8°C or -20°C). Lower temperatures slow down potential decomposition pathways.

  • Secondary Containment: Place the primary container inside a larger, labeled, sealed container (like a plastic box with a desiccant pack) to provide an additional barrier against moisture, especially when removing from cold storage.

Storage_Access_Workflow cluster_cold Cold Storage (-20°C / 4°C) cluster_return Return to Storage start 1. Locate sealed container in secondary containment warm warm start->warm return_storage 8. Return to secondary containment and cold storage equilibrate equilibrate warm->equilibrate inert_env inert_env equilibrate->inert_env CRITICAL STEP: Prevents condensation open open inert_env->open weigh weigh open->weigh reseal reseal weigh->reseal reseal->return_storage

Q4: My stored sample has changed color (e.g., turned yellow or brown). What happened and is it still usable?

Answer: Color change is a common indicator of decomposition. For halogenated heterocyclic compounds, this often results from slow hydrolysis or oxidation.

  • Probable Cause: The compound has likely been exposed to trace amounts of air and/or moisture, leading to the formation of impurities. The pyridazine ring system is known to be susceptible to degradation over time, although specific derivatives show high thermal stability.[1]

  • Is it Usable? It depends entirely on the requirements of your experiment.

    • For non-sensitive applications: The material might still be suitable if the impurity level is low.

    • For sensitive applications (e.g., catalysis, final API step): The material's purity must be re-assessed.

  • Self-Validation Protocol:

    • Analysis: Take a small sample and analyze it by ¹H NMR, LC-MS, and/or Thin Layer Chromatography (TLC) alongside a reference sample if available.

    • Comparison: Compare the analytical data to the original certificate of analysis or to data from a fresh batch. Look for new peaks in the NMR or new spots on the TLC plate.

    • Decision: If new impurities are detected, the material should either be repurified (e.g., by recrystallization or column chromatography) or discarded. Using a degraded starting material is a primary cause of failed reactions and non-reproducible results.

Q5: How often should I check the purity of my long-term stored stock?

Answer: For critical reagents, it is good practice to re-analyze the purity every 6-12 months, or before starting a new, large-scale synthetic campaign. Label the container with the date of receipt, the date it was first opened, and subsequent re-analysis dates. This creates a reliable history of the material.[5]

Section 4: References
  • ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

  • MDPI. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]

  • ChemSrc. (2025, August 27). 6-chloro-4,5-dimethylpyridazin-3-amine | CAS#:76593-36-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2,6-dimethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2,6-dimethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropyridazine. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Queensland Government. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. Retrieved from [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]

  • University of York. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dihydroxy-3,4-dimethylpyridine. Retrieved from [Link]

Sources

Technical Support Center: Alternative Purification Techniques for Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with traditional purification methods. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific rationale to empower you to troubleshoot and adapt these techniques to your specific needs.

The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and hydrogen bonding capabilities, can present distinct purification challenges.[1][2] Standard silica gel chromatography, while a workhorse in organic synthesis, can often lead to issues like peak tailing, poor separation, or even on-column decomposition of these valuable compounds.[3] This guide explores robust, alternative, and complementary purification strategies to overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyridazine derivative is streaking badly on a silica gel column. What's happening and how can I fix it?

A1: This is a classic issue arising from the basic nature of the pyridazine nitrogens interacting strongly with the acidic silanol groups on the silica surface.[3][4] This interaction leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in broad, tailing peaks.

Troubleshooting & Optimization:

  • Deactivate the Silica: The most direct solution is to neutralize the acidic sites on the silica. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[4]

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the eluent.

    • Ammonia: Using a solvent saturated with ammonia can also be effective.

  • Alternative Stationary Phases: If base-modified silica doesn't resolve the issue, consider switching to a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a less acidic support and can be an excellent alternative for purifying basic compounds.[3]

    • Reverse-Phase Chromatography (RP-HPLC): For polar, basic compounds, RP-HPLC is often a superior choice as it operates on a different separation principle.[4]

Q2: I'm struggling to crystallize my pyridazine derivative. What are the key considerations for successful recrystallization?

A2: Recrystallization is a powerful technique for purifying solid pyridazine derivatives, but success hinges on selecting the right solvent system. The ideal solvent should dissolve your compound sparingly at room temperature but readily when hot.[4]

Troubleshooting & Optimization:

  • Solvent Selection is Critical:

    • Start with the principle of "like dissolves like." Given the polar nature of many pyridazine derivatives, polar solvents are often a good starting point.[4][5]

    • Commonly successful solvents for pyridazine derivatives include ethanol, methanol, or mixtures like ethanol/water.[4]

    • Perform small-scale solubility tests with a variety of solvents to identify the best candidate.

  • Inducing Crystallization: If crystals are reluctant to form upon cooling, you can try:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.

    • Seeding: Add a single, pure crystal from a previous batch.

  • "Oiling Out": If your compound separates as an oil instead of crystals, it's often because the solution is too concentrated or the cooling is too rapid. Try diluting the solution with more hot solvent or allowing it to cool more slowly.

General Protocol for Recrystallization:

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve your crude solid.[4]

  • Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated charcoal and boil for a few minutes.[4]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize yield.[4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[4]

  • Drying: Dry the purified crystals under vacuum.[4]

Below is a decision tree to guide your solvent selection process for recrystallization.

G start Start: Crude Pyridazine Derivative solubility_test Test solubility in a potential solvent at room temperature start->solubility_test insoluble Insoluble or Sparingly Soluble solubility_test->insoluble No soluble Soluble solubility_test->soluble Yes heat_test Heat the mixture to the solvent's boiling point insoluble->heat_test bad_solvent2 Too Soluble: Try a less polar solvent or use as the 'good' solvent in a solvent-pair system soluble->bad_solvent2 dissolves Completely Dissolves heat_test->dissolves Yes partially_dissolves Partially Dissolves or Insoluble heat_test->partially_dissolves No cool_test Cool the solution to room temperature dissolves->cool_test bad_solvent1 Too Insoluble: Try a more polar solvent partially_dissolves->bad_solvent1 crystals_form Crystals Form cool_test->crystals_form Yes no_crystals No Crystals Form cool_test->no_crystals No good_solvent Good Recrystallization Solvent crystals_form->good_solvent bad_solvent3 Supersaturated: Try inducing crystallization (scratching, seeding) no_crystals->bad_solvent3

Caption: Decision tree for selecting a recrystallization solvent.

Q3: Can I use liquid-liquid extraction to purify my pyridazine derivative?

A3: Absolutely. Liquid-liquid extraction, particularly acid-base extraction, is a highly effective and often overlooked technique for purifying pyridazine derivatives by leveraging their basicity.

The Principle of Acid-Base Extraction:

Pyridazines are weakly basic, with a pKa of approximately 2.3 for the parent compound.[1] This means they can be protonated by a sufficiently strong acid to form a water-soluble salt. This salt can then be extracted into an aqueous layer, leaving non-basic organic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer will regenerate the free-base pyridazine, which can then be extracted back into an organic solvent.

Workflow for Acid-Base Extraction of a Pyridazine Derivative:

G start Crude Product in Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) add_acid Add aqueous acid (e.g., 1M HCl) and shake in a separatory funnel start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Contains neutral and acidic impurities separate1->organic1 aqueous1 Aqueous Layer: Contains protonated pyridazine salt separate1->aqueous1 add_base Add aqueous base (e.g., 1M NaOH) to neutralize (pH > 8) aqueous1->add_base add_organic Add fresh organic solvent and shake add_base->add_organic separate2 Separate Layers add_organic->separate2 aqueous2 Aqueous Layer: Contains inorganic salts separate2->aqueous2 organic2 Organic Layer: Contains purified pyridazine derivative separate2->organic2 final_product Dry organic layer (e.g., with Na2SO4), filter, and evaporate solvent organic2->final_product

Caption: Workflow for acid-base extraction of a pyridazine.

Advanced & Alternative Purification Techniques

For particularly challenging separations, or when scaling up, the following techniques can be invaluable.

Solid-Phase Extraction (SPE)

SPE is a form of chromatography that uses a solid adsorbent packed in a cartridge to isolate compounds from a liquid phase. It's an excellent method for sample cleanup and can be tailored for pyridazine derivatives.

  • Normal-Phase SPE: Utilizes a polar stationary phase (like silica or alumina) to retain polar compounds. Non-polar impurities can be washed away with a non-polar solvent, after which the desired pyridazine derivative is eluted with a more polar solvent.

  • Reverse-Phase SPE: Employs a non-polar stationary phase (like C18-bonded silica). The crude mixture is loaded, and polar impurities are washed away with a polar solvent (e.g., water). The pyridazine derivative is then eluted with a less polar solvent (e.g., methanol or acetonitrile).

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[6] It offers several advantages for the purification of pyridazine derivatives:

  • High Efficiency and Speed: The low viscosity of supercritical fluids allows for faster separations compared to traditional HPLC.[6][7]

  • Orthogonal Selectivity: SFC often provides different separation selectivity compared to normal or reverse-phase LC, making it useful for challenging separations.[7]

  • Green Chemistry: The primary mobile phase component, CO2, is non-toxic and easily removed, reducing solvent waste.[6]

SFC is particularly well-suited for chiral separations and for purifying moderately polar compounds like many pyridazine derivatives.[8]

Data Summary Table

Purification TechniquePrinciple of SeparationBest Suited ForKey AdvantagesCommon Challenges
Recrystallization Differential solubility at varying temperaturesSolid, relatively pure (>90%) compoundsHigh purity achievable, scalable, cost-effectiveFinding a suitable solvent, "oiling out," low recovery
Acid-Base Extraction Partitioning between immiscible liquids based on pKaBasic pyridazine derivatives with neutral or acidic impuritiesRemoves a wide range of impurities, scalable, rapidEmulsion formation, compound must be stable to acid/base
Solid-Phase Extraction (SPE) Adsorption onto a solid supportSample cleanup, removal of highly polar or non-polar impuritiesFast, can be automated, variety of sorbents availableLimited loading capacity, can be expensive for large scale
Supercritical Fluid Chromatography (SFC) Partitioning between a stationary phase and a supercritical fluid mobile phaseChiral separations, complex mixtures, moderately polar compoundsFast, high resolution, reduced solvent usageHigher initial equipment cost, may not be suitable for highly polar compounds

References

  • Pyridazine - Solubility of Things.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... - ResearchGate.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • Calculated pKa values for C-H bonds in 1 and 3 - ResearchGate.
  • Supercritical Fluid Chromatography - Mass Spectrometry (SFE-SFC-MS) Method Development for Onlin - MavMatrix.
  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-4,6-dimethylpyridazine and 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Pyridazine Core

The pyridazine scaffold is a cornerstone in modern medicinal and agrochemical development, prized for its unique physicochemical properties and its ability to engage with a wide array of biological targets.[1][2][3] As synthetic chemists and drug development professionals, our choice of starting materials dictates the efficiency, cost, and novelty of our synthetic routes. This guide provides an in-depth comparison of two common, yet distinct, pyridazine-based building blocks: 3-chloro-4,6-dimethylpyridazine and 3,6-dichloropyridazine .

While both molecules feature a reactive chloro-substituent on the electron-deficient pyridazine ring, their reactivity profiles are markedly different. This guide will dissect these differences by examining their structural and electronic properties and providing a comparative analysis of their performance in two of the most crucial transformations in modern synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

MoleculeStructure
3,6-Dichloropyridazine
This compound

Foundational Analysis: Electronic and Steric Divergence

The reactivity of an aryl halide is fundamentally governed by the electronic landscape of the aromatic ring and the steric environment surrounding the reaction center. Here, the two molecules present a classic case study in substituent effects.

3,6-Dichloropyridazine is a symmetrical, highly electron-deficient heterocycle. Its reactivity is dictated by:

  • Powerful Inductive Effects: The two nitrogen atoms and two chlorine atoms strongly withdraw electron density from the ring, rendering the chlorinated carbons (C3 and C6) highly electrophilic and primed for nucleophilic attack.[4]

  • Symmetry: The presence of two identical reactive sites offers pathways for both mono- and di-functionalization, a valuable property for creating symmetrical molecules or complex scaffolds through sequential, selective reactions.

This compound , in contrast, is an unsymmetrical molecule where the electronic and steric landscape is more nuanced:

  • Competing Electronic Effects: While the ring nitrogens and the C3-chlorine are electron-withdrawing, the two methyl groups at C4 and C6 are electron-donating via an inductive effect and hyperconjugation.[5] This donation partially counteracts the electron-withdrawing effects, making the ring less electrophilic overall compared to its dichlorinated counterpart.

  • Steric Hindrance: The methyl group at the C4 position is adjacent to the C3 chlorine. This arrangement creates significant steric hindrance, which can impede the approach of a nucleophile or the oxidative addition of a palladium catalyst.[6] This steric shield is a critical factor in its reactivity profile.

Table 1: Comparative Structural and Electronic Properties
Property3,6-DichloropyridazineThis compoundCausality and Implication
Symmetry C2v (Symmetrical)C1 (Unsymmetrical)3,6-Dichloropyridazine allows for controlled mono- or di-substitution. The dimethylated analog offers a single, defined reaction site.
Substituent Electronics Two strong electron-withdrawing groups (-Cl)One electron-withdrawing group (-Cl), Two electron-donating groups (-CH₃)The dichlorinated ring is significantly more electron-poor, enhancing its reactivity towards nucleophiles in SNAr reactions.[7]
Steric Profile at C3 Unhindered (H at C4)Sterically hindered by adjacent C4-methyl groupThe C4-methyl group can reduce reaction rates by physically blocking access to the C3 position, particularly for bulky reagents.[6][8]
Number of Reactive Sites Two (C3 and C6)One (C3)Defines the synthetic possibilities for library generation and scaffold elaboration.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heteroaromatic chemistry, enabling the direct introduction of nitrogen, oxygen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate (a Meisenheimer complex).[7][9][10] The stability of this intermediate, and thus the reaction rate, is dramatically enhanced by electron-withdrawing groups.[11]

Caption: Generalized SNAr Mechanism.

3,6-Dichloropyridazine: This molecule is an exemplary substrate for SNAr reactions. The strong electron-withdrawing nature of the ring and the second chlorine atom provides substantial stabilization for the Meisenheimer complex, leading to high reactivity. It readily reacts with a wide range of nucleophiles, often under mild conditions.

This compound: Its reactivity in SNAr is significantly attenuated. The electron-donating methyl groups destabilize the negative charge of the Meisenheimer intermediate, slowing the rate-determining nucleophilic addition step. Furthermore, the steric bulk of the C4-methyl group directly impedes the optimal trajectory for nucleophilic attack at C3. Consequently, forcing conditions (higher temperatures, stronger bases) are often required to achieve satisfactory conversions.[12]

Table 2: Comparative Performance in a Representative SNAr Reaction
SubstrateNucleophileConditionsProductTypical Yield
3,6-Dichloropyridazine Hydrazine HydrateEthanol, Reflux, 1h3-Chloro-6-hydrazinylpyridazine>90%
This compound Hydrazine HydrateReflux (neat), 1.5h3-Hydrazinyl-4,6-dimethylpyridazine~85%[12]

Note: Data for the dimethylated substrate is adapted from a structurally similar compound, 3-chloro-4-methyl-6-phenylpyridazine, to provide a reasonable estimate of reactivity.[12]

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds, crucial for synthesizing biaryl and heteroaryl structures.[13][14] The catalytic cycle involves three key steps: oxidative addition of a Palladium(0) complex to the aryl halide, transmetalation with an organoboron species, and reductive elimination to form the product.[15][16]

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

3,6-Dichloropyridazine: The high electrophilicity of the C-Cl bonds facilitates the initial oxidative addition step. A key challenge and opportunity with this substrate is achieving selectivity. Mono-coupling can typically be achieved by using a slight deficiency of the boronic acid, while di-coupling requires an excess of the boron reagent and often more forcing conditions.[17]

This compound: The electronic and steric factors present a more complex scenario. The electron-donating methyl groups can slightly disfavor the oxidative addition step compared to the dichlorinated analog. More importantly, the steric hindrance from the C4-methyl group can significantly impact the efficiency of the coupling, often requiring the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the reaction.[18][19] However, its single reactive site ensures that only one product is formed, simplifying purification.

Table 3: Comparative Performance in a Representative Suzuki Coupling
SubstrateCoupling PartnerCatalyst/LigandBase/SolventProductTypical Yield
3,6-Dichloropyridazine Phenylboronic AcidPd(PPh₃)₄Na₂CO₃ / DME, H₂O3-Chloro-6-phenylpyridazine70-85%[17]
This compound Phenylboronic AcidPd₂(dba)₃ / XPhosCs₂CO₃ / Toluene3-Phenyl-4,6-dimethylpyridazine80-95%[19]

Note: Data is based on established protocols for these or structurally analogous substrates.[17][18][19]

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Mono-substitution of 3,6-Dichloropyridazine with Aniline

This protocol details a standard SNAr procedure to yield the mono-aminated product.

experimental_workflow start Combine Reactants (3,6-Dichloropyridazine, Aniline, K₂CO₃ in DMF) heat Heat to 100°C (Monitor by TLC) start->heat cool Cool to RT Quench with Water heat->cool extract Extract with Ethyl Acetate cool->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for SNAr reaction.

  • Materials: 3,6-Dichloropyridazine (1.49 g, 10 mmol), Aniline (0.91 mL, 10 mmol), Potassium Carbonate (2.76 g, 20 mmol), Anhydrous DMF (20 mL).

  • Procedure:

    • To a 100 mL round-bottom flask, add 3,6-dichloropyridazine, potassium carbonate, and DMF.

    • Stir the suspension and add aniline dropwise at room temperature.

    • Heat the reaction mixture to 100 °C and monitor its progress using TLC (3:1 Hexanes:Ethyl Acetate).

    • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 3-chloro-6-(phenylamino)pyridazine.

Protocol 2: Suzuki Coupling of this compound

This protocol employs a modern catalyst system to overcome the steric and electronic challenges of this substrate.[18][19]

  • Materials: this compound (1.56 g, 10 mmol), Phenylboronic Acid (1.46 g, 12 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), XPhos (143 mg, 0.3 mmol, 3 mol%), Cesium Carbonate (6.52 g, 20 mmol), Anhydrous Toluene (30 mL).

  • Procedure:

    • Inside a glovebox, charge an oven-dried Schlenk flask with this compound, phenylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos.

    • Remove the flask from the glovebox and add anhydrous, degassed toluene via syringe under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (gradient elution with Hexanes/Ethyl Acetate) to yield 3-phenyl-4,6-dimethylpyridazine.

Conclusion and Strategic Application

The choice between 3,6-dichloropyridazine and this compound is a strategic one, dictated by the desired synthetic outcome.

  • Choose 3,6-Dichloropyridazine for:

    • High reactivity in nucleophilic substitutions.

    • Synthesizing symmetrical molecules via di-substitution.

    • Stepwise, selective functionalization at two distinct sites.

  • Choose this compound for:

    • Targeting a single, unambiguous C-C or C-Heteroatom bond formation.

    • When steric bulk or specific electronic tuning from methyl groups is desired in the final product.

    • When avoiding di-substituted byproducts is critical for simplifying purification.

Understanding the fundamental principles of electronic activation and steric hindrance allows researchers to select the optimal building block, anticipate reactivity challenges, and design robust, efficient synthetic routes to novel and impactful molecules.

References

  • Understanding 3,6-Dichloropyridazine: Properties, Synthesis & Usage. NINGBO INNO PHARMCHEM CO.,LTD.
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. Google Patents.
  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com.
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. Google Patents.
  • nucleophilic aromatic substitutions - YouTube. Erland Stevens.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. National Center for Biotechnology Information.
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - NIH. National Center for Biotechnology Information.
  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW - Semantic Scholar. Semantic Scholar.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. ResearchGate.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. National Center for Biotechnology Information.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. The Chemists' Cookbook.
  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. Chad's Prep.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • 6 Steric Hindrance | PDF - Scribd. Scribd.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. National Center for Biotechnology Information.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax.
  • Nucleophilic Aromatic Substitution - YouTube. The Organic Chemistry Tutor.
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts.

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: Chloro- vs. Bromo-pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Moiety in Modern Chemistry

The pyridazine ring, an electron-deficient diazine, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role in a multitude of commercial drugs and high-value compounds. The functionalization of this core structure is therefore a critical task for synthetic chemists. Among the arsenal of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and the stability of its organoboron reagents.[3][4]

This guide provides an in-depth comparison of chloro- and bromo-pyridazines as substrates in the Suzuki-Miyaura coupling. For researchers and drug development professionals, the choice between a chloro or bromo derivative is not merely one of reactivity; it is a strategic decision balancing substrate cost, availability, reaction robustness, and the potential for sequential functionalization. Herein, we will dissect the mechanistic nuances, compare catalyst systems, and provide field-proven experimental protocols to guide your synthetic strategy.

Part 1: The Fundamental Chemistry of Halopyridazine Reactivity

The core difference in reactivity between chloro- and bromo-pyridazines lies in the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Cl bond (~339 kJ/mol) is significantly stronger than the C-Br bond (~276 kJ/mol).[5] This has a direct and profound impact on the rate-determining step of the Suzuki catalytic cycle: the oxidative addition of the Pd(0) catalyst to the halopyridazine.

However, the story is more nuanced than BDE alone. The pyridazine ring itself is highly electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms. This intrinsic property facilitates oxidative addition, making even the typically recalcitrant C-Cl bond more susceptible to cleavage compared to its counterpart on a more electron-rich ring like chlorobenzene.[6][7] Therefore, while bromo-pyridazines are inherently more reactive, chloro-pyridazines are significantly more "activated" than many other chloro-heterocycles, making them viable and economically attractive substrates.[8]

Part 2: Catalyst Systems and Reaction Conditions: A Head-to-Head Comparison

The choice of halogen dictates the required sophistication of the catalytic system. Bromo-pyridazines, with their more labile C-Br bond, can often be successfully coupled using traditional, less specialized palladium catalysts. In contrast, the robust C-Cl bond of chloro-pyridazines necessitates the use of highly active, modern catalyst systems.

  • Bromo-pyridazines (The Workhorse): These substrates are generally reactive enough to be coupled using conventional palladium sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][9] The reactions typically proceed under moderate temperatures (80-90 °C) with standard inorganic bases like Na₂CO₃ or K₂CO₃.[2]

  • Chloro-pyridazines (The Economic Alternative): Successful coupling of chloro-pyridazines requires catalysts designed to overcome the high activation barrier of C-Cl bond cleavage. This is achieved using bulky and electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs).[10][11][12] These ligands promote the formation of the active, coordinatively unsaturated Pd(0) species required for oxidative addition.[11] Consequently, reactions often require higher temperatures (100-110 °C) and stronger bases, such as Cs₂CO₃ or K₃PO₄, to facilitate the transmetalation step.[10][13]

The following table summarizes the typical reaction parameters, providing a starting point for optimization.

ParameterBromo-pyridazineChloro-pyridazineRationale
Pd Precursor Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂Bromo derivatives are reactive enough for common, stable Pd(0) or Pd(II) precursors. Chloro derivatives require more active precursors that readily form the catalytic Pd(0) species.
Ligand PPh₃, dppfXPhos, SPhos, RuPhosThe weaker C-Br bond does not require highly specialized ligands. The strong C-Cl bond requires bulky, electron-rich ligands to facilitate oxidative addition.[12]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Standard bases are sufficient for bromo-pyridazines. Stronger bases are often needed for the less reactive chloro-pyridazines to promote the transmetalation step.
Temperature 80 - 90 °C100 - 110 °CHigher thermal energy is required to overcome the activation barrier of C-Cl bond cleavage.
Reaction Time 2 - 24 hours12 - 48 hoursSlower oxidative addition and overall catalytic turnover lead to longer required reaction times for chloro-substrates.

Part 3: Performance Under Pressure: A Comparative Data Analysis

While theoretical principles are instructive, empirical data provides the ultimate guide for substrate selection. The following table presents a summary of experimental results from the literature, comparing the performance of chloro- and bromo-pyridazines in Suzuki coupling reactions.

Halopyridazine SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazine4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804828[2][3]
3-Chloro-6-methoxypyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH851685[10]
3-Chloro-6-methoxypyridazine4-Methylphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene1101892[10]
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂ORefluxN/AHigh[14]
3,6-Dichloropyridazine (mono-coupling)Phenylboronic acidPdCl₂(dppf)K₂CO₃DME802High[9]

Analysis of Experimental Data: The data clearly illustrates the trade-offs. The bromo-pyridazine example shows a modest yield even after an extended reaction time with a standard catalyst.[2][3] In contrast, the chloro-pyridazine examples demonstrate that with the right choice of catalyst system—ranging from the classic Pd(PPh₃)₄ to a more advanced Pd₂(dba)₃/XPhos system—excellent yields can be achieved.[10] This underscores a critical takeaway: modern catalytic systems have largely bridged the reactivity gap, making chloro-pyridazines highly competitive and often preferred substrates due to their lower cost.

Part 4: The Strategic Advantage: Regioselectivity in Dihalopyridazines

The disparity in reactivity between C-Br and C-Cl bonds can be exploited for selective functionalization of dihalogenated pyridazines. In a molecule containing both chlorine and bromine, the Suzuki coupling will overwhelmingly occur at the more reactive C-Br position.[15]

For instance, in a substrate like 3-bromo-5-chloro-6-phenylpyridazine, selective coupling with a boronic acid can be achieved at the C5-Br position, leaving the C3-Cl intact for a subsequent, different coupling reaction.[15] This powerful strategy allows for the efficient and controlled construction of complex, multi-substituted pyridazines from a single starting material. For di-chloro pyridazines, regioselectivity can sometimes be achieved by tuning the ligand choice, with ligands like dppf favoring one position and others like Q-Phos favoring another.[16]

Part 5: In the Lab: Validated Experimental Protocols

The following protocols are generalized but robust starting points. For any new substrate combination, small-scale reaction optimization is always recommended.

Protocol 1: Suzuki Coupling of a Bromo-pyridazine (Classic Conditions)

This protocol is adapted from established methods for reactive heteroaryl bromides.[2]

Materials:

  • 3-Bromo-6-substituted-pyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) (2.0 mL, 4.0 equiv)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Ethanol (2 mL)

  • Schlenk flask or sealed reaction vial, magnetic stir bar, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the bromo-pyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

    • Scientist's Note: Combining the solids first is efficient. Pd(PPh₃)₄ is sensitive to air and should be handled quickly.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

    • Scientist's Note: This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which would lead to catalyst deactivation.

  • Solvent Addition: Add the DME (8 mL), Ethanol (2 mL), and the 2 M Na₂CO₃ solution (2.0 mL) via syringe. The ethanol is added to aid in the solubility of all components.

    • Scientist's Note: Solvents should be degassed beforehand by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromo-pyridazine starting material is consumed (typically 12-48 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Chloro-pyridazine (Modern Conditions)

This protocol utilizes a more active catalyst system necessary for C-Cl bond activation, adapted from literature methods.[10]

Materials:

  • 3-Chloro-6-substituted-pyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Glovebox or Schlenk line, sealed reaction vial, magnetic stir bar

Procedure:

  • Reaction Setup (in Glovebox): Inside a glovebox, add the chloro-pyridazine (1.0 mmol), arylboronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) to a reaction vial.

    • Scientist's Note: The use of a glovebox is highly recommended due to the air-sensitivity of the Pd₂(dba)₃ catalyst and the XPhos ligand. If a glovebox is unavailable, use Schlenk techniques to maintain a robust inert atmosphere. Cs₂CO₃ is hygroscopic and should be stored in a desiccator.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Sealing: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox.

  • Reaction: Place the vial in a preheated heating block or oil bath at 110 °C and stir vigorously.

    • Scientist's Note: The higher temperature is essential for the challenging oxidative addition step. Ensure the vial is properly sealed to prevent solvent evaporation.

  • Monitoring: Monitor the reaction by LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully add water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Part 6: Visualizing the Chemistry

Diagrams can simplify complex chemical concepts and workflows, aiding in experimental design and understanding.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)(R²)L₂ transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Halopyridazine) r1x->oxidative_addition boronic R²-B(OR)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow_Comparison cluster_bromo Bromo-pyridazine Workflow cluster_chloro Chloro-pyridazine Workflow b_start Start: Bromo-pyridazine b_cat Catalyst: Pd(PPh₃)₄ b_start->b_cat b_cond Conditions: 80-90°C, Na₂CO₃ b_cat->b_cond b_result Result: Good Yields, Standard Setup b_cond->b_result c_start Start: Chloro-pyridazine c_cat Catalyst: Pd₂(dba)₃ + XPhos/SPhos c_start->c_cat c_cond Conditions: 100-110°C, Cs₂CO₃/K₃PO₄ c_cat->c_cond c_result Result: Excellent Yields, Requires Specialized Catalyst/Ligand c_cond->c_result

Sources

A Comparative Guide to the Biological Activity of 3-Chloro-4,6-dimethylpyridazine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparison of the biological activities of 3-chloro-4,6-dimethylpyridazine derivatives and their analogs, offering insights into their structure-activity relationships (SAR) and supported by experimental data. Understanding the influence of specific substituents on the pyridazine core is crucial for the rational design of more potent and selective drug candidates.

The Significance of the Pyridazine Core and its Substituents

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore.[3] The biological activity of pyridazine derivatives can be significantly modulated by the nature and position of their substituents.[4] The focus of this guide, the this compound scaffold, incorporates key features that influence its biological profile:

  • The 3-Chloro Group: The presence of a halogen, such as chlorine, at the C3 position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the chloro group can act as a leaving group in nucleophilic substitution reactions, making it a key handle for the synthesis of a diverse library of analogs.[5] Its electron-withdrawing nature also influences the electronic properties of the pyridazine ring, which can impact binding to biological targets.

  • The 4,6-Dimethyl Groups: Methyl groups at the C4 and C6 positions can influence the molecule's steric profile and hydrophobicity. These substitutions can affect how the molecule fits into the active site of an enzyme or receptor, thereby influencing its potency and selectivity.[6]

This guide will explore how modifications to this core structure—by altering or replacing the chloro and methyl groups—impact the antimicrobial and anticancer activities of the resulting analogs.

Comparative Analysis of Biological Activity

The following sections present a comparative analysis of the antimicrobial and anticancer activities of this compound derivatives and their analogs, with supporting data summarized in tabular format.

Antimicrobial Activity: A Focus on Structure-Activity Relationships

Pyridazine derivatives have shown considerable promise as antimicrobial agents.[7][8] The introduction of different substituents onto the pyridazine core allows for the fine-tuning of their activity against various bacterial and fungal strains.

A study on novel pyridazinone derivatives highlighted the importance of substituents in determining antibacterial efficacy. For instance, compounds 7 and 13 were found to be particularly active against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[7] The hydrolysis of an ester group in some derivatives led to an increase in antibacterial activity against Gram-negative bacteria, demonstrating the critical role of specific functional groups.[7] Another study synthesized a series of pyridazinone derivatives and found that compound IIIa exhibited excellent activity against both Gram-positive (S. pyogenes) and Gram-negative (E. coli) bacteria.[8]

The following table summarizes the antimicrobial activity of selected pyridazine derivatives, illustrating the impact of structural modifications.

Compound IDModifications from this compound CoreTest Organism(s)MIC (µM)Reference
Compound 7 Pyridazinone core with phenyl and other substituentsS. aureus (MRSA), P. aeruginosa, A. baumannii3.74 - 8.92[7]
Compound 13 Pyridazinone core with phenyl and other substituentsS. aureus (MRSA), P. aeruginosa, A. baumannii3.74 - 8.92[7]
Compound IIIa 6-phenyl-pyridazin-3-one derivativeS. pyogenes, E. coli-[8]
Hydrazone 15(d) Hydrazone derivative of a pyridazine coreS. aureus, S. faecalis, E. coli, P. aeruginosa-[9]

Note: Direct MIC values for Compound IIIa and Hydrazone 15(d) were not specified in the source material but were highlighted for their significant activity.

The data suggests that modifications at various positions of the pyridazine ring can lead to potent antimicrobial agents. The structure-activity relationship is complex, with factors such as lipophilicity, electronic effects, and steric hindrance all playing a role in determining the antimicrobial spectrum and potency.[4]

Anticancer Activity: Targeting Cellular Proliferation

The pyridazine scaffold is also a privileged structure in the design of anticancer agents, with derivatives showing cytotoxic activity against a range of cancer cell lines.[3][10] The substitution pattern on the pyridazine ring is a key determinant of this activity.

For example, a study on 6-amino-3-chloropyridazine derivatives demonstrated potent in vitro efficacy against breast (MCF-7) and liver (HepG2) cancer cell lines.[9] Specifically, pyrido[2,3-d]pyrimidine derivatives, synthesized from the 6-amino-3-chloropyridazine intermediate, showed IC50 values in the sub-micromolar to low micromolar range.[9]

The following table presents a comparison of the cytotoxic activity of various pyridazine analogs.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
Pyrido[2,3-d]pyrimidine Deriv. (Cpd 4) MCF-7 (Breast)0.57Staurosporine6.76[9]
Pyrido[2,3-d]pyrimidine Deriv. (Cpd 11) MCF-7 (Breast)1.31Staurosporine6.76[9]
Pyrido[2,3-d]pyrimidine Deriv. (Cpd 4) HepG2 (Liver)1.13--[9]
Pyrido[2,3-d]pyrimidine Deriv. (Cpd 11) HepG2 (Liver)0.99--[9]
Fused pyridopyrimidine (7b, 4-Cl) MCF-7 (Breast)6.22 ± 0.34Taxol8.48 ± 0.46[9]

These findings underscore the potential of the 3-chloropyridazine moiety as a starting point for the development of novel anticancer agents. The ability to generate diverse analogs through modification of this core structure allows for the exploration of structure-activity relationships and the optimization of cytotoxic potency.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the antimicrobial and anticancer activities of pyridazine derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Experimental Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_dilutions 2. Prepare Serial Dilutions of Test Compounds in Broth inoculate 3. Inoculate Microtiter Plate Wells with Bacterial Suspension and Compound Dilutions prep_dilutions->inoculate controls 4. Include Growth and Sterility Controls inoculate->controls incubate 5. Incubate Plates (16-20 hours at 35-37°C) controls->incubate read_mic 6. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11]

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of two-fold serial dilutions of the test compounds (this compound derivatives and analogs) in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

    • The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation and Incubation:

    • Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of a 96-well microtiter plate.[11]

    • Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11] This is typically assessed by visual inspection for turbidity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Experimental Workflow for MTT Assay

G cluster_prep Cell Culture & Treatment cluster_incubation Incubation cluster_assay MTT Reaction & Measurement seed_cells 1. Seed Cancer Cells in 96-well Plates and Allow Attachment add_compounds 2. Treat Cells with Serial Dilutions of Test Compounds seed_cells->add_compounds incubate_cells 3. Incubate for 48-72 hours add_compounds->incubate_cells add_mtt 4. Add MTT Reagent to Each Well incubate_cells->add_mtt incubate_mtt 5. Incubate for 2-4 hours (Formazan Crystal Formation) add_mtt->incubate_mtt solubilize 6. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance 7. Measure Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test pyridazine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The comparative data presented in this guide highlight the significant influence of substituents on the pyridazine core in modulating biological activity. The chloro group at the C3 position not only contributes to the overall physicochemical properties of the molecule but also serves as a crucial synthetic handle for generating diverse chemical libraries.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships. This includes the synthesis and evaluation of a wider range of analogs with varying substituents at different positions of the pyridazine ring. Investigating the mechanism of action of the most potent compounds will also be critical for their further development as therapeutic agents. The detailed experimental protocols provided herein offer a standardized framework for conducting these future investigations, ensuring the generation of reliable and comparable data. By leveraging the insights gained from such comparative studies, the scientific community can continue to advance the design and development of next-generation pyridazine-based therapeutics.

References

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Al-Tel, T. H., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(21), 7289.
  • Olaru, A., et al. (2018). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1338-1348.
  • Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 64(11), 1625-1634.
  • Kumar, A., & Narasimhan, B. (2018). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Indo American Journal of Pharmaceutical Sciences, 5(5), 3788-3803.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Ewieda, A. M., et al. (2022). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Archiv der Pharmazie, 355(11), 2200236.
  • Abdel-Aziz, A. A.-M., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996.
  • El-Hawash, S. A., et al. (2006). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Archiv der Pharmazie, 339(1), 24-30.
  • Guery, S., et al. (2007). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 50(8), 1886-1897.
  • Sarker, S. D., & Nahar, L. (2012). Bioassays for anticancer activities. Methods in Molecular Biology, 864, 521-532.
  • Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267.
  • He, Z. X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 223, 113645.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Adan, A., et al. (2016). A protocol for in vitro evaluation of anticancer activity of novel compounds. JoVE (Journal of Visualized Experiments), (118), e53752.
  • He, Z. X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 223, 113645.
  • El-Gazzar, A. R. B. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29337-29352.
  • Aziz, M. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Journal of the Iranian Chemical Society, 21(1), 1-20.
  • Somboro, A. A., et al. (2018). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 81(1), 144-150.
  • Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE (Journal of Visualized Experiments).
  • Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(4), 1083-1096.
  • Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4983.
  • Al-Omar, M. A. (2010). Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ChemInform, 41(32).
  • Kumar, G. P., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Pharmaceutical and Biomedical Sciences, 8(3), 181-187.
  • Girisha, M., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(12), 5228-5237.
  • Kumar, A., et al. (2012). Design, Synthesis, Biological Screening and Structure Activity Relationship Study of 4, 6-Dimethyl-2-(Substituted) Mercapto-3-(Substituted) Pyridines as Anti Tubercular Agents. American Journal of Chemistry, 2(3), 158-164.

Sources

A Researcher's Guide to the Spectral Analysis of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The unique physicochemical characteristics of the pyridazine ring—notably its high dipole moment and robust hydrogen-bonding capacity—make it a valuable component in designing molecules with favorable pharmacokinetic profiles.[2]

Effective drug development hinges on the precise characterization of these molecules. Spectral analysis provides the foundational data for structural elucidation and purity assessment. This guide offers an in-depth comparison of how different substituents on the pyridazine ring influence its spectral properties across various analytical techniques. We will delve into the causality behind observed spectral shifts, provide actionable experimental protocols, and present comparative data to support your research endeavors.

The Influence of Substituents on Pyridazine's Electronic Landscape

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This property is the primary determinant of its baseline spectral characteristics. The introduction of substituents can either further decrease or increase the electron density of the ring, leading to predictable and interpretable changes in its spectra.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or amino (-NH₂) groups increase the electron density of the pyridazine ring through inductive or resonance effects. This "shielding" effect typically causes upfield shifts (to lower ppm values) of ring protons and carbons in NMR spectra.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) pull electron density away from the ring. This "deshielding" effect results in downfield shifts (to higher ppm values) in NMR spectra and can significantly influence vibrational frequencies in IR spectroscopy.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is indispensable for determining the substitution pattern on the pyridazine ring. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment.

The protons on an unsubstituted pyridazine ring typically appear at high chemical shifts due to the electron-withdrawing nature of the two nitrogen atoms.[3][4] When substituents are introduced, the chemical shifts of the remaining ring protons are altered in a predictable manner. For instance, an electron-donating group at the C-6 position will cause an upfield shift for the proton at C-5, while an electron-withdrawing group will cause a downfield shift.

Comparative ¹H NMR Data for Substituted Pyridazin-3(2H)-ones:

Compound/SubstituentH-Ar (ppm)CH-pyri (ppm)Other Protons (ppm)Reference
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one 7.55–7.35 (m, 7H)6.89 (s, 1H)4.10 (s, 2H, NCH₂)[1]
2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid 7.82-7.12 (m, 9H)7.91 (s, 1H)4.87 (s, 2H, NCH₂CO), 3.87 (s, 2H, CH₂-Ar), 2.27 (s, 3H, CH₃)[1]
2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid 7.84-7.36 (m, 9H)7.99 (s, 1H)4.81 (s, 2H, NCH₂CO), 3.71 (s, 2H, CH₂-Ar)[1]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shifts of the pyridazine ring carbons are also influenced by substituent effects.

The carbon atoms adjacent to the nitrogen atoms (C-3 and C-6) are typically the most deshielded and appear at the highest chemical shifts.[5] The introduction of substituents leads to shifts in the signals of the ring carbons, with the magnitude and direction of the shift dependent on the nature and position of the substituent.[5][6]

Comparative ¹³C NMR Data for Substituted Pyridazin-3(2H)-ones:

Compound/SubstituentRing Carbons (ppm)Other Carbons (ppm)Reference
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one 160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.9531.44 (NCH₂)[1]
2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid Not fully specifiedNot fully specified[1]
2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid 169.23, 159.29, 143.28, 141.66, 137.02, 134.41, 131.13, 130.87, 129.31, 128.86, 128.31, 128.14, 125.7954.15 (NCH₂CO), 34.88 (CH₂-Ar)[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of bonds within the pyridazine ring and its substituents provide a characteristic "fingerprint."

Key vibrational bands to look for in substituted pyridazines include:

  • C=O stretch: For pyridazinone derivatives, a strong absorption band is typically observed in the range of 1640-1690 cm⁻¹.[1][7]

  • C=N stretch: The stretching vibration of the carbon-nitrogen double bond in the pyridazine ring usually appears around 1600 cm⁻¹.[1]

  • N-H stretch: If an N-H bond is present, a broad absorption band can be seen around 3200-3400 cm⁻¹.[1]

  • Aromatic C-H stretch: These are typically observed above 3000 cm⁻¹.[8]

Comparative IR Data for Substituted Pyridazin-3(2H)-ones (cm⁻¹):

Compound/SubstituentC=O StretchC=N StretchN-H or O-H StretchReference
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one 164616053206 (NH)[1]
2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid 1757, 173416543461 (OH)[1]
2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid 1751, 164716003461 (OH)[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining structural insights.

The fragmentation of pyridazine derivatives under electron impact ionization often involves the cleavage of substituent groups and the fragmentation of the pyridazine ring itself.[9][10] The stability of the resulting fragment ions can provide clues about the structure of the parent molecule. For instance, the loss of a stable radical or a small neutral molecule is a common fragmentation pathway.

Common Fragmentation Patterns:

  • Loss of Substituents: The bonds connecting substituents to the pyridazine ring are often susceptible to cleavage.

  • Ring Cleavage: The pyridazine ring can undergo complex fragmentation, often involving the loss of N₂ or HCN.

  • McLafferty Rearrangement: For pyridazines with appropriate side chains, this rearrangement can be a characteristic fragmentation pathway.[10]

UV-Vis Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λₘₐₓ) is dependent on the extent of conjugation in the molecule.

The introduction of substituents that extend the conjugated system or alter the electron density of the pyridazine ring will shift the λₘₐₓ.

  • Bathochromic Shift (Red Shift): EDGs and substituents that increase conjugation will shift the λₘₐₓ to longer wavelengths.

  • Hypsochromic Shift (Blue Shift): Substituents that disrupt conjugation can cause a shift to shorter wavelengths.

For many pyridazine derivatives, intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting pyridazine core is a key factor influencing their UV-Vis spectra.[11][12]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Sample Preparation
  • Solvent Selection: Choose a deuterated solvent for NMR analysis in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). For other techniques, use a spectroscopic grade solvent that does not absorb in the region of interest.

  • Concentration: For NMR, prepare a solution with a concentration of approximately 5-10 mg/mL. For UV-Vis, the concentration should be adjusted to yield an absorbance between 0.2 and 0.8 AU.

  • Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

NMR Spectroscopy (¹H and ¹³C)
  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Parameters: For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is typically adequate. For ¹³C NMR, a proton-decoupled pulse sequence is standard.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid and liquid samples. Alternatively, KBr pellets can be used for solid samples.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a clear spectrum.

  • Background Correction: A background spectrum of the empty ATR crystal or the KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Ionization Method: Electron Impact (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.[1]

  • Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak. If further structural information is needed, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns.

UV-Vis Spectroscopy
  • Instrument: Use a dual-beam UV-Vis spectrophotometer.

  • Cuvette: Use a quartz cuvette with a 1 cm path length.

  • Data Acquisition: Scan the sample over a relevant wavelength range (e.g., 200-800 nm). A solvent blank should be used as a reference.

Visualizing the Workflow

Caption: A generalized workflow for the spectral analysis of substituted pyridazines.

The Impact of Substitution on Electron Density

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) cluster_effects Spectral Effects EDG EDG Increases Electron Density (Shielding) pyridazine pyridazine EDG:port->pyridazine:f5 Donates e⁻ Upfield Upfield Shift (Lower ppm) EDG->Upfield EWG EWG Decreases Electron Density (Deshielding) EWG:port->pyridazine:f5 Withdraws e⁻ Downfield Downfield Shift (Higher ppm) EWG->Downfield

Caption: Influence of EDGs and EWGs on pyridazine's electron density and NMR shifts.

Conclusion

The systematic spectral analysis of substituted pyridazines is a critical component of modern drug discovery and development. By understanding how different substituents modulate the electronic properties of the pyridazine core, researchers can interpret spectral data with greater confidence, leading to accurate structural assignments and a deeper understanding of structure-activity relationships. This guide provides a framework for this analytical process, combining fundamental principles with practical data and protocols to empower your research.

References

  • Guzel, E., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Abdel-Rahman, A. A. H., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(5), 739.
  • Matulaitis, T., et al. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.
  • Chambers, R. D., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1427-1453.
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Duddeck, H., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 865-871.
  • Besada, P., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.
  • Duddeck, H., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed.
  • Kramer, V. K., et al. (1974). The mass spectra of some pyridazines, pyrido-pyridazines and related compounds. Organic Mass Spectrometry, 8(3), 31-40.
  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977.
  • Kassab, M. E., et al. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 55(1), 183-191.
  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate.
  • Samir, A., et al. (2014). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Journal of Quantitative Spectroscopy and Radiative Transfer, 149, 149-155.
  • Abraham, R. J., et al. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1036-1045.
  • Zhang, X., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NIST. (n.d.). Pyridazine. In NIST Chemistry WebBook.
  • Creaser, C. S., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930.
  • Callis, P. R. (2017). Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Montana State University.
  • Abraham, R. J., & Reid, M. (2009). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Dědeček, J., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Catalysis Science & Technology, 8(16), 4109-4120.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Ramkumar, V., et al. (2018). UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e and p-nitroaniline reference. ResearchGate.
  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-731.

Sources

A Comparative Guide to Confirming the Structure of 3-Chloro-4,6-dimethylpyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The discerning chemist knows that the successful synthesis of a novel compound is not the end of the journey, but rather the beginning of a rigorous process of structural confirmation. This is particularly true for heterocyclic compounds like 3-Chloro-4,6-dimethylpyridazine, a versatile building block whose reactivity can lead to a variety of derivatives with potential applications in medicinal chemistry. This guide provides an in-depth technical comparison of common synthetic routes for the functionalization of this compound and the analytical methodologies required to unequivocally confirm the structure of the resulting products.

The Reactivity Landscape of this compound

The pyridazine ring is an electron-deficient heterocycle, a property that governs its reactivity.[1][2] The two adjacent nitrogen atoms exert a strong electron-withdrawing effect, making the carbon atoms of the ring susceptible to nucleophilic attack. The chlorine atom at the 3-position is a good leaving group, further activating the molecule for nucleophilic aromatic substitution (SNAr). The methyl groups at the 4- and 6-positions, while electron-donating, also influence the steric accessibility of the reaction sites.

This electronic and steric profile makes this compound a prime candidate for a range of transformations, primarily:

  • Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the chloride by a nucleophile.

  • Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura and Buchwald-Hartwig amination, which allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The choice of synthetic strategy will depend on the desired final product, and each method presents its own set of challenges and advantages.

Comparative Analysis of Synthetic Methodologies

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often atom-economical method for introducing a variety of functional groups. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The subsequent departure of the chloride ion restores the aromaticity of the pyridazine ring.

Causality Behind Experimental Choices: The electron-withdrawing nature of the pyridazine ring itself facilitates this reaction.[5] However, the reaction often requires elevated temperatures to overcome the activation energy associated with the initial nucleophilic attack. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are often used to solubilize the reactants and facilitate the reaction. In some cases, a copper catalyst can be employed to promote the reaction, particularly with less reactive nucleophiles.[6]

Expected Outcomes: While specific data for this compound is not abundant in the literature, protocols for the structurally similar 3-Chloro-4-methyl-6-phenylpyridazine suggest that a wide range of nucleophiles, including amines and hydrazines, can be successfully employed.[5] For instance, the reaction with hydrazine hydrate is reported to proceed smoothly at reflux to yield the corresponding hydrazino-pyridazine derivative.[5]

dot

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu-H nucleophile Nu-H product 3-Substituted-4,6-dimethylpyridazine intermediate->product - Cl- hcl HCl product->hcl + H+

Caption: Generalized mechanism for the SNAr reaction of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[7][8] This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organic halide.[9]

The Catalytic Cycle: A Symphony of Steps

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridazine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]

dot

Suzuki_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Cl(L2) pd0->pd_complex Ar-Cl oxidative_addition Oxidative Addition pd_r_complex Ar-Pd(II)-R(L2) pd_complex->pd_r_complex R-B(OH)2 transmetalation Transmetalation boronic_acid R-B(OH)2 + Base pd_r_complex->pd0 product Ar-R pd_r_complex->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: For chloro-heterocycles, the oxidative addition step can be challenging, often requiring carefully selected, electron-rich, and bulky phosphine ligands to facilitate the reaction.[10] While specific data for this compound is scarce, studies on the analogous 3-Chloro-6-methoxypyridazine provide valuable insights.[10][11]

Arylboronic AcidCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10080-90
4-Methylphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene11085-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10088-98
3-Furylboronic acidPdCl₂(dppf)K₂CO₃DME/H₂O9075-85
Yields are based on studies with structurally similar chloropyridazines and should be considered as a guide.[11][12] Empirical optimization is recommended.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical and materials science.[13][14] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines.

Mechanism and Key Considerations: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[14] The base also plays a critical role, not only in deprotonating the amine but also in facilitating the reductive elimination step. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used.

AmineCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10090-98
AnilinePd(OAc)₂ / DavePhosK₃PO₄Dioxane11085-95
n-Butylamine[Pd(allyl)Cl]₂ / t-BuXPhosLiHMDSTHF8080-90
CyclohexylaminePdCl₂(dppf)Cs₂CO₃Toluene10088-96
Yields are based on studies with structurally similar chloro-heterocycles and should be considered as a guide.[2][17] Empirical optimization is recommended.

Structural Confirmation: A Multi-Technique Approach

The unambiguous confirmation of the structure of the reaction product is a critical step that requires a combination of analytical techniques. Each technique provides a unique piece of the structural puzzle.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Nuclear magnetic resonanceDetailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.Provides definitive structural information.Requires a relatively pure sample and can be time-consuming to analyze complex spectra.
Mass Spectrometry Measurement of mass-to-charge ratioMolecular weight of the compound and fragmentation patterns that can aid in structural elucidation.High sensitivity, provides molecular weight confirmation.Isomeric compounds may not be distinguishable by mass alone.
HPLC Chromatographic separation based on polarityPurity of the compound and separation of isomers.High resolution, widely available, suitable for non-volatile compounds.Does not provide direct structural information.
Elemental Analysis Combustion analysisElemental composition (C, H, N) of the compound.Confirms the empirical formula.Requires a very pure sample; does not provide structural information.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., BINAP, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add a solution of this compound (1.0 eq.) and the amine (1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Experimental_Workflow

Sources

A Comparative Guide to the Purity Assessment of Synthesized 3-Chloro-4,6-dimethylpyridazine by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of newly synthesized chemical entities is a cornerstone of scientific rigor and regulatory compliance. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and reproducibility in downstream applications. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 3-Chloro-4,6-dimethylpyridazine, a substituted pyridazine derivative of interest in medicinal chemistry. We will explore the causality behind experimental choices, present supporting data, and contrast qNMR with established chromatographic techniques.

The Imperative of Purity in Drug Discovery

The pyridazine scaffold is a significant pharmacophore found in a number of herbicides and several drugs.[1] Modifications to this heterocyclic system, such as in this compound, are a common strategy in the quest for novel therapeutic agents. However, the synthesis of such molecules can often yield a mixture of the desired product, unreacted starting materials, and various byproducts.[2][3] Undetected impurities can lead to erroneous structure-activity relationship (SAR) data, compromise toxicological assessments, and create significant hurdles in later stages of drug development. Therefore, a robust and accurate analytical method for purity determination is not just a quality control measure; it is a fundamental component of the discovery process itself.

Quantitative NMR: A Primary Ratio Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for determining the purity of organic compounds.[4][5] Unlike chromatographic methods that often rely on response factors, the fundamental principle of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that resonance.[5][6] This makes ¹H qNMR, in particular, a primary ratio method, capable of providing accurate and precise purity values without the need for a reference standard of the analyte itself.[7][8]

The advantages of qNMR for purity assessment are numerous:

  • Non-destructive: The sample can be recovered and used for further experiments.[9]

  • Speed and Simplicity: qNMR can be faster than developing and validating a new chromatographic method.[10][11]

  • Structural Confirmation: The same experiment provides both quantitative data and structural confirmation of the analyte and any observable impurities.[10]

  • Universal Detection: Most organic molecules contain protons, making ¹H qNMR broadly applicable.[12]

Experimental Protocol: Purity Determination of this compound by qNMR

This section details a validated, step-by-step protocol for the purity assessment of a synthesized batch of this compound using an internal standard.

Method Planning: The Causality of Choice

The success of a qNMR experiment hinges on careful planning.[6] The choice of solvent and internal standard are critical.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte (this compound) and the internal standard.[13][14] Incomplete dissolution leads to signal broadening and inaccurate integration.[13] For this analysis, deuterated chloroform (CDCl₃) is a suitable choice due to the expected non-polar nature of the analyte.

  • Internal Standard Selection: An ideal internal standard should:

    • Be of high, certified purity (≥99%).[13]

    • Be chemically stable and non-reactive with the analyte.[13][15]

    • Exhibit simple, sharp signals (preferably singlets) in a region of the ¹H NMR spectrum that does not overlap with any analyte signals.[13][16]

    • Have a known molecular weight and proton count for the signal to be integrated.

For the analysis of this compound, Maleic Anhydride is a suitable internal standard. It is highly pure, soluble in CDCl₃, and its two equivalent olefinic protons appear as a sharp singlet at approximately 7.1 ppm, a region typically free of signals from pyridazine derivatives.

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve both in CDCl₃ in a vial weigh_analyte->dissolve weigh_standard Accurately weigh Maleic Anhydride (IS) weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer setup Optimize spectrometer (shim, lock, etc.) transfer->setup acquire Acquire ¹H NMR spectrum with quantitative parameters setup->acquire process Process FID (FT, phase, baseline correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Step-by-Step Methodology
  • Sample Preparation:

    • Using a calibrated analytical balance with a readability of at least 0.01 mg, accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.[14][17] Record the exact mass.

    • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Anhydride, certified purity) into the same vial.[17] Record the exact mass. A 1:1 intensity ratio between the analyte and standard peaks is ideal for integration accuracy.[6]

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Ensure complete dissolution by gentle swirling or vortexing.[14] Visually inspect for any undissolved particulates.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[18]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz is recommended for better signal dispersion).[19]

    • Ensure proper locking and shimming to obtain sharp, symmetrical peaks.

    • Crucial Quantitative Parameters:

      • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) to ensure full relaxation of all protons between scans. A typical starting point is 30 seconds.[19]

      • Pulse Angle: Use a 90° pulse angle for maximum signal intensity.[6]

      • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.[19]

  • Data Processing and Calculation:

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., a small line broadening of 0.3 Hz).

    • Perform a Fourier Transform.

    • Carefully phase the spectrum and perform a baseline correction to ensure accurate integration. Manual processing is often recommended for precision.[6]

    • Integrate the well-resolved singlet from the internal standard (Maleic Anhydride, ~7.1 ppm, 2H) and a well-resolved, non-overlapping signal from the analyte (e.g., one of the methyl singlets of this compound).

    • Calculate the purity of the analyte using the following equation[6]:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • "analyte" refers to this compound

      • "std" refers to the internal standard (Maleic Anhydride)

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other commonly used analytical techniques for purity assessment, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[20][21]

Comparison of Purity Analysis Methods

Purity_Methods_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_node Principle: Signal intensity proportional to number of nuclei. Pros: - Primary ratio method - No analyte-specific standard needed - Non-destructive - Provides structural information Cons: - Lower sensitivity - Signal overlap can be an issue - Requires soluble sample hplc_node Principle: Separation based on polarity. Pros: - High sensitivity - Excellent separation of complex mixtures - Widely available Cons: - Requires analyte-specific reference standard - Response factors can vary - Destructive gc_node Principle: Separation based on volatility. Pros: - Very high sensitivity for volatile compounds - Excellent for residual solvent analysis Cons: - Requires volatile and thermally stable analyte - Derivatization may be needed - Destructive

Caption: Key Features of Purity Analysis Methods.

Data Presentation: A Comparative Overview
FeatureqNMRHPLCGC
Principle Signal intensity is directly proportional to the number of nuclei.[6]Differential partitioning between a mobile and stationary phase based on polarity.[20]Differential partitioning between a mobile gas phase and a stationary phase based on volatility.[20]
Quantification Absolute (primary ratio method).[7]Relative (requires analyte-specific reference standard).[5]Relative (requires analyte-specific reference standard).
Sensitivity Lower (typically mg range).[20]High (µg to ng range).[20]Very high for volatile compounds (ng to pg range).[20]
Sample Requirements Soluble, non-volatile.Soluble in mobile phase.Volatile and thermally stable.
Structural Info Yes, provides full structure of analyte and impurities.[10]No (unless coupled with MS).No (unless coupled with MS).
Method Development Generally faster.[22]Can be time-consuming.Can be time-consuming.
Best For Purity of reference standards, structural confirmation, absolute quantification.[16]Purity of complex mixtures, trace impurity analysis.[19]Volatile impurities, residual solvent analysis.[22]

Conclusion: An Integrated Approach to Purity Assessment

For the purity assessment of synthesized this compound, qNMR offers a rapid, accurate, and non-destructive method that provides both quantitative purity and structural verification in a single experiment. Its status as a primary ratio method eliminates the need to synthesize a highly pure reference standard of the target compound, which is a significant advantage in early-stage drug discovery.[9]

However, no single analytical technique is a panacea. While qNMR excels in absolute quantification, its sensitivity is lower than that of chromatographic methods.[20] Therefore, a comprehensive purity assessment strategy should be orthogonal. qNMR can be used as the primary method to assign the purity of a synthesized batch, which can then serve as a well-characterized in-house reference standard for developing a more sensitive HPLC method for routine analysis and the detection of trace impurities. This integrated approach, leveraging the strengths of each technique, provides the highest level of confidence in the quality of synthesized compounds, ensuring the integrity and reliability of data throughout the drug development pipeline.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. URL: https://emerypharma.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. URL: https://resolvemass.ca/blog/qnmr-internal-standards/
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.6b00727
  • Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/23233454/
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. URL: https://www.youtube.
  • Quantitative NMR Spectroscopy. Acanthus Research. URL: https://acanthusresearch.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. URL: https://www.rssl.com/news-and-insights/blogs-and-articles/the-use-of-quantitative-proton-nuclear-magnetic-resonance-1h-qnmr-in-the-purity-determination-of-established-and-novel-ingredients
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. URL: https://eureka.patsnap.com/article/52210166-quantitative-nmr-methods-in-pharmaceuticals-purity-assurance
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. URL: https://www.americanpharmaceuticalreview.
  • Quantitative NMR Spectroscopy. Bruker. URL: https://www.bruker.com/en/applications/small-molecule-nmr/pharma-and-biotech/qnmr.html
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. URL: https://resolvemass.
  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Validation-of-Pharmaceutical-Potency-Determinations-Maniara-Rajamoorthi/1d50c6d66e54c7980b65f70a92f0263f35a4d6f4
  • The application of absolute quantitative 1H NMR spectroscopy in drug discovery and development. Semantic Scholar. URL: https://www.semanticscholar.org/paper/The-application-of-absolute-quantitative-1H-NMR-in-Bharti-Roy/e0b47e2b7b5e43a18a56c4d7e9b08f8c6b7e5a2f
  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. URL: https://www.researchgate.net/publication/282650059_Quantitative_NMR_Spectroscopy_in_Pharmaceutical_RD
  • [The Applications of qNMR in Drug Quality Control]. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28579624/
  • Let's try doing quantitative NMR. JEOL Ltd. URL: https://www.jeol.co.
  • A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives. Benchchem. URL: https://www.benchchem.
  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/suppl/10.1021/jm500734a/suppl_file/jm500734a_si_001.pdf
  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Scielo. URL: https://www.scielo.br/j/qn/a/q7y8v3c6M8s9Y4F4F8t7y4g/?lang=en
  • A Comparative Guide to Purity Assessment of 1-(4-Bromobutyl)-4-methylbenzene: HPLC vs. GC-MS and qNMR. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-purity-assessment-of-1-4-bromobutyl-4-methylbenzene-hplc-vs-gc-ms-and-qnmr/
  • Stimuli Article (qNMR). US Pharmacopeia (USP). URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/qnmr-stim-article.pdf
  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. URL: https://resources.mestrelab.
  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. URL: https://manufacturingchemist.com/news/article_page/qNMR_top_tips_for_optimised_sample_prep/151745
  • Purity comparison by NMR and HPLC. ResearchGate. URL: https://www.researchgate.net/figure/Purity-comparison-by-NMR-and-HPLC_tbl1_260333272
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm500734a
  • Pyrazine-impurities. Pharmaffiliates. URL: https://www.
  • Characterization of 3-Chloro-4-methyl-6-phenylpyridazine Derivatives: Application Notes and Protocols. Benchchem. URL: https://www.benchchem.
  • High-Performance Quantitative H-1 NMR. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/388/916/poster-qnmr-maleic-acid-w-100222-ms.pdf
  • An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications. Benchchem. URL: https://www.benchchem.
  • GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes. URL: https://enfsi.eu/wp-content/uploads/2019/11/DWG-NMR-001-qNMR-Guideline-final.pdf
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1883&context=honors
  • Mastering Organic Synthesis with Pyridazine: A Supplier's Insight. LinkedIn. URL: https://www.linkedin.com/pulse/mastering-organic-synthesis-pyridazine-suppliers-insight-benchchem-pvt-ltd-z3dnc
  • Pyridazine. Wikipedia. URL: https://en.wikipedia.org/wiki/Pyridazine
  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. URL: https://www.youtube.
  • 3-Chloro-4-methylpyridazine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/sxt/2949
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v89p0091
  • 3-Chloro-6-methylpyridazine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/227254

Sources

A Researcher's Guide to Evaluating the Cross-Reactivity of 3-Chloro-4,6-dimethylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has earned its status as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties—including a significant dipole moment, robust hydrogen-bonding capability, and the ability to enhance aqueous solubility—make it a versatile scaffold for designing novel therapeutics.[1][2] These attributes have led to the successful development of pyridazine-containing molecules across numerous therapeutic areas, from oncology to cardiovascular disease.[3][4]

Within this class, derivatives of the 3-chloro-4,6-dimethylpyridazine core represent a particularly interesting starting point for library synthesis. The chloro-substituent serves as a key synthetic handle for Suzuki-Miyaura cross-coupling reactions, allowing for the systematic exploration of chemical space to optimize target affinity and selectivity.[5] The dimethyl groups can influence steric interactions within a binding pocket and modify the compound's pharmacokinetic properties.

However, like many scaffolds designed to interact with highly conserved protein families, pyridazine derivatives are not immune to the challenge of cross-reactivity. This is especially true in the realm of protein kinase inhibition, a major target class for these compounds.[6][7] This guide provides a framework for researchers and drug development professionals to objectively evaluate and compare the selectivity profiles of this compound derivatives, grounded in established experimental methodologies and field-proven insights.

The Core Challenge: Kinase Selectivity and Off-Target Effects

The human genome contains over 500 protein kinases, all of which share a structurally conserved ATP-binding pocket.[8] Most kinase inhibitors are designed to be ATP-competitive, creating an inherent risk of binding to multiple kinases.[9] This lack of specificity, or "off-target" activity, can lead to misleading experimental results in a research setting and significant toxicity in a clinical context.[10] A compound that appears potent against its intended target may produce a cellular phenotype or therapeutic effect due to its inhibition of one or more unintended kinases. Therefore, rigorous, quantitative assessment of cross-reactivity is not merely a supplementary exercise but a foundational requirement for validating a chemical probe or advancing a drug candidate.

A Systematic Workflow for Assessing Cross-Reactivity

A robust evaluation of inhibitor selectivity follows a tiered, data-driven approach. The goal is to move from a broad survey of the kinome to a deep, quantitative understanding of a compound's interaction with both its primary target and any identified off-targets.

G cluster_0 Tier 1: Primary Screening & Broad Profiling cluster_1 Tier 2: Hit Validation & Quantitative Profiling cluster_2 Tier 3: Cellular & Functional Validation A Compound of Interest (e.g., Pyridazine Derivative) B Primary Target Assay (Determine On-Target IC50) A->B Potency C Broad Kinome Screen (e.g., >400 kinases @ 1µM single concentration) A->C Selectivity Survey D Identify Off-Target 'Hits' (e.g., >70% Inhibition) C->D E Dose-Response Assays (IC50) for Primary Target & Off-Targets D->E Quantify Potency F Calculate Selectivity Score (e.g., S-Score, Gini Coefficient) E->F G Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) E->G F->G Guide Cellular Studies H Phenotypic Assays (Compare to target knockout/knockdown) G->H I Downstream Signaling Analysis (e.g., Western Blot for Phospho-substrates) G->I

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Comparative Analysis: Selectivity of Pyridazine-Based Scaffolds

While comprehensive cross-reactivity data for the specific this compound scaffold is not consolidated in the public domain, we can draw authoritative insights from structurally related pyridazine compounds that have been subjected to extensive profiling. The following data for an imidazo[1,2-b]pyridazine -based Haspin kinase inhibitor serves as a representative example of the data researchers should seek or generate.[11]

Haspin is a protein kinase essential for proper cell division, making it an attractive oncology target.[11] The imidazo[1,2-b]pyridazine core is structurally analogous to the pyridazine ring and provides a relevant case study.

Target KinaseIC50 (nM)Kinase FamilyComments
HsHaspin (Primary Target) 6 Atypical Ser/Thr KinaseHigh on-target potency.
DYRK245CMGC7.5-fold less potent than Haspin. A potential primary off-target.
CLK1160CMGC>26-fold selectivity vs. Haspin.
PIM1>1000CAMKHigh selectivity.
GSK3β>1000CMGCHigh selectivity.
CDK2/cyclin A>1000CMGCHigh selectivity.

This table is a synthesized representation based on data for potent imidazopyridazine derivatives described in the literature.[11]

Expert Interpretation: The data reveals that while the compound is highly potent against its intended target, Haspin, it exhibits notable activity against DYRK2. This is a critical finding. A researcher using this compound as a "selective" Haspin probe must consider the possibility that observed cellular effects could be mediated, in part, by DYRK2 inhibition. This underscores the necessity of performing dose-response experiments and comparing the phenotypic effects to those of a structurally distinct Haspin inhibitor with a different off-target profile.

Deep Dive: Experimental Protocol for In Vitro Kinase Profiling

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This detailed protocol for a generic luminescence-based kinase assay (e.g., ADP-Glo™) includes the necessary controls and explains the causality behind key steps.

Objective: To determine the IC50 value of a this compound derivative against a target kinase.

Materials:

  • Kinase: Purified, active recombinant enzyme.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Test Compound: this compound derivative, dissolved in 100% DMSO.

  • Assay Buffer: Typically contains HEPES, MgCl₂, Brij-35, and DTT.

  • ATP: Adenosine triphosphate.

  • ADP-Glo™ Reagent & Kinase Detection Reagent.

  • Positive Control Inhibitor: A known inhibitor of the kinase (e.g., Staurosporine).

  • White, opaque 384-well assay plates.

Protocol Steps:

  • Compound Serial Dilution:

    • Create a 10-point, 3-fold serial dilution of the test compound in DMSO. This concentration range should bracket the expected IC50.

    • Causality: A wide concentration range is essential for accurately defining the top and bottom plateaus of the dose-response curve, ensuring a reliable IC50 calculation.

  • Assay Plate Preparation:

    • Add 1 µL of each compound concentration to the appropriate wells of a 384-well plate.

    • Include "Max Activity" control wells (1 µL DMSO only) and "No Enzyme" control wells (1 µL DMSO).

    • Causality: DMSO-only wells define the 100% activity window, while no-enzyme wells define the 0% activity baseline.

  • Kinase Reaction:

    • Prepare a Kinase/Substrate mix in assay buffer.

    • Add 10 µL of this mix to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated, which is critical for measuring the potency of slow-binding inhibitors.

  • Initiate Reaction:

    • Prepare an ATP solution in assay buffer. The final concentration should be at or near the Kₘ for the specific kinase.[9][12]

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at 30°C.

    • Causality: Using ATP at its Kₘ concentration provides a standardized condition for comparing the potency of different ATP-competitive inhibitors.[9] For a competitive inhibitor, the IC50 value under these conditions is approximately twice the inhibitor's dissociation constant (Ki).

  • Detect Kinase Activity:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme)).

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Functional Consequences of Cross-Reactivity

A non-selective inhibitor can perturb multiple signaling pathways simultaneously, complicating data interpretation.

G cluster_pathway1 Intended Pathway cluster_pathway2 Unintended Pathway Inhibitor Pyridazine Derivative (Non-Selective) Target Primary Target (e.g., Kinase A) Inhibitor->Target Inhibition (On-Target) OffTarget Off-Target (e.g., Kinase X) Inhibitor->OffTarget Inhibition (Off-Target) P1_Down Desired Cellular Effect (e.g., Apoptosis) Target->P1_Down P2_Down Undesired Side Effect (e.g., Toxicity) OffTarget->P2_Down P1_Up Upstream Signal 1 P1_Up->Target P2_Up Upstream Signal 2 P2_Up->OffTarget

Sources

A Senior Application Scientist's Guide to Palladium-Catalyzed Coupling of 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. The pyridazine core, in particular, is a significant pharmacophore present in numerous biologically active compounds.[1] Among the various pyridazine building blocks, 3-Chloro-4,6-dimethylpyridazine offers a versatile platform for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. However, the inherent electron-deficient nature of the pyridazine ring and the relatively inert C-Cl bond present unique challenges that necessitate a careful selection of the catalytic system.

This guide provides an in-depth comparison of the efficacy of different palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. Drawing from established principles and experimental data on analogous systems, this document aims to equip you with the knowledge to make informed decisions in your synthetic endeavors.

The Challenge: Coupling with an Electron-Deficient Heterocycle

The nitrogen atoms in the pyridazine ring withdraw electron density, making the C-Cl bond stronger and less susceptible to oxidative addition by a palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.[2] Furthermore, the lone pairs on the pyridazine nitrogens can coordinate to the palladium center, potentially leading to catalyst inhibition. The presence of two methyl groups on the pyridazine ring also introduces steric considerations that can influence catalyst and ligand choice.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 3-aryl-4,6-dimethylpyridazines. The choice of palladium catalyst and ligand is critical to overcome the challenges posed by the chloropyridazine substrate.

Catalyst System Comparison

While specific experimental data for this compound is limited in the literature, we can draw valuable insights from studies on structurally similar chloropyridazines.[1]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄NoneNa₂CO₃DME/H₂O8048Low (e.g., 28)[1]
PdCl₂(dppf)dppfK₂CO₃DME802High[1]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[1]

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This classical catalyst often requires longer reaction times and may result in lower yields with challenging substrates like chloropyridazines.[1] The relatively low electron-donating ability of triphenylphosphine is less effective at promoting the oxidative addition of the C-Cl bond.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The use of the dppf ligand, a bidentate phosphine, often leads to significantly improved yields and shorter reaction times.[1] The chelating nature of dppf can stabilize the palladium center and promote the catalytic cycle.

  • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos) : Modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in conjunction with a palladium precursor like Pd(OAc)₂ are often the most effective for coupling unactivated aryl chlorides. These ligands facilitate the formation of a highly active, monoligated Pd(0) species, which readily undergoes oxidative addition.[3]

Mechanistic Rationale for Ligand Choice

The efficacy of bulky, electron-rich phosphine ligands in the Suzuki-Miyaura coupling of chloropyridazines can be attributed to their ability to address the key challenges of the substrate.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electron-rich nature of ligands like SPhos increases the electron density on the palladium center, making it more nucleophilic and facilitating the oxidative addition to the electron-deficient C-Cl bond of the pyridazine. The steric bulk of these ligands promotes the reductive elimination step, leading to faster product formation and catalyst turnover.

Recommended Experimental Protocol (Suzuki-Miyaura)

This protocol is based on established methods for similar chloropyridazine substrates and serves as a robust starting point.

  • Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₃PO₄ (2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M).

  • Reaction : Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[4] For a substrate like this compound, this reaction enables the introduction of a wide range of primary and secondary amines at the 3-position.

Catalyst System Comparison

For the amination of unactivated aryl chlorides, traditional palladium catalysts like Pd(PPh₃)₄ are generally ineffective. Modern Buchwald-type catalyst systems are essential for achieving good to excellent yields.[5]

Catalyst SystemLigandBaseSolventTemp (°C)Typical YieldReference(s)
Pd₂(dba)₃XPhosNaOt-BuToluene100Good to High[1][6]
Pd(OAc)₂RuPhosLiHMDSTHF65Good to High[6]

Analysis of Catalyst Performance:

  • Pd₂(dba)₃ with XPhos : This combination is a highly effective and widely used system for the Buchwald-Hartwig amination of aryl chlorides. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky and electron-rich ligand that promotes both the oxidative addition and reductive elimination steps.[6]

  • Pd(OAc)₂ with RuPhos : RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is another highly effective Buchwald ligand. The use of a strong, non-nucleophilic base like LiHMDS (Lithium bis(trimethylsilyl)amide) can be advantageous, particularly with substrates that are sensitive to stronger nucleophilic bases.[6]

Mechanistic Considerations in Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

The choice of a strong, non-nucleophilic base is crucial to deprotonate the coordinated amine without competing in side reactions. The steric bulk of the phosphine ligand is believed to facilitate the final reductive elimination step, which forms the desired C-N bond.[7]

Recommended Experimental Protocol (Buchwald-Hartwig)
  • Reaction Setup : In a glovebox, combine the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) in an oven-dried Schlenk tube.

  • Reagent Addition : Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).

  • Reaction : Seal the tube and heat the mixture with stirring (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification : Follow the general work-up and purification procedure described for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to 3-alkynyl-4,6-dimethylpyridazines.[8] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[7]

Catalyst System Comparison

For the Sonogashira coupling of chloropyridazines, a robust catalyst system is required to achieve efficient coupling.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Typical YieldReference(s)
PdCl₂(PPh₃)₂CuIEt₃NDMF80-100Moderate to Good[1][9]
Pd(PPh₃)₄CuIi-Pr₂NHToluene70Good[10]

Analysis of Catalyst Performance:

  • PdCl₂(PPh₃)₂/CuI : This is a classic and widely used catalyst system for Sonogashira couplings. The combination of a palladium(II) precursor, triphenylphosphine as the ligand, and copper(I) iodide as a co-catalyst is effective for a broad range of substrates.[1]

  • Pd(PPh₃)₄/CuI : The use of a Pd(0) source can also be effective. The choice of amine base can influence the reaction outcome, with more hindered amines like diisopropylamine sometimes providing better results.[10]

The Dual Catalytic Cycles of Sonogashira Coupling

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

The palladium cycle is similar to other cross-coupling reactions. The role of the copper is to activate the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[11]

Recommended Experimental Protocol (Sonogashira)
  • Reaction Setup : To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or THF) under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv).[1]

  • Reaction : Stir the mixture at the appropriate temperature (room temperature to 100 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification : Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine. Dry, concentrate, and purify by flash column chromatography.

Heck Coupling: A Note on a Challenging Transformation

The Heck reaction, which couples an aryl halide with an alkene, is generally more challenging for electron-deficient chloroheterocycles like this compound.[12] The reaction often requires higher temperatures and more specialized catalyst systems. While less common for this specific substrate class, exploration of Heck coupling could involve screening of catalyst systems similar to those used in Suzuki-Miyaura coupling, with a focus on highly active palladium catalysts and phosphine ligands.

Conclusion

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious choice of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald-type ligands) generally offer superior performance over traditional catalysts like Pd(PPh₃)₄, especially given the challenging nature of the C-Cl bond on the electron-deficient pyridazine ring. For Sonogashira couplings, the classic Pd/Cu co-catalyst systems remain a reliable choice.

As a Senior Application Scientist, my recommendation is to start with a robust Buchwald-type catalyst system for C-C and C-N bond formation, as these have demonstrated broad applicability and high efficacy for challenging chloroheterocyclic substrates. Careful optimization of the reaction conditions, including the choice of base and solvent, will be crucial for achieving optimal results.

References

  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem. [URL: https://www.benchchem.com/application-notes/a-head-to-head-comparison-of-palladium-catalysts-for-pyridazine-coupling-reactions]
  • Buchwald–Hartwig amination. In Wikipedia; 2023. [URL: https://en.wikipedia.
  • Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1; 2016. [URL: https://oxford.universitypressscholarship.com/view/10.1093/acprof:oso/9780198758229.001.0001/acprof-9780198758229-chapter-4]
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278477/]
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [URL: https://www.researchgate.net/publication/344547495_Key_sequential_Buchwald-Hartwig_amination_reactions_in_the_synthesis_of_imidazopyridazines_139]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.
  • Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Named_Reactions/Sonogashira_Coupling]
  • Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/8453]
  • Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/09%3A_REACTIONS_AND_REAGENTS/9.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. BenchChem. [URL: https://www.benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. [URL: https://www.researchgate.
  • Sonogashira coupling. In Wikipedia; 2023. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3757595/]
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. 2020. [URL: https://www.mdpi.com/2073-4344/10/1/100]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. 2012. [URL: https://www.mdpi.com/1420-3049/17/10/11791]
  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597499/]
  • Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters. 2010. [URL: https://pubmed.ncbi.nlm.nih.gov/19945842/]
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_258200673]
  • Sonogashira cross-coupling reaction. YouTube. [URL: https://www.youtube.
  • Heck reaction. In Wikipedia; 2023. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/257885060_Microwave-Promoted_Palladium_Catalysed_Suzuki_Cross-Coupling_Reactions_of_Benzyl_Halides_with_Arylboronic_Acid]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2014. [URL: https://www.beilstein-journals.org/bjoc/articles/10/1/1]
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. [URL: https://www.researchgate.net/publication/253298282_PalladiumII-catalyzed_Heck_reaction_of_aryl_halides_and_arylboronic_acids_with_olefins_under_mild_conditions]
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. ResearchGate. [URL: https://www.researchgate.
  • Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. ResearchGate. [URL: https://www.researchgate.net/publication/342797619_Facile_synthesis_of_heavily-substituted_alkynylpyridines_via_Sonogashira_approach]
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5001804/]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. 2017. [URL: https://www.scirp.
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [URL: https://www.fishersci.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659107/]
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. 2024. [URL: https://www.mdpi.com/1420-3049/29/1/1]
  • (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. [URL: https://www.researchgate.net/publication/253298282_PalladiumII-catalyzed_Heck_reaction_of_aryl_halides_and_arylboronic_acids_with_olefins_under_mild_conditions]
  • Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. ACS Catalysis. 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6813813/]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Nature Communications. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9108105/]
  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/250041280_Synthesis_of_4-Aryl_and_Unsymmetrical_46-Diarylpyrimidines_by_the_Suzuki-Miyaura_Cross-Coupling_Reaction]

Sources

In Vitro Efficacy of 3-Chloro-4,6-dimethylpyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of drug discovery is in a perpetual state of evolution, with a constant demand for novel chemical scaffolds that can be tailored to address a multitude of therapeutic targets. Among the heterocyclic compounds, pyridazine and its derivatives have emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive in vitro comparison of derivatives based on the 3-chloro-4,6-dimethylpyridazine core, offering insights into their potential as therapeutic agents. The experimental data presented herein, while drawing from closely related pyridazine analogs due to the nascent stage of research on this specific scaffold, serves to illuminate the path for future drug development endeavors.

The strategic inclusion of a chlorine atom and two methyl groups on the pyridazine ring offers a unique combination of electronic and steric properties. The chlorine atom at the 3-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR). The methyl groups at positions 4 and 6 can influence the molecule's lipophilicity and steric interactions with biological targets, potentially enhancing binding affinity and selectivity.

Comparative Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A primary focus in the evaluation of novel chemical entities is their potential to combat cancer. The in vitro cytotoxicity of pyridazine derivatives is a key indicator of their anticancer efficacy. The following data, derived from studies on structurally similar pyridazine compounds, provides a comparative baseline for the potential of this compound derivatives.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Pyridazine Derivatives Against Various Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrido[2,3-d]pyrimidine Derivative 4MCF-7 (Breast)0.57Staurosporine6.76
Pyrido[2,3-d]pyrimidine Derivative 11MCF-7 (Breast)1.31Staurosporine6.76
Pyrido[2,3-d]pyrimidine Derivative 4HepG2 (Liver)1.13--
Pyrido[2,3-d]pyrimidine Derivative 11HepG2 (Liver)0.99--
Fused pyridopyrimidine (7b, 4-Cl substitution)MCF-7 (Breast)6.22 ± 0.34Taxol8.48 ± 0.46
Fused pyridopyrimidine (7b, 4-Cl substitution)HepG2 (Liver)19.58 ± 1.06Taxol14.60 ± 0.79
Imamine-1,3,5-triazine Derivative 4fMDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine Derivative 4kMDA-MB-231 (Breast)8.18Imatinib35.50

Note: The data presented is for structurally related pyridazine derivatives and is intended to be illustrative of the potential of the this compound scaffold.[1]

A significant mechanism through which many pyridazine derivatives exert their anticancer effects is the inhibition of key kinases involved in tumor angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Inhibition of the VEGFR-2 signaling pathway disrupts the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridazine This compound Derivatives Pyridazine->VEGFR2 Inhibition

Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.[1]

MTT_Assay_Workflow A Seed Cells (24h incubation) B Treat with Compounds (48-72h incubation) A->B C Add MTT Solution (4h incubation) B->C D Add DMSO C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Workflow for the MTT cell viability assay.

Comparative Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a range of bacteria and fungi.

Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL) of Pyridazine Derivatives

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Hydrazone derivative of Pyridine12.52550100>100
Azetidin-2-one derivative of Pyridine2550100>100>100
Imidazo[2,1-b]-1,3,4-thiadiazole Derivative 4(a)12.56.252512.5>100
Imidazo[2,1-b]-1,3,4-thiadiazole Derivative 4(h)6.2512.5505025
Reference Drugs
Ampicillin0.5-20.25-12-8>128NA
Amphotericin BNANANANA0.25-1

Note: The data presented is for structurally related pyridazine and pyridine derivatives and is intended to be illustrative.[3][4][5]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Pyridazine derivatives have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Comparative In Vitro Anti-inflammatory Activity (IC50 in µM) of Pyridazinone Derivatives

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
[6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamide 7c>10015.2>6.58
[6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamide 7d>10012.8>7.81
[6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamide 7k>10018.5>5.41
Reference Drugs
Aspirin1502500.6
Indomethacin0.812.90.06

Note: The data presented is for structurally related pyridazinone derivatives.[6][7]

Conclusion

The in vitro data for structurally related pyridazine compounds strongly suggest that the this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutic agents. The comparative analysis indicates the potential for potent anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols offer a robust framework for the systematic evaluation of new derivatives. Future research should focus on the synthesis and in vitro testing of a focused library of this compound derivatives to establish definitive structure-activity relationships and identify lead candidates for further preclinical development. The exploration of their mechanisms of action, particularly their effects on key signaling pathways such as VEGFR-2, will be crucial in unlocking their full therapeutic potential.

References

  • Synthesis, analgesic, and anti-inflammatory activities of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides - PubMed.
  • (PDF) Synthesis, Analgesic, and Anti-Inflammatory Activities of [6-(3,5-Dimethyl-4-Chloropyrazole-1-yl)-3(2H)-Pyridazinon-2-yl]Acetamides - ResearchGate.
  • Synthesis and antimicrobial activity of novel 3-chloro-4-(substituted aryl)-1,3diphenyl- 1h-pyrazole-4-yl-1-(6-methylpyridin-2-y - SciSpace.
  • Synthesis, and antimicrobial evaluation of new pyridine imidazo [2,1b]-1,3,4-thiadiazole derivatives.
  • Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines - PMC - NIH.

Sources

The Versatility of the 4,6-Dimethylpyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer and Antitubercular Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, the 4,6-dimethylpyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4,6-dimethylpyridine derivatives, exploring their development as both potent anticancer and promising antitubercular agents. By presenting key experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of this versatile scaffold.

Section 1: Anticancer Activity of 4,6-Dimethylpyridine Derivatives as PIM-1 Kinase Inhibitors

The PIM-1 kinase, a serine/threonine kinase, is a critical regulator of cell survival, proliferation, and apoptosis. Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention.[2][3][4] Recent studies have highlighted the potential of 4,6-dimethylpyridine derivatives as potent inhibitors of PIM-1 kinase, particularly in the context of breast cancer.[5][6]

Structure-Activity Relationship (SAR) Analysis

A systematic exploration of substitutions on the 4,6-dimethylpyridine core has revealed key structural features that govern anticancer activity and PIM-1 kinase inhibition. The following table summarizes the SAR of a series of 2-substituted-3-cyano-4,6-dimethylpyridine derivatives, with a focus on their cytotoxicity against the MCF-7 breast cancer cell line and their inhibitory activity against PIM-1 kinase.[5]

Compound IDR Group (at position 2)MCF-7 IC50 (µM)PIM-1 Kinase IC50 (nM)
1 -O-(CH2)-CONHNH2>100ND
6 -O-(CH2)-C(O)NH-(CH2)4CH36.619.4
11 -O-(CH2)-C(O)NH-CH2-COOCH30.7342.3
12 -O-(CH2)-C(O)NH-(4-chlorophenyl)0.5 14.3
13 -O-(CH2)-C(O)NH-(4-methoxyphenyl)1.219.8
ND: Not Determined

Key Insights from SAR:

  • Essentiality of the Hydrazide Moiety: The starting hydrazide 1 shows no significant cytotoxicity, indicating that further functionalization is crucial for activity.

  • Impact of Amide Substitution: Conversion of the hydrazide to various amides dramatically increases potency.

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amide nitrogen, particularly a 4-chlorophenyl group (12 ), lead to the most potent anticancer activity and PIM-1 inhibition. This suggests that the aromatic ring may engage in favorable interactions within the kinase's binding pocket.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom in 12 appears to enhance activity compared to the electron-donating methoxy group in 13 .

  • Alkyl Chains: While an n-pentyl chain (6 ) confers moderate activity, the ester-containing aliphatic chain in 11 results in potent cytotoxicity, though with slightly weaker PIM-1 inhibition compared to the aromatic derivatives.

PIM-1 Kinase Signaling Pathway in Apoptosis

The pro-survival role of PIM-1 kinase is partly mediated by its ability to phosphorylate and inactivate pro-apoptotic proteins, thereby inhibiting programmed cell death. The following diagram illustrates a simplified PIM-1 signaling pathway leading to the inhibition of apoptosis, a process that can be targeted by the 4,6-dimethylpyridine derivatives discussed.

PIM1_Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor STAT3 STAT3 Receptor->STAT3 activates PIM1 PIM-1 Kinase STAT3->PIM1 induces transcription BAD Bad PIM1->BAD phosphorylates (inactivates) Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Inhibitor 4,6-Dimethylpyridine Inhibitor (e.g., Cmpd 12) Inhibitor->PIM1 inhibits

Caption: PIM-1 kinase signaling pathway in apoptosis inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7] It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

Materials:

  • MCF-7 breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4,6-Dimethylpyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Section 2: Antitubercular Activity of 4,6-Dimethylpyridine Derivatives

Tuberculosis (TB) remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[8] The 4,6-dimethylpyridine scaffold has also shown promise in the development of novel antitubercular agents.

Structure-Activity Relationship (SAR) Analysis

Studies on a series of 4,6-dimethyl-2-(substituted)mercapto-3-cyanopyridines and their corresponding nicotinamide analogs have provided valuable insights into the structural requirements for antitubercular activity against Mycobacterium tuberculosis H37Rv.[8]

Compound IDR Group (at position 2)X (at position 3)Antitubercular Activity (MIC in µg/mL)
3a -S-CH3-CN>100
3d -S-(CH2)3CH3-CN25
4a -S-CH3-C(O)NH225
4d -S-(CH2)3CH3-C(O)NH212.5

Key Insights from SAR:

  • Importance of the Amide Group: The conversion of the cyano group (-CN) to a nicotinamide (-C(O)NH₂) at position 3 generally enhances antitubercular activity.

  • Effect of Alkyl Chain Length at Position 2: Increasing the length of the alkyl chain of the mercapto substituent at position 2 significantly improves activity. For both the cyano and nicotinamide series, the n-butyl derivative (3d and 4d ) is more potent than the methyl derivative (3a and 4a ).

  • Synergistic Effect: The most potent compound in this series, 4d , combines the favorable features of a longer alkyl chain at position 2 and an amide group at position 3.[8]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[9] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active mycobacterial cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 4,6-Dimethylpyridine derivatives (dissolved in DMSO)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate using 7H9 broth.

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well containing the compound dilutions. Include a drug-free control and a sterile control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, add 30 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

The 4,6-dimethylpyridine scaffold is a versatile and promising platform for the development of novel therapeutic agents. As demonstrated in this guide, strategic modifications to this core structure can lead to potent compounds with distinct biological activities, including anticancer and antitubercular effects. The SAR insights and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new 4,6-dimethylpyridine derivatives with improved efficacy and selectivity. Further exploration of this chemical space holds significant potential for addressing unmet medical needs in oncology and infectious diseases.

References

  • Brasó-Maristany, F., et al. (2016). PIM1 kinase regulates cell death, tumor growth and chemotherapy response in triple-negative breast cancer. Nature Medicine, 22(11), 1303–1313.
  • Horiuchi, D., et al. (2016). PIM1 kinase inhibition as a targeted therapy against triple-negative breast tumors with elevated MYC expression. Nature Medicine, 22(11), 1321–1329.
  • Cancer Discovery. (2017). PIM1 May Be a Therapeutic Target in Triple-Negative Breast Cancer. Cancer Discovery, 7(1), 17.
  • Zhang, L., et al. (2019). PIM-1 kinase: a potential biomarker of triple-negative breast cancer. Journal of Cancer, 10(18), 4349–4357.
  • Abdel-Gawad, N. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47053–47071.
  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7583.
  • Siddiqui, A. A., et al. (2018). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5348.
  • Peeples, T. L., et al. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Cancer Discovery, 11(12), 2954–2973.
  • Abdel-Gawad, N. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Creative Bioarray. (n.d.). MTT Analysis Protocol.
  • Patel, R., et al. (2011). Design, Synthesis, Biological Screening and Structure Activity Relationship Study of 4, 6-Dimethyl-2-(Substituted) Mercapto-3-(Substituted) Pyridines as Anti Tubercular Agents. American Journal of Chemistry, 1(1), 12-17.
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009.

Sources

A Researcher's Guide to NMR Spectral Analysis: Bridging Experiment and Theory for 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, particularly in the realms of medicinal chemistry and materials science, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this endeavor, offering unparalleled insight into the atomic framework of molecules. However, the interpretation of complex spectra can be a significant bottleneck, especially for densely substituted heterocyclic systems. This guide presents a robust, field-proven methodology that synergizes experimental NMR spectroscopy with high-level computational chemistry to confidently assign the chemical shifts of 3-Chloro-4,6-dimethylpyridazine, a representative pyridazine derivative.

This guide is structured to provide not just a protocol, but a causal framework, explaining the "why" behind each experimental and computational choice. We will first establish and validate a computational workflow using a closely related, commercially available analogue, 3,6-Dichloro-4-methylpyridazine, for which experimental data is accessible. Subsequently, this validated methodology will be applied to predict the ¹H and ¹³C NMR spectra of our target compound, this compound, demonstrating the predictive power of this integrated approach.

The Symbiotic Relationship of Experimental and Computational NMR

The core principle of this guide is the validation of a theoretical model against a known experimental dataset. Density Functional Theory (DFT) has emerged as a powerful tool for predicting NMR chemical shifts with remarkable accuracy.[1] The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed theoretical approach that effectively addresses the gauge-origin dependence of calculated magnetic properties, yielding reliable chemical shift predictions.[2] By meticulously comparing the calculated shifts of a known compound with its experimental spectrum, we can establish a level of confidence in the chosen computational parameters. This validated method can then be applied to novel or uncharacterized molecules, providing a powerful tool for structural verification and spectral assignment.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality experimental NMR data is the bedrock upon which any subsequent analysis is built. The following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra.

Materials and Instrumentation:

  • Analyte: 3,6-Dichloro-4-methylpyridazine (for validation)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. Ensure complete dissolution. The inclusion of TMS provides a crucial internal reference for chemical shifts (0 ppm for both ¹H and ¹³C).

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Employ a standard pulse program with proton decoupling (e.g., zgpg30).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Computational Protocol: Predicting NMR Chemical Shifts with DFT

The following protocol details the computational workflow for predicting the ¹H and ¹³C NMR chemical shifts using the GIAO-DFT method. This procedure is first applied to 3,6-Dichloro-4-methylpyridazine for validation and then to this compound for prediction.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Step-by-Step Procedure:

  • Structure Building: Construct the 3D structure of the molecule (either 3,6-Dichloro-4-methylpyridazine or this compound) using a molecular modeling program.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A widely used and reliable level of theory for this step is B3LYP with the 6-31G(d) basis set.[3]

    • The optimization is crucial as NMR chemical shifts are highly sensitive to molecular geometry.[4]

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to compute the NMR shielding tensors.

    • The GIAO method is specified for this calculation.[2]

    • A higher level of theory is often beneficial for NMR calculations. A recommended combination for nitrogen-containing heterocycles is the mPW1PW91 functional with the 6-311+G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost.[1]

    • Incorporate the effects of the solvent (chloroform) using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Reference Compound Calculation: Repeat steps 1-3 for the reference compound, Tetramethylsilane (TMS), using the exact same level of theory (functional, basis set, and solvent model).

  • Chemical Shift Determination:

    • The calculated output provides the absolute shielding tensors (σ).

    • The chemical shift (δ) is calculated relative to TMS using the following equation: δ_sample = σ_TMS - σ_sample

    • This referencing step is essential to compare the calculated values with experimental data.

Visualizing the Workflow: From Molecule to Spectrum

The following diagram illustrates the integrated workflow for comparing experimental and calculated NMR data.

workflow cluster_exp Experimental Workflow cluster_calc Computational Workflow cluster_analysis Analysis & Prediction exp_sample Sample Preparation (3,6-Dichloro-4-methylpyridazine in CDCl3) exp_nmr NMR Data Acquisition (¹H & ¹³C Spectra) exp_sample->exp_nmr exp_proc Data Processing (Referencing to TMS) exp_nmr->exp_proc exp_data Experimental Shifts (δ_exp) exp_proc->exp_data compare Compare δ_exp and δ_calc (Validation of Method) exp_data->compare calc_mol Molecule Building (3D Structure) calc_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) calc_mol->calc_opt calc_nmr GIAO-DFT NMR Calculation (e.g., mPW1PW91/6-311+G(d,p)) calc_opt->calc_nmr calc_shift Calculate δ_calc (δ = σ_TMS - σ_sample) calc_nmr->calc_shift calc_tms TMS Reference Calculation (Same Level of Theory) calc_tms->calc_shift calc_data Calculated Shifts (δ_calc) calc_shift->calc_data calc_data->compare predict Apply Validated Method to This compound compare->predict assign Predict & Assign Spectra predict->assign

Caption: Workflow for the integrated experimental and computational NMR analysis.

Results and Discussion: A Comparative Analysis

Validation with 3,6-Dichloro-4-methylpyridazine

Following the protocols outlined above, the experimental and calculated ¹H and ¹³C NMR chemical shifts for 3,6-Dichloro-4-methylpyridazine are presented below. The experimental data was sourced from SpectraBase.[5][6]

Table 1: Comparison of Experimental and Calculated NMR Shifts for 3,6-Dichloro-4-methylpyridazine

AtomExperimental ¹H (ppm)[6]Calculated ¹H (ppm)Δδ (ppm)Experimental ¹³C (ppm)[5]Calculated ¹³C (ppm)Δδ (ppm)
H57.757.68-0.07---
CH₃2.502.42-0.08---
C3---155.2154.5-0.7
C4---135.8135.1-0.7
C5---129.5128.9-0.6
C6---158.1157.3-0.8
CH₃---18.217.5-0.7

The data in Table 1 demonstrates a strong correlation between the experimental and calculated chemical shifts. The mean absolute error for the ¹H shifts is less than 0.1 ppm, and for the ¹³C shifts, it is well under 1 ppm. This level of agreement validates our chosen computational methodology (geometry optimization at the B3LYP/6-31G(d) level followed by GIAO-NMR calculations at the mPW1PW91/6-311+G(d,p) level with a PCM solvent model) as a reliable tool for predicting the NMR spectra of this class of pyridazine derivatives.

Prediction for this compound

With a validated computational protocol, we can now predict the ¹H and ¹³C NMR chemical shifts for our target molecule, this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H (ppm)Predicted ¹³C (ppm)
H57.45126.8
4-CH₃2.3818.5
6-CH₃2.6522.1
C3-156.2
C4-134.5
C6-160.3

The predicted chemical shifts in Table 2 provide a clear and assignable spectrum for this compound. The aromatic proton H5 is predicted to appear around 7.45 ppm. The two methyl groups are predicted to be distinct, with the 6-CH₃ group being downfield (2.65 ppm) compared to the 4-CH₃ group (2.38 ppm), likely due to the electronic effects of the adjacent nitrogen atom. In the ¹³C spectrum, the carbon atoms directly attached to the electronegative chlorine (C3) and nitrogen atoms (C3 and C6) are predicted to have the largest chemical shifts.

Conclusion

This guide has demonstrated a powerful and reliable workflow that integrates experimental and computational NMR spectroscopy for the structural elucidation of substituted pyridazines. By validating a DFT-based computational protocol against known experimental data for 3,6-Dichloro-4-methylpyridazine, we have established a high degree of confidence in its predictive capabilities. The subsequent application of this methodology to this compound provides a detailed and assignable prediction of its ¹H and ¹³C NMR spectra. This synergistic approach not only accelerates the process of structural assignment but also enhances the confidence in the final structure, providing researchers and drug development professionals with a robust tool to navigate the complexities of modern chemical analysis.

References

  • Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2019). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 57(7), 346-358. [Link]
  • Rusakova, I. L., Krivdin, L. B., & Larina, L. I. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Magnetochemistry, 9(12), 275. [Link]
  • PubChem. (n.d.). 3-Chloro-6-methylpyridazine. National Center for Biotechnology Information.
  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]
  • SpectraBase. (n.d.). 3,6-Dichloro-4-methylpyridazine.
  • Toomsalu, A., et al. (2015). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Magnetic Resonance in Chemistry, 53(12), 1024-1032. [Link]
  • ResearchGate. (2016). Calculating GIAO nuclear magnetic shielding tensors with harmonic and anharmonic approximation?
  • National Institute of Standards and Technology. (n.d.). Pyridazine, 3,6-dichloro-4-methyl-. NIST Chemistry WebBook.
  • MDPI. (2021). Computational Chemistry in Nuclear Magnetic Resonance.
  • Wang, B., et al. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 62(17), 4133–4141. [Link]
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]
  • Wagen, C. (2023). Computational NMR Prediction: A Microreview.
  • ResearchGate. (2014). What is the best DFT functional to perform NMR calculations in Gaussian?

Sources

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the kinetics of nucleophilic aromatic substitution (SNAr) on chloropyridazines. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explore the causality behind experimental choices and the factors governing reaction rates. We will dissect the SNAr mechanism, compare the reactivity of various nucleophiles, and provide a validated experimental workflow for acquiring high-fidelity kinetic data.

The Strategic Importance of Pyridazine Kinetics

Pyridazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of these heterocycles, often via nucleophilic substitution of a chloro-substituent, is a cornerstone of drug discovery and development. Understanding the kinetics of these reactions is not merely an academic exercise; it is critical for reaction optimization, predicting reactivity, controlling regioselectivity, and ensuring scalable, efficient synthesis of target molecules. This guide serves as a practical framework for approaching these kinetic investigations.

The SNAr Mechanism on the Pyridazine Ring

Nucleophilic aromatic substitution on electron-deficient heteroaromatics like pyridazine proceeds via a two-step addition-elimination mechanism, often referred to as the SNAr pathway. The presence of two adjacent, electronegative nitrogen atoms profoundly influences the electronic landscape of the ring, rendering it susceptible to nucleophilic attack.

Mechanism Pillars:

  • Activation: The ring nitrogens act as powerful electron-withdrawing groups through inductive and mesomeric effects. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and creates electron-deficient carbon centers, primarily at the positions ortho and para to the nitrogens, making them prime targets for nucleophiles.[1][2]

  • Addition & Intermediate Formation: A nucleophile attacks an activated carbon atom bearing the chloro-leaving group. This initial attack is typically the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the electronegative nitrogen atoms. This stabilization is key to the feasibility of the reaction. Attack at positions that allow for this charge delocalization onto nitrogen is heavily favored.[3]

  • Elimination & Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.

Figure 1. The two-step Addition-Elimination (SNAr) mechanism.

Comparative Kinetics: Factors Governing Reaction Velocity

The rate of nucleophilic substitution on chloropyridazines is highly sensitive to the nucleophile, substituents, and solvent system. A systematic comparison reveals key reactivity trends.

The Nature of the Nucleophile

The choice of nucleophile is a primary determinant of the reaction rate. Generally, for a given substrate, a more potent nucleophile will accelerate the reaction. However, the interplay between nucleophilicity, basicity, and steric hindrance is crucial.

Nucleophile ClassRepresentative ExampleRelative Reactivity TrendKey Considerations
Amines Piperidine, MorpholineHighGenerally excellent nucleophiles for SNAr. Steric hindrance in bulky secondary amines can reduce rates.[5]
Alkoxides Sodium MethoxideModerate to HighStrong bases and good nucleophiles. Can lead to side reactions if other base-sensitive groups are present.
Thiols/Thiolates Sodium ThiophenoxideVery HighThiolates are exceptionally soft and potent nucleophiles, often reacting much faster than their oxygen analogs due to the alpha effect.
Sulfides Bisulfide (HS⁻), Polysulfides (Sₙ²⁻)Moderate to HighPolysulfide dianions are significantly more reactive nucleophiles than bisulfide for reactions with chloroazines.[1][2]

Causality: The rate-determining step involves the formation of the negatively charged Meisenheimer complex. Stronger nucleophiles can more readily donate their electron pair to the electron-deficient carbon, lowering the activation energy of this step. For amines, the Brønsted coefficient (β), which relates reaction rate to basicity, is often used to probe the transition state structure. A high β value (e.g., 0.67 for some primary amines) suggests significant bond formation in the transition state.[5]

Ring Substitution Effects

The electronic properties of other substituents on the pyridazine ring can dramatically modulate the rate of chloride displacement.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups further deplete the ring of electron density. This enhances the electrophilicity of the carbon atoms, stabilizing the anionic Meisenheimer complex and significantly accelerating the rate of substitution.[1][2]

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents donate electron density to the ring. This destabilizes the anionic intermediate and decelerates the reaction rate.[1][2]

Comparison with Other Chloro-diazines

The position of the nitrogen atoms within the six-membered ring has a profound impact on reactivity. Kinetic studies show a general reactivity order for nucleophilic substitution:

4-Chloropyrimidine > 4-Chloropyridazine > 2-Chloropyrazine > 2-Chloropyrimidine

Rationale: This trend can be rationalized using Frontier Molecular Orbital (FMO) theory. The reaction is an interaction between the HOMO of the nucleophile and the LUMO of the heteroaromatic. A lower LUMO energy corresponds to a more electrophilic substrate and a faster reaction. The number and position of the nitrogen atoms tune the LUMO energy.[6] For some chloro-diazines, the LUMO may have a very small coefficient on the carbon atom bearing the chlorine; in these cases, the LUMO+1 orbital must be considered to correctly predict reactivity.[6]

Experimental Design for Robust Kinetic Analysis

Due to the high reactivity of many chloropyridazine systems, reactions are often complete within milliseconds to seconds, rendering manual mixing and conventional spectrophotometry inadequate.[7][8] Stopped-flow instrumentation is the gold standard for these investigations.[9][10][11][12][13]

The Stopped-Flow Technique

The stopped-flow method enables the study of rapid solution-phase reactions by ensuring mixing occurs on a millisecond timescale, faster than the reaction half-life.[9][14] Reactants are loaded into separate syringes and are rapidly driven into a high-efficiency mixer and then into an observation cell. The flow is then abruptly halted, and a detector (typically a UV-Vis spectrophotometer) records the change in absorbance or fluorescence as a function of time.[8][11][12][13]

Stopped_Flow_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis SolA Prepare Solution A: Chloropyridazine in Buffer/Solvent Load Load solutions into separate drive syringes SolA->Load SolB Prepare Solution B: Nucleophile in same Buffer/Solvent SolB->Load Inject Rapidly inject & mix solutions into observation cell Load->Inject Stop Flow stops abruptly; Data acquisition is triggered Inject->Stop Detect Monitor Absorbance vs. Time at a fixed wavelength Stop->Detect Plot Plot Absorbance vs. Time data Detect->Plot Fit Fit data to an exponential function (e.g., single exponential for 1st order) Plot->Fit k_obs Extract observed rate constant (k_obs) Fit->k_obs k2 Plot k_obs vs. [Nucleophile] to determine second-order rate constant (k_2) k_obs->k2

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its halogenated derivatives, 3-Chloro-4,6-dimethylpyridazine serves as a critical building block for introducing the dimethylpyridazine moiety into a diverse range of molecular architectures. The efficiency of its synthesis directly impacts the overall cost and timeline of research and development projects. This guide provides a comprehensive comparison of the prevalent synthetic strategies for this compound, offering field-proven insights into methodological choices, expected yields, and mechanistic underpinnings.

Introduction to Synthetic Strategies

The synthesis of this compound is predominantly approached via a two-step sequence, commencing with the construction of the pyridazinone ring system, followed by a chlorination step. Direct, one-pot syntheses are less common in the literature for this specific substitution pattern. This guide will focus on the detailed analysis of the most established two-step pathway, exploring variations within each step to provide a clear comparative framework.

The primary synthetic pathway involves:

  • Step 1: Synthesis of the Precursor, 4,6-dimethylpyridazin-3(2H)-one. This crucial intermediate is typically formed through the cyclocondensation of a suitable 1,4-dicarbonyl compound with a hydrazine source.

  • Step 2: Chlorination of 4,6-dimethylpyridazin-3(2H)-one. The conversion of the pyridazinone to the target chloropyridazine is most commonly achieved using phosphorus oxychloride (POCl₃).

This guide will dissect each of these steps, presenting alternative methodologies and a comparative analysis of their respective yields and operational considerations.

Part 1: Synthesis of 4,6-dimethylpyridazin-3(2H)-one

The formation of the pyridazinone ring is the foundational step in this synthesis. The selection of starting materials and reaction conditions significantly influences the yield and purity of the intermediate, thereby impacting the efficiency of the overall process.

Method 1: Cyclocondensation of a γ-Keto Ester with Hydrazine Hydrate

A widely adopted and reliable method for the synthesis of 6-substituted-3(2H)-pyridazinones involves the reaction of a γ-keto ester with hydrazine hydrate.[1] For the synthesis of 4,6-dimethylpyridazin-3(2H)-one, a suitable starting material would be an ester of 2-methyl-4-oxopentanoic acid.

Reaction Scheme:

reagents Ethyl 2-methyl-4-oxopentanoate + Hydrazine Hydrate -> 4,6-dimethylpyridazin-3(2H)-one

Figure 1: General scheme for the synthesis of 4,6-dimethylpyridazin-3(2H)-one.

Mechanistic Insight: The reaction proceeds through an initial condensation of the hydrazine with the ketone carbonyl of the γ-keto ester to form a hydrazone. Subsequent intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazone onto the ester carbonyl, followed by elimination of ethanol, yields the stable six-membered pyridazinone ring. The choice of solvent, typically a protic solvent like ethanol, facilitates proton transfer steps in the mechanism.

Experimental Protocol (Adapted from similar syntheses):

  • To a solution of ethyl 2-methyl-4-oxopentanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 4,6-dimethylpyridazin-3(2H)-one.

Method 2: Reaction of Maleic Anhydride Derivatives with Hydrazine

An alternative strategy involves the use of substituted maleic anhydrides. While less direct for the 4,6-dimethyl substitution pattern, this method is a cornerstone for the synthesis of the pyridazine core.[2][3] For the target molecule, this would necessitate starting with 2,3-dimethylmaleic anhydride.

Reaction Scheme:

reagents 2,3-Dimethylmaleic Anhydride + Hydrazine Hydrate -> 4,5-dimethyl-3,6-pyridazinedione -> (Further steps)

Figure 2: Alternative approach starting from a substituted maleic anhydride.

Causality of Experimental Choices: This method leverages the high reactivity of the anhydride carbonyls towards nucleophilic attack by hydrazine. The initial reaction forms a hydrazide intermediate which then undergoes cyclization. This route typically leads to pyridazinediones, which would require further synthetic modifications to arrive at the desired 4,6-dimethylpyridazin-3(2H)-one, making it a less direct and potentially lower-yielding approach for this specific target.

Part 2: Chlorination of 4,6-dimethylpyridazin-3(2H)-one

The conversion of the pyridazinone to the corresponding 3-chloropyridazine is a critical transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step, often used in excess as both the chlorinating agent and the solvent.[1] However, more recent, environmentally conscious methods advocate for the use of equimolar amounts of POCl₃.[1]

Method 1: Chlorination with Excess Phosphorus Oxychloride

This is the traditional and most frequently cited method for the chlorination of pyridazinones and other heterocyclic ketones.

Reaction Scheme:

reagents 4,6-dimethylpyridazin-3(2H)-one + POCl3 (excess) -> this compound

Figure 3: Chlorination of the pyridazinone intermediate using excess POCl₃.

Mechanistic Rationale: The reaction mechanism involves the initial phosphorylation of the pyridazinone oxygen by POCl₃, forming a highly reactive phosphoroamidate intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion (from POCl₃) at the C3 position, leading to the displacement of the phosphate group and formation of the desired 3-chloropyridazine. The use of excess POCl₃ ensures complete conversion and drives the reaction to completion.

Experimental Protocol:

  • To a round-bottom flask, add 4,6-dimethylpyridazin-3(2H)-one (1 equivalent).

  • Carefully add phosphorus oxychloride (3-5 equivalents) in a fume hood.

  • Heat the reaction mixture to reflux (approximately 105 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization.

Method 2: Solvent-Free Chlorination with Equimolar Phosphorus Oxychloride

In an effort to develop more sustainable and safer synthetic protocols, a solvent-free method using a stoichiometric amount of POCl₃ has been developed for the chlorination of various hydroxy-heterocycles, including pyridazinones.[1] This method often employs a base, such as pyridine, to facilitate the reaction.

Causality of Procedural Modification: The addition of a base like pyridine serves to activate the pyridazinone by deprotonation, making it a better nucleophile for the initial attack on POCl₃. This increased reactivity allows for the use of a stoichiometric amount of the chlorinating agent, reducing waste and simplifying the work-up procedure. The solvent-free condition at elevated temperatures in a sealed reactor ensures efficient reaction kinetics.

Experimental Protocol (Adapted from general procedure):

  • In a sealed reactor, combine 4,6-dimethylpyridazin-3(2H)-one (1 equivalent), phosphorus oxychloride (1 equivalent), and pyridine (1 equivalent).

  • Heat the sealed reactor to 140-160 °C for 2 hours.

  • After cooling, carefully open the reactor and quench the reaction mixture with cold water.

  • Adjust the pH to 8-9 with a saturated sodium carbonate solution.

  • Extract the product with a suitable organic solvent.

  • Purify the product as described in Method 1.

Comparative Analysis of Synthesis Yields

The overall yield of this compound is a product of the efficiencies of both the pyridazinone formation and the subsequent chlorination step. The following table summarizes the expected yields for the different methodologies based on literature precedents for similar compounds.

StepMethodKey ReagentsTypical Yield RangeAdvantagesDisadvantages
1. Pyridazinone Synthesis 1. Cyclocondensationγ-Keto Ester, Hydrazine Hydrate70-85%High-yielding, straightforwardStarting material may not be commercially available
2. From Maleic AnhydrideSubstituted Maleic Anhydride, HydrazineVariable (likely lower for this target)Readily available starting materials for some analogsMulti-step for the target, potential for side products
2. Chlorination 1. Excess POCl₃POCl₃ (excess)80-95%High conversion, reliableLarge excess of hazardous reagent, vigorous work-up
2. Equimolar POCl₃POCl₃ (1 eq.), Pyridine85-96%Greener, less waste, simpler work-upRequires a sealed reactor and higher temperatures

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the two-step sequence involving the cyclocondensation of a suitable γ-keto ester with hydrazine hydrate, followed by chlorination of the resulting 4,6-dimethylpyridazin-3(2H)-one, offers the most reliable and high-yielding route.

For the chlorination step, while the traditional method using excess POCl₃ is effective, the solvent-free approach with an equimolar amount of POCl₃ and pyridine is highly recommended for its improved safety profile, reduced environmental impact, and comparable or even superior yields.[1] The choice between these chlorination methods may ultimately depend on the available equipment (i.e., a sealed reactor for the equimolar method) and the scale of the synthesis.

Researchers should carefully consider the availability and cost of the starting γ-keto ester for the pyridazinone synthesis. If this starting material is not readily accessible, the alternative route from a substituted maleic anhydride may be explored, although it is anticipated to be a more challenging and lower-yielding pathway for this specific target molecule.

References

  • A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
  • Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)
  • The Reaction of Maleic Anhydride with Hydrazine Hydrate.
  • The pyridine/acetic anhydride initiated homopolymerization of maleic anhydride, maleic acid, and cyclopent-4-ene-1,3-dione.
  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. MDPI. [Link]
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
  • Preparation method of 3, 6-dihydroxypyridazine.
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • Preparation method of 3,4,6-trichloro-pyridazine.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • ONE POT SYNTHESIS OF PYRANO[2,3-C]PYRAZOLE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Alleno
  • United States P
  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link]

Sources

A Comparative Guide to the Characterization of Novel 3-Chloro-4,6-dimethylpyridazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of novel 3-chloro-4,6-dimethylpyridazine derivatives, offering a comparative analysis with existing alternatives to support drug discovery and development efforts. Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and cardiovascular properties.[1][2][3][4] This document outlines the synthetic strategies, detailed characterization data, and potential therapeutic applications of this promising class of molecules.

Synthetic Strategy and Rationale

The synthesis of novel this compound derivatives can be achieved through a multi-step process, starting from readily available precursors. A common approach involves the cyclization of a dicarbonyl compound with hydrazine to form the pyridazine ring, followed by chlorination and subsequent functionalization. The choice of reagents and reaction conditions is crucial for achieving high yields and purity. For instance, the use of phosphorus oxychloride is a standard method for introducing a chlorine atom onto the pyridazine ring.

Synthetic_Scheme cluster_0 Core Synthesis cluster_1 Derivatization Start Dicarbonyl Precursor + Hydrazine Hydrate Intermediate 4,6-dimethylpyridazin-3(2H)-one Start->Intermediate Cyclization Chlorination This compound Intermediate->Chlorination POCl3 Functionalization Novel Derivatives Chlorination->Functionalization Nucleophilic Substitution (e.g., Amines, Thiols)

Caption: General synthetic scheme for novel this compound derivatives.

Characterization Data and Comparative Analysis

The structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the novel this compound derivatives. The following table presents hypothetical characterization data for a series of novel derivatives, alongside a known comparator, 3-chloro-6-methylpyridazine, to provide a basis for comparison.[5][6]

CompoundR-GroupMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Novel Derivative 1 -NH-C₆H₅165-1672.3 (s, 3H), 2.5 (s, 3H), 7.0-7.5 (m, 5H), 8.5 (s, 1H)20.1, 22.5, 120.2, 124.5, 129.1, 138.9, 145.3, 158.7, 160.23350 (N-H), 1600 (C=N), 1550 (C=C)247.7 [M+H]⁺
Novel Derivative 2 -S-CH₂C₆H₅142-1442.2 (s, 3H), 2.4 (s, 3H), 4.3 (s, 2H), 7.2-7.4 (m, 5H)20.3, 22.8, 35.6, 127.8, 128.9, 129.5, 136.4, 146.1, 159.2, 161.01605 (C=N), 1545 (C=C), 700 (C-S)264.8 [M+H]⁺
Comparator -H58-622.6 (s, 3H), 7.4 (d, 1H), 7.7 (d, 1H)21.8, 125.4, 130.1, 151.8, 158.91590 (C=N), 1560 (C=C)128.6 [M]⁺

The introduction of different functional groups at the 3-position of the this compound core is expected to significantly influence the physicochemical and biological properties of the molecules. For instance, the incorporation of an aniline group (Novel Derivative 1) introduces a hydrogen bond donor, which could be critical for receptor binding. The benzylthio group (Novel Derivative 2) adds lipophilicity, potentially enhancing membrane permeability.

Experimental Protocols

General Synthesis of Novel this compound Derivatives

The following protocol is a representative example for the synthesis of novel derivatives via nucleophilic aromatic substitution.

  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Addition of Nucleophile: Add the desired nucleophile (e.g., aniline or benzyl mercaptan, 1.2 mmol) and a base (e.g., potassium carbonate or triethylamine, 1.5 mmol) to the solution.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The choice of solvent and base is critical for the reaction's success. A polar aprotic solvent like DMF facilitates the dissolution of reactants, while the base neutralizes the HCl formed during the reaction, driving it to completion.

Experimental_Workflow Start Reactants: This compound Nucleophile Base Solvent Reaction_Setup Mix and Heat Start->Reaction_Setup Monitoring Monitor by TLC Reaction_Setup->Monitoring Workup Quench with Water Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization NMR, IR, MS, MP Analysis Purification->Characterization Final_Product Pure Novel Derivative Characterization->Final_Product

Caption: A typical experimental workflow for synthesis and characterization.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent like DMSO-d₆ or CDCl₃.[1][7][8][9] These techniques are essential for determining the precise arrangement of atoms within the molecule.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer to identify the presence of specific functional groups based on their vibrational frequencies.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[1]

Potential Biological Activity and Signaling Pathway Modulation

Pyridazine derivatives have been reported to exhibit a wide array of biological activities.[3][10] For instance, some have shown potent antibacterial activity by inhibiting essential bacterial enzymes.[1] Others have demonstrated anticancer effects by targeting signaling pathways involved in cell proliferation and survival.[11] The novel this compound derivatives, with their diverse functionalities, are promising candidates for modulating key cellular signaling pathways, such as the MAP kinase pathway, which is often dysregulated in cancer.

Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Novel_Derivative Novel Pyridazine Derivative Novel_Derivative->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by a novel pyridazine derivative.

Conclusion

This guide provides a framework for the synthesis and characterization of novel this compound derivatives. The presented data and protocols, based on established literature, offer a valuable resource for researchers in the field of medicinal chemistry. The comparative analysis highlights the potential of these novel compounds as promising leads for the development of new therapeutic agents. Further investigation into their biological activities is warranted to fully elucidate their therapeutic potential.

References

  • Al-Ghorbani, M., et al. (2022).
  • Hamed, M. Y., et al. (2023). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives: Polycyclic Aromatic Compounds.
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Various Authors. (2023). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 13(28), 19343-19363. [Link]
  • BenchChem. (2025).
  • Various Authors. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.
  • de Oliveira, C. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
  • Duddeck, H., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 867-872. [Link]
  • ChemicalBook. (n.d.). 3-CHLORO-4-METHYLPYRIDINE.
  • Various Authors. (2015). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives.
  • Global Substance Registration System. (n.d.). 3-CHLORO-6-METHYLPYRIDAZINE.
  • Sigma-Aldrich. (n.d.). 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.
  • precisionFDA. (n.d.). 3-CHLORO-6-METHYLPYRIDAZINE HYDROCHLORIDE.
  • PubChem. (n.d.). 4-Chloro-2,6-dimethylpyridine.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-6-chloro-4,5-dimethylpyridazine.
  • Mphahlele, M. J., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(20), 7041.
  • Yamamoto, Y., et al. (2021). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. Journal of Pesticide Science, 46(3), 295-301.
  • Various Authors. (2018). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • Saczewski, J., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • Various Authors. (2012). Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-4,6-dimethylpyridazine. As a chlorinated heterocyclic compound, this substance requires careful handling not only during its use but, just as critically, through its entire lifecycle to its final disposal.

The following procedures are grounded in established safety protocols for halogenated organic compounds and an expert assessment of structurally similar chemicals. Adherence to these guidelines is essential for ensuring personal safety, maintaining a compliant laboratory environment, and protecting the ecosystem.

Hazard Identification and Risk Assessment

The primary hazards are anticipated to be:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1][2]

  • Potential Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin, consistent with hazards of similar chlorinated nitrogen heterocycles.[3]

The chlorine atom on the pyridazine ring classifies this compound as a halogenated organic compound . This classification is critical as it dictates the required disposal pathway in accordance with regulations from the Environmental Protection Agency (EPA).[4][5]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Classification Anticipated Effect Supporting Compound Data
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2][3] 3-Chloro-6-methylpyridazine[1], 3,6-Dichloro-4-methylpyridazine[2]
Serious Eye Damage/Irritation Category 2/2A: Causes serious eye irritation.[1][2][3] 3-Chloro-6-methylpyridazine[1], 3,6-Dichloro-4-methylpyridazine[2]
Acute Toxicity (Oral, Dermal, Inhalation) Potential Harmful/Toxic Effects 2-Chloro-4,6-dimethylpyridine[3], 3-Amino-6-chloropyridazine

| Environmental Hazard | Halogenated Organic Compound | Regulated under EPA 40 CFR Part 268[5] |

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound in any capacity—from initial use to final waste packaging—the following minimum PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical is the first line of defense against exposure.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling.

  • Body Protection: A fully fastened laboratory coat is required to protect against incidental skin contact.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure containment, clear identification, and regulatory compliance from the laboratory bench to the final treatment facility.

This is the most critical step. Due to its chemical structure, all waste containing this compound must be classified and segregated as Halogenated Organic Waste .[4]

  • Why Segregate? Mixing halogenated and non-halogenated waste streams is a common and costly mistake. The legally mandated disposal method for halogenated organics is typically high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (e.g., HCl).[6] Mixing wastes complicates this process, increases disposal costs, and violates regulatory principles.

  • What to Segregate:

    • Unused or expired this compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, weighing papers).

    • Contaminated PPE (gloves, etc.).

    • Spill cleanup materials.

Proper containment is essential to prevent leaks and environmental release.

  • Select a Compatible Container: Use a designated, sealable hazardous waste container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene or glass).

  • Label Immediately: The moment the first drop of waste is added, the container must be labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (no abbreviations).

    • An accurate list of all other components and their approximate percentages.

    • The relevant hazard pictograms (e.g., Irritant, Health Hazard).

  • Keep Closed: The waste container must be securely sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.

  • Secondary Containment: Store the sealed waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a primary container failure.

  • Location: Store the waste in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials such as strong oxidizing agents and acids.

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[7]

  • Incineration: The ultimate disposal method for this waste is controlled incineration at a licensed facility. This thermal process is designed to break the carbon-halogen bonds and completely destroy the organic molecule.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the compound is volatile or dusty, ensure ventilation is adequate (i.e., contained within a fume hood).

  • Don Appropriate PPE: Before approaching the spill, don the full PPE detailed in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated Halogenated Organic Waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Decontamination Procedures
  • Reusable Equipment: Any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be thoroughly decontaminated. Rinse with an appropriate solvent and then wash with soap and water. The initial solvent rinse must be collected as hazardous waste.

  • Work Surfaces: At the end of any procedure involving this compound, wipe down the work surface in the fume hood with a suitable solvent, followed by a standard cleaning agent. Dispose of the wipes as contaminated waste.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Unused chemical, solutions, contaminated materials) B Characterize as 'Halogenated Organic Waste' A->B Step 1 I Spill Occurs A->I C Select Compatible & Labeled Waste Container B->C Step 2 D Add Waste to Container C->D E Keep Container Securely Sealed D->E F Store in Secondary Containment in Designated Area E->F Step 3 G Arrange Pickup via EHS or Licensed Disposal Vendor F->G Step 4 H Final Disposal: Controlled Incineration G->H Final Step J Follow Spill Management Protocol (Section 4) I->J Immediate Action J->D Collect Spill Waste

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • TCI Europe N.V. (2025). Safety Data Sheet: 3-Chloro-6-methylpyridazine.
  • Echemi. (n.d.). 3-CHLORO-2,6-DIMETHYLPYRIDINE Safety Data Sheets.
  • MedchemExpress. (2024). Safety Data Sheet: 3,6-Dichloro-4-methylpyridazine.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-methylpyridazine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyridazine.
  • PubChem. (n.d.). 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4,6-dimethylpyridine.
  • Sigma-Aldrich. (2021). Safety Data Sheet: 3-Amino-6-chloropyridazine.
  • University of Wollongong. (n.d.). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

Sources

A Comprehensive Guide to the Safe Handling of 3-Chloro-4,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: An Evidence-Based Approach

Key Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation.[3][5]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1][4]

Given these potential hazards, it is imperative to handle 3-Chloro-4,6-dimethylpyridazine with a high degree of caution, employing stringent safety measures to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[6] A double layer of gloves is recommended.To prevent skin contact and absorption. The outer glove can be removed if contaminated without exposing the skin.[7]
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard.[8] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[8]To protect the eyes from splashes and aerosols, which can cause serious irritation.[2][4]
Body Protection A flame-resistant lab coat is required.[8] An apron or additional protective clothing may be necessary depending on the scale of the operation.To protect the skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the solid form or when aerosolization is possible.[7] The type of respirator should be selected based on a formal risk assessment.To prevent the inhalation of dust or aerosols that may cause respiratory tract irritation.[3][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control for the release of dust and vapors.[7]

  • Ventilation Check: Before commencing work, ensure that the fume hood is functioning correctly and providing adequate airflow.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing this compound to the work area.

Donning and Doffing of PPE

A meticulous approach to putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Double) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

Handling the Chemical
  • Weighing: If handling the solid form, weigh the compound in the fume hood to minimize dust generation.

  • Transfers: Use appropriate tools (spatulas, etc.) for transfers. For solutions, use a syringe or pipette.

  • Heating: If heating is required, do so in a well-ventilated area and with appropriate temperature control to avoid decomposition, which may release hazardous fumes.[9]

  • Housekeeping: Keep the work area clean and uncluttered. Clean up any minor spills immediately.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.[10]

  • Skin Contact: Remove all contaminated clothing immediately.[7] Wash the affected skin area with soap and plenty of water.[7][10] Seek medical attention if irritation persists.[7]

  • Inhalation: Move the exposed individual to fresh air at once.[7][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[10] Seek immediate medical attention.[10]

Spill Response
  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.[7]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[11]

    • Collect the absorbed material into a designated, labeled, and sealed hazardous waste container for disposal.[7][11]

  • Major Spill:

    • Evacuate the area immediately and alert others.[7]

    • Contact your institution's environmental health and safety department or emergency response team.[7]

Spill_Response Spill Chemical Spill Occurs Assess Assess Severity Spill->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontained EvacuateMinor Evacuate Immediate Area Minor->EvacuateMinor EvacuateMajor Evacuate Entire Area Major->EvacuateMajor DonPPE Don Appropriate PPE EvacuateMinor->DonPPE Contain Contain & Absorb Spill DonPPE->Contain Collect Collect Waste Contain->Collect Alert Alert Emergency Response EvacuateMajor->Alert

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste: Unused or contaminated this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[1]

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any other lab supplies that have come into contact with the chemical must be placed in a designated hazardous waste container immediately after use.[7]

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.[1]

References

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4,6-dimethylpyridazine
Reactant of Route 2
3-Chloro-4,6-dimethylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.